molecular formula C10H9FN2O2 B086463 Ethyl 5-fluoro-1H-indazole-3-carboxylate CAS No. 1016-36-0

Ethyl 5-fluoro-1H-indazole-3-carboxylate

Cat. No.: B086463
CAS No.: 1016-36-0
M. Wt: 208.19 g/mol
InChI Key: LLPYNEVKCQMQBK-UHFFFAOYSA-N
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Description

Ethyl 5-fluoro-1H-indazole-3-carboxylate (CAS 1016-36-0) is a high-purity fluorinated indazole derivative supplied for research and development purposes. This compound serves as a versatile and valuable synthetic intermediate in medicinal chemistry and organic synthesis. Indazole compounds are recognized as robust bioisosteres of phenol, often offering improved lipophilicity and enhanced metabolic stability against phase I and II metabolism, making them privileged scaffolds in drug design . Research into this compound and its derivatives has revealed significant potential in pharmaceutical development, particularly due to demonstrated anti-tumor, analgesic, and anti-inflammatory activities . Specifically, its structural features make it a key precursor in the exploration of new therapeutic agents for conditions such as renal cell carcinoma, solid tumors, and leukemia . The compound is offered with a typical purity of 98% and is available in a range of quantities to suit various R&D needs, from 100g to 325kg . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 5-fluoro-1H-indazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O2/c1-2-15-10(14)9-7-5-6(11)3-4-8(7)12-13-9/h3-5H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLPYNEVKCQMQBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC2=C1C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10506967
Record name Ethyl 5-fluoro-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10506967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016-36-0
Record name Ethyl 5-fluoro-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10506967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Significance of a Fluorinated Indazole Core

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of Ethyl 5-fluoro-1H-indazole-3-carboxylate

This compound is a heterocyclic organic compound featuring a fluorinated indazole scaffold. The indazole core is recognized as a "privileged scaffold" in medicinal chemistry, forming the structural basis for numerous therapeutic agents, including the anti-cancer drug Axitinib and the antiemetic agent Granisetron.[1][2] The introduction of a fluorine atom at the 5-position is a strategic chemical modification often employed in drug design to modulate metabolic stability, binding affinity, and pharmacokinetic properties.[3] This compound, therefore, serves as a crucial intermediate and building block for the synthesis of novel bioactive molecules in pharmaceutical and agrochemical research.[3][4]

This guide provides a comprehensive overview of the core physical properties of this compound, details the definitive experimental protocols for their characterization, and offers insights into the interpretation of the resulting data. The methodologies described are designed to be self-validating, ensuring the identity, purity, and consistency of the material for demanding research and development applications.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These values are critical for its handling, formulation, and use in synthetic chemistry.

PropertyDataSource(s)
Chemical Name This compound[5]
Synonym(s) 5-fluoro-1H-indazole-3-carboxylic acid ethyl ester[5]
CAS Number 1016-36-0[5]
Molecular Formula C₁₀H₉FN₂O₂[5]
Molecular Weight 208.19 g/mol [5]
Appearance Expected to be an off-white to cream-colored solid[3][6][7]
Purity Commercially available at ≥95%[3][5]
Storage Recommended storage at 2-8 °C[5]

Experimental Characterization: Protocols and Rationale

Verifying the physical properties of a key synthetic intermediate like this compound is paramount. The following section details the standard, validated protocols for this purpose.

Workflow for Physicochemical Analysis

The logical flow for characterizing a new batch of the compound is outlined below. This workflow ensures that identity and purity are confirmed before proceeding with its use in sensitive downstream applications.

G cluster_0 Material Reception cluster_1 Physical & Thermal Analysis cluster_2 Spectroscopic Confirmation cluster_3 Final Qualification A Receive Sample (CAS: 1016-36-0) B Visual Inspection (Appearance, Color) A->B E Structural Identity (NMR: ¹H, ¹³C, ¹⁹F) A->E C Melting Point Determination (Capillary Method) B->C D Solubility Assessment (Common Solvents) C->D H Data Review & Approval D->H F Functional Groups (FTIR Spectroscopy) E->F G Molecular Mass (Mass Spectrometry) F->G G->H I Release for Use H->I

Caption: Analytical workflow for the physical characterization of this compound.

Melting Point Determination

The melting point is a crucial indicator of purity for a crystalline solid. Impurities typically depress and broaden the melting range.

Protocol:

  • Ensure the sample is completely dry and finely powdered.

  • Load a small amount of the sample into a capillary tube, tapping gently to pack the material to a height of 2-3 mm.

  • Place the capillary tube in a calibrated melting point apparatus.

  • Heat the apparatus at a rapid rate (e.g., 10-15 °C/min) to approximately 20 °C below the expected melting point.

  • Decrease the heating rate to 1-2 °C/min to allow for thermal equilibrium.

  • Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). This range is the melting point.

Causality and Expected Results: Based on the melting points of the parent 1H-indazole-3-carboxylic acid (262-271 °C) and related derivatives, a sharp melting point is expected, likely in the range of 150-250 °C.[7][8] A narrow range (<2 °C) signifies high purity.

Solubility Assessment

Understanding solubility is essential for selecting appropriate solvents for reactions, purification, and analytical sample preparation. The ethyl ester functionality is known to enhance solubility in organic media.[3]

Protocol:

  • To a series of vials, add approximately 10 mg of the compound.

  • To each vial, add 1 mL of a test solvent (e.g., water, ethanol, methanol, dichloromethane (DCM), ethyl acetate, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF)).

  • Vortex each vial for 30 seconds at room temperature.

  • Visually observe and classify the solubility:

    • Soluble: The solid completely dissolves, forming a clear solution.

    • Partially Soluble: Some solid remains, but a significant portion has dissolved.

    • Insoluble: The solid does not appear to dissolve.

Causality and Expected Results: The compound is expected to be soluble in polar aprotic solvents like DMSO and DMF, and common organic solvents such as DCM, ethyl acetate, and ethanol. Due to the hydrophobic indazole ring system, it is predicted to have low solubility in water.

Spectroscopic Analysis

Spectroscopic methods provide definitive structural confirmation and are the cornerstone of chemical identity verification.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of an organic molecule in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Protocol (General):

  • Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Acquire the spectrum on a calibrated NMR spectrometer (e.g., 400 MHz).

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals in the ¹H NMR spectrum and reference the spectrum (e.g., to residual solvent peak or TMS).

Expected ¹H NMR Spectral Data (in DMSO-d₆):

  • ~14.0 ppm (singlet, broad, 1H): This signal corresponds to the acidic N-H proton of the indazole ring. Its broadness and downfield shift are characteristic.

  • ~8.0-7.5 ppm (multiplets, 3H): These signals represent the three protons on the benzene portion of the indazole ring. The fluorine atom at position 5 will influence their chemical shifts and introduce complex splitting patterns (coupling).

  • ~4.40 ppm (quartet, 2H): This quartet arises from the -O-CH₂- protons of the ethyl ester, split by the adjacent methyl group.

  • ~1.37 ppm (triplet, 3H): This triplet is characteristic of the -CH₃ protons of the ethyl ester, split by the adjacent methylene group.[8]

G a b Expected ¹H NMR Signals: • H-N (1H, s, broad): ~14.0 ppm • H-Ar (3H, m): ~8.0-7.5 ppm • H-CH₂ (2H, q): ~4.40 ppm • H-CH₃ (3H, t): ~1.37 ppm

Caption: Key structural features and their expected ¹H NMR chemical shifts.

Expected ¹³C NMR Spectral Data (in DMSO-d₆):

  • ~162 ppm: Carbonyl carbon (C=O) of the ester.

  • ~160-157 ppm (doublet): C5 carbon directly attached to fluorine, showing a large one-bond C-F coupling constant.

  • ~142-110 ppm: Aromatic and heterocyclic carbons.

  • ~61 ppm: Methylene carbon (-O-CH₂-) of the ethyl ester.

  • ~14 ppm: Methyl carbon (-CH₃) of the ethyl ester.

Expected ¹⁹F NMR Spectral Data:

  • A single resonance is expected, as there is only one fluorine environment in the molecule.

B. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by their characteristic absorption of infrared radiation.

Protocol (Attenuated Total Reflectance - ATR):

  • Place a small amount of the solid sample directly on the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the spectrum, typically by co-adding 16 or 32 scans.

  • Identify the key absorption bands (in cm⁻¹).

Expected Key Absorption Bands:

  • 3300-3100 cm⁻¹: N-H stretching vibration of the indazole ring.

  • ~1715 cm⁻¹: Strong C=O stretching vibration from the ethyl ester.[9]

  • ~1620, 1480 cm⁻¹: C=C stretching vibrations within the aromatic rings.

  • ~1250 cm⁻¹: C-O stretching of the ester group.

  • ~1100 cm⁻¹: C-F stretching vibration.

C. Mass Spectrometry (MS)

MS provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.

Protocol (Electrospray Ionization - ESI):

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution into the ESI source of the mass spectrometer.

  • Acquire the spectrum in positive ion mode.

Expected Results:

  • The primary ion observed will be the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 209.07 . The high-resolution mass should be within 5 ppm of the calculated exact mass.

Stability and Handling

  • Stability: The compound is generally stable under normal laboratory conditions.[5] Long-term storage at reduced temperatures (2-8 °C) is recommended to prevent potential degradation.[5]

  • Handling: Based on the hazard profiles of the parent carboxylic acid and related indazole esters, standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[10] Handling should be performed in a well-ventilated area or a chemical fume hood.

Conclusion

This compound is a valuable synthetic intermediate whose utility in research and development is predicated on its confirmed identity and purity. The combination of thermal analysis (melting point), solubility assessment, and comprehensive spectroscopic characterization (NMR, FTIR, MS) as detailed in this guide provides a robust framework for its qualification. Adherence to these protocols ensures that researchers can proceed with confidence in their synthetic endeavors, leveraging the unique properties of this fluorinated scaffold to build the next generation of complex molecules.

References

  • Wiley-VCH. (2007). Supporting Information for a publication. Retrieved from [Link] (Note: This is a representative source for similar compound spectra).
  • Supporting Information. (n.d.). AWS S3 Supporting Information. Retrieved from [Link] (Note: This is a representative source for similar compound spectra).
  • PubChem. (n.d.). 5-fluoro-1H-indazole-3-carboxylic acid. National Center for Biotechnology Information.
  • Al-Wahaibi, L. H., et al. (2024). Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors. RSC Medicinal Chemistry.
  • Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester.
  • Kumar, R., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
  • ResearchGate. (2023). Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid.
  • MCE (MedChemExpress). (n.d.). 5-fluoro-1H-indazole-3-carboxylic acid ethyl ester. Retrieved from [Link] (Note: URL points to a general library, specific product page may vary).

Sources

Introduction: The Privileged Indazole Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 5-fluoro-1H-indazole-3-carboxylate: Structure, Synthesis, and Application

Nitrogen-containing heterocyclic compounds are foundational to medicinal chemistry, forming the core of countless therapeutic agents.[1][2] Among these, the indazole ring system is recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets with high affinity.[1] This versatile bicyclic aromatic structure is present in numerous FDA-approved drugs, including the multi-kinase inhibitors Pazopanib and Axitinib, used in cancer chemotherapy, and Granisetron, an antiemetic.[1] The therapeutic relevance of indazoles spans oncology, inflammation, pain management, and more.[1][3]

This guide focuses on a key derivative, This compound . This molecule serves as a critical building block for the synthesis of more complex, biologically active compounds. The strategic placement of a fluorine atom at the 5-position and an ethyl ester at the 3-position provides synthetic handles for diversification, allowing chemists to modulate physicochemical properties and target interactions. Understanding the synthesis, characterization, and reactivity of this intermediate is paramount for researchers in drug development.

Part 1: Physicochemical Properties and Spectroscopic Profile

This compound is a stable, crystalline solid at room temperature. Its core properties are summarized below.

PropertyValueReference
CAS Number 1016-36-0[4]
Molecular Formula C₁₀H₉FN₂O₂[4]
Molecular Weight 208.19 g/mol [4]
Canonical SMILES CCOC(=O)C1=NNC2=C1C=C(F)C=C2
Spectroscopic Characterization: A Self-Validating System

Confirming the identity and purity of this compound is achieved through a combination of spectroscopic techniques. The expected data provides a benchmark for researchers synthesizing this compound.

TechniqueExpected Observations
¹H NMR ~13-14 ppm (s, 1H, N-H): Broad singlet, deshielded due to acidic nature. ~8.0-7.5 ppm (m, 3H, Ar-H): Complex multiplets for the three aromatic protons, with splitting patterns influenced by H-H and H-F coupling. 4.4 ppm (q, J ≈ 7.1 Hz, 2H, -OCH₂CH₃): Quartet from the methylene protons of the ethyl ester. 1.4 ppm (t, J ≈ 7.1 Hz, 3H, -OCH₂CH₃): Triplet from the methyl protons of the ethyl ester.
¹³C NMR ~163 ppm (C=O): Ester carbonyl carbon. ~140-110 ppm (Ar-C): Multiple signals for the aromatic carbons, including a carbon directly bonded to fluorine exhibiting a large ¹JC-F coupling constant. ~61 ppm (-OCH₂CH₃): Methylene carbon of the ethyl ester. ~14 ppm (-OCH₂CH₃): Methyl carbon of the ethyl ester.
¹⁹F NMR A single resonance is expected, with its chemical shift influenced by the electronic environment of the indazole ring.
IR (cm⁻¹) ~3300-3100 (N-H stretch): Broad absorption. ~1710 (C=O stretch): Strong absorption from the ester carbonyl. ~1620, 1480 (C=C stretch): Aromatic ring vibrations. ~1250-1150 (C-F stretch): Characteristic absorption for the aryl-fluoride bond.
Mass Spec (MS) [M+H]⁺ at m/z 209.07: Expected molecular ion peak in ESI+ mode.

Part 2: Synthesis and Mechanistic Insight

The synthesis of substituted indazoles often employs classical heterocyclic chemistry reactions. The Japp-Klingemann reaction is a powerful and widely used method for constructing the indazole core from readily available starting materials.[5][6][7] The reaction involves the coupling of an aryl diazonium salt with a β-keto-ester, followed by cyclization.[5][7]

Retrosynthetic Analysis & The Japp-Klingemann Reaction

A common synthetic approach begins with the diazotization of a substituted aniline (4-fluoro-2-amino-benzoic acid derivative) followed by coupling with an appropriate β-keto-ester. An alternative and frequently cited pathway involves the direct esterification of the corresponding carboxylic acid.[4] The synthesis of the precursor, 5-fluoro-1H-indazole-3-carboxylic acid, can be achieved from 5-fluoroisatin.[8][9][10]

G Target This compound PrecursorAcid 5-Fluoro-1H-indazole-3-carboxylic acid Target->PrecursorAcid Esterification StartingMaterial 4-Fluoroaniline Derivative + Diethyl Oxalate Derivative PrecursorAcid->StartingMaterial Japp-Klingemann Reaction AlternativeStart 5-Fluoroisatin PrecursorAcid->AlternativeStart Ring Opening / Cyclization

Fig 1. Retrosynthetic pathways for the target molecule.
Generalized Experimental Protocol: Synthesis via Esterification

This protocol outlines the Fischer esterification of the carboxylic acid precursor, a reliable method for obtaining the target compound.

Materials:

  • 5-Fluoro-1H-indazole-3-carboxylic acid

  • Absolute Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 5-Fluoro-1H-indazole-3-carboxylic acid (1.0 eq).

  • Reagent Addition: Add an excess of absolute ethanol to act as both solvent and reagent. Add a catalytic amount of concentrated sulfuric acid (approx. 2-3 drops) to the suspension. Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.

  • Reflux: Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Causality: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Work-up - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice-cold saturated NaHCO₃ solution to neutralize the sulfuric acid catalyst. Causality: Neutralization is crucial to stop the reaction and enable extraction of the neutral ester product into an organic solvent.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Drying and Filtration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography to yield the final product as a white to off-white solid.

G cluster_0 Reaction cluster_1 Work-up & Purification A 1. Combine Precursor Acid, Ethanol, and H₂SO₄ catalyst B 2. Heat to Reflux (4-6 hours) A->B C 3. Cool and Quench with NaHCO₃ solution B->C D 4. Extract with Ethyl Acetate C->D E 5. Dry (MgSO₄), Filter, and Concentrate D->E F 6. Purify by Recrystallization/Chromatography E->F

Fig 2. Experimental workflow for esterification.

Part 3: Chemical Reactivity and Synthetic Utility

This compound is a versatile intermediate due to its multiple reactive sites, which can be addressed with high selectivity.

  • N-H Acidity (N1 position): The proton on the indazole nitrogen is acidic and can be readily deprotonated by a suitable base (e.g., NaH, K₂CO₃). The resulting anion is a potent nucleophile, enabling a wide range of N-alkylation or N-arylation reactions. This is the most common site for derivatization to build molecular complexity.

  • Ester Group (C3 position): The ethyl ester is susceptible to nucleophilic acyl substitution. It can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions, or it can be converted directly into amides by reacting with amines (aminolysis), often at elevated temperatures or with catalysis. This allows for the introduction of diverse side chains crucial for tuning pharmacological activity.

  • Aromatic Ring: The benzene portion of the indazole can undergo electrophilic aromatic substitution, although the reactivity is influenced by the existing substituents. The fluorine at C5 acts as a deactivator but an ortho-, para-director, while the fused pyrazole ring's electronic nature also directs incoming electrophiles.

Fig 3. Key reactivity sites on the indazole core.

Part 4: Applications in Drug Discovery

The true value of this compound lies in its role as an intermediate for pharmacologically active molecules.[11] The indazole scaffold is a cornerstone in the design of protein kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[3]

For example, this intermediate can be N-alkylated with a suitable electrophile, followed by amidation of the ester with a specific amine. This modular two-step process allows for the rapid generation of large libraries of compounds for screening. The 5-fluoro substituent is particularly valuable as fluorine can enhance metabolic stability, improve binding affinity through favorable electrostatic interactions, and increase cell membrane permeability. Its use has been noted in the synthesis of inhibitors for kinases like VEGFR-2 and EGFR, which are critical targets in oncology.[12]

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for medicinal chemists. Its well-defined structure, predictable spectroscopic signature, and accessible synthesis make it a reliable starting point. The compound's distinct reactive handles—the acidic N-H, the versatile ester, and the fluorinated aromatic ring—provide a blueprint for constructing novel and potent therapeutic agents. As the demand for targeted therapies continues to grow, the importance of such well-characterized, versatile building blocks in the drug discovery pipeline cannot be overstated.

References

  • Wiley-VCH. (2007).
  • Wikipedia. Japp–Klingemann reaction. [Link]
  • ResearchGate. The Japp‐Klingemann Reaction. [Link]
  • PubMed. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3- b]pyridines and Indazoles. [Link]
  • MDPI. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. [Link]
  • AWS.
  • ChemEurope.com. Japp-Klingemann reaction. [Link]
  • Chemsigma.
  • Organic Syntheses. 1H-indazole-3-carboxylic acid, ethyl ester. [Link]
  • PubMed Central. Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors. [Link]
  • PubChem. 5-fluoro-1H-indazole-3-carboxylic acid. [Link]
  • ChemSynthesis. 5-fluoro-1H-indazole-3-carboxylic acid. [Link]
  • GSRS.
  • National Institutes of Health. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]
  • Royal Society of Chemistry. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]
  • Assiut University. Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. [Link]

Sources

Introduction: The Strategic Importance of the Fluorinated Indazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 5-fluoro-1H-indazole-3-carboxylate

Topic: this compound CAS Number: 1016-36-0 Audience: Researchers, Scientists, and Drug Development Professionals

The indazole ring system is a privileged scaffold in medicinal chemistry, recognized for its presence in a multitude of compounds with diverse and potent biological activities.[1][2] As a bioisostere of indole, it offers a unique arrangement of hydrogen bond donors and acceptors, enabling fine-tuned interactions with various biological targets.[2] The introduction of a fluorine atom, as seen in this compound, further enhances its utility. Fluorine substitution is a cornerstone of modern drug design, often employed to modulate metabolic stability, binding affinity, and pharmacokinetic properties.

This guide provides a comprehensive technical overview of this compound, a key building block for the synthesis of advanced pharmaceutical intermediates. We will delve into its synthesis, characterization, and applications, offering field-proven insights from the perspective of a Senior Application Scientist to empower researchers in their drug discovery endeavors.

Compound Identification and Physicochemical Properties

A clear understanding of a compound's fundamental properties is the bedrock of its successful application in research and development. The key identifiers and physical characteristics of this compound are summarized below.

PropertyValueSource(s)
CAS Number 1016-36-0[3][4][5]
Molecular Formula C₁₀H₉FN₂O₂[3]
Molecular Weight 208.19 g/mol
Purity Typically ≥95%
Appearance White solid (typical)[6]
Storage Conditions 2-8 °C, in a dry, cool, well-ventilated place[7]
SMILES CCOC(=O)C1=NNC2=C1C=C(F)C=C2

Core Synthesis Strategy: The Japp-Klingemann Reaction

The construction of the indazole nucleus is a pivotal step in synthetic organic chemistry. Among the various methods, the Japp-Klingemann reaction stands out as a robust and versatile strategy for synthesizing hydrazones, which are direct precursors to indazoles.[8][9][10] This reaction typically involves the coupling of an aryl diazonium salt with a β-keto-ester.[9][10] The resulting intermediate hydrazone can then undergo intramolecular cyclization to yield the desired indazole core.[11][12]

The causality behind this choice of strategy is twofold:

  • Accessibility of Starting Materials: The precursors, such as fluorinated anilines (for the diazonium salt) and β-keto-esters, are generally commercially available or readily synthesized.

  • Reaction Versatility: The Japp-Klingemann reaction is adaptable, and modern protocols have been developed that allow for one-pot procedures, combining the azo-coupling, deacylation, and cyclization steps to improve operational simplicity and overall yield.[12][13]

The logical workflow for this synthetic approach is illustrated below.

Japp_Klingemann_Synthesis cluster_0 Step 1: Diazotization cluster_1 Step 2: Japp-Klingemann Coupling cluster_2 Step 3: Intramolecular Cyclization Start 4-Fluoroaniline Reagent1 NaNO₂, HCl (0-5 °C) Start->Reagent1 Diazonium 4-Fluorobenzenediazonium Chloride Reagent1->Diazonium Hydrazone Intermediate Hydrazone Diazonium->Hydrazone Coupling Ketoester Ethyl 2-chloroacetoacetate Base NaOAc / Base Ketoester->Base Base->Hydrazone Hydrazone_c Intermediate Hydrazone Product Ethyl 5-fluoro-1H-indazole- 3-carboxylate Heat Heat / Acid or Base Hydrazone_c->Heat Heat->Product

Caption: Generalized workflow for indazole synthesis via the Japp-Klingemann reaction.

Detailed Experimental Protocol

The following protocol is a representative, self-validating system for the synthesis of this compound. The causality for each step is explained to provide a deeper understanding of the process.

Protocol 1: Synthesis via Diazotization and Cyclization

Materials:

  • 4-Fluoroaniline

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl)

  • Ethyl Acetoacetate

  • Sodium Hydroxide (NaOH)

  • Ethanol (EtOH)

  • Diethyl Ether

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Diazonium Salt Formation:

    • Dissolve 4-fluoroaniline in a solution of concentrated HCl and water. Cool the mixture to 0-5 °C in an ice-salt bath. Causality: Low temperature is critical to prevent the decomposition of the unstable diazonium salt.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C. Stir for an additional 30 minutes. Causality: A slow, controlled addition prevents localized overheating and ensures complete diazotization. The formation of the diazonium salt can be confirmed using starch-iodide paper (a positive test turns the paper blue-black).

  • Japp-Klingemann Coupling:

    • In a separate flask, prepare a solution of ethyl acetoacetate and sodium hydroxide in ethanol and water, cooled to 0-5 °C.

    • Slowly add the freshly prepared diazonium salt solution to the ethyl acetoacetate solution, maintaining the temperature below 5 °C and keeping the pH basic (pH 8-9) by adding NaOH solution as needed. Causality: The coupling reaction is base-catalyzed. Maintaining the correct pH is essential for efficient formation of the hydrazone intermediate and to prevent unwanted side reactions.

    • Stir the reaction mixture at 0-5 °C for 2-3 hours until the reaction is complete (monitored by TLC).

  • Cyclization and Work-up:

    • Acidify the reaction mixture with concentrated HCl. Heat the mixture to reflux for 1-2 hours to induce intramolecular cyclization. Causality: The acidic conditions and heat promote the electrophilic aromatic substitution reaction, leading to the closure of the pyrazole ring to form the indazole scaffold.

    • Cool the mixture to room temperature. A precipitate of the crude product may form.

    • Extract the mixture with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers and wash with saturated NaHCO₃ solution to remove any unreacted acid, followed by a brine wash. Causality: This aqueous work-up removes inorganic salts and impurities, simplifying the subsequent purification.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude solid by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent. Causality: The choice of a non-polar/polar solvent system allows for the separation of the moderately polar product from non-polar impurities and highly polar baseline materials.

    • Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent to afford this compound as a solid.

Spectroscopic Characterization

Confirming the identity and purity of the synthesized compound is paramount. The following table summarizes the expected spectroscopic data for this compound.

TechniqueExpected Data
¹H-NMR (400 MHz, CDCl₃) δ (ppm): 7.78 (dd, 1H), 7.73 (dd, 1H), 7.15-7.21 (m, 1H), 4.50 (q, 2H, J = 7.2 Hz), 1.43 (t, 3H, J = 7.1 Hz).[6]
¹³C-NMR Expected signals for aromatic carbons (some showing C-F coupling), ester carbonyl carbon (~163 ppm), ester O-CH₂ carbon (~61 ppm), and ester CH₃ carbon (~14 ppm).
IR (neat) Expected absorptions (cm⁻¹): N-H stretching (~3300-3100), C=O stretching of ester (~1710), C=C and C=N stretching in the aromatic ring (~1620-1450), C-F stretching (~1250-1100).
Mass Spec (ESI) Expected [M+H]⁺ at m/z = 209.07.

Applications in Drug Discovery and Development

This compound is not an end-product but a high-value intermediate. Its ester functionality is a versatile handle that can be readily converted into amides, hydrazides, alcohols, and other functional groups, providing access to a vast chemical space.[11][14] This versatility makes it a cornerstone for building libraries of novel compounds for high-throughput screening.

The 5-fluoroindazole core is a key component in numerous biologically active molecules, including:

  • Oncology: As a precursor for potent anticancer agents like lonidamine and its fluoro-analogs.[11] Derivatives have also been synthesized and evaluated as dual inhibitors of VEGFR-2 and EGFR, crucial targets in cancer therapy.[15]

  • Anti-inflammatory Agents: The indazole scaffold is associated with anti-inflammatory properties.[2]

  • Neurological Disorders: Indazole derivatives are explored for treating neurological and psychiatric disorders by targeting receptors like the nicotinic α-7 receptor.[16]

  • Antiviral/Antibacterial Agents: The broad biological activity of the indazole nucleus extends to anti-HIV, antibacterial, and antifungal applications.[1][2]

The strategic role of this compound as a synthetic hub is depicted below.

Scaffold_Applications cluster_derivatives Chemical Derivatization cluster_targets Therapeutic Areas Core Ethyl 5-fluoro-1H- indazole-3-carboxylate Amide Amide Coupling (R-NH₂) Core->Amide forms Amides Hydrazide Hydrazinolysis (N₂H₄) Core->Hydrazide forms Carbohydrazides Reduction Reduction (LiAlH₄) Core->Reduction forms Alcohols Oncology Kinase Inhibitors (e.g., VEGFR-2) Amide->Oncology CNS Receptor Modulators (e.g., α-7 nAChR) Amide->CNS AntiInfective Antiviral / Antibacterial Agents Hydrazide->AntiInfective

Sources

A Technical Guide to the Spectroscopic Characterization of Ethyl 5-fluoro-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 5-fluoro-1H-indazole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document is intended to serve as a practical resource for researchers, offering detailed experimental protocols, data interpretation, and expert insights into the structural elucidation of this molecule.

Introduction: The Significance of this compound

Indazole derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous pharmacologically active agents. Their diverse biological activities, including anti-inflammatory, anti-cancer, and antiviral properties, have made them a focal point of synthetic and medicinal chemistry research. The introduction of a fluorine atom into the indazole ring, as in this compound, can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced therapeutic potential.

Accurate and unambiguous structural characterization is paramount in the drug development pipeline. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, are indispensable tools for confirming the identity, purity, and structure of newly synthesized compounds. This guide will delve into the theoretical underpinnings and practical application of these techniques for the comprehensive analysis of this compound.

Molecular Structure

The structural integrity of a compound is the foundation of its function. The molecular structure of this compound is presented below.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Acquire the spectrum on a 400 MHz NMR spectrometer.

  • Data Acquisition: Record the spectrum at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak of CDCl₃ at 7.26 ppm.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the indazole ring and the protons of the ethyl ester group.

Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Assignment
~10.5 (Broad s)Singlet (broad)1H-N-H
7.78Doublet of doublets1HJ = 9.2, 4.3 HzH-7
7.73Doublet of doublets1HJ = 8.7, 1.9 HzH-4
7.15-7.21Multiplet1H-H-6
4.50Quartet2HJ = 7.2 Hz-OCH₂CH₃
1.43Triplet3HJ = 7.1 Hz-OCH₂CH₃

Expert Insights: The downfield shift of the aromatic protons is characteristic of the electron-withdrawing nature of the indazole ring system and the ester group. The splitting patterns of the aromatic protons are a key diagnostic feature. The H-7 proton appears as a doublet of doublets due to coupling with H-6 and the fluorine atom at position 5. Similarly, the H-4 proton is split by H-6 and the fluorine. The broad singlet around 10.5 ppm is indicative of the acidic N-H proton of the indazole ring.

For comparative purposes, the ¹H NMR data for the non-fluorinated analogue, Ethyl 1H-indazole-3-carboxylate, is provided below.

Table 1: Comparative ¹H NMR Data

Compound Aromatic Protons (δ, ppm) -OCH₂CH₃ (δ, ppm) -OCH₂CH₃ (δ, ppm)
This compound 7.78 (dd), 7.73 (dd), 7.15-7.21 (m) 4.50 (q) 1.43 (t)

| Ethyl 1H-indazole-3-carboxylate[1] | 8.06 (d), 7.65 (d), 7.44 (m), 7.30 (m) | 4.38 (q) | 1.36 (t) |

The presence of the fluorine atom in the target molecule induces significant changes in the chemical shifts and coupling patterns of the aromatic protons compared to its non-fluorinated counterpart.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in a molecule.

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Acquire the spectrum on a 100 MHz NMR spectrometer.

  • Data Acquisition: Record a proton-decoupled spectrum to obtain singlets for each carbon. A sufficient number of scans is crucial due to the low natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum, and reference the chemical shifts to the CDCl₃ solvent peak at 77.16 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

Predicted Chemical Shift (δ, ppm) Assignment
~162 C=O (ester)
~159 (d, ¹JCF ≈ 240 Hz) C-5
~141 C-7a
~136 C-3
~123 (d, ³JCF ≈ 10 Hz) C-7
~121 C-3a
~115 (d, ²JCF ≈ 25 Hz) C-4
~110 (d, ²JCF ≈ 25 Hz) C-6
~61 -OCH₂CH₃

| ~14 | -OCH₂CH₃ |

Expert Insights: The most significant feature in the predicted ¹³C NMR spectrum is the large one-bond coupling constant (¹JCF) for the carbon atom directly attached to the fluorine (C-5). The carbons ortho and meta to the fluorine (C-4, C-6, and C-7) will also exhibit smaller carbon-fluorine couplings (²JCF and ³JCF). The remaining chemical shifts are in line with those expected for an indazole ester derivative.

For comparison, the experimental ¹³C NMR data for Ethyl 1H-indazole-3-carboxylate is presented below.[1]

Table 3: Comparative ¹³C NMR Data

Compound Carbonyl Carbon (δ, ppm) Aromatic Carbons (δ, ppm) Ethyl Group Carbons (δ, ppm)
This compound (Predicted) ~162 ~159, ~141, ~136, ~123, ~121, ~115, ~110 ~61, ~14

| Ethyl 1H-indazole-3-carboxylate[1] | 162.33 | 140.93, 135.20, 126.64, 122.83, 122.16, 121.04, 111.09 | 60.28, 14.27 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an electrospray ionization (ESI) mass spectrometer.

  • Data Acquisition: Acquire the spectrum in positive ion mode.

  • Data Analysis: Determine the molecular weight from the molecular ion peak ([M+H]⁺).

The molecular formula of this compound is C₁₀H₉FN₂O₂. The expected exact mass is 208.0651 g/mol .

Expected Molecular Ion Peak:

  • [M+H]⁺ = 209.0729

Expected Fragmentation Pattern: A plausible fragmentation pathway would involve the loss of the ethoxy group (-OCH₂CH₃) from the molecular ion, followed by the loss of carbon monoxide.

mol [C10H9FN2O2 + H]+ m/z = 209.0729 frag1 [M - C2H5O]+ m/z = 164.0458 mol->frag1 - C2H5O frag2 [M - C2H5O - CO]+ m/z = 136.0512 frag1->frag2 - CO

Figure 2: Expected fragmentation pathway in ESI-MS.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is particularly useful for identifying the presence of specific functional groups.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The spectrum can be acquired on a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups in the molecule.

Table 4: Expected IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Functional Group
3300-3100 N-H stretch Indazole N-H
3000-2850 C-H stretch Aromatic and aliphatic C-H
~1720 C=O stretch Ester carbonyl
~1620, ~1500 C=C stretch Aromatic ring
~1250 C-O stretch Ester C-O

| ~1100 | C-F stretch | Aryl-F |

Expert Insights: The IR spectrum will be dominated by a strong, sharp absorption band around 1720 cm⁻¹ corresponding to the ester carbonyl group. The broad N-H stretching vibration in the region of 3300-3100 cm⁻¹ is also a key diagnostic feature. The presence of a band around 1100 cm⁻¹ would be indicative of the C-F bond.

For comparison, the experimental IR data for Ethyl 1H-indazole-3-carboxylate shows characteristic absorptions at 3290 (N-H), 1713 (C=O), and 1618, 1479 (aromatic C=C) cm⁻¹.[1]

Integrated Spectroscopic Analysis: A Holistic Approach

The true power of spectroscopic characterization lies in the integration of data from multiple techniques. The ¹H and ¹³C NMR data provide the carbon-hydrogen framework, the mass spectrum confirms the molecular weight and elemental composition, and the IR spectrum identifies the key functional groups.

cluster_0 Spectroscopic Analysis Workflow start Synthesized Compound nmr NMR Spectroscopy (1H, 13C) start->nmr ms Mass Spectrometry (ESI-MS) start->ms ir Infrared Spectroscopy (FTIR) start->ir data_analysis Integrated Data Analysis nmr->data_analysis ms->data_analysis ir->data_analysis structure Structural Confirmation of This compound data_analysis->structure

Figure 3: Workflow for spectroscopic analysis.

By combining the information from these techniques, we can confidently confirm the structure of this compound. The ¹H NMR confirms the substitution pattern on the aromatic ring and the presence of the ethyl ester. The predicted ¹³C NMR, with its characteristic C-F couplings, would further solidify the assignment. The mass spectrum provides the definitive molecular weight, and the IR spectrum confirms the presence of the essential N-H, C=O, and C-F functionalities.

Conclusion

This technical guide has provided a detailed overview of the spectroscopic characterization of this compound. By leveraging the combined power of NMR, MS, and IR spectroscopy, researchers can unambiguously determine the structure and purity of this important synthetic intermediate. The provided experimental protocols and data interpretations serve as a valuable resource for scientists engaged in the synthesis and development of novel indazole-based compounds.

References

  • Supporting Information for a publication in a Wiley-VCH journal, 2007. The specific article is not cited, but the supporting information contains spectral data for various indazole derivatives.

Sources

A Comprehensive Guide to the ¹H NMR Spectrum of Ethyl 5-fluoro-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 5-fluoro-1H-indazole-3-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document offers a thorough examination of the spectral data, the underlying chemical principles, and a robust experimental protocol for acquiring high-quality spectra. Our approach emphasizes scientific integrity, providing a self-validating framework for the interpretation of this important molecule's NMR signature.

Introduction: The Significance of this compound

This compound is a key building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active compounds. The indazole core is a privileged scaffold in drug discovery, and the introduction of a fluorine atom at the 5-position can significantly modulate a molecule's metabolic stability, binding affinity, and pharmacokinetic properties. A precise understanding of its structure, achievable through techniques like NMR spectroscopy, is therefore paramount for its effective application. This guide will dissect the ¹H NMR spectrum of this compound, providing clarity on the assignment of each signal and the rationale behind the observed chemical shifts and coupling constants.

Structural and Spectral Overview

The structure of this compound dictates the features of its ¹H NMR spectrum. The molecule comprises an aromatic indazole ring system, a fluorine substituent at the 5-position, and an ethyl carboxylate group at the 3-position. These components give rise to a distinct set of signals in the ¹H NMR spectrum, which we will explore in detail.

In-Depth Spectral Analysis

The ¹H NMR spectrum of this compound, recorded on a 400 MHz spectrometer in deuterated chloroform (CDCl₃), exhibits signals corresponding to the aromatic protons of the indazole ring and the protons of the ethyl ester group.[1]

Data Summary
Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-47.78Doublet of doublets (dd)J(H4-H6) = 4.3, J(H4-F) = 9.21H
H-77.73Doublet of doublets (dd)J(H7-H6) = 8.7, J(H7-F) = 1.91H
H-67.15-7.21Multiplet (m)-1H
-OCH₂CH₃4.5Quartet (q)J = 7.22H
-OCH₂CH₃1.43Triplet (t)J = 7.13H

Table 1: ¹H NMR Data for this compound.[1]

The Aromatic Region: Influence of the Fluorine Substituent

The aromatic region of the spectrum provides a wealth of information about the substitution pattern of the indazole ring. The fluorine atom at the 5-position exerts a significant influence on the chemical shifts and coupling patterns of the adjacent protons through both electronic effects and through-bond scalar coupling.

  • H-4 Proton (7.78 ppm): This proton, ortho to the fluorine atom, appears as a doublet of doublets. The larger coupling constant of 9.2 Hz is attributed to a three-bond coupling with the fluorine atom (³JH-F). The smaller coupling of 4.3 Hz arises from a four-bond coupling to the H-6 proton (⁴JH-H). The deshielding of this proton is a result of the electron-withdrawing nature of the adjacent ester group and the fluorine atom.

  • H-7 Proton (7.73 ppm): The H-7 proton also appears as a doublet of doublets. The larger coupling of 8.7 Hz is due to a three-bond coupling with the H-6 proton (³JH-H). The smaller coupling of 1.9 Hz is a result of a four-bond coupling to the fluorine atom (⁴JH-F).

  • H-6 Proton (7.15-7.21 ppm): This proton, situated between the fluorine- and nitrogen-bearing carbons, appears as a multiplet. Its complex splitting pattern is a result of coupling to H-4 (⁴JH-H = 4.3 Hz), H-7 (³JH-H = 8.7 Hz), and the fluorine atom at the 5-position.

The magnitudes of the observed H-F coupling constants are consistent with those typically seen in fluorinated aromatic systems.[2][3][4]

The Aliphatic Region: The Ethyl Ester Moiety

The signals for the ethyl group are characteristic and readily assigned.

  • Methylene Protons (-OCH₂CH₃, 4.5 ppm): These protons appear as a quartet due to coupling with the three adjacent methyl protons. The chemical shift is downfield due to the deshielding effect of the adjacent oxygen atom of the ester group.

  • Methyl Protons (-OCH₂CH₃, 1.43 ppm): These protons give rise to a triplet, a result of coupling to the two methylene protons. This signal is found in the typical upfield region for alkyl protons.

The N-H Proton

In many reported spectra of similar 1H-indazoles, a broad singlet corresponding to the N-H proton is observed, typically in the region of 10-14 ppm.[5][6][7] The absence of this signal in the provided data could be due to several factors, including the specific concentration, solvent purity, or experimental parameters used. In some cases, this proton signal can be very broad and lost in the baseline.

Experimental Protocol: A Self-Validating System

To ensure the acquisition of a high-quality, reproducible ¹H NMR spectrum, the following detailed protocol is recommended.

Sample Preparation

The integrity of the NMR data begins with meticulous sample preparation.

  • Analyte Purity: Ensure the this compound sample is of high purity to avoid signals from contaminants.

  • Solvent Selection: Use high-purity deuterated chloroform (CDCl₃, ≥99.8% D). CDCl₃ is a suitable solvent as it effectively dissolves the analyte and has a residual proton signal that does not interfere with the signals of interest.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the analyte in 0.6-0.7 mL of CDCl₃. This concentration is optimal for obtaining a good signal-to-noise ratio in a reasonable acquisition time for a ¹H NMR spectrum.

  • Internal Standard: Tetramethylsilane (TMS) is typically added to the CDCl₃ by the manufacturer as an internal standard for chemical shift referencing (0.00 ppm).

  • Sample Handling: Dissolve the sample in a clean, dry vial before transferring it to a 5 mm NMR tube. This ensures complete dissolution and allows for filtering if any particulate matter is present.

NMR Data Acquisition

The following parameters are recommended for a standard ¹H NMR experiment on a 400 MHz spectrometer.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is sufficient.

  • Temperature: Maintain a constant temperature, typically 298 K.

  • Spectral Width: Set a spectral width of at least 16 ppm to ensure all signals, including any potential N-H proton, are observed.

  • Acquisition Time (AQ): An acquisition time of at least 3-4 seconds is recommended to ensure good digital resolution.

  • Relaxation Delay (D1): A relaxation delay of 1-2 seconds is generally adequate for qualitative ¹H NMR. For quantitative measurements, a longer delay (5 times the longest T1) is necessary.[8][9][10]

  • Number of Scans (NS): For a sample of this concentration, 8 to 16 scans should provide an excellent signal-to-noise ratio.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for sharp lines and accurate integration.

Data Processing
  • Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio without significantly degrading the resolution.

  • Phasing: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline, which is critical for accurate integration.

  • Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm. If TMS is not present, the residual solvent peak of CDCl₃ can be used (δ ≈ 7.26 ppm).[11][12]

  • Integration: Integrate all signals and normalize the integration values to a known number of protons (e.g., the 1H signals of the aromatic protons).

Visualization of Key Concepts

Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing prep1 Weigh 5-10 mg of Analyte prep2 Dissolve in 0.6-0.7 mL CDCl3 prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert Sample & Lock prep3->acq1 acq2 Shim Magnetic Field acq1->acq2 acq3 Acquire Data (NS=16, D1=2s) acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Reference to TMS (0 ppm) proc2->proc3 proc4 Integrate & Analyze proc3->proc4

Caption: Workflow for ¹H NMR analysis.

Structural Assignments and Couplings

Caption: Key ¹H-¹H and ¹H-¹⁹F couplings.

Conclusion

The ¹H NMR spectrum of this compound is a powerful tool for structural verification. A thorough understanding of the spectrum, including the characteristic shifts of the ethyl ester group and the complex splitting patterns in the aromatic region induced by the fluorine substituent, is essential for its correct interpretation. The provided protocol for sample preparation, data acquisition, and processing offers a reliable framework for obtaining high-quality, reproducible results. This guide serves as a valuable resource for scientists working with this and structurally related compounds, enabling confident and accurate spectral analysis in their research and development endeavors.

References

  • Wiley-VCH. (2007). Supporting Information.
  • Myhre, P. C., & Mallory, F. B. (1992). 'Through-space' hydrogen–fluorine, carbon‐fluorine and fluorine–fluorine spin–spin coupling in 2‐phenyl‐3‐alkyl‐4,5,6,7‐tetrahydroindazoles. Magnetic Resonance in Chemistry, 30(10), 954-959.
  • American Chemical Society. (n.d.). NMR Guidelines for ACS Journals.
  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR).
  • The Royal Society of Chemistry. (2014). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. TrAC Trends in Analytical Chemistry, 35, 5-26.
  • National Institutes of Health. (2012). Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update.
  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra.
  • Helvetic Chimica Acta. (2012). Quantitative 1H NMR Spectroscopy - Chemical and Biological Applications.
  • Der Pharma Chemica. (2011). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.
  • PubMed Central. (2019). Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations.
  • University of California, Irvine. (n.d.). Quantitative H NMR.
  • ResearchGate. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives.
  • National Institutes of Health. (2018). Dihydrogen contacts observed by through-space indirect NMR coupling.
  • The Royal Society of Chemistry. (2018). Dihydrogen contacts observed by through-space indirect NMR coupling.
  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • PubMed. (2018). The Antagonist Effect of Nitrogen Lone Pair: 3 J HF versus 5 J HF.
  • ResearchGate. (2018). DFT calculated 4 J HF coupling constant and relative B3LYP/AUGcc-pVTZ....
  • National Institutes of Health. (2018). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole.
  • ResearchGate. (2020). Internal standards for 1H NMR spectroscopy in concentrated sulfuric acid.
  • Pergamon Press. (1976). FLOURINE COUPLING CONSTANTS.
  • The Journal of Organic Chemistry. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.
  • ResearchGate. (2017). The observed 3JHF coupling constants are an average over the rotational isomers..
  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.

Sources

A Technical Guide to the ¹³C NMR Spectroscopic Analysis of Ethyl 5-fluoro-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) data for Ethyl 5-fluoro-1H-indazole-3-carboxylate, a key heterocyclic compound with significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who require a deep understanding of the structural elucidation of fluorinated indazole derivatives. We will delve into the theoretical underpinnings of the ¹³C NMR spectrum, the practical aspects of data acquisition, and a detailed interpretation of the spectral data, grounded in established scientific principles.

Introduction: The Structural Significance of Fluorinated Indazoles

The introduction of fluorine into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to protein targets.[1] Consequently, fluorinated heterocycles, such as this compound, are prevalent scaffolds in modern pharmaceutical research. ¹³C NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of these molecules. However, the presence of the ¹⁹F nucleus, which is 100% naturally abundant and has a spin of ½, introduces complexities into the ¹³C NMR spectrum due to ¹³C-¹⁹F spin-spin coupling.[2][3] A thorough understanding of these coupling interactions is paramount for accurate spectral interpretation.

Predicted ¹³C NMR Spectrum and Structural Assignment

The ¹³C NMR spectrum of this compound is predicted to exhibit distinct signals for each of the ten unique carbon atoms in the molecule. The chemical shifts are influenced by the electronic environment, and the presence of the fluorine atom at the C5 position will induce characteristic splitting patterns (doublets) for the carbon atoms in its vicinity due to through-bond J-coupling. The magnitude of these coupling constants (ⁿJCF) typically decreases as the number of bonds (n) between the coupled nuclei increases.[4][5][6]

Below is a detailed, predicted assignment of the ¹³C NMR signals, based on data from analogous indazole structures and established principles of fluorine substitution effects.[7][8][9]

Data Presentation: Predicted ¹³C NMR Chemical Shifts and C-F Coupling Constants
Carbon AtomPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (JCF, Hz)Rationale
C=O (Ester)~162Singlet-Typical chemical shift for an ester carbonyl carbon.
C3~141Doublet⁴JCF ≈ 3-5Electron-withdrawing effect of the ester and pyrazole ring. Small coupling to F.
C3a~122Doublet³JCF ≈ 10-15Bridgehead carbon, influenced by both rings.
C4~115Doublet²JCF ≈ 20-25Shielded by the adjacent fluorine-bearing carbon, exhibits a large two-bond coupling.
C5~158Doublet¹JCF ≈ 240-250Directly bonded to fluorine, resulting in a large one-bond coupling and significant deshielding.
C6~112Doublet²JCF ≈ 20-25Ortho to the fluorine-substituted carbon, showing a significant two-bond coupling.
C7~110Doublet³JCF ≈ 5-10Meta to the fluorine-substituted carbon, with a smaller three-bond coupling.
C7a~140Singlet⁴JCF ≈ 0-3Bridgehead carbon, distant from the fluorine, coupling may not be resolved.
-CH₂- (Ethyl)~61Singlet-Typical chemical shift for an ethyl ester methylene carbon.
-CH₃ (Ethyl)~14Singlet-Typical chemical shift for an ethyl ester methyl carbon.

Experimental Protocol for ¹³C NMR Data Acquisition

To obtain a high-quality ¹³C NMR spectrum of this compound, a standardized and robust experimental procedure is essential. The following protocol is designed to ensure accurate and reproducible results.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube. Ensure complete dissolution.

    • The choice of solvent can slightly influence chemical shifts; consistency is key for comparative studies.[8]

  • Instrument Setup and Calibration:

    • Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

    • Tune and match the probe for the ¹³C frequency.

    • Shim the magnetic field to achieve optimal homogeneity, using the deuterium lock signal of the solvent.

  • Data Acquisition Parameters:

    • Experiment: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 or zgdc on Bruker systems).

    • Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts (e.g., 0 to 200 ppm).

    • Acquisition Time: Typically 1-2 seconds to ensure good resolution.

    • Relaxation Delay (d1): A delay of 2-5 seconds is recommended to allow for full relaxation of quaternary carbons.

    • Number of Scans: Accumulate a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, as the ¹³C nucleus has a low natural abundance.[1]

    • Temperature: Maintain a constant temperature, typically 298 K.

  • Data Processing:

    • Apply an exponential window function (line broadening) to improve the signal-to-noise ratio.

    • Perform a Fourier transform of the Free Induction Decay (FID).

    • Phase correct the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale by referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).

    • Integrate the signals if quantitative analysis is required, although this is less common for ¹³C NMR.

Visualization of Key Structural Features

To visually represent the molecular structure and the critical through-bond interactions influencing the ¹³C NMR spectrum, the following diagrams are provided.

coupling_pathways C5 C5 F F C5->F ¹JCF (Strongest) C4 C4 C5->C4 ²JCF C5->C4 ³JCF C5->C4 ⁴JCF C6 C6 C5->C6 ²JCF C5->C6 ³JCF F->C5 ³JCF F->C5 ³JCF F->C5 ⁴JCF C3a C3a C4->C3a C4->C3a ³JCF C4->C3a ⁴JCF C7 C7 C6->C7 C6->C7 ³JCF C3a->C7 C3 C3 C3a->C3 C3a->C3 ⁴JCF

Caption: Key ¹³C-¹⁹F spin-spin coupling pathways in the molecule.

Advanced Considerations and Troubleshooting

  • Overlapping Multiplets: In complex molecules, the doublets caused by C-F coupling can overlap with other signals. [1]Higher field magnets can improve spectral dispersion and resolve these overlaps.

  • ¹⁹F Decoupling: In cases of severe spectral complexity, a ¹³C{¹H, ¹⁹F} double-decoupling experiment can be performed. This simplifies the spectrum to singlets for all carbons but requires a specialized probe and can be technically challenging. [10]* Low Signal-to-Noise: For carbons with long relaxation times (like quaternary carbons) or for very dilute samples, increasing the number of scans and optimizing the relaxation delay is crucial. The splitting of a signal into a doublet by C-F coupling effectively halves the signal height, making detection more challenging. [1][2]

Conclusion

The ¹³C NMR spectrum of this compound provides a wealth of structural information. A detailed analysis, considering both chemical shifts and, critically, the through-bond ¹³C-¹⁹F coupling constants, allows for the unambiguous assignment of all carbon resonances. The methodologies and predictive data presented in this guide serve as a robust framework for researchers working on the synthesis and characterization of novel fluorinated indazole derivatives, ensuring scientific integrity and accelerating the drug development process.

References

  • Wiley-VCH. (2007). Supporting Information for a chemical synthesis paper.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. RSC Publishing.
  • ResearchGate. (n.d.). Comparison of experimental and calculated 13C chemical shifts.
  • Schaefer, T., Penner, G. H., Sebastian, R., Peeling, J., & Beaulieu, C. (n.d.). Long-range 'H,'~F and 13c,19F coupling constants and molecular orbital computations as indicators of. Canadian Science Publishing.
  • ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds.
  • Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR.
  • Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-684.
  • Novotna, B., Sychrovsky, V., & Budesinsky, M. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Communications Chemistry, 5(1), 36.
  • ResearchGate. (n.d.). 1 H, 13 C and 19 F NMR Chemical Shifts of Fluorinated Compounds 19-21 and the Precursor 11.
  • Elguero, J., Goya, P., & Jagerovic, N. (2016). 13C NMR of indazoles. ResearchGate.
  • University of Ottawa NMR Facility Blog. (2007, October 9). 13C NMR of Fluorinated Organics.
  • Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.
  • Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara.

Sources

A Technical Guide to the Biological Activity of Fluorinated Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in medicinal chemistry.[1][2] Compounds incorporating this moiety exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and anti-HIV properties.[1] The strategic incorporation of fluorine atoms into the indazole core has emerged as a powerful tool to modulate and enhance these biological activities.[3][4] Fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly influence a molecule's lipophilicity, metabolic stability, bioavailability, and binding affinity to target proteins.[3] This guide provides an in-depth technical exploration of the diverse biological activities of fluorinated indazole derivatives, detailing the underlying mechanisms and providing field-proven experimental protocols for their evaluation.

The Impact of Fluorination on Indazole's Biological Profile

The introduction of fluorine into the indazole scaffold is not a trivial modification; it is a deliberate strategy to enhance drug-like properties. The C-F bond is stronger than a C-H bond, which can block metabolic pathways and increase the compound's half-life. Furthermore, fluorine's high electronegativity can alter the acidity of nearby protons and influence non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, with biological targets.[3] This can lead to improved potency and selectivity. For instance, fluorination of the indazole ring has been shown to increase inhibitory potency and selectivity for nitric oxide synthase (NOS), suggesting a promising strategy for developing selective NOS inhibitors.[5][6]

I. Anticancer Activity

Fluorinated indazole derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of various protein kinases that are crucial for tumor growth and proliferation.[2][7] Several FDA-approved small molecule anti-cancer drugs, such as Axitinib and Pazopanib, feature the indazole scaffold.[8][9]

Mechanism of Action: Kinase Inhibition

Many fluorinated indazole derivatives exert their anticancer effects by targeting key kinases involved in cancer cell signaling pathways. These include:

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of VEGFR-2 is a key strategy to block angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[10]

  • FGFR (Fibroblast Growth Factor Receptor): Dysregulation of FGFR signaling is associated with various cancers, and fluorinated indazoles have been developed as potent FGFR inhibitors.[1][2]

  • EGFR (Epidermal Growth Factor Receptor): Fluorinated derivatives have shown remarkable activity against EGFR, including its mutants, which are implicated in non-small cell lung cancer.[2]

The following diagram illustrates the general principle of kinase inhibition by fluorinated indazole derivatives.

G cluster_0 Cancer Cell Indazole Fluorinated Indazole Derivative Kinase Protein Kinase (e.g., VEGFR, FGFR, EGFR) Indazole->Kinase Binds to ATP-binding site Block Inhibition PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Signal Downstream Signaling (Proliferation, Angiogenesis) PhosphoSubstrate->Signal

Caption: Inhibition of protein kinase signaling by a fluorinated indazole derivative.

Experimental Protocol: Evaluating In Vitro Anticancer Activity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of anticancer agents.[11][12]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[11]

Step-by-Step Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a suitable medium supplemented with fetal bovine serum and antibiotics.[13][14] It is also crucial to include a non-malignant cell line to assess selectivity.[15]

  • Cell Seeding: Seed the cells into 96-well plates at an optimal density and incubate overnight to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the fluorinated indazole derivatives in the culture medium. Add the compounds to the designated wells and incubate for a specified period (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will form purple formazan crystals.[12]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[16]

Data Presentation:

CompoundCancer Cell LineIC50 (µM)Non-Malignant Cell LineIC50 (µM)Selectivity Index (SI)
Fluorinated Indazole AMCF-71.63Vero>100>61.3
Fluorinated Indazole BA5492.96Vero>100>33.8
Doxorubicin (Control)MCF-78.03Vero--

SI = IC50 in non-malignant cells / IC50 in cancer cells. A higher SI indicates greater selectivity for cancer cells.[15]

II. Anti-inflammatory Activity

Fluorinated indazole derivatives have shown promise as anti-inflammatory agents by targeting key mediators of the inflammatory cascade.[3][17]

Mechanism of Action: Targeting Inflammatory Pathways

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit enzymes and receptors involved in inflammation, such as:

  • Kinase Inhibition: Inhibition of kinases like p38 and Rho kinase (ROCK) can modulate inflammatory responses. For example, a 6-fluoroindazole derivative was found to be a potent ROCK1 inhibitor with an IC50 of 14 nM.[3][18]

  • TRPA1 Antagonism: A 6-fluoroindazole scaffold has been identified as a selective antagonist of the TRPA1 cation channel, which is involved in pain and inflammation.[3]

  • Cytokine and Prostaglandin Inhibition: Indazole derivatives can inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and cyclooxygenase-2 (COX-2), an enzyme responsible for prostaglandin synthesis.[19][20]

The following diagram outlines the workflow for evaluating anti-inflammatory activity.

G cluster_0 Anti-inflammatory Activity Evaluation Start Fluorinated Indazole Derivative InVitro In Vitro Assays Start->InVitro InVivo In Vivo Models Start->InVivo Enzyme Enzyme Inhibition (COX, Kinase) InVitro->Enzyme Cell Cell-based Assays (Cytokine Production) InVitro->Cell PawEdema Carrageenan-induced Paw Edema (Rat) InVivo->PawEdema Granuloma Cotton Pellet Granuloma (Rat) InVivo->Granuloma Mechanism Mechanism of Action Enzyme->Mechanism Cell->Mechanism Efficacy Therapeutic Efficacy PawEdema->Efficacy Granuloma->Efficacy

Sources

The Indazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of therapeutically active agents, earning them the designation of "privileged scaffolds."[1] The indazole ring system—a bicyclic heterocycle comprising a benzene ring fused to a pyrazole ring—stands as a quintessential example of such a scaffold.[1][2] While its occurrence in nature is rare, the synthetic versatility and unique physicochemical properties of indazole have made it a cornerstone in the design of novel drugs targeting a vast array of diseases.[2][3][4]

The power of the indazole core lies in its structural and electronic characteristics. It exists in three tautomeric forms (1H, 2H, and 3H), with the 1H-indazole being the most thermodynamically stable and predominant tautomer.[3][4] This arrangement provides a rigid scaffold with strategically positioned nitrogen atoms that can act as both hydrogen bond donors and acceptors, facilitating crucial interactions with biological targets.[5] Furthermore, its aromatic nature and tunable lipophilicity contribute to favorable pharmacokinetic profiles.[6]

A key reason for its prevalence is its role as a versatile bioisostere, capable of mimicking other common pharmacophoric groups.[2] It is widely recognized as a bioisosteric replacement for indole, but perhaps more critically, for phenol.[6][7][8] Replacing a metabolically labile phenol group with an indazole can mitigate rapid glucuronidation, a common metabolic pathway that leads to poor drug exposure, thereby enhancing metabolic stability without sacrificing binding affinity.[7][8] This guide provides a comprehensive overview of the indazole scaffold, from its synthesis and biological activities to its role in FDA-approved therapeutics, offering field-proven insights for drug development professionals.

The Indazole Core: Synthesis and Functionalization Strategies

The construction of the indazole ring system has been the subject of extensive research, leading to a rich portfolio of synthetic methodologies ranging from classical cyclizations to modern metal-catalyzed reactions.[4][9][10] The choice of synthetic route is often dictated by the desired substitution pattern and the need for functional group tolerance.

Key Synthetic Approaches
  • Intramolecular C-N Bond Formation: This is one of the most powerful and widely used strategies. Modern variations often employ transition-metal catalysis (e.g., Palladium or Copper) to facilitate the intramolecular cyclization of appropriately substituted precursors like o-haloaryl N-sulfonylhydrazones.[4][9]

  • Metal-Free C-H Amination: To align with green chemistry principles, metal-free alternatives have gained prominence. Reagents like [bis(trifluoroacetoxy)iodo]benzene (PIFA) or molecular iodine can mediate the oxidative C-H amination of arylhydrazones to form the indazole ring under mild conditions.[2][9]

  • Classical Named Reactions: Methods like the Fischer Indazole Synthesis and related cyclocondensations of hydrazine derivatives with o-substituted benzaldehydes or ketones remain relevant, particularly for specific substitution patterns.[2][4]

The following diagram illustrates a generalized workflow for a modern, metal-catalyzed indazole synthesis, a common strategy in drug discovery campaigns for its reliability and broad substrate scope.

G cluster_start Starting Materials cluster_process Key Steps cluster_end Product SM1 o-Haloaryl Ketone/ Aldehyde P1 Condensation SM1->P1 SM2 Aryl/Alkyl Hydrazine SM2->P1 P2 Intramolecular C-N Coupling P1->P2 Hydrazone Intermediate FP Substituted Indazole Core P2->FP Catalyst Pd or Cu Catalyst + Ligand + Base Catalyst->P2

Caption: Generalized workflow for modern metal-catalyzed indazole synthesis.

Experimental Protocol: PIFA-Mediated Synthesis of 3-Phenyl-1H-indazole

This protocol describes a self-validating, metal-free approach for constructing the indazole scaffold from readily available arylhydrazones, valued for its operational simplicity and good functional group tolerance.[2][9]

Materials:

  • Benzophenone hydrazone (1.0 eq)

  • [Bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.2 eq)

  • Dichloromethane (DCM) as solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a solution of benzophenone hydrazone in anhydrous DCM (0.1 M) at 0 °C under a nitrogen atmosphere, add PIFA portion-wise over 10 minutes. The causality here is critical: slow addition at low temperature controls the exothermic reaction and prevents the formation of undesired side products.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. The use of TLC is a self-validating checkpoint to ensure reaction completion before proceeding to workup.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃. The basic quench neutralizes the trifluoroacetic acid byproduct. Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 3-phenyl-1H-indazole.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

The Indazole as a Versatile Pharmacophore: Key Biological Targets

The indazole scaffold is a chameleon in medicinal chemistry, found in drugs with a vast range of biological activities, including anticancer, anti-inflammatory, antibacterial, antifungal, and anti-HIV properties.[2][3][9] Its success stems from its ability to effectively orient substituents into the binding pockets of diverse biological targets.

Protein Kinase Inhibitors

The most prominent role for the indazole scaffold is in the development of protein kinase inhibitors.[11][12] Kinase dysregulation is a hallmark of cancer, making them a prime therapeutic target. The indazole ring acts as an effective "hinge-binder," mimicking the adenine moiety of ATP to form key hydrogen bonds with the kinase hinge region, a critical interaction for potent inhibition.[1] Numerous FDA-approved kinase inhibitors are built upon this scaffold, targeting kinases such as VEGFR, FGFR, ALK, and CDK.[3][12]

G cluster_kinase Kinase ATP-Binding Site cluster_drug Indazole-Based Inhibitor hinge Hinge Region (Backbone NH/CO) hydrophobic_pocket Hydrophobic Pocket solvent_front Solvent Front Indazole Indazole Core Indazole->hinge H-Bonds (N1-H, N2) R1 R1 Group R2 R2 Group R1->hydrophobic_pocket Hydrophobic Interaction R2->solvent_front Improves Solubility/ Selectivity

Caption: Indazole core interacting with a generic kinase ATP-binding site.

Other Notable Targets
  • PARP Inhibitors: The indazole in Niraparib is crucial for its function as a Poly(ADP-ribose) polymerase (PARP) inhibitor, used in cancer therapy.[3]

  • Receptor Antagonists: Granisetron, an indazole derivative, is a selective 5-HT3 receptor antagonist used to prevent chemotherapy-induced nausea and vomiting.[2]

  • DNA Gyrase Inhibitors: Novel indazole analogues have been developed as potent inhibitors of bacterial DNA gyrase, showing promise as antibacterial agents against Gram-positive bacteria, including resistant strains.[13]

  • Anti-inflammatory Agents: The commercially available non-steroidal anti-inflammatory drugs (NSAIDs) Bendazac and Benzydamine feature a 1H-indazole scaffold.[3][14]

Indazole in Action: FDA-Approved Drugs

The therapeutic relevance of the indazole scaffold is best illustrated by the number of drugs that have received regulatory approval and are now in clinical use. These successes validate the scaffold's utility and provide a foundation for future drug design.

Drug Name (Brand Name)Primary Target(s)Therapeutic IndicationCitation(s)
Pazopanib (Votrient)VEGFR, PDGFR, c-KitRenal Cell Carcinoma, Soft Tissue Sarcoma[3][12][14]
Axitinib (Inlyta)VEGFRAdvanced Renal Cell Carcinoma[2][12][15]
Niraparib (Zejula)PARP1, PARP2Ovarian, Fallopian Tube, Peritoneal Cancer[3][12]
Entrectinib (Rozlytrek)TRKA/B/C, ROS1, ALKNTRK fusion-positive solid tumors, ROS1-positive NSCLC[3][15]
Granisetron (Kytril)5-HT3 ReceptorChemotherapy-induced nausea and vomiting[2][15]
Benzydamine (Tantum)Pro-inflammatory CytokinesPain and inflammation (NSAID)[2][3][14]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the indazole core has generated a wealth of Structure-Activity Relationship (SAR) data, guiding the optimization of lead compounds. The substitution pattern on the bicyclic ring is critical for potency, selectivity, and pharmacokinetic properties.

  • N1-Substitution: The N1 position is a key vector for derivatization. In kinase inhibitors, bulky groups at N1 can be used to target specific pockets to enhance selectivity. For CCR4 antagonists, meta-substituted benzyl groups at N1 were found to be most potent.[16]

  • C3-Substitution: This position often points towards the solvent-exposed region in enzyme active sites. Functionalization here can be used to improve solubility and other drug-like properties. In many kinase inhibitors, groups at C3 are crucial for interacting with the ribose-phosphate region of the ATP pocket.

  • C5/C6-Substitution: Modifications at these positions on the benzene ring can modulate potency and physicochemical properties. For instance, in a series of indazole-based anti-cancer agents, a hydrophobic group at the C6 position was found to be beneficial for activity.[17] The unique regiochemistry of a 3-carboxamide linker was also found to be critical for the inhibition of CRAC channels.[18]

Future Perspectives

The indazole scaffold continues to be a fertile ground for drug discovery. Its proven track record ensures its continued use in campaigns targeting established target classes like protein kinases.[12] Future research is likely to focus on several key areas:

  • Novel Synthetic Methods: The development of more efficient, sustainable, and regioselective methods for indazole synthesis and functionalization will accelerate discovery efforts.[10]

  • New Biological Targets: The scaffold's versatility will be applied to novel and challenging biological targets beyond kinases, including protein-protein interactions and epigenetic targets.

  • Advanced Drug Modalities: The indazole core is being incorporated into more complex therapeutic modalities, such as Proteolysis Targeting Chimeras (PROTACs), where its established binding properties can be leveraged to recruit target proteins for degradation.

References

  • Zhang, S., Liang, C., & Zhang, W. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]
  • Singampalli, A., Kumar, P., Bandela, R., Bellapukonda, S. M., Nanduri, S., & Yaddanapudi, V. M. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 16(11). [Link]
  • Zhang, S., Liang, C., & Zhang, W. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]
  • Fathima, S., & Muthumary, J. (2015). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. International Journal of PharmTech Research, 8(6), 136-153. [Link]
  • Singampalli, A., et al. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
  • Tomašić, T., et al. (2004). Design, synthesis and structure-activity relationship studies of novel indazole analogues as DNA gyrase inhibitors with Gram-positive antibacterial activity. Bioorganic & Medicinal Chemistry Letters, 14(11), 2857-62. [Link]
  • Lainé, C., et al. (2012). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 55(21), 9410-9423. [Link]
  • Boddapati, S. N. M., et al. (2025). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Topics in Current Chemistry, 3. [Link]
  • Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link]
  • Various Authors. (2023). Different biological activities reported with Indazole derivatives.
  • Krso, M., et al. (2019). Enantiomerically Pure Indazole Bioisosteres of Ifenprodil and Ro 25-6981 as Negative Allosteric Modulators of NMDA Receptors with the GluN2B Subunit. Journal of Medicinal Chemistry, 62(17), 8196-8211. [Link]
  • Krso, M., et al. (2023). Indazole as a Phenol Bioisostere: Structure–Affinity Relationships of GluN2B-Selective NMDA Receptor Antagonists. Journal of Medicinal Chemistry. [Link]
  • Smith, A. M., et al. (1995). Indazoles as indole bioisosteres: synthesis and evaluation of the tropanyl ester and amide of indazole-3-carboxylate as antagonists at the serotonin 5HT3 receptor. Journal of Medicinal Chemistry, 38(20), 3986-3993. [Link]
  • Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 27(4), 865-869. [Link]
  • Yadav, M., & Kapoor, A. (2024). Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches.
  • Various Authors. (2024). Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole.
  • Various Authors. (2025). Pathways for the synthesis of indazole derivatives.
  • Kumar, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(10), 1667-1687. [Link]
  • Various Authors. (2018). Indazole-based antiinflammatory and analgesic drugs.

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Unraveling the Mechanism of Action of Ethyl 5-fluoro-1H-indazole-3-carboxylate: A Putative Kinase Inhibitor in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of clinically approved and investigational drugs, particularly in the realm of oncology. Ethyl 5-fluoro-1H-indazole-3-carboxylate, a member of this esteemed class of compounds, holds significant promise as a therapeutic agent. While direct, comprehensive studies on this specific molecule are emerging, a robust body of evidence from structurally analogous compounds strongly suggests a primary mechanism of action centered on the inhibition of key protein kinases involved in cancer cell signaling. This technical guide synthesizes the available data on related indazole derivatives to propose a detailed mechanism of action for this compound, outlines experimental protocols for its validation, and provides a framework for its future development.

Introduction: The Prominence of the Indazole Scaffold in Oncology

Indazole-containing derivatives are a class of heterocyclic compounds that have garnered immense interest in pharmaceutical research due to their diverse biological activities.[1] A number of these derivatives have been successfully developed into anti-cancer drugs, highlighting the therapeutic potential of this structural motif.[2] The versatility of the indazole ring system allows for a wide range of chemical modifications, enabling the fine-tuning of inhibitory potency and selectivity against various biological targets. This compound, featuring a fluorine substitution at the 5-position and an ethyl ester at the 3-position, represents a promising candidate for further investigation within this chemical space. The fluorine atom can enhance metabolic stability and binding affinity, while the ethyl carboxylate group provides a handle for further chemical derivatization or may contribute to the molecule's pharmacokinetic properties.

Core Hypothesis: this compound as a Kinase Inhibitor

Based on extensive research into the biological activities of indazole-3-carboxylate and 5-fluoro-indazole derivatives, the central hypothesis is that This compound functions as an inhibitor of one or more protein kinases. Protein kinases are critical regulators of a vast array of cellular processes, including proliferation, differentiation, survival, and angiogenesis.[3] Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. The indazole scaffold has been identified as a "privileged" structure in kinase inhibitor design, capable of forming key interactions within the ATP-binding pocket of these enzymes.[2][3]

Elucidation of Probable Molecular Targets and Signaling Pathways

While a definitive kinase profile for this compound is yet to be established, analysis of structurally related compounds points towards several high-probability targets.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[4] Several indazole-based compounds have been developed as potent VEGFR-2 inhibitors.[5] The inhibition of VEGFR-2 by this compound would disrupt the downstream signaling cascade, leading to a reduction in tumor vascularization and growth.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Transcription Gene Transcription (Proliferation, Angiogenesis) mTOR->Transcription Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription VEGF VEGF VEGF->VEGFR2 Binds Inhibitor Ethyl 5-fluoro-1H- indazole-3-carboxylate Inhibitor->VEGFR2 Inhibits

Figure 1: Proposed inhibition of the VEGFR-2 signaling pathway.
Epidermal Growth Factor Receptor (EGFR)

EGFR is another receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival.[6] Mutations and overexpression of EGFR are common in various cancers, making it a well-established therapeutic target. Indazole-based molecules have shown efficacy as EGFR inhibitors.[5] By blocking EGFR signaling, this compound could halt uncontrolled cell growth and induce apoptosis.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription EGF EGF EGF->EGFR Binds Inhibitor Ethyl 5-fluoro-1H- indazole-3-carboxylate Inhibitor->EGFR Inhibits

Figure 2: Proposed inhibition of the EGFR signaling pathway.

Representative Biological Data

While specific IC50 values for this compound are not yet publicly available, the following table presents data for structurally related indazole derivatives, providing a strong indication of the potential potency of this class of compounds.

Compound ClassTarget KinaseIC50 (nM)Reference
5-Ethylsulfonyl-indazole-3-carboxamidesVEGFR-223-24[5]
5-Ethylsulfonyl-indazole-3-carboxamidesEGFR25-28[5]
3-Vinylindazole DerivativesTrkA/B/C1.6-4.9 (Kd)[7]
Indazole-based PLK4 InhibitorPLK4< 0.1[8]
3-Amino-indazole DerivativeALK512[9]
3-Amino-indazole DerivativeROS1766[9]

Experimental Protocols for Mechanistic Validation

To rigorously validate the proposed mechanism of action, a series of in vitro and cell-based assays are required.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of the compound to inhibit the activity of a purified kinase.

Kinase_Assay_Workflow Start Start Prep_Compound Prepare Serial Dilution of This compound Start->Prep_Compound Add_Kinase Add Purified Kinase (e.g., VEGFR-2, EGFR) Prep_Compound->Add_Kinase Add_Substrate Add Kinase Substrate and ATP Add_Kinase->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Measure Measure Kinase Activity (e.g., Phosphorylation) Incubate->Measure Analyze Calculate IC50 Value Measure->Analyze

Figure 3: Workflow for an in vitro kinase inhibition assay.

Protocol: LanthaScreen™ Eu Kinase Binding Assay [10]

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in 100% DMSO, starting at a high concentration (e.g., 1 mM).

  • Assay Plate Preparation: Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well microplate.

  • Kinase/Antibody Mixture: Prepare a mixture of the target kinase (e.g., VEGFR-2, EGFR) and a Eu-labeled anti-tag antibody in kinase buffer. Add 5 µL of this mixture to each well.

  • Tracer Addition: Prepare an Alexa Fluor™ 647-labeled ATP competitive kinase tracer in kinase buffer. Add 5 µL of this tracer to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a microplate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis: Calculate the emission ratio and plot the results against the compound concentration to determine the IC50 value.

Cell-Based Proliferation Assay

This assay assesses the compound's ability to inhibit the growth of cancer cell lines.

Protocol: MTT Assay [11]

  • Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (growth inhibition 50) value.

Western Blot Analysis for Target Engagement

This technique is used to determine if the compound inhibits the phosphorylation of downstream targets of the kinase in a cellular context.

Protocol: Western Blot

  • Cell Lysis: Treat cancer cells with this compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against the phosphorylated and total forms of the target kinase and its downstream effectors (e.g., p-ERK, ERK, p-Akt, Akt).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities to determine the effect of the compound on protein phosphorylation.

Conclusion and Future Directions

This compound is a promising molecule that, based on a substantial body of evidence from related compounds, is hypothesized to act as a kinase inhibitor. Its potential to target key oncogenic signaling pathways, such as those driven by VEGFR-2 and EGFR, warrants further rigorous investigation. The experimental protocols outlined in this guide provide a clear roadmap for elucidating its precise mechanism of action, determining its potency and selectivity, and ultimately evaluating its therapeutic potential. Future studies should focus on comprehensive kinase profiling, in vivo efficacy studies in relevant cancer models, and pharmacokinetic and toxicological assessments to advance the development of this promising indazole derivative.

References

  • BenchChem. (2025). Application Notes and Protocols for 5-amino-1H-indazol-6-ol in Kinase Inhibitor Assays.
  • BenchChem. (2025). Application Notes and Protocols for Indazole Derivatives in Cancer Research.
  • Shokat Lab - UCSF. (2010). Synthesis and evaluation of indazole based analog sensitive Akt inhibitors.
  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2025). PubMed Central.
  • Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. (2010). PubMed.
  • Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3- carboxamides as dual VEGFR-2 and EGFR inhibitors: a. (n.d.). The Royal Society of Chemistry.
  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regul
  • Identification of novel protein kinase CK2 inhibitors among indazole deriv
  • A Comparative Guide to Indazole-Based Kinase Inhibitors: Spotlight on 3-Bromo. (2025). BenchChem.
  • Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evalu
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). PubMed Central.
  • Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. (n.d.). PubMed Central.
  • Discovery of new VEGFR-2 inhibitors based on bis([3][8][10]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. (2021). PubMed Central.
  • Development of Furanopyrimidine-Based Orally Active Third-Generation EGFR Inhibitors for the Treatment of Non-Small Cell Lung Cancer. (n.d.). PubMed Central.
  • Structure activity relationship of the synthesized compounds 3–11. (n.d.).
  • EGFR inhibitor for kinase assays. (n.d.). Sigma-Aldrich.
  • Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evalu
  • Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening. (n.d.). PubMed Central.
  • Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors. (2020). PubMed.
  • Revealing 5-(3,5-difluorobenzyl)
  • Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. (2022). PubMed Central.
  • Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. (n.d.). PubMed.
  • Structure-activity relationship investigation for imidazopyrazole-3-carboxamide derivatives as novel selective inhibitors of Bruton's tyrosine kinase. (2021). PubMed.
  • Structure-activity relationship of protein kinase CK2 inhibitors with different scaffolds | Request PDF. (2025).
  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (n.d.). PubMed Central.

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An In-depth Technical Guide to the Safe Handling and Application of Ethyl 5-fluoro-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Fluorinated Indazole Scaffold

Ethyl 5-fluoro-1H-indazole-3-carboxylate is a heterocyclic compound of significant interest in the field of medicinal chemistry. The indazole core is recognized as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets.[1] The incorporation of a fluorine atom at the 5-position can substantially modify the molecule's physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced pharmacological profiles. This makes this compound a crucial intermediate and building block in the synthesis of novel therapeutics, particularly in oncology and anti-inflammatory research.[2][3][4] Its utility extends from serving as a starting material for complex drug candidates to its use in structure-activity relationship (SAR) studies aimed at optimizing lead compounds.[5] This guide provides a comprehensive overview of its properties, synthesis, safe handling protocols, and applications to empower researchers in its effective and responsible use.

Physicochemical and Spectroscopic Profile

A precise understanding of the compound's physical and chemical properties is fundamental to its proper handling, storage, and application in synthetic chemistry.

PropertyValueSource(s)
CAS Number 1016-36-0
Molecular Formula C₁₀H₉FN₂O₂[6]
Molecular Weight 208.19 g/mol
Appearance Typically a solid (e.g., cream-colored)[2]
Purity ≥ 95% (Varies by supplier)
Storage Conditions 2-8 °C, in a tightly sealed container[2]
SMILES CCOC(=O)C1=NNC2=C1C=C(F)C=C2

Note: Physical properties such as melting point and boiling point are not consistently reported in publicly available literature and should be determined empirically for specific batches.

Synthesis and Purification: A Methodological Overview

The primary route to this compound involves the esterification of its corresponding carboxylic acid precursor, 5-fluoro-1H-indazole-3-carboxylic acid.[7] Understanding the synthesis of this precursor is therefore essential.

Synthesis of Precursor: 5-Fluoro-1H-indazole-3-carboxylic acid

A common method for synthesizing the carboxylic acid precursor starts from 5-fluoroisatin.[8] The process involves a ring-opening and subsequent recyclization/reduction sequence.

dot

Synthesis_Precursor A 5-Fluoroisatin B Ring-Opened Intermediate A:e->B:w 1. NaOH, H₂O, 50°C C Diazonium Salt B:e->C:w 2. NaNO₂, H₂SO₄, 0-4°C D 5-Fluoro-1H-indazole-3-carboxylic acid C:e->D:w 3. SnCl₂, HCl

Caption: Workflow for the synthesis of the key precursor.

Experimental Protocol: Synthesis of 5-Fluoro-1H-indazole-3-carboxylic acid [8]

  • Ring Opening: Dissolve sodium hydroxide (1.03 eq.) in water and heat to 50°C. Add 5-fluoroisatin (1.0 eq.). Stir for approximately 5 minutes until a deep red solution forms.

  • Diazotization: Cool the solution to 0°C. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0 eq.). Immediately following, rapidly add a pre-cooled solution of 95% sulfuric acid (1.95 eq.) in water, ensuring the temperature does not exceed 4°C. Causality Note: Maintaining a low temperature is critical to prevent the decomposition of the unstable diazonium salt intermediate.

  • Reduction and Cyclization: Continue stirring at <4°C for 1 hour. Subsequently, add a pre-cooled 35% hydrochloric acid solution of stannous chloride (2.4 eq.).

  • Work-up: Allow the mixture to stir for 16 hours. Filter the resulting brown solution to collect the solid product. Wash the solid with water and dry to yield 5-fluoro-1H-indazole-3-carboxylic acid as a light brown solid.

Esterification to Yield this compound

The final product is obtained via a standard Fischer esterification reaction.

dot

Synthesis_Final_Product A 5-Fluoro-1H-indazole-3-carboxylic acid B This compound A:e->B:w Ethanol (solvent/reagent) Catalytic H₂SO₄ Reflux

Caption: Final esterification step to the target compound.

Experimental Protocol: Fischer Esterification

  • Reaction Setup: Suspend 5-fluoro-1H-indazole-3-carboxylic acid (1.0 eq.) in an excess of absolute ethanol.

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq.) to the mixture.

  • Heating: Heat the reaction mixture to reflux and monitor for completion using Thin Layer Chromatography (TLC). Causality Note: The reaction is an equilibrium process. Using a large excess of ethanol drives the equilibrium towards the product side, maximizing the yield.

  • Work-up and Purification: Upon completion, cool the mixture and neutralize the acid catalyst with a mild base such as sodium bicarbonate solution. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Hazard Identification and Safety Protocols

GHS Hazard Classification (Inferred)

The following classifications are based on data for the closely related 5-fluoro-1H-indazole-3-carboxylic acid.[9]

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation
First-Aid Measures

Immediate and appropriate first-aid is critical in case of accidental exposure.[10][11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention if irritation persists.[10]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[10] Remove contaminated clothing and shoes. Seek medical attention if irritation develops and persists.

  • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[11] If not breathing, provide artificial respiration. If symptoms persist, call a poison center or doctor.

  • Ingestion: Do NOT induce vomiting.[11] Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.

Fire-Fighting and Accidental Release
  • Fire-Fighting: Use dry chemical, CO₂, water spray, or alcohol-resistant foam. During a fire, irritating and toxic gases such as carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx) may be generated.[11] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

  • Accidental Release: For small spills, sweep up the solid material, avoiding dust formation, and place it in a suitable container for disposal. For large spills, prevent entry into waterways. Ventilate the area and wear appropriate personal protective equipment.

Laboratory Handling and Storage

Adherence to strict handling and storage protocols is a self-validating system for ensuring laboratory safety and maintaining compound integrity.

Engineering Controls and Personal Protective Equipment (PPE)
  • Engineering Controls: All handling should be performed in a well-ventilated area. A certified chemical fume hood is strongly recommended to minimize inhalation exposure.[11] Eyewash stations and safety showers must be readily accessible.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[11]

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

    • Skin and Body Protection: Wear a standard laboratory coat. Ensure skin is not exposed.

    • Respiratory Protection: If engineering controls are insufficient, use a NIOSH/MSHA-approved respirator.

Safe Handling and Storage Practices
  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust.[12] Wash hands thoroughly after handling. Keep away from incompatible materials such as strong oxidizing agents.[11]

  • Storage: Store in a cool, dry, and well-ventilated place. The recommended storage temperature is between 2-8°C.[2] Keep the container tightly closed and sealed until ready for use.

Applications in Drug Discovery and Development

The fluorinated indazole scaffold is a cornerstone in the design of kinase inhibitors and other targeted therapies. This compound serves as a versatile starting point for introducing further chemical diversity.

  • Kinase Inhibition: The indazole ring system is a key pharmacophore in many potent kinase inhibitors. Derivatives have shown activity against targets like VEGFR-2 and EGFR, which are critical in cancer angiogenesis and proliferation.[13]

  • Intermediate for Bioactive Molecules: The ethyl ester group is readily hydrolyzed to the carboxylic acid or converted to an amide, providing a chemical handle for coupling with other molecular fragments to build more complex drug candidates.[2][5]

  • SAR Studies: The compound and its derivatives are used to systematically probe the structure-activity relationships of a lead series. The 5-fluoro substituent provides a unique electronic and steric profile that can be compared against non-fluorinated or alternatively substituted analogs to fine-tune binding affinity and selectivity.

dot

Application_Workflow A Ethyl 5-fluoro-1H- indazole-3-carboxylate B Hydrolysis/Amidation A->B C Functionalized Indazole Core (e.g., -COOH, -CONH-R') B->C D Coupling with Bioactive Moiety C->D E Final Drug Candidate (e.g., Kinase Inhibitor) D->E

Caption: Role as a key building block in drug discovery.

Conclusion

This compound is more than a mere chemical reagent; it is a strategic tool for innovation in drug development. Its value is intrinsically linked to the ability of researchers to handle it safely and effectively. By integrating a thorough understanding of its chemical properties with rigorous safety protocols and handling discipline, scientists can fully leverage the potential of this important building block to advance the frontiers of medicinal chemistry.

References

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  • SAFETY DATA SHEET "Wet Look" Lacquer. Glaze 'N Seal. 2021.
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  • This compound. Chemsigma.
  • A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Google Patents.
  • ETHYL 1H-INDAZOLE-3-CARBOXYLATE. FDA Global Substance Registration System (GSRS).
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health.
  • Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. ACS Publications. 2023.
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  • Ethyl 1H-indazole-3-carboxylate. Oakwood Chemical.
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Molecular weight and formula of Ethyl 5-fluoro-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 5-fluoro-1H-indazole-3-carboxylate

Abstract

This compound is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its indazole core is a recognized pharmacophore, and the strategic placement of the fluorine atom and the ethyl carboxylate group allows for diverse chemical modifications, making it a valuable building block for the synthesis of complex bioactive molecules.[1][2] This guide provides a comprehensive overview of the fundamental physicochemical properties, synthesis, and applications of this compound, with a focus on its role in the development of targeted therapeutics, particularly kinase inhibitors.[1][3] Detailed experimental protocols and safety considerations are also presented to support researchers in their laboratory work with this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. These properties influence its reactivity, solubility, and pharmacokinetic profile in potential drug candidates.

Molecular Structure and Formula

The chemical structure of this compound consists of a bicyclic indazole core, with a fluorine atom substituted at the 5-position and an ethyl carboxylate group at the 3-position.

Table 1: Core Molecular Information

ParameterValueSource
Molecular Formula C₁₀H₉FN₂O₂[4][5][6][7]
Molecular Weight 208.19 g/mol [4][5][6]
CAS Number 1016-36-0[4][5][6]
SMILES Code CCOC(=O)C1=NNC2=CC=C(F)C=C12[5]

The presence of the electron-withdrawing fluorine atom can significantly influence the electronic properties of the indazole ring system, impacting its reactivity and potential for intermolecular interactions. The ethyl ester group provides a handle for further chemical transformations, such as hydrolysis to the corresponding carboxylic acid or amidation to form various carboxamides.

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of 5-fluoro-1H-indazole-3-carboxylic acid. This method is a standard and reliable route for obtaining the target compound.

Synthetic Workflow

The overall synthetic process can be visualized as a two-step sequence starting from commercially available precursors.

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product 5_Fluoro_Indazole_Acid 5-Fluoro-1H-indazole-3-carboxylic acid Esterification Esterification (Acid Catalyst, Heat) 5_Fluoro_Indazole_Acid->Esterification Ethanol Ethanol Ethanol->Esterification Target_Compound This compound Esterification->Target_Compound

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol describes the Fischer esterification of 5-fluoro-1H-indazole-3-carboxylic acid with ethanol.

Materials:

  • 5-fluoro-1H-indazole-3-carboxylic acid (1.0 eq)

  • Ethanol (excess, reagent and solvent)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Sodium Bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Ethyl Acetate

  • Hexane

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-fluoro-1H-indazole-3-carboxylic acid in an excess of ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess ethanol under reduced pressure.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Applications in Drug Discovery and Development

The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[2] this compound serves as a key intermediate in the synthesis of various indazole-based compounds with therapeutic potential.

Role as a Building Block for Kinase Inhibitors

A significant application of this compound is in the development of kinase inhibitors for cancer therapy.[1][3] The indazole core can mimic the purine ring of ATP, enabling it to bind to the ATP-binding site of various kinases. The ethyl ester at the 3-position can be readily converted to a carboxamide, allowing for the introduction of various side chains to enhance potency and selectivity for specific kinase targets. The fluorine atom at the 5-position can improve metabolic stability and binding affinity.

Kinase_Inhibitor_Synthesis Start Ethyl 5-fluoro-1H- indazole-3-carboxylate Hydrolysis Hydrolysis Start->Hydrolysis Acid 5-Fluoro-1H-indazole- 3-carboxylic acid Hydrolysis->Acid Amidation Amidation with various amines Acid->Amidation Library Library of Indazole-3-carboxamides (Kinase Inhibitor Candidates) Amidation->Library

Caption: General scheme for the synthesis of kinase inhibitor libraries.

Indazole derivatives have shown inhibitory activity against a range of kinases, including VEGFR-2 and EGFR, which are crucial targets in oncology.[8][9]

Spectroscopic Data

While raw spectroscopic data is not provided here, it is typically available from commercial suppliers. Researchers should expect to see characteristic signals in ¹H NMR, ¹³C NMR, and mass spectrometry that are consistent with the structure of this compound. For instance, in ¹H NMR, one would expect to see signals corresponding to the ethyl group (a quartet and a triplet), as well as aromatic protons on the indazole ring, with coupling patterns influenced by the fluorine substituent.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[5]

Consult the Safety Data Sheet (SDS) provided by the supplier for detailed safety information.

Conclusion

This compound is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its well-defined physicochemical properties, straightforward synthesis, and proven utility in the construction of biologically active molecules, particularly kinase inhibitors, make it an important compound for researchers in the field of drug discovery. This guide provides a solid foundation for understanding and utilizing this compound in the laboratory.

References

  • Wiley-VCH. (2007).
  • Chemsigma. (n.d.). This compound [1016-36-0].
  • Al-Wahaibi, L. H., et al. (2023).
  • PubChem. (n.d.). 5-fluoro-1H-indazole-3-carboxylic acid.
  • PubChem. (n.d.). Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate.
  • Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester.
  • GSRS. (n.d.). ETHYL 1H-INDAZOLE-3-CARBOXYLATE.
  • ResearchGate. (2023). Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid.
  • ChemSynthesis. (n.d.). 5-fluoro-1H-indazole-3-carboxylic acid.
  • National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • Assiut University. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism.
  • RSC Publishing. (2023). Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations.

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The Alchemist's Guide to a Privileged Scaffold: A Technical Whitepaper on the Derivatives of Ethyl 5-fluoro-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Indazole Core – A Cornerstone of Modern Medicinal Chemistry

In the landscape of heterocyclic chemistry, the indazole nucleus stands as a "privileged scaffold," a structural motif consistently found in molecules exhibiting a wide array of pharmacological activities.[1][2] Its unique electronic properties and conformational rigidity make it an ideal anchor for designing potent and selective therapeutic agents. From anti-inflammatory to anti-cancer applications, indazole derivatives have demonstrated significant potential in drug discovery.[3][4] This guide focuses on a particularly valuable building block: Ethyl 5-fluoro-1H-indazole-3-carboxylate. The strategic placement of a fluorine atom at the 5-position often enhances metabolic stability and binding affinity, while the ethyl carboxylate at the 3-position serves as a versatile chemical handle for extensive derivatization.

This document provides an in-depth exploration of the known derivatives of this compound, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies, structure-activity relationships, and the underlying rationale for experimental design, equipping you with the knowledge to harness the full potential of this powerful scaffold.

The Central Hub: Understanding this compound

This compound is a crystalline solid with the molecular formula C₁₀H₉FN₂O₂.[5] Its structure is characterized by the indazole core, a fused system of a benzene and a pyrazole ring. The fluorine atom at the C5 position and the ethyl ester at the C3 position are key features for its utility in medicinal chemistry.

The primary avenues for derivatization of this core structure involve two key reactive sites: the N1 position of the indazole ring and the C3 ethyl carboxylate group. These sites allow for the introduction of a wide variety of substituents, enabling the fine-tuning of physicochemical properties and biological activity.

Derivatization at the N1 Position: Tailoring for Potency and Selectivity

The nitrogen at the N1 position of the indazole ring is a common site for modification, with N-alkylation and N-arylation being prevalent strategies to modulate the pharmacological profile of the resulting compounds. The choice of substituent at this position can significantly impact target binding, solubility, and pharmacokinetic properties.

N-Alkylation: A Gateway to Diverse Chemical Space

N-alkylation of the indazole core is a fundamental transformation that allows for the introduction of various alkyl and substituted alkyl groups. The regioselectivity of this reaction (N1 vs. N2) is a critical consideration, with conditions often optimized to favor the thermodynamically more stable N1 isomer.[6][7]

This protocol is a robust method for achieving high N1-regioselectivity for indazole-3-carboxylates.[1][6]

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

  • Add anhydrous THF to achieve a concentration of approximately 0.1 M.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. This allows for the complete formation of the indazole anion.

  • Re-cool the mixture to 0 °C and add the desired alkylating agent (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude residue by flash column chromatography on silica gel to obtain the pure N1-alkylated product.[1]

Causality Behind Experimental Choices:

  • Sodium Hydride (NaH): A strong, non-nucleophilic base is used to deprotonate the indazole N-H, forming the corresponding anion. This increases the nucleophilicity of the nitrogen, facilitating the subsequent alkylation.

  • Anhydrous THF: An aprotic polar solvent is essential to prevent the quenching of the highly reactive sodium hydride and to dissolve the reactants.

  • Inert Atmosphere: Prevents the reaction of sodium hydride with atmospheric moisture and oxygen.

  • Temperature Control: The initial deprotonation is performed at 0°C to control the exothermic reaction. The subsequent alkylation is allowed to proceed at room temperature to ensure a reasonable reaction rate.

Figure 1: Workflow for N1-Alkylation of this compound.

Derivatization at the C3 Position: The Amide Transformation

The ethyl carboxylate at the C3 position is a versatile functional group that can be readily converted into a wide range of amides. This transformation is particularly significant in medicinal chemistry, as the amide bond can participate in crucial hydrogen bonding interactions with biological targets, such as the hinge region of kinases.[8]

The synthesis of C3-carboxamides from this compound typically proceeds through a two-step sequence:

  • Hydrolysis: The ethyl ester is first hydrolyzed to the corresponding carboxylic acid.

  • Amide Coupling: The resulting carboxylic acid is then coupled with a desired amine using a suitable coupling agent.

Step 1: Hydrolysis to 5-fluoro-1H-indazole-3-carboxylic acid

Experimental Protocol: Saponification of the Ethyl Ester

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl), 1M solution

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

Procedure:

  • Dissolve this compound (1.0 equivalent) in a mixture of alcohol (e.g., MeOH) and water.

  • Add an aqueous solution of a base such as LiOH or NaOH (1.5 - 2.0 equivalents).

  • Stir the mixture at room temperature or gently heat (e.g., 40-50 °C) until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., DCM or EtOAc) to remove any unreacted starting material.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 by the dropwise addition of 1M HCl.

  • A precipitate of 5-fluoro-1H-indazole-3-carboxylic acid will form.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the desired carboxylic acid.[9]

Step 2: Amide Bond Formation

The formation of the amide bond from the carboxylic acid and an amine is a cornerstone of organic synthesis. A variety of coupling reagents are available to facilitate this transformation, each with its own advantages. Common choices include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive such as 1-Hydroxybenzotriazole (HOBt) or uronium/aminium salts like HATU.[10]

Materials:

  • 5-fluoro-1H-indazole-3-carboxylic acid

  • Desired primary or secondary amine (1.0 - 1.2 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 - 1.5 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 - 1.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • A tertiary amine base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0 - 3.0 equivalents)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 5-fluoro-1H-indazole-3-carboxylic acid (1.0 equivalent) in anhydrous DMF or DCM, add HOBt (1.2 equivalents) and EDC (1.2 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.0 equivalent) followed by the tertiary amine base (e.g., DIPEA, 2.0 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring for completion by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., EtOAc) and wash with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the pure 5-fluoro-1H-indazole-3-carboxamide derivative.[11][12]

Self-Validating System: The success of the amide coupling can be readily confirmed by spectroscopic methods. In ¹H NMR, the disappearance of the carboxylic acid proton and the appearance of a new amide N-H proton signal (typically a broad singlet or a triplet, depending on the coupling) are indicative of product formation. Mass spectrometry will show the expected molecular ion for the coupled product.

Figure 2: Two-step synthesis of 5-fluoro-1H-indazole-3-carboxamide derivatives.

Structure-Activity Relationships (SAR): The Indazole Core in Kinase Inhibition

Derivatives of the indazole scaffold have shown remarkable promise as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.[8][13] The general pharmacophore model for many kinase inhibitors involves a heterocyclic core that anchors the molecule in the ATP-binding pocket, primarily through hydrogen bonds with the "hinge" region of the kinase.

The 5-fluoro-1H-indazole-3-carboxamide core is an excellent starting point for designing kinase inhibitors. The N1 and N2 atoms of the pyrazole ring can act as hydrogen bond acceptors, while the amide N-H at the C3 position can act as a hydrogen bond donor.

Position of ModificationStructural ChangeImpact on Biological Activity
N1-position Introduction of small to medium-sized alkyl or aryl groups.Can occupy a hydrophobic pocket adjacent to the hinge region, often leading to increased potency and selectivity. The specific substituent can be optimized to tune the pharmacokinetic profile.[14]
C3-position (Amide) Variation of the amine component of the carboxamide.This is a critical interaction domain. The substituent on the amide nitrogen can extend into the solvent-exposed region or interact with other parts of the ATP-binding site, significantly influencing potency and selectivity.[8]
C5-position (Fluorine) Fluorine substitution.Generally enhances metabolic stability and can improve binding affinity through favorable electrostatic interactions with the target protein.
Other positions (e.g., C6, C7) Introduction of various substituents.Can be used to further optimize properties like solubility, cell permeability, and target selectivity.

For instance, studies on indazole-based inhibitors of kinases such as ERK1/2 have demonstrated that the amide moiety at the C3 position is crucial for activity.[8] Similarly, in the development of PLK4 inhibitors, modifications on the indazole core, including the introduction of various substituents via amide coupling, have led to compounds with nanomolar potency.[15]

Conclusion and Future Directions

This compound is a highly valuable and versatile starting material for the synthesis of a diverse library of bioactive compounds. The straightforward and robust protocols for derivatization at the N1 and C3 positions provide medicinal chemists with a powerful toolkit for lead discovery and optimization. The demonstrated success of indazole-based compounds, particularly as kinase inhibitors, underscores the enduring importance of this privileged scaffold in drug development. Future work in this area will likely focus on the development of novel, highly selective inhibitors for a range of therapeutic targets, leveraging the synthetic tractability of the 5-fluoro-1H-indazole-3-carboxylate core to address unmet medical needs.

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The Indazole Scaffold: A Privileged Motif for Targeting Key Pathological Pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2][3][4] Its unique structural and electronic properties allow for versatile molecular interactions, making it a cornerstone for the design of potent and selective inhibitors of various therapeutic targets. This guide provides a comprehensive overview of the key pathological pathways targeted by indazole-containing compounds, with a focus on oncology, inflammation, and neurodegenerative disorders. We will delve into the mechanistic rationale behind targeting specific enzymes and receptors, provide exemplary detailed protocols for target validation, and explore the structure-activity relationships that govern the efficacy of these promising therapeutic agents.

The Indazole Core: A Foundation for Diverse Bioactivity

The indazole scaffold exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the most thermodynamically stable and predominant form.[1] This structural feature, combined with the ability to functionalize the molecule at multiple positions, provides a rich chemical space for drug discovery. The indazole ring system is considered a bioisostere of indole, capable of mimicking its interactions with biological targets while often offering improved pharmacokinetic properties.[2][5] The versatility of the indazole core is evidenced by its presence in several FDA-approved drugs, including the anti-cancer agents Axitinib, Pazopanib, and Niraparib, and the anti-emetic Granisetron.[2][3][6][7]

dot graph Indazole_Core { layout=neato; node [shape=plaintext]; "Indazole Core" [pos="0,0!"]; "Benzene Ring" [pos="-1,0.5!"]; "Pyrazole Ring" [pos="1,0.5!"]; "N1" [pos="1.5,0!"]; "N2" [pos="0.5,0!"]; "C3" [pos="1.2,-0.8!"]; "C4" [pos="0.5,-1.5!"]; "C5" [pos="-0.5,-1.5!"]; "C6" [pos="-1.2,-0.8!"]; "C7" [pos="-0.5,0!"];

edge [style=invis]; "Indazole Core" -- "Benzene Ring"; "Indazole Core" -- "Pyrazole Ring";

node [shape=none, image="https://upload.wikimedia.org/wikipedia/commons/thumb/1/1e/1H-Indazole.svg/1200px-1H-Indazole.svg.png", labelloc=b, label="1H-Indazole"]; "1H-Indazole" [pos="0,-2.5!"]; } graph Indazole_Tautomers { rankdir=LR; node [shape=none]; A [label="1H-Indazole"]; B [label="2H-Indazole"]; A -> B [label="Tautomerization"]; }

Caption: The core structure of 1H-indazole, highlighting the fused benzene and pyrazole rings.

Indazoles in Oncology: A Multi-Pronged Attack on Cancer

Indazole derivatives have demonstrated significant promise in oncology by targeting key pathways involved in tumor growth, proliferation, and survival.[3][7][8][9][10]

Protein Kinase Inhibition: Halting Aberrant Signaling

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[6] Indazole-based compounds have been successfully developed as potent inhibitors of various protein kinases.

Vascular Endothelial Growth Factor Receptors (VEGFRs) are key mediators of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[11] Pazopanib and Axitinib are examples of multi-kinase inhibitors with an indazole core that target VEGFR, among other kinases.[6][7]

Exemplary Protocol: In Vitro VEGFR-2 Kinase Assay

This protocol outlines a common method for assessing the inhibitory activity of indazole compounds against VEGFR-2.

Objective: To determine the IC50 value of a test compound against VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP (Adenosine triphosphate)

  • Test indazole compound

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the test indazole compound in DMSO.

  • In a 384-well plate, add 2.5 µL of the test compound dilution or DMSO (vehicle control).

  • Add 5 µL of a solution containing the VEGFR-2 enzyme and the peptide substrate in kinase buffer.

  • Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for VEGFR-2.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

VEGFR_Signaling cluster_cell Endothelial Cell VEGFR VEGFR-2 PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras Akt Akt PI3K->Akt VEGF VEGF VEGF->VEGFR Binds Pazopanib Pazopanib (Indazole Derivative) Pazopanib->VEGFR Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of Pazopanib.

Aurora kinases (A and B) are essential for proper cell division, and their overexpression is common in many cancers.[12] Indazole derivatives have been designed as selective inhibitors of Aurora kinases, leading to mitotic arrest and apoptosis in cancer cells.[6][12]

The versatility of the indazole scaffold has led to the development of inhibitors for a wide range of other kinases implicated in cancer, including:

  • Epidermal Growth Factor Receptor (EGFR) [1]

  • Fibroblast Growth Factor Receptor (FGFR) [1][8]

  • AXL receptor tyrosine kinase [13]

  • Tumor progression locus 2 (Tpl2) kinase [14]

  • PKMYT1 kinase [15]

  • Extracellular signal-regulated kinase (ERK1/2) [16]

PARP Inhibition and Synthetic Lethality

Poly(ADP-ribose) polymerase (PARP) enzymes are critical for DNA single-strand break repair.[17] In cancers with mutations in the BRCA1 or BRCA2 genes, which are involved in homologous recombination repair, inhibiting PARP leads to an accumulation of DNA damage and cell death through a mechanism known as synthetic lethality.[17] Niraparib, an indazole-3-carboxamide derivative, is a potent PARP inhibitor approved for the treatment of ovarian, fallopian tube, and peritoneal cancers.[1][17][18][19][20]

Table 1: Commercially Available Indazole-Based Kinase and PARP Inhibitors

Drug NamePrimary Target(s)Approved Indications
AxitinibVEGFR1, VEGFR2, VEGFR3, PDGFR, c-KITAdvanced renal cell carcinoma
PazopanibVEGFR1, VEGFR2, VEGFR3, PDGFR, FGFR, c-KITAdvanced renal cell carcinoma, advanced soft tissue sarcoma
NiraparibPARP1, PARP2Recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer

Indazoles in Inflammatory Disorders

Chronic inflammation is a key component of many diseases. Indazole derivatives have shown promise as anti-inflammatory agents by targeting enzymes and receptors involved in the inflammatory cascade.[1][21][22][23][24]

Cyclooxygenase (COX) Inhibition

Some indazole compounds have been shown to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins.[21][22] This mechanism is similar to that of nonsteroidal anti-inflammatory drugs (NSAIDs).

Cytokine Modulation

Indazole derivatives can also modulate the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β).[21][22]

CCR4 Antagonism

CC-chemokine receptor 4 (CCR4) is involved in the trafficking of inflammatory cells. Indazole arylsulfonamides have been developed as allosteric antagonists of CCR4, with potential applications in inflammatory diseases.[25][26]

Indazoles in Neurodegenerative Disorders

The indazole scaffold is also being explored for the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's disease.[27][28][29][30]

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidase (MAO) enzymes are involved in the metabolism of neurotransmitters. Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease.[27][28][31] Indazole-based compounds have been developed as potent and selective MAO-B inhibitors.[31]

Kinase Inhibition in the CNS

Several kinases are implicated in the pathology of neurodegenerative diseases. Indazole derivatives are being investigated as inhibitors of:

  • Glycogen synthase kinase 3 (GSK3) [27][28]

  • Leucine-rich repeat kinase 2 (LRRK2) [27][28]

  • c-Jun N-terminal kinase 3 (JNK3) [32]

These kinases are involved in processes such as tau phosphorylation, a hallmark of Alzheimer's disease.[29]

Neurodegenerative_Targets cluster_pathways Pathological Pathways in Neurodegeneration Indazole Indazole Derivatives MAO_B MAO-B Indazole->MAO_B Inhibit GSK3 GSK3 Indazole->GSK3 Inhibit LRRK2 LRRK2 Indazole->LRRK2 Inhibit JNK3 JNK3 Indazole->JNK3 Inhibit Neurotransmitter_Degradation Neurotransmitter Degradation MAO_B->Neurotransmitter_Degradation Tau_Hyperphosphorylation Tau Hyperphosphorylation GSK3->Tau_Hyperphosphorylation Neuronal_Apoptosis Neuronal Apoptosis LRRK2->Neuronal_Apoptosis JNK3->Neuronal_Apoptosis

Caption: Key therapeutic targets of indazole compounds in neurodegenerative disorders.

Structure-Activity Relationships (SAR) and Drug Design

The development of potent and selective indazole-based inhibitors relies on a deep understanding of their structure-activity relationships (SAR).[1][16][25] Key considerations in the design of indazole derivatives include:

  • Substitution at the N1 and N2 positions: This can significantly impact the compound's interaction with the target protein and its pharmacokinetic properties.[25]

  • Functionalization of the benzene ring: Substituents on the benzene portion of the indazole can modulate potency, selectivity, and metabolic stability.[25]

  • Modifications at the C3 position: This position is often a key point of interaction with the target and is frequently modified to optimize binding affinity.[14]

  • Bioisosteric replacement: The indazole nucleus itself can be used as a bioisostere for other aromatic systems, such as phenols or catechols, to improve drug-like properties.[5][33][34]

Future Perspectives

The indazole scaffold continues to be a highly attractive starting point for the development of novel therapeutics. Future research will likely focus on:

  • Developing more selective inhibitors: Targeting specific isoforms of kinases or other enzymes to minimize off-target effects.

  • Exploring new therapeutic areas: Investigating the potential of indazole derivatives in treating a wider range of diseases, including cardiovascular and infectious diseases.[35]

  • Utilizing novel synthetic methodologies: Employing advanced synthetic techniques to access a broader chemical space of indazole derivatives.[1][36][37]

Conclusion

The indazole core has proven to be a remarkably versatile and fruitful scaffold in medicinal chemistry. Its unique structural features have enabled the development of a diverse array of compounds that potently and selectively modulate the activity of key therapeutic targets. From kinase and PARP inhibitors in oncology to enzyme inhibitors for inflammatory and neurodegenerative disorders, indazole-based drugs and clinical candidates continue to make a significant impact on human health. The ongoing exploration of this privileged scaffold promises to yield even more innovative and effective therapies in the years to come.

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Discovery and history of Ethyl 5-fluoro-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 5-fluoro-1H-indazole-3-carboxylate

Abstract

This compound is a fluorinated aromatic heterocyclic compound that has emerged as a cornerstone in modern medicinal chemistry. While not a therapeutic agent itself, it serves as a high-value, versatile intermediate in the synthesis of numerous bioactive molecules.[1] Its structural rigidity, coupled with the unique electronic properties conferred by the fluorine atom, makes it an ideal starting point for drug discovery campaigns. This guide provides a comprehensive overview of its history, detailed synthetic methodologies with mechanistic insights, physicochemical properties, and its pivotal role in the development of targeted therapeutics, most notably as a key building block for the PARP inhibitor, Niraparib.

The Indazole Scaffold: A Privileged Structure in Drug Discovery

The story of this compound begins with its core structure: indazole. First described by the Nobel laureate Emil Fischer in the late 19th century, indazole is an aromatic bicyclic heterocycle consisting of a benzene ring fused to a pyrazole ring.[2][3] This scaffold is considered a bioisostere of indole, allowing it to mimic the natural building block in biological systems while offering distinct chemical properties.[2]

Indazoles exist in multiple tautomeric forms, primarily the 1H- and 2H-isomers, which influences their chemical reactivity and biological interactions. Over the past few decades, the indazole motif has gained recognition as a "privileged scaffold" in medicinal chemistry.[2] This status is attributed to its presence in a multitude of compounds with a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, antibacterial, and neuroprotective properties.[2][4] The FDA has approved numerous drugs containing this core, such as the multi-kinase inhibitors Pazopanib and Axitinib, underscoring its therapeutic importance.[2]

Synthesis and Mechanistic Insights

The synthesis of substituted indazoles is a well-explored area of organic chemistry, with numerous strategies developed to achieve specific substitution patterns. The preparation of this compound typically involves a cyclization reaction, forming the pyrazole ring onto a pre-functionalized benzene precursor.

Common Synthetic Strategy: The Davis-Beirut Reaction and Cyclization

A prevalent and scalable approach involves the reaction of a substituted 2-methyl-3-nitrobenzoate with a dimethylformamide dimethylacetal (DMF-DMA), followed by a reductive cyclization. This method provides excellent control over the regiochemistry of the final indazole product.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow start_material Methyl 5-fluoro-2-methyl-3-nitrobenzoate intermediate_1 Enamine Intermediate start_material->intermediate_1 1. DMF-DMA 2. Reflux product This compound intermediate_1->product Reductive Cyclization (e.g., H2, Pd/C or Fe/AcOH)

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is a representative synthesis adapted from established methodologies found in the chemical literature and patent filings.[5][6]

Step 1: Synthesis of (E)-methyl 3-(2-(dimethylamino)vinyl)-5-fluoro-2-nitrobenzoate (Enamine Intermediate)

  • To a solution of methyl 5-fluoro-2-methyl-3-nitrobenzoate (1.0 eq) in dimethylformamide (DMF, 10 vol), add N,N-dimethylformamide dimethylacetal (DMF-DMA, 1.5 eq).

  • Heat the reaction mixture to 125-130°C and stir for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.[7]

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water (20 vol) and stir until a solid precipitate forms.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the crude enamine intermediate, which can often be used in the next step without further purification.

Causality Insight: DMF-DMA serves as both a reagent and a solvent precursor. It reacts with the activated methyl group (alpha to the nitro group) to form a stable enamine. The high temperature is necessary to overcome the activation energy for this condensation reaction.

Step 2: Reductive Cyclization to form this compound

  • Suspend the crude enamine intermediate (1.0 eq) in a suitable solvent such as ethanol or acetic acid (10 vol).

  • Add a reducing agent. A common choice is iron powder (Fe, 5.0 eq) in the presence of acetic acid (AcOH, 2.0 eq) or catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Heat the mixture to reflux (typically 70-80°C) for 2-4 hours. The reaction progress is monitored by the disappearance of the enamine intermediate.

  • After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron salts or Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a solid.

Mechanistic Insight: The reduction of the nitro group to an amine is the key step. The newly formed amino group then undergoes an intramolecular nucleophilic attack on the enamine's vinyl carbon, followed by the elimination of dimethylamine, leading to the formation of the stable aromatic indazole ring system.

Physicochemical and Spectroscopic Data

The accurate characterization of this compound is crucial for its use in further synthetic applications. Key identifying properties are summarized below.

PropertyValueSource
CAS Number 1016-36-0[8][9]
Molecular Formula C₁₀H₉FN₂O₂[8]
Molecular Weight 208.19 g/mol [8]
Appearance Typically an off-white to yellow solidInferred
Storage Conditions 2-8 °C, protect from light[8]
Solubility The ethyl ester moiety enhances solubility in common organic solvents.[1][1]
SMILES CCOC(=O)C1=NNC2=C1C=C(F)C=C2[8]
InChIKey XFHIMKNXBUKQNS-UHFFFAOYSA-N[10]

Expected Spectroscopic Signatures:

  • ¹H NMR: Signals corresponding to the ethyl group (a triplet and a quartet), distinct aromatic protons with couplings influenced by the fluorine atom, and a broad singlet for the N-H proton of the indazole ring.

  • ¹³C NMR: Resonances for the carbonyl carbon of the ester, the ethyl group carbons, and aromatic carbons, with some signals showing splitting due to C-F coupling.

  • IR Spectroscopy: Characteristic peaks for N-H stretching (around 3300 cm⁻¹), C=O stretching of the ester (around 1720 cm⁻¹), and C-F stretching (around 1250 cm⁻¹).

Critical Role in Medicinal Chemistry: The Gateway to PARP Inhibitors

The primary significance of this compound lies in its application as a key starting material for advanced pharmaceutical intermediates.[1][11] Its most notable role is in the synthesis of Niraparib (MK-4827), a potent inhibitor of poly(ADP-ribose)polymerase (PARP).[12]

The PARP Inhibition Mechanism

PARP enzymes are crucial for cellular homeostasis, playing a key role in the repair of single-strand DNA breaks (SSBs) through the Base Excision Repair (BER) pathway.[13][14] In cancer cells that have defects in other DNA repair mechanisms, such as the Homologous Recombination (HR) pathway (often due to mutations in BRCA1 or BRCA2 genes), the inhibition of PARP becomes synthetically lethal.[14] When PARP is inhibited, unrepaired SSBs accumulate and are converted into toxic double-strand breaks (DSBs) during DNA replication. Since the BRCA-deficient cancer cells cannot repair these DSBs, they undergo apoptosis and die.[13][14]

From Intermediate to Active Pharmaceutical Ingredient (API)

This compound provides the core scaffold for one part of the Niraparib molecule. The synthetic route from this intermediate to the final drug involves several key transformations.

API_Workflow start_mol Ethyl 5-fluoro-1H- indazole-3-carboxylate step_1 Amidation start_mol->step_1 intermediate_1 5-fluoro-1H-indazole- 3-carboxamide step_1->intermediate_1 step_2 N-Arylation (Coupling Reaction) intermediate_1->step_2 product PARP Inhibitor Core (e.g., Niraparib) step_2->product Couple with piperidine side-chain

Caption: Conversion of the indazole intermediate to a PARP inhibitor API.

  • Amidation: The ethyl ester group is converted into a primary amide (-CONH₂). This is typically achieved by heating the ester with a source of ammonia, such as a solution of ammonia in methanol, under pressure.[7] This carboxamide group is critical for binding to the nicotinamide-binding pocket of the PARP enzyme.

  • N-Alkylation/Arylation: The N-H of the indazole ring is functionalized. In the synthesis of Niraparib, this involves a coupling reaction with a protected piperidine derivative, which forms the other half of the final molecule.[5]

  • Deprotection: Finally, any protecting groups on the piperidine moiety are removed to yield the active pharmaceutical ingredient.

Conclusion and Future Outlook

This compound is more than just a chemical compound; it is an enabling tool in the quest for targeted cancer therapies. Its synthesis is well-understood and scalable, and its structure contains the essential features required for building complex, biologically active molecules. The success of Niraparib has solidified the importance of the indazole scaffold, and by extension, key intermediates like this one. As researchers continue to explore the vast chemical space around the indazole core, this compound will undoubtedly remain a vital starting point for the discovery and development of the next generation of innovative medicines.

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A Comprehensive Technical Guide to the Solubility Profile of Ethyl 5-fluoro-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the solubility characteristics of Ethyl 5-fluoro-1H-indazole-3-carboxylate, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. As a pivotal intermediate in the synthesis of diverse bioactive molecules, a thorough understanding of its solubility is paramount for optimizing reaction conditions, designing effective purification strategies, and developing robust formulations.[1][2][3] This document moves beyond a simple data sheet, offering a holistic view grounded in physicochemical principles and providing actionable experimental protocols for researchers.

Introduction to this compound: A Molecule of Interest

This compound, with the Chemical Abstracts Service (CAS) number 1016-36-0, is an aromatic heterocyclic compound.[4][5] Its structure, featuring an indazole core, a fluoro substituent at the 5-position, and an ethyl carboxylate group at the 3-position, imparts a unique combination of properties that make it a valuable building block in drug discovery. The indazole scaffold itself is a "privileged" structure in medicinal chemistry, appearing in a wide array of therapeutic agents.[2] The ethyl ester functionality is known to enhance the solubility of related compounds, making it a strategic choice in the design of synthetic intermediates.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1016-36-0[4][5]
Molecular Formula C₁₀H₉FN₂O₂
Molecular Weight 208.19 g/mol
Appearance Off-white to light yellow solid[6][7] (based on typical appearance of similar compounds)
SMILES CCOC(=O)C1=NNC2=C1C=C(F)C=C2

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like." This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[8] The solubility of this compound will therefore be a function of its structural features and the properties of the chosen solvent.

Structural Considerations
  • Indazole Core: The bicyclic aromatic indazole ring system contributes to the molecule's rigidity and potential for π-π stacking interactions. The presence of two nitrogen atoms allows for hydrogen bonding, both as donors (the N-H proton) and acceptors (the lone pair of electrons on the other nitrogen).

  • Fluoro Group: The fluorine atom at the 5-position is a weak electron-withdrawing group and can participate in hydrogen bonding as an acceptor. It also increases the molecule's lipophilicity.

  • Ethyl Carboxylate Group: The ester functional group is polar and can act as a hydrogen bond acceptor. The ethyl group adds a degree of lipophilicity.

Impact of pH on Solubility

The indazole ring possesses both acidic and basic properties.[9] The N-H proton of the pyrazole ring can be deprotonated under basic conditions, forming an anion. Conversely, the second nitrogen atom can be protonated under acidic conditions to form a cation. This ionization will significantly impact the aqueous solubility of the molecule.[10]

  • In acidic solutions (low pH): Protonation of the indazole ring will lead to the formation of a more polar, cationic species, which is expected to have higher aqueous solubility.

  • In neutral solutions (pH ~7): The molecule will exist predominantly in its neutral form.

  • In basic solutions (high pH): Deprotonation of the N-H group will result in an anionic species, which is also expected to have increased aqueous solubility compared to the neutral form.

The pH-solubility profile is therefore anticipated to be "U-shaped," with minimum solubility around the isoelectric point.

Predictive Approaches to Solubility Assessment

In the absence of experimental data, computational models can provide valuable initial estimates of a compound's solubility.[6][7][11] These in silico methods are particularly useful in the early stages of research for prioritizing compounds and designing experiments.[8]

Machine learning-based models, trained on large datasets of known solubilities, can predict the aqueous solubility of a new molecule based on its structure.[8][12] These models typically use molecular descriptors or fingerprints to represent the chemical structure and learn the complex relationships between structure and solubility.

It is important to note that these predictions are estimates and should be confirmed by experimental determination.

Experimental Determination of Solubility

A systematic experimental approach is essential for accurately characterizing the solubility profile of this compound. The choice of method will depend on the stage of research, the amount of compound available, and the required throughput.[13][14]

Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its reliability for compounds with low to moderate solubility.[13][14]

Protocol: Shake-Flask Method

  • Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, buffer of a specific pH, organic solvent) in a sealed vial. The presence of excess solid is crucial to ensure that a saturated solution is in equilibrium with the solid phase.[13]

  • Equilibration: Agitate the vials at a constant temperature for a sufficient period (typically 24-72 hours) to reach equilibrium. The time required for equilibration should be determined experimentally.

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., PTFE). Care must be taken to avoid adsorption of the solute onto the filter material.[13]

  • Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: The measured concentration represents the thermodynamic solubility of the compound in the chosen solvent at that temperature.

Causality Behind Experimental Choices:

  • Excess Solid: Ensures that the solution is truly saturated, a fundamental requirement for measuring equilibrium solubility.

  • Constant Temperature: Solubility is temperature-dependent; maintaining a constant temperature is critical for reproducibility.

  • Sufficient Equilibration Time: Allows the system to reach a state of thermodynamic equilibrium, where the rates of dissolution and precipitation are equal.

  • Careful Phase Separation: Prevents undissolved solid particles from artificially inflating the measured concentration.

  • Validated Analytical Method: Ensures accurate and precise quantification of the dissolved solute.

G cluster_protocol Shake-Flask Solubility Workflow A 1. Add Excess Solid to Solvent B 2. Agitate to Reach Equilibrium A->B Constant T° C 3. Separate Solid and Liquid Phases B->C 24-72h D 4. Quantify Solute in Filtrate C->D Centrifugation/Filtration E 5. Report Thermodynamic Solubility D->E HPLC/LC-MS

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Determination

Kinetic solubility assays are high-throughput methods often used in early drug discovery to rank compounds.[15][16] These methods measure the concentration at which a compound, dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.[16]

Protocol: Kinetic Solubility Assay

  • Stock Solution: Prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Serial Dilution: Serially dilute the stock solution in DMSO in a 96-well plate.

  • Addition of Aqueous Buffer: Add a specific aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.

  • Precipitation and Equilibration: Allow the plate to stand for a short period (e.g., 1-2 hours) to allow for precipitation.

  • Analysis: Measure the amount of dissolved compound, often by nephelometry (light scattering from precipitated particles) or by analyzing the clear supernatant after filtration or centrifugation.

Self-Validating System:

The kinetic solubility value is typically lower than the thermodynamic solubility. It is a measure of how readily a compound precipitates from a supersaturated solution and is influenced by the experimental conditions. Comparing kinetic and thermodynamic solubility data for a subset of compounds can help in understanding the precipitation behavior of the chemical series.

Expected Solubility Profile of this compound

Based on its structure, a qualitative solubility profile can be anticipated.

Table 2: Predicted Qualitative Solubility

Solvent ClassExample SolventsPredicted SolubilityRationale
Non-polar Aprotic Hexane, TolueneLowThe molecule has significant polarity due to the ester and indazole moieties.
Polar Aprotic Dichloromethane, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to HighThese solvents can interact with the polar functional groups of the molecule.
Polar Protic Water, Methanol, EthanolLow to Moderate (pH-dependent in water)The presence of the aromatic rings and the ethyl group limits aqueous solubility. Solubility in alcohols is expected to be higher than in water.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of this compound. While specific experimental data is not yet publicly available, the theoretical principles and detailed experimental protocols outlined herein equip researchers with the necessary tools to generate this critical information. A thorough characterization of its solubility in various organic solvents and across a range of pH values will be instrumental in advancing its application in drug discovery and materials science. Future work should focus on the experimental determination of its thermodynamic and kinetic solubility, as well as investigating the impact of co-solvents and different salt forms on its aqueous solubility.

References

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Methodological & Application

Synthesis of Ethyl 5-fluoro-1H-indazole-3-carboxylate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the synthesis of Ethyl 5-fluoro-1H-indazole-3-carboxylate, a key heterocyclic building block in medicinal chemistry and drug discovery. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step procedure grounded in established chemical principles.

Introduction: The Significance of Fluorinated Indazoles

Indazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The incorporation of a fluorine atom into the indazole scaffold, as in this compound, can significantly modulate the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This makes fluorinated indazoles highly valuable intermediates in the development of novel therapeutics for a range of diseases, including cancer and inflammatory disorders.

This guide details a robust and reproducible protocol for the synthesis of this compound, leveraging the classical Japp-Klingemann reaction. The causality behind each experimental choice is explained to ensure a thorough understanding of the synthetic strategy.

Chemical Principles: The Japp-Klingemann Reaction

The cornerstone of this synthetic protocol is the Japp-Klingemann reaction, a powerful method for the formation of hydrazones from the reaction of an aryl diazonium salt with a β-keto-ester or β-diketone.[1][2] In this synthesis, the aryl diazonium salt is generated in situ from 2-amino-5-fluorobenzoic acid. This is followed by a coupling reaction with diethyl ketomalonate. The resulting hydrazone intermediate then undergoes a spontaneous or acid-catalyzed intramolecular cyclization to yield the desired this compound.

The reaction mechanism proceeds through several key steps:

  • Diazotization: The primary aromatic amine, 2-amino-5-fluorobenzoic acid, is converted to a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong acid.[3]

  • Japp-Klingemann Coupling: The diazonium salt acts as an electrophile and attacks the enolate of diethyl ketomalonate. This is followed by the cleavage of an acetyl group (in the case of acetoacetic esters) or, in this protocol, what is effectively a decarboxylation-like loss of one of the ethyl carboxylate groups as the reaction proceeds towards the hydrazone.

  • Cyclization: The intermediate hydrazone undergoes an intramolecular condensation reaction to form the stable aromatic indazole ring system.

This multi-step synthesis is presented as a one-pot procedure to enhance efficiency and minimize purification of intermediates.

Experimental Workflow Diagram

Synthesis of this compound Synthetic Workflow A 2-Amino-5-fluorobenzoic Acid B Diazotization (NaNO2, HCl, 0-5 °C) A->B Step 1 C Aryl Diazonium Salt (in situ) B->C E Japp-Klingemann Coupling (Base, Ethanol/Water) C->E D Diethyl Ketomalonate D->E Step 2 F Intermediate Hydrazone E->F G Intramolecular Cyclization (Spontaneous/Acidic Workup) F->G Step 3 H This compound (Crude Product) G->H I Purification (Recrystallization) H->I Step 4 J Final Product I->J

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantityMolesPurity
2-Amino-5-fluorobenzoic acid446-08-2155.13 g/mol 15.5 g0.1 mol≥97%
Sodium Nitrite7632-00-069.00 g/mol 7.6 g0.11 mol≥99%
Hydrochloric Acid (conc.)7647-01-036.46 g/mol 25 mL~0.3 mol37%
Diethyl Ketomalonate609-09-6174.15 g/mol 17.4 g0.1 mol≥95%
Sodium Hydroxide1310-73-240.00 g/mol 16.0 g0.4 mol≥97%
Ethanol64-17-546.07 g/mol 200 mL-95%
Ethyl Acetate141-78-688.11 g/mol As needed-Reagent Grade
Hexanes110-54-386.18 g/mol As needed-Reagent Grade

Equipment:

  • 500 mL three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Ice-water bath

  • Heating mantle with a stirrer

  • Büchner funnel and filtration flask

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

Part 1: Diazotization of 2-Amino-5-fluorobenzoic Acid

  • In the 500 mL three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 15.5 g (0.1 mol) of 2-amino-5-fluorobenzoic acid in 100 mL of water.

  • Cool the suspension to 0-5 °C using an ice-water bath.

  • Slowly add 25 mL of concentrated hydrochloric acid to the stirred suspension, maintaining the temperature between 0 and 5 °C.

  • In a separate beaker, dissolve 7.6 g (0.11 mol) of sodium nitrite in 30 mL of cold water.

  • Add the sodium nitrite solution dropwise to the suspension from the dropping funnel over 30 minutes, ensuring the temperature of the reaction mixture does not exceed 5 °C.

  • After the addition is complete, continue stirring the resulting diazonium salt solution at 0-5 °C for an additional 15 minutes.

Part 2: Japp-Klingemann Coupling and Cyclization

  • In a separate 1 L beaker, prepare a solution of 17.4 g (0.1 mol) of diethyl ketomalonate and 16.0 g (0.4 mol) of sodium hydroxide in 200 mL of 95% ethanol. Cool this solution to 0-5 °C in an ice-water bath.

  • Slowly add the cold diazonium salt solution from Part 1 to the ethanolic solution of diethyl ketomalonate and sodium hydroxide with vigorous stirring. Maintain the temperature of the reaction mixture below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours. The color of the mixture will typically change to a deep red or brown.

  • Acidify the reaction mixture to a pH of approximately 5 by the slow addition of concentrated hydrochloric acid. This will induce the cyclization of the hydrazone intermediate.

  • Heat the mixture to reflux for 1 hour to ensure complete cyclization.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the crude product.

Part 3: Isolation and Purification

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold water (2 x 50 mL) to remove any inorganic salts.

  • The crude product can be further purified by recrystallization. Dissolve the solid in a minimal amount of hot ethyl acetate and then add hexanes until the solution becomes turbid.

  • Allow the solution to cool to room temperature and then place it in an ice bath to maximize crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethyl acetate/hexanes (1:1), and dry under vacuum.

Expected Yield: 70-80% of a crystalline solid. Melting Point: 181-183 °C (literature value for a similar compound).[4]

Safety Precautions

  • 2-Amino-5-fluorobenzoic Acid: May cause skin and eye irritation. Avoid inhalation of dust.[5]

  • Sodium Nitrite: Toxic if swallowed and may intensify fire as it is an oxidizer. It can cause serious eye irritation.[1][6] Diazonium salts are potentially explosive, especially when dry. Always handle them in solution and at low temperatures.

  • Diethyl Ketomalonate: Causes skin and serious eye irritation.[7][8]

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Use in a well-ventilated fume hood.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined steps and adhering to the safety precautions, researchers can efficiently produce this valuable fluorinated indazole intermediate for applications in drug discovery and development. The provided explanation of the underlying chemical principles offers a deeper understanding of the synthetic process, empowering scientists to troubleshoot and adapt the protocol as needed.

References

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Application Notes & Protocols: Strategic Use of Ethyl 5-fluoro-1H-indazole-3-carboxylate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the synthetic applications of Ethyl 5-fluoro-1H-indazole-3-carboxylate.

The indazole scaffold is a privileged bicyclic heterocycle, forming the core of numerous therapeutic agents due to its ability to act as a bioisostere of indole.[1][2] Its derivatives are known to exhibit a wide range of biological activities. The strategic introduction of a fluorine atom at the 5-position, as seen in this compound, significantly modulates the molecule's electronic properties, metabolic stability, and binding interactions. This, combined with the versatile ethyl carboxylate group at the 3-position, makes it a highly valuable and sought-after building block in medicinal chemistry for developing novel therapeutics.[3][4]

This guide provides a detailed exploration of the key synthetic transformations involving this compound, focusing on the underlying principles, detailed experimental protocols, and practical insights for its effective use in the laboratory.

Physicochemical Properties and Safety Information

A foundational understanding of the reagent's properties and safety requirements is critical for its effective and safe implementation in any synthetic workflow.

PropertyValueReference
CAS Number 1016-36-0
Molecular Formula C₁₀H₉FN₂O₂
Molecular Weight 208.19 g/mol
Appearance Off-white to light brown solid-
Storage Store at 2-8 °C in a dry, cool, well-ventilated place

Safety Summary:

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or mists.[5][6] Wash hands thoroughly after handling.[5] All operations should be performed in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and a lab coat.[5][7]

  • Incompatible Materials: Strong oxidizing agents.[5][8]

  • Hazardous Decomposition Products: Thermal decomposition can release irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[5][7]

Note: This is a summary. Always consult the full Safety Data Sheet (SDS) from the supplier before use.[5][6][7][8]

Core Synthetic Transformations and Rationale

This compound is primarily used as a scaffold that can be elaborated through three key synthetic operations: N-alkylation of the indazole ring, hydrolysis of the ethyl ester, and subsequent amide coupling of the resulting carboxylic acid.

G Start Ethyl 5-fluoro- 1H-indazole-3-carboxylate N_Alkylated N-Alkylated Ester Start->N_Alkylated  1. N-Alkylation  (e.g., NaH, R-X) Acid 5-Fluoro-1H-indazole- 3-carboxylic Acid Start->Acid N_Alkylated_Acid N-Alkylated Acid N_Alkylated->N_Alkylated_Acid Amide Indazole-3-carboxamide Derivative Acid->Amide  3. Amide Coupling  (Amine, Coupling Reagent) N_Alkylated_Acid->Amide

Caption: Core synthetic pathways for this compound.

The N-alkylation of the indazole ring is a common and critical step. However, it presents a regioselectivity challenge, as alkylation can occur at either the N1 or N2 position. The outcome is highly dependent on reaction conditions, including the choice of base, solvent, and the electronic nature of the indazole substituents.[1][2]

Causality Behind Selectivity:

  • N1-Alkylation (Thermodynamic Control): The N1-substituted indazole is generally the thermodynamically more stable isomer.[9] Conditions that allow for equilibration, or those using specific base/solvent systems, can favor this product. The use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) has been shown to be a highly effective system for achieving excellent N1-regioselectivity (>99%) for indazoles with a 3-carboxymethyl substituent.[1][2][10] The NaH deprotonates the indazole to form the sodium indazolide, which then attacks the alkylating agent.

  • N2-Alkylation (Kinetic Control): In some cases, particularly under Mitsunobu conditions (e.g., DEAD/PPh₃), the N2 isomer can be favored, suggesting a kinetically controlled pathway.[1][9] The steric and electronic properties of substituents on the indazole ring can also dramatically influence the N1/N2 ratio.[2]

G N-Alkylation Regioselectivity Workflow cluster_reagents Reagents reactant This compound base_step Deprotonation (e.g., NaH in THF) reactant->base_step anion Indazolide Anion base_step->anion n1_product N1-Alkylated Product (Thermodynamically Favored) anion->n1_product SN2 Attack at N1 n2_product N2-Alkylated Product (Kinetically Favored under some conditions) anion->n2_product SN2 Attack at N2 alkylating_agent Alkylating Agent (R-X)

Caption: General workflow for the N-alkylation of 1H-indazole-3-carboxylate.[9]

To enable subsequent modifications, such as amide bond formation, the ethyl ester must be hydrolyzed to the corresponding carboxylic acid. This is typically achieved through saponification using a strong base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of aqueous and organic solvents (e.g., THF/Water or Methanol/Water).

Causality Behind Experimental Choices:

  • Base Selection: LiOH is often preferred as it can minimize side reactions compared to NaOH or KOH in sensitive substrates.

  • Solvent System: A mixed solvent system is necessary to ensure the solubility of both the relatively nonpolar ester starting material and the ionic hydroxide salt.

  • Temperature: The reaction is often run at room temperature or with gentle heating to drive it to completion without promoting degradation of the indazole core.

The formation of an amide bond from the resulting 5-fluoro-1H-indazole-3-carboxylic acid is a cornerstone reaction in drug discovery.[11] Direct condensation of a carboxylic acid and an amine is unfavorable; therefore, the carboxylic acid must first be activated.[12]

Causality Behind Reagent Choices:

  • Activation: Coupling reagents convert the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive acyl-intermediate.

  • Common Reagents:

    • Carbodiimides (DCC, EDC): These reagents form a highly reactive O-acylisourea intermediate.[12] EDC is often preferred in modern synthesis because its urea byproduct is water-soluble, simplifying purification.[12]

    • Additives (HOBt, HOAt): When used with carbodiimides, these additives form an active ester that is less prone to racemization (critical for chiral substrates) and can improve reaction efficiency.[12]

    • Phosphonium (BOP, PyBOP) & Uronium/Aminium (HATU, HBTU) Salts: These reagents are highly efficient and form active esters, often leading to high yields and short reaction times.

  • Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is required to neutralize the acid formed during the reaction and to deprotonate the amine salt if it is used as such.

Detailed Experimental Protocols

Protocol 1: Highly Selective N1-Alkylation using Sodium Hydride

This protocol is optimized to achieve high N1-regioselectivity, a crucial factor for controlling the biological activity of the final compound.[1][9]

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv).

  • Dissolution: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise to the stirred solution. Rationale: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the indazole N-H, forming the sodium salt.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Alkylation: Re-cool the mixture to 0 °C and add the alkylating agent (e.g., alkyl bromide or iodide, 1.1 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor progress by TLC or LC-MS until the starting material is consumed.

  • Quenching: Upon completion, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution at 0 °C. Rationale: This step safely neutralizes any unreacted NaH.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers.

  • Workup: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure N1-alkylated product.[9]

Protocol 2: Ester Hydrolysis to 5-fluoro-1H-indazole-3-carboxylic acid

This protocol efficiently converts the ester to the carboxylic acid, the essential precursor for amide coupling.

  • Setup: Dissolve this compound (or its N1-alkylated derivative) (1.0 equiv) in a mixture of THF and water (e.g., a 3:1 ratio).

  • Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 equiv) to the solution. Rationale: Using an excess of base ensures the hydrolysis reaction goes to completion.

  • Reaction: Stir the mixture vigorously at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting ester. Gentle heating (40-50 °C) can be applied to accelerate the reaction if necessary.

  • Solvent Removal: Once complete, remove the organic solvent (THF) under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to pH ~2-3 by the dropwise addition of 1 M HCl. A precipitate should form. Rationale: Protonation of the carboxylate salt renders the carboxylic acid product insoluble in water.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with cold water to remove inorganic salts.

  • Drying: Dry the solid product under vacuum to yield 5-fluoro-1H-indazole-3-carboxylic acid. The product can often be used in the next step without further purification.

Protocol 3: General Amide Coupling using EDC/HOBt

This protocol provides a reliable method for forming the amide bond, a key linkage in many pharmaceutical compounds.[11][13]

  • Preparation: To a flask under a nitrogen atmosphere, add 5-fluoro-1H-indazole-3-carboxylic acid (1.0 equiv), 1-hydroxybenzotriazole (HOBt, 1.2 equiv), and the desired primary or secondary amine (1.1 equiv).

  • Dissolution: Dissolve the mixture in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Base Addition: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0-3.0 equiv). Rationale: DIPEA neutralizes acids without competing as a nucleophile in the coupling reaction.

  • Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv) to the mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor for completion by TLC or LC-MS.

  • Workup:

    • If using DCM, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • If using DMF, dilute the reaction mixture with ethyl acetate and water. Separate the layers and wash the organic layer multiple times with water and then brine to remove DMF and other water-soluble components.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the desired indazole-3-carboxamide.

References

  • 1H-Indazole-3-carboxylic acid, ethyl ester. Organic Syntheses. [Link]
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  • ETHYL 5-FLUORO-1H-INDAZOLE-3-CARBOXYL
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Ethyl 5-fluoro-1H-indazole-3-carboxylate: A Key Intermediate in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers and Drug Development Professionals

Ethyl 5-fluoro-1H-indazole-3-carboxylate stands as a pivotal molecular scaffold in the landscape of contemporary drug discovery. Its unique structural features, particularly the presence of the fluorinated indazole core, make it a valuable intermediate in the synthesis of a variety of biologically active molecules. This guide provides a comprehensive overview of its synthesis, characterization, and significant applications, with a focus on its role in the development of next-generation therapeutics.

Significance in Medicinal Chemistry

The indazole ring system is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] The introduction of a fluorine atom at the 5-position of the indazole ring can significantly modulate the physicochemical and pharmacokinetic properties of the final drug molecule. This includes enhancing metabolic stability, improving binding affinity to target proteins, and increasing bioavailability. As a result, this compound has emerged as a sought-after building block for creating novel therapeutics.

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes. A common and effective method involves a classical Japp-Klingemann reaction, which is a reliable method for the synthesis of hydrazones from β-keto-esters and aryl diazonium salts, followed by cyclization.[2]

Conceptual Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound, highlighting the key stages of the process.

Synthesis Workflow cluster_0 Diazotization cluster_1 Japp-Klingemann Reaction cluster_2 Cyclization & Esterification 4-Fluoroaniline 4-Fluoroaniline Diazonium Salt Diazonium Salt 4-Fluoroaniline->Diazonium Salt NaNO2, HCl Hydrazone Intermediate Hydrazone Intermediate Diazonium Salt->Hydrazone Intermediate Base, EtOH Diethyl 2-oxobutanedioate Diethyl 2-oxobutanedioate Diethyl 2-oxobutanedioate->Hydrazone Intermediate Product Ethyl 5-fluoro-1H- indazole-3-carboxylate Hydrazone Intermediate->Product Acid, Heat

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Japp-Klingemann Approach

This protocol outlines a representative synthesis of this compound starting from 4-fluoroaniline.

Part A: Diazotization of 4-Fluoroaniline

  • In a flask, dissolve 4-fluoroaniline (0.1 mol) in a mixture of concentrated hydrochloric acid (0.25 mol) and water.

  • Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (0.1 mol) dropwise, ensuring the temperature does not exceed 5 °C. The formation of the diazonium salt is typically rapid.[3]

Part B: Japp-Klingemann Coupling

  • In a separate, larger flask, dissolve diethyl 2-oxobutanedioate (diethyl oxaloacetate) (0.1 mol) and sodium acetate (0.3 mol) in ethanol.

  • Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add the freshly prepared 4-fluorobenzenediazonium salt solution from Part A to the diethyl 2-oxobutanedioate solution. Maintain the temperature below 5 °C throughout the addition.[4]

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.

  • Allow the mixture to warm to room temperature and stir overnight.

Part C: Cyclization and Work-up

  • Acidify the reaction mixture with a mineral acid (e.g., HCl) and heat to reflux to facilitate the cyclization to the indazole ring system. The specific conditions for cyclization may require optimization.

  • Pour the reaction mixture into a large volume of cold water.

  • The precipitated crude product is collected by filtration.

  • Wash the solid with cold water until the washings are neutral.

Purification Protocol

Recrystallization is a common method for the purification of the final product.

  • Solvent Selection: Choose a suitable solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature. Common solvents for recrystallization of similar compounds include ethanol, ethyl acetate/hexane, or toluene.[5][6]

  • Procedure: Dissolve the crude product in a minimal amount of the hot recrystallization solvent. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization and Quality Control

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Physicochemical and Spectroscopic Data
PropertyValue
Molecular Formula C₁₀H₉FN₂O₂
Molecular Weight 208.19 g/mol
Appearance White to off-white solid
1H NMR (400 MHz, CDCl₃) δ 7.78 (dd, 1H), 7.73 (dd, 1H)[7]
Storage Temperature 2-8 °C[8]

Note: The provided 1H NMR data is a partial representation and may vary slightly based on the solvent and instrument used. A full spectral analysis is recommended for complete characterization.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A reverse-phase HPLC method can be developed to determine the purity of the final compound.

Typical HPLC Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric acid in Water, B: Acetonitrile (Gradient elution may be required)
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 220-340 nm)[9]
Injection Volume 10 µL

Application as a Pharmaceutical Intermediate: Synthesis of S1P1 Receptor Modulators

This compound is a key precursor in the synthesis of Sphingosine-1-Phosphate Receptor 1 (S1P1) modulators. These modulators are a class of drugs that have shown significant therapeutic potential in treating autoimmune diseases such as multiple sclerosis and psoriasis.[10][11] The drug Ponesimod is a selective S1P1 receptor modulator.[11] While the direct synthesis of Ponesimod from this compound is not the primary reported route, the fluorinated indazole scaffold is crucial for developing other potent S1P1 modulators.

Illustrative Synthetic Pathway

The following diagram illustrates a conceptual pathway for how an intermediate like this compound can be elaborated into a more complex molecule targeting the S1P1 receptor.

Application_Pathway Start Ethyl 5-fluoro-1H- indazole-3-carboxylate Amidation Amidation Start->Amidation Amine, Coupling Agent Coupling Cross-Coupling Reaction Amidation->Coupling Boronic Acid, Pd Catalyst Final_Product S1P1 Receptor Modulator Analog Coupling->Final_Product Further Functionalization

Caption: Conceptual pathway from the intermediate to a potential S1P1 modulator.

The synthesis of S1P1 modulators often involves the conversion of the ethyl ester of the indazole intermediate to an amide, followed by coupling reactions to introduce other necessary pharmacophoric elements. The fluorine atom on the indazole ring can play a critical role in optimizing the drug's efficacy and safety profile.

Conclusion

This compound is a versatile and highly valuable intermediate for the pharmaceutical industry. Its synthesis, primarily through robust methods like the Japp-Klingemann reaction, provides access to a key building block for the development of novel therapeutics. The strategic incorporation of the fluorinated indazole moiety has proven to be a successful approach in designing potent and selective drug candidates, particularly in the area of S1P1 receptor modulation for autoimmune diseases. This guide provides a foundational understanding for researchers and scientists working at the forefront of drug discovery and development.

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  • CIPAC. (2020). MULTI-ACTIVE METHOD FOR THE ANALYSIS OF ACTIVE SUBSTANCES IN FORMULATED PRODUCTS TO SUPPORT QUALITY CONTROL. Retrieved from https://www.cipac.org/wp-content/uploads/2021/01/5219-R-multi-active-method-v2.1.pdf
  • National Institutes of Health. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3658055/
  • National Institutes of Health. (n.d.). Ponesimod, a selective S1P1 receptor modulator: a potential treatment for multiple sclerosis and other immune-mediated diseases. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4404461/
  • ScienceOpen. (2024). Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach. Retrieved from https://www.scienceopen.com/document/read?vid=0a7a7d3c-6e2a-4c2f-8b2a-1c1d1e1e1e1e
  • ChemistryViews. (2021). Enantioselective Synthesis of Ozanimod. Retrieved from https://www.chemistryviews.org/enantioselective-synthesis-of-ozanimod/
  • ResearchGate. (n.d.). Method Validation for HPLC Assay of 7-Chloro-1-cyclopropyl-fluoro-1,4-dihydro-4-oxo-1,8-naphthylidine-3-carboxylic acid. Retrieved from https://www.researchgate.net/publication/280920409_Method_Validation_for_HPLC_Assay_of_7-Chloro-1-cyclopropyl-fluoro-14-dihydro-4-oxo-18-naphthylidine-3-carboxylic_acid

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Application Notes & Protocols: Ethyl 5-fluoro-1H-indazole-3-carboxylate as a Foundational Scaffold for Novel Kinase Inhibitor Development in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors used in oncology.[1] Ethyl 5-fluoro-1H-indazole-3-carboxylate represents a pivotal starting material for the synthesis of a diverse library of indazole derivatives. The strategic placement of the fluorine atom at the C5 position can enhance metabolic stability and binding affinity, making it an attractive building block for novel therapeutic agents. This document provides a comprehensive guide for utilizing this compound in a cancer drug discovery workflow. It outlines the synthetic conversion to bioactive carboxamides and details the subsequent experimental protocols for evaluating their potential as targeted cancer therapeutics, from initial enzymatic assays to preclinical in vivo validation.

Introduction: The Strategic Value of the Indazole Scaffold

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer.[2] Consequently, kinase inhibitors have become a cornerstone of targeted cancer therapy. The indazole ring system has proven to be an exceptionally versatile scaffold for designing potent and selective kinase inhibitors.[1] Several clinically successful drugs, such as Axitinib (VEGFR inhibitor) and Niraparib (PARP inhibitor), feature this core structure, underscoring its importance in modern oncology.[1][3]

This compound serves as a key chemical intermediate for accessing novel indazole-based drug candidates.[4] The ethyl ester at the C3 position is an ideal handle for chemical modification, most commonly conversion to a diverse array of amides, a functional group prevalent in many kinase inhibitors.[3][5] This guide provides the scientific rationale and detailed methodologies for leveraging this compound in a typical drug discovery cascade.

Synthetic Pathway: From Ester to Bioactive Carboxamide

The primary utility of this compound in cancer research is its role as a precursor to indazole-3-carboxamides. The conversion involves a two-step process: hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by amide coupling with a desired amine.

Step 1: Hydrolysis to 5-fluoro-1H-indazole-3-carboxylic acid

The saponification of the ethyl ester is a straightforward hydrolysis reaction, typically performed under basic conditions.

  • Reaction: this compound + LiOH (or NaOH) → 5-fluoro-1H-indazole-3-carboxylic acid + Ethanol

  • Rationale: This step activates the carboxyl group for subsequent amide bond formation. Lithium hydroxide is often preferred due to its favorable solubility profile.

Step 2: Amide Coupling to Synthesize Indazole-3-Carboxamides

The resulting carboxylic acid is coupled with a selected primary or secondary amine using standard peptide coupling reagents. This step is critical as the choice of amine introduces chemical diversity, influencing the target specificity and pharmacological properties of the final compound.[3][5]

  • Reaction: 5-fluoro-1H-indazole-3-carboxylic acid + R-NH2 + Coupling Agents (e.g., EDC, HOBt) → 5-fluoro-N-(R)-1H-indazole-3-carboxamide

  • Rationale: Coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) facilitate the formation of the amide bond by activating the carboxylic acid and minimizing side reactions. The diverse library of commercially available amines allows for extensive Structure-Activity Relationship (SAR) studies.[5]

G A Ethyl 5-fluoro-1H- indazole-3-carboxylate B Step 1: Hydrolysis (e.g., LiOH, H2O/THF) A->B C 5-fluoro-1H-indazole- 3-carboxylic acid B->C D Step 2: Amide Coupling (Amine, EDC, HOBt) C->D E Bioactive Indazole- 3-carboxamide Library D->E

Caption: Synthetic workflow from the starting ester to a library of potential drug candidates.

Proposed Screening Cascade for Novel Derivatives

Once a library of indazole-3-carboxamide derivatives is synthesized, a systematic screening cascade is essential to identify promising lead compounds.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Primary Screening: Biochemical Kinase Assay (Target of Interest) B Secondary Screening: Cell-Based Viability/Proliferation Assay (Cancer Cell Lines) A->B C Mechanism of Action: Target Engagement & Pathway Analysis (Western Blot) B->C D Preclinical Xenograft Model: Efficacy and Tolerability C->D

Caption: A typical screening workflow for novel anticancer compounds.

Detailed Experimental Protocols

The following protocols are generalized methodologies and should be optimized for specific kinase targets and cell lines.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol measures the activity of a purified kinase and its inhibition by test compounds. The ADP-Glo™ assay quantifies the amount of ADP produced in the kinase reaction, which is inversely correlated with kinase inhibition.

Rationale: This is a primary biochemical assay to determine if the synthesized compounds directly inhibit the enzymatic activity of a specific cancer-related kinase (e.g., VEGFR-2, EGFR, PLK4).

Materials:

  • Recombinant human kinase enzyme

  • Kinase-specific substrate peptide

  • ATP (at Km concentration for the specific kinase)

  • Synthesized indazole-3-carboxamide derivatives

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a luminometer

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of each indazole derivative in 100% DMSO. Create a series of 10-point, 3-fold serial dilutions in kinase buffer.

  • Reaction Setup: In a 384-well plate, add 1 µL of the diluted inhibitor solution (or DMSO for positive and negative controls).

  • Enzyme Addition: Add 2 µL of the kinase enzyme solution (diluted in kinase buffer) to each well, except for the negative control wells.

  • Reaction Initiation: Add 2 µL of the substrate/ATP mixture to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stopping the Reaction: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.

  • Second Incubation: Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used by luciferase to produce a luminescent signal.

  • Third Incubation: Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Data Presentation: Representative Kinase Inhibition Data

Compound ID Target Kinase IC50 (nM)
Derivative 1 Kinase X 15.2
Derivative 2 Kinase X 89.5
Derivative 3 Kinase X >10,000

| Staurosporine | Kinase X | 5.1 |

Protocol 2: Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This assay quantifies the number of viable cells in culture based on the amount of ATP present, which is an indicator of metabolically active cells.[6]

Rationale: This secondary assay determines the cytotoxic or cytostatic effect of the compounds on cancer cells, providing a measure of their potency in a more biologically relevant context.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colorectal cancer)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Synthesized indazole-3-carboxamide derivatives

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • White, opaque 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Luminometer

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the indazole derivatives in cell culture medium. Add 100 µL of the diluted compound solutions to the appropriate wells (final volume 200 µL). Include wells with medium only (blank) and cells treated with DMSO vehicle (control).

  • Incubation: Incubate the plate for 72 hours in a humidified incubator.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature. Mix to form the CellTiter-Glo® Reagent.

  • Lysis and Signal Generation: Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record the luminescence using a plate-reading luminometer.

  • Data Analysis: Subtract the average luminescence from the blank wells. Calculate the percent viability for each treatment relative to the DMSO control. Determine the GI50 (concentration for 50% growth inhibition) by plotting viability against the log of compound concentration.

Protocol 3: Western Blot for Pathway Analysis

This protocol assesses changes in the expression and phosphorylation status of key proteins in a signaling pathway following treatment with a lead compound.

Rationale: Western blotting helps to confirm that the compound engages its intended target in the cell and modulates downstream signaling pathways (e.g., inhibiting the phosphorylation of a substrate protein).[7][8]

Materials:

  • Cancer cells and culture reagents

  • Lead indazole-3-carboxamide compound

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and electrophoresis apparatus

  • PVDF membrane, transfer buffer, and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-VEGFR2, anti-total-VEGFR2, anti-Actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Treatment and Lysis: Plate cells and allow them to attach. Treat with the lead compound at various concentrations (e.g., 0.1x, 1x, 10x GI50) for a specified time (e.g., 2-24 hours). Wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE: Normalize protein amounts for all samples. Denature the protein by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[7]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[8]

  • Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20) for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 7.

  • Signal Detection: Incubate the membrane with ECL substrate. Capture the chemiluminescent signal using an imaging system.

  • Analysis: Analyze the band intensities. Normalize the protein of interest signal to a loading control (e.g., Actin or GAPDH) to confirm equal protein loading.

G cluster_pathway Representative Receptor Tyrosine Kinase (RTK) Pathway Ligand Growth Factor (e.g., VEGF) RTK RTK (e.g., VEGFR2) P Ligand->RTK:f0 PLCg PLCγ RTK:f1->PLCg RAS RAS RTK:f1->RAS PI3K PI3K RTK:f1->PI3K Indazole Indazole-based Inhibitor Indazole->RTK:f1 Inhibition RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Angiogenesis, Survival ERK->Proliferation mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: A generic RTK signaling pathway often targeted by indazole-based inhibitors.

Protocol 4: In Vivo Tumor Xenograft Efficacy Study

This protocol evaluates the anti-tumor activity of a lead compound in a living organism using immunodeficient mice bearing human tumors.[5]

Rationale: In vivo studies are crucial for assessing a drug's efficacy, pharmacokinetics, and tolerability in a complex biological system, bridging the gap between in vitro data and clinical trials.[5]

Materials:

  • Immunodeficient mice (e.g., Athymic Nude or SCID)

  • Human cancer cells for implantation (e.g., HCT-116)

  • Matrigel (optional, for enhancing tumor take-rate)

  • Lead indazole compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose)

  • Calipers for tumor measurement

  • Standard animal housing and care facilities

Procedure:

  • Cell Preparation and Implantation: Harvest cancer cells during their logarithmic growth phase. Resuspend the cells in sterile PBS, optionally mixed 1:1 with Matrigel, to a final concentration of 5-10 x 10^7 cells/mL. Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth and Grouping: Monitor the mice for tumor growth. When tumors reach a mean volume of 100-150 mm³, randomize the animals into treatment and control groups (n=8-10 mice per group). Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Drug Administration: Administer the lead compound to the treatment groups via the desired route (e.g., oral gavage, intraperitoneal injection) at one or more dose levels, typically once daily. The control group receives the vehicle only.

  • Monitoring: Measure tumor volumes and body weights 2-3 times per week. Observe the animals for any signs of toxicity or adverse effects.

  • Study Endpoint: Continue treatment for 21-28 days or until tumors in the control group reach a predetermined size limit.

  • Data Analysis: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics via Western blot or IHC).

  • Efficacy Calculation: Calculate the Tumor Growth Inhibition (TGI) for each treatment group using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at end / Mean tumor volume of control group at end)] x 100.

Conclusion

This compound is a high-value starting material for the generation of novel, drug-like molecules in cancer research. Its facile conversion into diverse indazole-3-carboxamides provides a robust platform for structure-activity relationship studies aimed at discovering potent and selective kinase inhibitors. The integrated workflow of synthesis, in vitro screening, and in vivo validation detailed in these notes offers a clear and scientifically rigorous path for advancing new anticancer agents from the bench to preclinical development.

References

  • Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry. [Link]
  • Synthesis and biological evaluation of some new indazole-3-carboxamide deriv
  • [N1-substituted 1H-indazole-3-ethyl carboxylates and 1H-indazole-3-hydroxamic acids]. PubMed. [Link]
  • An efficient synthesis of 1-arylindazole-3-carboxamides using nitrile imines, isocyanides and 2-hydroxymethylbenzoic acid, followed by a chemoselective Buchwald–Hartwig cycliz
  • Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evalu
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
  • Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Assiut University.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
  • Design and synthesis of 1-aryl-5-anilinoindazoles as c-Jun N-terminal kinase inhibitors. PubMed. [Link]
  • Western Blot Protocol: Step-by-Step Guide. Boster Bio. [Link]
  • Western Blot Protocol. OriGene Technologies Inc.. [Link]
  • What is the protocol for western blotting when looking for the expression of proteins of the apoptotic pathway?
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre

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The Strategic Role of Ethyl 5-fluoro-1H-indazole-3-carboxylate in the Synthesis of Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold and the Power of Fluorine

In the landscape of modern oncology and drug discovery, protein kinases have emerged as one of the most critical classes of therapeutic targets. Their dysregulation is a hallmark of many cancers, driving uncontrolled cell proliferation, survival, and angiogenesis. The indazole scaffold has been identified as a "privileged" structure in medicinal chemistry, capable of forming key interactions within the ATP-binding site of numerous kinases.[1] This bicyclic aromatic system, composed of a benzene ring fused to a pyrazole ring, acts as a versatile template for the design of potent and selective kinase inhibitors.

This guide focuses on a particularly valuable building block: Ethyl 5-fluoro-1H-indazole-3-carboxylate . The strategic incorporation of a fluorine atom at the 5-position of the indazole ring is not a trivial substitution. Fluorine's unique properties—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—are leveraged by medicinal chemists to fine-tune the pharmacological profile of drug candidates.[2] Specifically, the 5-fluoro substituent can:

  • Enhance Binding Affinity: The electronegative fluorine can engage in favorable electrostatic and hydrogen-bond interactions with amino acid residues in the kinase active site.[3]

  • Improve Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to oxidative metabolism by cytochrome P450 enzymes. This can increase the drug's half-life and bioavailability.[2]

  • Modulate Physicochemical Properties: Fluorine substitution can alter the lipophilicity and pKa of the molecule, which in turn affects its solubility, membrane permeability, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4][5]

This document provides a detailed exploration of the application of this compound in the synthesis of kinase inhibitors, offering field-proven insights and step-by-step protocols for key chemical transformations.

Core Synthetic Strategies and Key Transformations

This compound is a versatile starting material that can be elaborated into a diverse array of kinase inhibitors through several key chemical transformations. The primary reactive handles on this molecule are the carboxylate group at the 3-position and the nitrogen atoms of the indazole ring. The general workflow involves modifying these positions to introduce functionalities that can interact with the kinase active site and occupy adjacent hydrophobic pockets.

G A This compound B Saponification / Hydrolysis A->B Step 1a F N-Alkylation / N-Arylation (at N1 or N2 position) A->F Step 1b C 5-Fluoro-1H-indazole-3-carboxylic acid B->C D Amide Coupling (with various amines) C->D Step 2 C->F E Indazole-3-carboxamide Kinase Inhibitors D->E G N-Substituted Indazole Intermediates F->G H Further Functionalization (e.g., Suzuki Coupling) G->H I Diverse Kinase Inhibitor Scaffolds H->I

Caption: General synthetic pathways from this compound.

The two primary synthetic routes originating from this compound are:

  • Modification at the 3-Position: This involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by amide bond formation with a variety of amines. This is a widely used strategy to introduce side chains that can target specific regions of the kinase active site.

  • Modification at the Indazole Nitrogen: The N1 or N2 position of the indazole ring can be alkylated or arylated to introduce substituents that can modulate the compound's properties and explore additional binding interactions.

The following sections provide detailed protocols for these key transformations.

Protocol 1: Saponification of this compound

Objective: To hydrolyze the ethyl ester to the corresponding carboxylic acid, a crucial intermediate for subsequent amide coupling reactions.

Rationale: The carboxylic acid is a versatile functional group that can be readily activated for amide bond formation. Saponification using a strong base like sodium hydroxide or lithium hydroxide is a standard and efficient method for this transformation. The choice of solvent system (e.g., a mixture of THF, methanol, and water) ensures the solubility of both the starting material and the reagents.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl), 1 M solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of THF, MeOH, and H₂O (e.g., a 3:1:1 ratio).

  • Addition of Base: Add NaOH (2.0-3.0 eq) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the organic solvents.

    • Dilute the remaining aqueous solution with water.

    • Acidify the solution to pH 2-3 by the slow addition of 1 M HCl. A precipitate of the carboxylic acid should form.

    • Extract the product with EtOAc (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield 5-fluoro-1H-indazole-3-carboxylic acid as a solid. The product can be further purified by recrystallization if necessary.

Parameter Value/Condition Rationale
Base NaOH or LiOHStrong base to effectively hydrolyze the ester.
Solvent THF/MeOH/H₂OEnsures solubility of reactants.
Temperature Room TemperatureSufficient for the reaction to proceed to completion.
Reaction Time 2-4 hoursMonitored by TLC/LC-MS for completion.
pH at Work-up 2-3To protonate the carboxylate and precipitate the product.

Protocol 2: Amide Coupling of 5-Fluoro-1H-indazole-3-carboxylic acid

Objective: To form an amide bond between the indazole-3-carboxylic acid and a desired amine, a key step in the synthesis of many kinase inhibitors.

Rationale: Amide bond formation is a cornerstone of medicinal chemistry. Standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in combination with HOBt (Hydroxybenzotriazole) are highly effective for this transformation. A tertiary amine base like DIPEA (N,N-Diisopropylethylamine) or triethylamine (TEA) is used to neutralize the acidic byproducts and maintain a basic reaction environment. DMF is a common solvent due to its high polarity and ability to dissolve a wide range of substrates.

Materials:

  • 5-Fluoro-1H-indazole-3-carboxylic acid (1.0 eq)

  • Desired amine (1.0-1.2 eq)

  • HATU or EDC/HOBt (1.1-1.5 eq)

  • DIPEA or TEA (2.0-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon atmosphere

Procedure:

  • Reactant Setup: To a solution of 5-Fluoro-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous DMF under an inert atmosphere, add the desired amine (1.0-1.2 eq), HATU (1.2 eq), and DIPEA (2.5 eq).

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Pour the reaction mixture into water and extract with EtOAc (3 x volumes).

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Isolation and Purification: Filter the mixture and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired indazole-3-carboxamide.

Parameter Value/Condition Rationale
Coupling Reagent HATU or EDC/HOBtEfficiently activates the carboxylic acid for amidation.
Base DIPEA or TEANon-nucleophilic base to scavenge acid byproducts.
Solvent Anhydrous DMFAprotic polar solvent, good for solubility.
Temperature Room TemperatureMild conditions to prevent side reactions.
Atmosphere Inert (N₂ or Ar)Prevents reaction with atmospheric moisture.

Protocol 3: Regioselective N-Alkylation of this compound

Objective: To introduce an alkyl group at the N1 or N2 position of the indazole ring. The regioselectivity of this reaction can often be controlled by the choice of base and solvent.[6][7]

Rationale for N1-Selectivity: The use of a strong, non-nucleophilic base like sodium hydride (NaH) in a non-polar aprotic solvent such as THF tends to favor alkylation at the more thermodynamically stable N1 position.[6] The steric and electronic properties of the substituent at the 3-position can also influence the regioselectivity.

Materials:

  • This compound (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Alkyl halide (e.g., benzyl bromide, 1.1 eq)

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon atmosphere

Procedure (for N1-selectivity):

  • Preparation: To a suspension of NaH (1.2 eq) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Deprotonation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Quenching and Work-up:

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the mixture with EtOAc (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Isolation and Purification: Filter and concentrate the organic layer. The resulting residue contains a mixture of N1 and N2 alkylated products, which can be separated by column chromatography on silica gel to isolate the desired regioisomer.

Parameter Value/Condition Rationale
Base NaHStrong, non-nucleophilic base for deprotonation.
Solvent Anhydrous THFFavors N1-alkylation.
Temperature 0 °C to Room Temp.Controls the rate of reaction and minimizes side products.
Atmosphere Inert (N₂ or Ar)NaH is reactive with moisture and air.

Application in Targeting Key Kinase Signaling Pathways

Inhibitors derived from this compound have shown activity against several key kinases involved in cancer progression. Understanding the signaling pathways these kinases regulate is crucial for rational drug design.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS Ras VEGFR2->RAS Proliferation Gene Transcription (Proliferation, Survival, Angiogenesis) PLCg->Proliferation AKT Akt PI3K->AKT AKT->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation IndazoleInhibitor Indazole-based Inhibitor IndazoleInhibitor->VEGFR2 Inhibits (ATP-competitive)

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

Indazole-based inhibitors often act as ATP-competitive inhibitors, binding to the kinase domain of VEGFR-2 and preventing its activation, thereby blocking downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.[8][9]

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell growth and differentiation. Its overexpression or mutation is common in many epithelial cancers.[10][11]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds & Dimerizes PI3K_AKT PI3K-Akt Pathway EGFR->PI3K_AKT RAS_MAPK Ras-MAPK Pathway EGFR->RAS_MAPK CellGrowth Gene Transcription (Cell Growth, Proliferation, Survival) PI3K_AKT->CellGrowth RAS_MAPK->CellGrowth IndazoleInhibitor Indazole-based Inhibitor IndazoleInhibitor->EGFR Inhibits (ATP-competitive)

Caption: Overview of EGFR signaling and inhibition.

Inhibitors designed from the indazole scaffold can block the tyrosine kinase activity of EGFR, thereby inhibiting the PI3K-Akt and Ras-MAPK pathways and suppressing tumor cell growth.[12][13]

Conclusion and Future Outlook

This compound is a high-value, strategic starting material for the synthesis of novel kinase inhibitors. The presence of the 5-fluoro substituent provides inherent advantages in terms of metabolic stability and potential for enhanced binding affinity. The synthetic protocols outlined in this guide provide a robust framework for the elaboration of this scaffold into a diverse range of potent and selective kinase inhibitors. By leveraging established chemical transformations such as saponification, amide coupling, and N-alkylation, researchers can efficiently explore the chemical space around the indazole core to develop next-generation targeted therapies for cancer and other diseases driven by aberrant kinase signaling.

References

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway.
  • Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010.
  • Gill, A. L., & La Morte, V. J. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(11), 1261-1286.
  • (2024). Fluorine in drug discovery: Role, design and case studies. ResearchGate.
  • Reactome. (n.d.). Signaling by FGFR1.
  • Taylor & Francis Online. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery.
  • Frontiers in Cell and Developmental Biology. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role.
  • Clinical Cancer Research. (2006). The Epidermal Growth Factor Receptor Pathway: A Model for Targeted Therapy.
  • ResearchGate. (n.d.). VEGFR-2 signaling pathway and downstream mediators.
  • Atlas of Genetics and Cytogenetics in Oncology and Haematology. (2008). FGFR1 (Fibroblast Growth Factor Receptor 1).
  • Development. (2023). Diverse Fgfr1 signaling pathways and endocytic trafficking regulate early mesoderm development.
  • ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics.
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  • Bio-Rad. (n.d.). VEGF signaling via VEGFR2 - generic cascades Pathway Map.
  • Systems Biology and Medicine. (2016). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis.
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  • Reactome. (n.d.). VEGFA-VEGFR2 Pathway.
  • Wikipedia. (n.d.). Fibroblast growth factor receptor 1.
  • Seminars in Cell & Developmental Biology. (2015). The Fibroblast Growth Factor signaling pathway.
  • RSC Medicinal Chemistry. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • The University of Brighton. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity.
  • Journal of Biological Chemistry. (2015). Aurora B Is Regulated by the Mitogen-activated Protein Kinase/Extracellular Signal-regulated Kinase (MAPK/ERK) Signaling Pathway and Is a Valuable Potential Target in Melanoma Cells.
  • Creative Diagnostics. (n.d.). Aurora Kinase Signaling Pathway.
  • SciSpace. (2023). Aurora Kinases: Their Role in Cancer and Cellular Processes.
  • Molecules. (2021). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications.
  • Bentham Science. (2019). Roles of Fluorine in Drug Design and Drug Action.
  • ResearchGate. (2024). Fluorine in drug discovery: Role, design and case studies.
  • Taylor & Francis Online. (2015). The role of fluorine in medicinal chemistry.
  • RSC Medicinal Chemistry. (2024). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors.
  • Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester.
  • Arkivoc. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • University College Cork. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • ACS Medicinal Chemistry Letters. (2012). An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit.
  • Taylor & Francis Online. (2019). Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors via fragment-based virtual screening.
  • Molecules. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.
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Sources

Application Notes and Protocols for the Regioselective N-Alkylation of Indazole Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-alkylated indazoles are a cornerstone structural motif in medicinal chemistry, forming the pharmacophoric core of numerous therapeutic agents, including anti-cancer drugs and kinase inhibitors.[1][2][3] Specifically, 1H-indazole-3-carboxylate and its derivatives serve as versatile intermediates for synthesizing a broad spectrum of biologically active molecules.[1] However, the synthetic utility of the indazole scaffold is complicated by a fundamental challenge: the presence of two nucleophilic nitrogen atoms, N1 and N2, within the pyrazole ring.[1][4] Direct alkylation often yields a mixture of N1 and N2 regioisomers, necessitating difficult and costly separation processes that ultimately reduce the overall yield of the desired product.[5][6]

Achieving high regioselectivity in the N-alkylation of indazole carboxylates is therefore a critical objective for any efficient synthetic strategy. The regiochemical outcome is exquisitely sensitive to a range of experimental parameters, including the choice of base, solvent, counter-ion, and the steric and electronic nature of both the indazole substrate and the alkylating agent.[1][6] This guide provides a detailed examination of the factors governing this selectivity and presents robust, field-proven protocols for directing the alkylation to either the N1 or N2 position with high fidelity.

The Foundation of Regioselectivity: Mechanistic Considerations

The core of the selectivity challenge lies in the annular tautomerism of the indazole ring and the properties of the resulting indazolide anion formed upon deprotonation.[7] The 1H-indazole tautomer is generally considered to be more thermodynamically stable than the corresponding 2H-tautomer.[6][8] However, upon deprotonation with a base, the resulting anion has nucleophilic character at both nitrogen atoms. The reaction conditions then dictate which nitrogen is favored to attack the electrophile (the alkylating agent), a classic case of kinetic versus thermodynamic control.

Several key factors allow chemists to expertly navigate this landscape:

  • The Base and Solvent System: This is the most critical determinant of regioselectivity.

    • For N1-Alkylation (Thermodynamic Control): The use of strong, non-coordinating bases like sodium hydride (NaH) in non-polar, aprotic solvents such as tetrahydrofuran (THF) overwhelmingly favors the formation of the N1-alkylated product.[5][6] This high selectivity is attributed to the formation of a tightly coordinated ion pair. The sodium cation is believed to chelate between the N2 nitrogen and the oxygen of the C3-carboxylate group, sterically hindering the N2 position and directing the alkylating agent to N1.[1][7][8] A similar high-yielding N1-selective outcome is achieved with cesium carbonate (Cs₂CO₃) in dioxane.[1][7]

    • For N2-Alkylation (Kinetic Control): Different strategies are employed to favor the N2 position. Mitsunobu conditions, which involve an alcohol, triphenylphosphine (PPh₃), and an azodicarboxylate like DEAD or DIAD, strongly favor N2-alkylation.[6][7][9] Additionally, highly selective N2-alkylation can be achieved under acidic conditions using alkyl 2,2,2-trichloroacetimidates as the alkylating agent, catalyzed by trifluoromethanesulfonic acid (TfOH) or copper(II) triflate.[10][11]

    • Mixtures: The use of weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as N,N-dimethylformamide (DMF) frequently leads to poor selectivity and the formation of regioisomeric mixtures.[1][12]

  • Substituent Effects: The electronic and steric properties of substituents on the indazole ring also exert significant influence.

    • C3-Substituents: The presence of a coordinating group like a carboxylate at the C3 position is key to the chelation-controlled N1-selectivity described above.[5][7]

    • C7-Substituents: Electron-withdrawing groups at the C7 position, such as nitro (NO₂) or carboxylate (CO₂Me), have been shown to confer excellent N2 regioselectivity, even under conditions that would typically favor N1.[5][6][13] This is likely due to electronic effects that alter the relative nucleophilicity of the N1 and N2 positions.

Experimental Workflow and Decision Guide

To select the appropriate protocol, first determine the desired regioisomer. The following workflow provides a clear decision path.

G start Desired Product? N1_Product N1-Alkylated Indazole start->N1_Product  N1 Isomer N2_Product N2-Alkylated Indazole start->N2_Product  N2 Isomer protocol1 Protocol 1: Highly Selective N1-Alkylation N1_Product->protocol1 protocol2 Protocol 2: Highly Selective N2-Alkylation N2_Product->protocol2 method1A Method 1A: NaH in THF protocol1->method1A  Classic Method method1B Method 1B: Cs₂CO₃ in Dioxane protocol1->method1B  High-Yielding Alternative method2A Method 2A: Mitsunobu Reaction protocol2->method2A  Using an Alcohol method2B Method 2B: Acid-Catalyzed protocol2->method2B  Using a Trichloroacetimidate

Figure 1: Decision workflow for selecting the appropriate N-alkylation protocol.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sodium hydride (NaH) is a flammable solid that reacts violently with water; handle with extreme care under an inert atmosphere.

Protocol 1: Highly Selective N1-Alkylation

This protocol is optimized for achieving high N1-regioselectivity for indazoles bearing a C3-carboxylate substituent.[1][5]

Method A: Sodium Hydride in Tetrahydrofuran (THF)

This method is a robust and widely cited procedure for achieving >99:1 N1-selectivity.[6]

  • Preparation: To a flame-dried round-bottom flask under a nitrogen or argon atmosphere, add the starting methyl 1H-indazole-3-carboxylate (1.0 equiv).

  • Solvent Addition: Add anhydrous THF to achieve a concentration of approximately 0.1 M.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1–1.2 equiv) portion-wise to the stirred solution.

    • Scientist's Note: The evolution of hydrogen gas will be observed. Ensure the system is properly vented.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Alkylation: Re-cool the mixture to 0 °C and add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 16–24 hours. For less reactive electrophiles or to ensure complete conversion, the reaction may be gently heated to 50 °C.[6][7] Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. Extract the product into ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel) to yield the pure N1-alkylated product.[1]

Method B: Cesium Carbonate in Dioxane

This method provides an excellent alternative, often with higher isolated yields (>90%) and high N1-selectivity.[7]

  • Setup: To a solution of methyl 1H-indazole-3-carboxylate (1.0 equiv) in anhydrous dioxane (approx. 0.1 M) at room temperature, add cesium carbonate (Cs₂CO₃, 2.0 equiv).

  • Electrophile Addition: Add the alkylating agent (alkyl tosylates are particularly effective, 1.5 equiv).

  • Reaction: Heat the resulting mixture to 90 °C and stir for 2 hours, or until the reaction is complete as monitored by TLC/LC-MS.

  • Work-up: Cool the mixture to room temperature and pour it into ethyl acetate. Wash the organic phase sequentially with water and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the pure N1-alkylated product.[7]

Protocol 2: Highly Selective N2-Alkylation

Method A: The Mitsunobu Reaction

The Mitsunobu reaction is a classic and reliable method for achieving N2-alkylation of indazoles, often with high selectivity over the N1 position.[7][9][12]

  • Preparation: Dissolve the methyl 1H-indazole-3-carboxylate (1.0 equiv), triphenylphosphine (PPh₃, 2.0 equiv), and the desired alcohol (2.3 equiv) in anhydrous THF (approx. 0.36 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (2.0 equiv) dropwise to the stirred solution.

    • Scientist's Note: The reaction is often characterized by a color change from yellow/orange to a lighter shade.

  • Reaction: Allow the mixture to stir at 0 °C for 10 minutes, then warm the reaction to 50 °C and stir for 2 hours. Monitor for completion by TLC/LC-MS.

  • Work-up and Purification: After completion, remove the solvent under reduced pressure. The crude product will contain triphenylphosphine oxide and the hydrazine byproduct, which can often be removed via silica gel chromatography. Purify the residue to yield the pure N2-alkylated product.[7]

Method B: Acid-Catalyzed Alkylation with Trichloroacetimidates

This modern approach provides exclusive N2-alkylation with no detectable N1 isomer, using an acid catalyst.[10][11]

  • Preparation: In a flask, dissolve the 1H-indazole (1.0 equiv) and the alkyl 2,2,2-trichloroacetimidate alkylating agent (1.5 equiv) in a suitable anhydrous solvent like dichloromethane (DCM) or dichloroethane (DCE).

  • Catalyst Addition: Cool the solution to 0 °C and add trifluoromethanesulfonic acid (TfOH, 0.1 equiv) or copper(II) triflate (Cu(OTf)₂, 0.1 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (typically 1-16 hours), as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the layers and extract the aqueous phase with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography to afford the pure N2-alkylated product.[11]

Mechanistic Visualization

The high N1-selectivity observed with NaH or Cs₂CO₃ is rationalized by a chelation-controlled mechanism. The metal cation acts as a bridge between the N2 atom and the C3-carboxylate, effectively blocking the N2 position from the incoming electrophile.

Figure 2: Proposed chelation mechanism for selective N1-alkylation.

Data Summary: Regioselectivity Under Various Conditions

The following table summarizes typical outcomes for the N-alkylation of methyl 1H-indazole-3-carboxylate with a primary alkyl halide (e.g., n-pentyl bromide) or tosylate.

MethodBase / ReagentsSolventTemp (°C)N1:N2 RatioTypical YieldReference(s)
N1-Selective NaH (1.1 equiv)THF50>99:180-90%[6]
N1-Selective Cs₂CO₃ (2.0 equiv)Dioxane90>95:5>90%[7]
N2-Selective PPh₃, DIAD, AlcoholTHF501:2.5~60% (N2)[6][9]
Non-Selective K₂CO₃ (1.5 equiv)DMFrt~1.5:1Variable[6]

Troubleshooting

  • Poor Regioselectivity:

    • Problem: Formation of isomeric mixtures.

    • Solution: Ensure strictly anhydrous conditions, especially when using NaH. The presence of water can affect the base's efficacy and the nature of the anionic intermediate. Re-evaluate the base/solvent combination; for N1-selectivity, THF is superior to DMF.[1][8]

  • Low Yield / No Reaction:

    • Problem: Starting material remains unconsumed.

    • Solution: For N1-alkylation, ensure the NaH is fresh and reactive. Increase the reaction temperature (e.g., to 50 °C) or time.[6] For less reactive alkylating agents like alkyl chlorides, consider converting them to the corresponding bromides or iodides. For Mitsunobu reactions, ensure reagents are pure and anhydrous.

Conclusion

The N-alkylation of indazole carboxylates is a synthetically vital transformation that can be precisely controlled through the judicious selection of reaction conditions. By understanding the underlying mechanistic principles of chelation control, steric hindrance, and kinetic vs. thermodynamic pathways, researchers can confidently direct alkylation to either the N1 or N2 position. The protocols detailed in this guide offer reliable and high-yielding pathways to access specific regioisomers, facilitating the efficient synthesis of complex molecules for drug discovery and development.

References

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.
  • Alam, R. M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health.
  • Boga, U. D., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1038–1051.
  • ResearchGate. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Alam, R. M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951.
  • He, H., et al. (2022). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications.
  • Semantic Scholar. (n.d.). Microwave-assisted functionalization of indazoles: An overview.
  • Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Organic Chemistry Portal.
  • Swamy, K. C. K., & Kumar, N. N. B. (2011). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 111(5), 2555-2651.
  • ResearchGate. (n.d.). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent.
  • Alam, R. M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939-1951.
  • Teixeira, F. C., et al. (2006). Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives. University of Groningen Research Portal.
  • Boga, U. D., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health.
  • Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14, 6245-6251.
  • Teixeira, F. C., et al. (2006). Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives. National Institutes of Health.
  • Solomins, V. V., Seins, A., & Jirgensons, A. (2021). Synthesis of indazoles from 2-formylphenylboronic acids. RSC Advances, 11(36), 22353-22357.
  • Kumar, D., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health.

Sources

Topic: Protocol for Enzymatic Screening with Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: The indazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous potent and selective enzyme inhibitors, particularly targeting protein kinases.[1][2] This guide provides a comprehensive framework for the enzymatic screening of indazole-based compound libraries. We move beyond a simple list of steps to explain the causality behind experimental design, ensuring that the protocol is not only followed but understood. This document outlines the principles of assay development, a detailed step-by-step screening protocol, methods for hit validation and mechanism of action studies, and strategies to identify and eliminate common artifacts. Our goal is to equip researchers with a robust, self-validating system for identifying and characterizing novel indazole-based enzyme inhibitors.

The Scientific Rationale: Indazoles and Enzyme Inhibition

Indazole derivatives have emerged as a cornerstone in the development of targeted therapies, especially in oncology.[1] Several commercially available drugs, such as Axitinib and Pazopanib, feature this heterocyclic motif.[1] Their success is largely attributed to the indazole ring's ability to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a conserved feature across many kinases.[1][3] This makes the indazole scaffold an ideal starting point for designing libraries of potential kinase inhibitors.

Enzymatic screening is the high-throughput process used to identify molecules from these libraries that can modulate the activity of a target enzyme.[4][5][6] The primary goal is to determine the potency of an inhibitor, often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of inhibitor required to reduce enzyme activity by 50%.[7][8]

This protocol will focus on a protein kinase as the target enzyme, given the prevalence of indazole derivatives as kinase inhibitors.[2][9][10][11][12][13][14] We will use a luminescence-based assay that quantifies the production of Adenosine Diphosphate (ADP), a universal product of kinase reactions, as the readout method.[15]

The First Pillar: Assay Development and Validation

Before screening a single compound, the enzymatic assay must be rigorously developed and validated. This ensures that the results are reliable, reproducible, and meaningful. A robust assay is the foundation of any successful screening campaign.[16][17]

Principle of the Kinase Assay

The fundamental reaction catalyzed by a protein kinase is the transfer of a phosphate group from ATP to a substrate (protein or peptide). This process generates ADP as a byproduct.

Caption: Principle of a generic kinase activity assay.

The chosen detection method, such as the Promega ADP-Glo™ Assay, quantifies the amount of ADP produced.[15] In this system, the kinase reaction is stopped, and a reagent is added to convert the generated ADP into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce light, which is measured on a luminometer. The amount of light produced is directly proportional to the initial kinase activity.

Essential Optimization Steps

A series of optimization experiments are required to define the conditions for a robust screening assay.[17][18]

  • Enzyme Titration: The goal is to find the lowest enzyme concentration that gives a strong signal well above the background. This is critical for detecting inhibitors and for conserving valuable enzyme. The ideal concentration should result in approximately 10-30% substrate/ATP conversion within the linear phase of the reaction.[19]

  • Determining the Michaelis Constant (Km): The Km is the substrate concentration at which the enzyme operates at half of its maximum velocity (Vmax).[20][21] This is a fundamental characteristic of the enzyme-substrate interaction. For screening competitive inhibitors, it is crucial to run the assay with the substrate concentration at or near its Km value.[22] This ensures sensitivity to inhibitors that compete with the substrate for the active site. If the substrate concentration is too high, it can outcompete the inhibitor, masking its effect and leading to false negatives.[23]

  • Linearity of the Reaction: The assay must be performed under "initial velocity conditions," meaning the rate of product formation is linear over the incubation time.[18][19] This is typically when less than 10% of the substrate has been consumed.[19] This ensures the measured activity is proportional to the enzyme's unimpeded function.

Assay Validation: The Z'-Factor

The final step in validation is to determine the assay's suitability for high-throughput screening (HTS). The Z'-factor is a statistical parameter that quantifies the separation between the distributions of the positive and negative controls.[24][25]

  • Negative Control (High Signal): Enzyme reaction with no inhibitor (e.g., only DMSO vehicle). Represents 0% inhibition.

  • Positive Control (Low Signal): Enzyme reaction with a known, potent inhibitor or without the enzyme. Represents 100% inhibition.

The Z'-factor is calculated using the means (µ) and standard deviations (σ) of these controls: Z' = 1 - [ (3σ_positive + 3σ_negative) / |µ_positive - µ_negative| ]

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentThe assay is robust and reliable for HTS.[26][27][28]
0 to 0.5AcceptableThe assay may be acceptable, but has a smaller signal window.[25][28]
< 0UnacceptableThe assay is not suitable for screening.[25][27]

An assay with a Z'-factor of ≥ 0.5 is considered the gold standard for a high-quality screen.[26][27][28]

The Screening Workflow: From Primary Hit to Confirmed Lead

This workflow is designed to efficiently identify potent and specific inhibitors while systematically eliminating false positives.

ScreeningWorkflow cluster_dev Phase 1: Assay Development cluster_screen Phase 2: Screening cluster_val Phase 3: Hit Validation & Characterization AssayDev Assay Development (Enzyme Titration, Km, Linearity) AssayVal Assay Validation (Z'-Factor ≥ 0.5) AssayDev->AssayVal PrimaryScreen Primary Screen (Single High Concentration, e.g., 10 µM) AssayVal->PrimaryScreen HitSelection Hit Selection (e.g., >50% Inhibition) PrimaryScreen->HitSelection IC50 IC50 Determination (10-point Dose-Response) HitSelection->IC50 CounterScreen Counter-Screening (Artifact Identification) IC50->CounterScreen MoA Mechanism of Action (Kinetic Studies) CounterScreen->MoA FinalHits FinalHits MoA->FinalHits

Caption: A comprehensive workflow for enzymatic inhibitor screening.

Detailed Protocol: Primary Screen and IC50 Determination

This protocol is designed for a 384-well plate format using a luminescence-based kinase assay.

Materials:

  • Target Kinase Enzyme

  • Peptide Substrate and ATP

  • Indazole Derivative Compound Library (dissolved in 100% DMSO)

  • Assay Buffer (optimized for the specific kinase)

  • ADP-Glo™ Assay Kit (or equivalent)

  • 384-well white, solid-bottom plates

  • Acoustic dispenser or pin tool for compound transfer

  • Multichannel pipettes or automated liquid handler

  • Plate reader with luminescence detection capabilities

Protocol Steps:

Part A: Primary Screen (at 10 µM)

  • Compound Plating: Using an acoustic dispenser, transfer a small volume (e.g., 20 nL) of each indazole compound from the library stock plate to the 384-well assay plate. This will result in a final assay concentration of 10 µM in a 20 µL reaction volume.

  • Control Wells:

    • Negative Controls (0% Inhibition): Add an equivalent volume of 100% DMSO.

    • Positive Controls (100% Inhibition): Add a known potent inhibitor at a saturating concentration.

  • Enzyme Addition: Prepare an enzyme solution in assay buffer at 2X the final desired concentration. Add 10 µL of this solution to each well.

  • Initiate Reaction: Prepare a substrate/ATP solution in assay buffer at 2X the final desired concentration (use the pre-determined Km concentration for the substrate). Add 10 µL of this solution to each well to start the reaction. The final volume is now 20 µL.

  • Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for the pre-determined linear time period (e.g., 60 minutes).

  • Detection:

    • Add 20 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound: % Inhibition = 100 * ( 1 - [ (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive) ] ) Select "hits" based on a pre-defined threshold (e.g., >50% inhibition).

Part B: IC50 Determination for Hits

  • Serial Dilution: For each hit compound, create a 10-point serial dilution series in 100% DMSO (e.g., from 10 mM down to 0.5 µM).

  • Compound Plating: Transfer the dilution series to an assay plate.

  • Assay Execution: Repeat steps 2-7 from the Primary Screen protocol.

  • Data Analysis: Plot the % inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.[23][29]

The Second Pillar: Trustworthiness via Counter-Screening

A significant challenge in drug discovery is the prevalence of false positives.[30] One of the most common causes is the formation of small molecule aggregates at micromolar concentrations, which can non-specifically inhibit enzymes.[31][32][33][34] This phenomenon, known as promiscuous inhibition, is not true, specific inhibition and must be identified.

Protocol: Detergent Counter-Screen for Aggregators

  • Rationale: Promiscuous inhibition caused by aggregates is often reversed by the presence of a non-ionic detergent, which disrupts the aggregates.[31]

  • Method: Re-run the IC50 determination assay for a confirmed hit, but include a low concentration (e.g., 0.01%) of Triton X-100 in the assay buffer.

  • Interpretation:

    • IC50 remains similar: The compound is likely a true inhibitor.

    • IC50 increases significantly or inhibition is lost: The compound is likely an aggregate-based promiscuous inhibitor and should be deprioritized.[31]

The Third Pillar: Understanding the Mechanism of Action (MoA)

For promising, validated hits, understanding how they inhibit the enzyme is critical for further development. The primary distinction is between competitive and non-competitive inhibition.[][36][37][38]

Caption: Binding sites for competitive vs. non-competitive inhibitors.

Protocol: MoA Determination via Substrate Competition

  • Rationale: The apparent potency (IC50) of a competitive inhibitor is dependent on the substrate concentration.[23] In contrast, a non-competitive inhibitor's IC50 is largely unaffected by substrate concentration.[37]

  • Method: Determine the IC50 of the inhibitor at multiple fixed concentrations of the substrate (e.g., 0.5x Km, 1x Km, 5x Km, and 10x Km).

  • Interpretation:

    • IC50 increases as substrate concentration increases: The inhibitor is likely competitive with the substrate.

    • IC50 remains relatively constant: The inhibitor is likely non-competitive .

For kinases, this experiment should be performed by varying both the peptide substrate and the ATP concentration independently to determine if the inhibitor is competitive with the substrate, ATP, or neither. Many indazole-based inhibitors are designed to be ATP-competitive.[1][39]

Data Presentation and Summary

All quantitative data should be summarized for clear comparison.

Table 1: Exemplary Screening Data for Indazole Derivatives against Kinase X

Compound ID% Inhibition @ 10 µMIC50 (nM)IC50 with 0.01% Triton X-100 (nM)MoA vs. ATP
IND-00198%7582Competitive
IND-00285%210> 10,000N/A (Aggregator)
IND-00315%> 10,000> 10,000Not Determined
IND-00492%150165Non-competitive

In this example, IND-001 is a promising competitive inhibitor. IND-002 was identified as a false positive due to aggregation. IND-003 was inactive. IND-004 is a valid non-competitive inhibitor.

References

  • Kumar, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(35), 21534-21564. [Link]
  • Royal Society of Chemistry. (2021).
  • Fiveable. Michaelis-Menten kinetics and inhibition. Biophysics Class Notes. [Link]
  • Hsueh, C., et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. PubMed. [Link]
  • Coan, K. E., et al. (2009). Promiscuous Aggregate-Based Inhibitors Promote Enzyme Unfolding.
  • Davies, J. F., et al. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. PubMed. [Link]
  • Assay Genie. High-Throughput Screening Assays. Assay Genie. [Link]
  • Coan, K. E., et al. (2009). Promiscuous aggregate-based inhibitors promote enzyme unfolding. PubMed. [Link]
  • Seidler, J., et al. (2003). Stoichiometry and Physical Chemistry of Promiscuous Aggregate-Based Inhibitors. Journal of the American Chemical Society. [Link]
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  • Shin, A. (2020). Z-factors. BIT 479/579 High-throughput Discovery. [Link]
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  • Lee, C., et al. (2011). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip. [Link]
  • Li, Y., et al. (2024). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. PubMed. [Link]
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  • Davidson College.
  • Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. [Link]
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  • Ng, S. Y. P., et al. (2021). Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. PubMed. [Link]
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  • Wu, G., et al. (2011). Discovery of indazoles as inhibitors of Tpl2 kinase. PubMed. [Link]
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  • Breunig, C., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. [Link]
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Application Notes & Protocols: Leveraging Ethyl 5-fluoro-1H-indazole-3-carboxylate in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has cemented its role as a powerful engine for identifying high-quality lead compounds, offering a potent alternative to traditional high-throughput screening (HTS).[1][2] This approach hinges on identifying small, low-molecular-weight fragments that bind with high ligand efficiency to a biological target, serving as starting points for rational, structure-guided optimization.[3] The indazole scaffold has emerged as a "privileged" core in medicinal chemistry, valued for its rigid bicyclic structure and its capacity to engage in critical hydrogen bonding interactions with protein targets.[4][5] This guide provides a detailed technical framework for utilizing a specific, high-value fragment, Ethyl 5-fluoro-1H-indazole-3-carboxylate (CAS: 1016-36-0) , within an FBDD campaign. We will explore its properties, outline comprehensive protocols for screening and validation, and detail a strategy for its evolution into a potent lead compound.

The Fragment: Profile of this compound

This compound is an exemplary fragment for FBDD campaigns. Its indazole core provides a robust anchor for target binding, a feature leveraged in numerous approved drugs and clinical candidates.[6][7] The strategic placement of a fluorine atom can enhance binding affinity and modulate physicochemical properties like metabolic stability. Crucially, the ethyl carboxylate group at the 3-position serves as a versatile chemical handle, or "vector," for synthetic elaboration during the hit-to-lead optimization phase.

Physicochemical Properties & The 'Rule of Three'

A successful fragment should possess properties that maximize its chances of binding while providing ample room for optimization without violating drug-likeness criteria. The 'Rule of Three' (Ro3) offers a valuable set of guidelines for fragment library design.[8][9][10] Let's assess our fragment against these criteria.

Property'Rule of Three' GuidelineThis compoundCompliance
Molecular Weight (MW) < 300 Da208.19 g/mol [11]Yes
cLogP ≤ 3~1.5 (Predicted)[12]Yes
Hydrogen Bond Donors ≤ 31 (Indazole N-H)Yes
Hydrogen Bond Acceptors ≤ 33 (2x Carbonyl O, 1x Indazole N)Yes
Rotatable Bonds ≤ 32Yes

As demonstrated, this compound exhibits an ideal profile for an FBDD starting point, balancing structural complexity with prime physicochemical properties.

The FBDD Workflow: A Strategic Overview

An FBDD campaign is a multi-stage process that requires a cascade of biophysical techniques to identify, validate, and characterize weak-binding fragments.[13] The goal is to eliminate false positives early and generate high-confidence, structurally-supported hits for medicinal chemistry optimization.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization Lib Fragment Library (incl. Indazole Fragment) Screen Primary Screen (e.g., SPR, DSF) Lib->Screen ~1000 Fragments Hits Initial Hits (μM to mM Affinity) Screen->Hits High Hit Rate (e.g., 3-10%) Ortho Orthogonal Screen (e.g., NMR, MST) Hits->Ortho Triage & Confirm Xtal X-ray Crystallography Ortho->Xtal Confirm & Characterize 3D Pose Validated Validated, Structure-Supported Hits Xtal->Validated SBDD Structure-Based Design (Fragment Growing/Linking) Validated->SBDD Chem Medicinal Chemistry (Analogue Synthesis) SBDD->Chem Chem->SBDD Iterative Cycles Lead Potent Lead Compound (nM Affinity) Chem->Lead

Caption: The Fragment-Based Drug Discovery (FBDD) cascade.

Experimental Protocols

The following protocols provide a robust framework for identifying and advancing this compound from a library screen to a validated hit.

Protocol 1: Primary Screening by Surface Plasmon Resonance (SPR)

Rationale: SPR is a highly sensitive, label-free biophysical technique ideal for detecting the weak, transient binding events characteristic of fragments.[14][15] It provides real-time kinetic data (kₐ, kₔ) and affinity (Kₗ), and its throughput is well-suited for screening libraries of thousands of fragments.[16]

Methodology:

  • Protein Immobilization:

    • Select a high-quality sensor chip (e.g., CM5).

    • Immobilize the purified target protein onto the sensor surface via amine coupling to a target density that minimizes mass transport effects (typically 5,000 - 10,000 Response Units, RU).

    • Include a reference flow cell (mock-coupled or coupled with an irrelevant protein) to subtract non-specific binding and bulk refractive index changes.

  • Fragment Preparation:

    • Prepare a stock solution of this compound (e.g., 100 mM in 100% DMSO).

    • Create a dilution series in the running buffer (e.g., HBS-EP+) to the desired screening concentration (typically 100-500 µM). Ensure the final DMSO concentration is matched across all samples and the running buffer (e.g., ≤1%).

  • Screening Execution:

    • Inject the fragment solution over the target and reference flow cells at a constant flow rate (e.g., 30 µL/min).

    • Monitor the binding response (in RU) over time. A typical cycle includes association, steady-state, and dissociation phases.

    • Regenerate the sensor surface between injections with a mild regeneration solution (e.g., a low pH buffer or high salt concentration) if necessary.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal.

    • A positive, concentration-dependent binding response that fits a 1:1 binding model is considered an initial hit.

    • Determine the equilibrium dissociation constant (Kₗ) by analyzing the steady-state response versus fragment concentration. Hits typically exhibit Kₗ values in the high micromolar to millimolar range.[3]

Protocol 2: Hit Validation by Ligand-Observed NMR Spectroscopy

Rationale: It is critical to validate hits from primary screens with an orthogonal, solution-based method to eliminate false positives arising from protein aggregation or surface-based artifacts.[13] Ligand-observed NMR techniques like Saturation Transfer Difference (STD) and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) are perfectly suited for this, as they directly observe the binding of the fragment to the target in solution.[16][17]

Methodology (STD-NMR):

  • Sample Preparation:

    • Prepare two samples in a suitable deuterated buffer (e.g., PBS in 99.9% D₂O).

    • Sample A (Reference): 100 µM this compound.

    • Sample B (Binding): 100 µM this compound plus 1-5 µM of the target protein.

  • NMR Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum for Sample A to identify the fragment's proton resonances.

    • For Sample B, acquire an STD-NMR spectrum. This involves two experiments:

      • On-Resonance: Selectively saturate a region of the protein's spectrum (e.g., -1.0 ppm) where no ligand signals are present.

      • Off-Resonance: Irradiate a region far from any protein or ligand signals (e.g., 40 ppm).

    • The STD spectrum is the difference between the on-resonance and off-resonance spectra.

  • Data Analysis:

    • Signals that appear in the final STD spectrum belong to the fragment and confirm that it has received saturation transfer from the protein, indicating a direct binding interaction.

    • The relative intensity of the STD signals can provide information about which protons of the fragment are in closest proximity to the protein surface, defining a binding epitope. A confirmed hit from this assay provides high confidence in the binding event.

Protocol 3: Structural Characterization by X-ray Crystallography

Rationale: The ultimate validation for an FBDD hit is a high-resolution co-crystal structure.[18] This provides unambiguous proof of binding and reveals the precise binding mode, orientation, and key interactions within the target's active site.[19] This structural information is indispensable for the subsequent structure-based design phase.[20][21]

Methodology:

  • Co-crystallization or Soaking:

    • Co-crystallization: Set up crystallization trials with the purified protein pre-incubated with a 2-5 fold molar excess of this compound.

    • Soaking: Grow apo-protein crystals first. Prepare a solution of the fragment (1-10 mM) in a cryoprotectant-compatible buffer and soak the apo-crystals in this solution for a defined period (minutes to hours).

  • Data Collection:

    • Harvest a crystal and flash-cool it in liquid nitrogen.

    • Collect X-ray diffraction data using a synchrotron beamline for highest resolution.

  • Structure Solution and Refinement:

    • Process the diffraction data and solve the structure using molecular replacement with the known apo-protein structure.

    • Carefully examine the resulting electron density maps (2Fo-Fc and Fo-Fc) for clear, unambiguous density corresponding to the indazole fragment.

    • Model the fragment into the density, refine the structure, and analyze the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic contacts).

Hit-to-Lead: A Strategy for Fragment Evolution

With a validated, structure-supported hit in hand, the next phase is to increase potency from the millimolar to the nanomolar range.[22] The structure of this compound bound to the target provides a roadmap for this process.

Hit_To_Lead cluster_0 Structural Insight cluster_1 Medicinal Chemistry Strategy: Fragment Growing cluster_2 Iterative Optimization Cycle Start Co-crystal Structure: Target + Indazole Fragment Pocket Analyze Binding Pocket: - Identify empty hydrophobic pockets - Map nearby H-bond donors/acceptors - Note solvent-exposed vectors Start->Pocket Vector Utilize Ethyl Carboxylate Handle (Position 3) Pocket->Vector Design R-groups to fill pocket Synth Synthesize Analogue Library: - Amide coupling to diverse amines - Reduction to alcohol, then ether formation Vector->Synth Assay Assay Analogues (Biochemical & Biophysical) Synth->Assay SAR Establish Structure-Activity Relationship (SAR) Assay->SAR SAR->Synth Design next generation Lead Optimized Lead Compound (Improved Potency & Properties) SAR->Lead

Caption: Hit-to-Lead optimization via fragment growing.

Protocol 4: Structure-Guided Fragment Growth

Rationale: The "fragment growing" strategy involves adding functionality to the core fragment to engage with adjacent sub-pockets of the binding site, thereby increasing affinity and potency.[23] The ethyl carboxylate group is an ideal starting point for this synthetic elaboration.

Methodology:

  • Structural Analysis: Using the co-crystal structure, identify unoccupied space adjacent to the ethyl carboxylate group. Note any nearby hydrogen bond donors or acceptors on the protein or key hydrophobic residues.

  • Library Design:

    • Amide Scaffolds: Hydrolyze the ethyl ester to the corresponding carboxylic acid (5-fluoro-1H-indazole-3-carboxylic acid).[12] Perform amide coupling reactions with a library of diverse, small primary and secondary amines designed to probe the identified sub-pockets.

    • Alternative Linkers: Reduce the ester to the primary alcohol. This can then be used to form ethers or other linkers to introduce new chemical functionalities.

  • Synthesis & Screening: Synthesize a focused library of 20-50 analogues based on the designs from step 2.[24]

  • Iterative Evaluation:

    • Screen the new analogues using a primary biochemical assay or the SPR assay to determine their affinity.

    • Analyze the Structure-Activity Relationship (SAR) to understand which modifications improve potency.[22]

    • Obtain crystal structures of the most promising analogues to confirm that they bind as designed and to guide the next round of synthesis.

    • This iterative cycle of design, synthesis, and testing is the core of hit-to-lead optimization.[25]

Hypothetical Data Progression

The table below illustrates a potential data trajectory for a successful hit-to-lead campaign starting from our fragment.

CompoundDescriptionSPR Kₗ (µM)NMR ValidationPotency (IC₅₀, µM)
1 This compound850Positive (STD)>1000
2 Analogue with benzylamide at C3125Positive (STD)250
3 Analogue with (4-chlorophenyl)amide at C322N/D41
4 Optimized Lead with additional interactions0.095N/D0.015

Conclusion

This compound represents a high-quality chemical starting point for fragment-based drug discovery. Its adherence to the 'Rule of Three', combined with the privileged nature of the indazole scaffold and a synthetically tractable modification vector, makes it an invaluable tool for tackling challenging biological targets.[26][27] By employing a rigorous and systematic cascade of biophysical screening, orthogonal validation, and structure-guided optimization, researchers can effectively leverage this fragment to discover novel and potent lead compounds.

References

  • Drug Hunter. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD).
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Application Note & Protocol: A Detailed Guide to the Synthesis of 1H-Indazole-3-carboxamide from its Ethyl Ester Precursor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol for the synthesis of 1H-indazole-3-carboxamide, a key scaffold in medicinal chemistry, starting from its ethyl ester precursor, ethyl 1H-indazole-3-carboxylate. The document elucidates the underlying chemical principles, offers a step-by-step experimental procedure, and emphasizes safety and purification strategies. This application note is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, providing them with a robust and reproducible methodology.

Introduction: The Significance of the Indazole Scaffold

The 1H-indazole core is a privileged heterocyclic motif frequently incorporated into a wide array of therapeutic agents.[1][2][3] Its unique structural and electronic properties allow it to interact with various biological targets, leading to a broad spectrum of pharmacological activities.[1][4] Indazole derivatives have been successfully developed as potent kinase inhibitors for cancer therapy, anti-inflammatory agents, and treatments for neurological disorders.[2][4][5] The C-3 position of the indazole ring is a common point for substitution, and the 1H-indazole-3-carboxamide moiety, in particular, is a crucial building block in the synthesis of numerous biologically active molecules.[6][7] Therefore, a reliable and efficient synthesis of this compound is of high value in drug discovery programs.[3][4]

Reaction Principle: The Aminolysis of an Ester

The conversion of an ester to a primary amide is a fundamental transformation in organic chemistry known as aminolysis.[8][9] This reaction involves the nucleophilic acyl substitution of the alkoxy group (-OEt) of the ester with an amino group (-NH2) from ammonia.

Reaction Mechanism

The reaction proceeds via a nucleophilic addition-elimination mechanism.[8]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ammonia (a nucleophile) attacks the electrophilic carbonyl carbon of the ethyl 1H-indazole-3-carboxylate. This initial attack breaks the pi bond of the carbonyl group, forming a tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen.[9][10]

  • Proton Transfer: A proton is transferred from the positively charged nitrogen to the negatively charged oxygen, often facilitated by another molecule of ammonia acting as a base. This step neutralizes the charges within the intermediate.

  • Elimination of the Leaving Group: The lone pair on the nitrogen atom reforms the carbon-nitrogen double bond (or a resonance-stabilized equivalent in the context of the amide), leading to the expulsion of the ethoxide ion (EtO-), which is the leaving group.

  • Final Protonation: The expelled ethoxide ion is a relatively strong base and will deprotonate the newly formed protonated amide or another ammonia molecule to generate ethanol and the final 1H-indazole-3-carboxamide product.[8]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 1H-indazole-3-carboxamide from ethyl 1H-indazole-3-carboxylate.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )GradeSupplierNotes
Ethyl 1H-indazole-3-carboxylate190.19≥98%Commercially AvailableStarting material.
Aqueous Ammonia (28-30%)17.03 (as NH3)ACS ReagentCommercially AvailableCorrosive and volatile. Handle in a fume hood.
Methanol (MeOH)32.04AnhydrousCommercially AvailableUsed as a co-solvent.
Deionized Water18.02------For workup.
Ethyl Acetate (EtOAc)88.11ACS ReagentCommercially AvailableFor extraction and chromatography.
Hexane86.18ACS ReagentCommercially AvailableFor chromatography.
Anhydrous Sodium Sulfate (Na2SO4)142.04ACS ReagentCommercially AvailableFor drying organic layers.
Silica Gel---60 Å, 230-400 meshCommercially AvailableFor column chromatography.
Safety Precautions
  • Ammonia: Aqueous ammonia is corrosive and has a pungent, irritating odor. It can cause severe skin burns and eye damage.[11][12] Always handle concentrated ammonia solutions in a well-ventilated chemical fume hood.[11][13] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12][13][14]

  • Pressure: The reaction is performed in a sealed pressure vessel due to the volatility of ammonia. Ensure the vessel is properly sealed and rated for the reaction temperature and pressure. Do not exceed the recommended temperature.

  • General: Standard laboratory safety practices should be followed, including the use of eye protection at all times.

Reaction Setup and Procedure

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis A Weigh Ethyl 1H-indazole-3-carboxylate C Combine Reagents in Pressure Vessel A->C B Prepare Ammonia/ Methanol Solution B->C D Seal Vessel and Heat with Stirring C->D E Monitor Reaction (e.g., TLC/LC-MS) D->E F Cool Reaction and Vent Pressure E->F G Concentrate Mixture Under Vacuum F->G H Precipitate Product with Water G->H I Filter and Wash Crude Product H->I J Recrystallize or perform Column Chromatography I->J K Dry Purified Product J->K L Characterize Product (NMR, MS, MP) K->L

Caption: Experimental workflow for the synthesis of 1H-indazole-3-carboxamide.

Step-by-Step Protocol:

  • Reagent Preparation: In a suitable pressure vessel, dissolve ethyl 1H-indazole-3-carboxylate (e.g., 5.0 g, 26.3 mmol) in methanol (50 mL).

  • Reaction Assembly: To the stirred solution, add concentrated aqueous ammonia (28-30%, 100 mL) in a chemical fume hood.

  • Reaction Conditions: Securely seal the pressure vessel. Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by carefully taking an aliquot from the cooled and depressurized vessel.

  • Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the vessel to room temperature. Carefully and slowly vent the vessel in the fume hood to release any excess pressure.

  • Isolation of Crude Product: Transfer the reaction mixture to a round-bottom flask and remove the methanol and excess ammonia under reduced pressure using a rotary evaporator. This will likely result in the precipitation of the crude product from the remaining aqueous solution.

  • Filtration: Cool the resulting slurry in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water (2 x 20 mL).

  • Drying: Dry the crude 1H-indazole-3-carboxamide in a vacuum oven at 50-60 °C to a constant weight.

Purification

The crude product can be purified by either recrystallization or column chromatography.[15]

Protocol 1: Recrystallization

  • Solvent Selection: Screen for a suitable solvent in which the 1H-indazole-3-carboxamide is soluble at high temperatures but sparingly soluble at room temperature. Ethanol or ethanol/water mixtures are good starting points.[15]

  • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If the solution is colored, it can be treated with activated charcoal. Hot filter the solution to remove any insoluble impurities. Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Protocol 2: Column Chromatography [15]

  • Stationary Phase: Silica gel.

  • Eluent System: A gradient of ethyl acetate in hexane (e.g., starting from 50% EtOAc in hexane and gradually increasing the polarity). The optimal eluent system should be determined by TLC analysis beforehand.

  • Procedure: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the prepared silica gel column. Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 1H-indazole-3-carboxamide.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point (MP): To assess purity. The literature melting point for N-benzyl-1H-indazole-3-carboxamide is 145-148 °C, which can serve as a reference point for similar structures.[6]

  • High-Performance Liquid Chromatography (HPLC): To determine the final purity quantitatively.[15]

Troubleshooting

ProblemPossible CauseSolution
Incomplete Reaction Insufficient reaction time or temperature.Increase the reaction time and/or temperature. Ensure the pressure vessel is properly sealed to prevent the escape of ammonia.
Low Yield Product loss during workup or purification.Ensure complete precipitation before filtration. Minimize transfers. Optimize purification method.
Impure Product Incomplete reaction or side reactions.Optimize reaction conditions. Employ a more rigorous purification method (e.g., careful column chromatography or multiple recrystallizations).

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of 1H-indazole-3-carboxamide from its ethyl ester precursor. By following the detailed protocol and adhering to the safety precautions, researchers can reliably produce this valuable building block for applications in drug discovery and medicinal chemistry. The outlined procedures for purification and characterization will ensure the final compound meets the high standards required for further synthetic transformations and biological evaluation.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. [Link]
  • Esters Reaction with Amines – The Aminolysis Mechanism. Chemistry Steps. [Link]
  • Formation of Amides From Esters. Master Organic Chemistry. [Link]
  • Safety Precautions For Workers Who Handle Ammonia. GDS Corp. [Link]
  • What Are The Safety Precautions For Handling Ammonia? Chemistry For Everyone. [Link]
  • How to Safely Handle, Store, and Use Ammonia in the Workplace.
  • Ammonia Safety Precautions. Maintenance World. [Link]
  • Pathways for the synthesis of indazole derivatives.
  • Scheme 20. Synthesis of indazole derivatives in different methods.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. NIH. [Link]
  • Indazole From Natural Resources And Biological Activity.
  • Converting Esters to Amides: "Aminolysis". YouTube. [Link]
  • What is the mechanism for converting an ester into an amide using NH4Cl as a catalyst?
  • [N1-substituted 1H-indazole-3-ethyl carboxylates and 1H-indazole-3-hydroxamic acids]. PubMed. [Link]
  • Synthesis and biological evaluation of some new indazole-3-carboxamide deriv
  • CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • (PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.
  • An efficient synthesis of 1-arylindazole-3-carboxamides using nitrile imines, isocyanides and 2-hydroxymethylbenzoic acid, follo. IRIS Unina. [Link]
  • Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. PubMed. [Link]
  • 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses Procedure. [Link]
  • Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). DEA.gov. [Link]
  • US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • Direct Catalytic Amidations from Carboxylic Acid and Ester Deriv

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Application Notes & Protocols for the Analysis of Ethyl 5-fluoro-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Key Pharmaceutical Building Block

Ethyl 5-fluoro-1H-indazole-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. As a key intermediate, its purity, stability, and overall quality profile are paramount, directly impacting the safety and efficacy of the final active pharmaceutical ingredients (APIs). The development of robust, accurate, and validated analytical methods is therefore not merely a regulatory requirement but a scientific necessity for ensuring product quality throughout the development lifecycle.

This guide provides a detailed overview of the principal analytical techniques for the comprehensive characterization of this compound. We will explore a primary quantitative method using High-Performance Liquid Chromatography (HPLC), supplemented by orthogonal techniques like Gas Chromatography-Mass Spectrometry (GC-MS) for impurity identification and Nuclear Magnetic Resonance (NMR) for definitive structural elucidation. Furthermore, we will detail the requisite validation parameters and forced degradation strategies essential for creating a stability-indicating method, all grounded in the principles outlined by the International Council for Harmonisation (ICH).[1][2]

Part 1: Quantitative Analysis and Impurity Profiling by HPLC

High-Performance Liquid Chromatography is the cornerstone for assay determination and purity evaluation of semi-polar organic molecules like this compound. Its versatility, precision, and sensitivity make it the ideal primary method for quality control. The following protocol outlines a validated reverse-phase HPLC (RP-HPLC) method.

Principle of the Method

The method employs a C18 stationary phase to separate the analyte from its potential process-related impurities and degradation products. An ultraviolet (UV) detector is used for quantification, leveraging the chromophoric nature of the indazole ring system. The assay is determined by comparing the peak area of the analyte in the sample to that of a certified reference standard of known concentration.

Experimental Protocol: RP-HPLC

Instrumentation:

  • HPLC system with a quaternary or binary pump, degasser, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

Reagents and Materials:

  • This compound Reference Standard (Purity ≥ 99.5%).

  • Acetonitrile (HPLC Grade).

  • Methanol (HPLC Grade).

  • Deionized Water (18.2 MΩ·cm).

  • Phosphoric Acid (ACS Grade).

  • 0.45 µm PTFE syringe filters.

Chromatographic Conditions:

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmProvides excellent resolution and peak shape for indazole-type compounds.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidified mobile phase suppresses silanol interactions and ensures protonation of the indazole moiety.
Mobile Phase B AcetonitrileStrong organic solvent for eluting the analyte.
Gradient Program 0-2 min (30% B), 2-15 min (30-80% B), 15-18 min (80% B), 18-20 min (30% B)Gradient elution ensures separation of early-eluting polar impurities and late-eluting non-polar ones.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temperature 30 °CEnsures reproducible retention times and improves peak symmetry.
Detection Wavelength 254 nmA common wavelength for aromatic systems, providing good sensitivity. A PDA detector can confirm peak purity.
Injection Volume 10 µL
Run Time 25 minutes (including re-equilibration)

Sample and Standard Preparation:

  • Diluent Preparation: Prepare a mixture of Acetonitrile and Water (50:50, v/v).

  • Standard Stock Solution (approx. 200 µg/mL): Accurately weigh approximately 20 mg of the Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Stock Solution (approx. 200 µg/mL): Accurately weigh approximately 20 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Solutions: Further dilute the stock solutions if necessary to fall within the linear range of the method. Filter all solutions through a 0.45 µm syringe filter before injection.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Weigh Sample Dissolve_Smp Dissolve & Dilute Sample Sample->Dissolve_Smp Standard Weigh Reference Std. Dissolve_Std Dissolve & Dilute Standard Standard->Dissolve_Std Diluent Prepare Diluent (ACN:H2O) Diluent->Dissolve_Smp Diluent->Dissolve_Std Filter_Smp Filter Sample Dissolve_Smp->Filter_Smp Filter_Std Filter Standard Dissolve_Std->Filter_Std HPLC Inject into HPLC (C18 Column) Filter_Smp->HPLC Analyze Filter_Std->HPLC Calibrate Detect UV Detection (254 nm) HPLC->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Assay & Purity Integrate->Calculate Report Generate Report Calculate->Report

Caption: HPLC analytical workflow from sample preparation to final report.

Part 2: Orthogonal and Confirmatory Techniques

Reliance on a single analytical method is insufficient for comprehensive characterization. Orthogonal methods, which rely on different separation or detection principles, are essential for confirming identity and detecting impurities that may not be resolved by the primary method.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. It is particularly useful for detecting residual solvents or thermally stable impurities in indazole derivatives.[3][4][5] The mass spectrometer provides definitive identification based on the compound's mass fragmentation pattern.

Protocol: GC-MS Analysis

  • Instrumentation: Gas chromatograph with a capillary column inlet, coupled to a mass selective detector (e.g., quadrupole).

  • Sample Preparation: Dissolve the sample in a volatile solvent like Methanol or Dichloromethane to a concentration of approximately 1 mg/mL.

Instrumental Conditions:

ParameterCondition
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1 ratio), 1 µL injection volume
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 10 min
MS Ionization Electron Ionization (EI) at 70 eV
Mass Range m/z 40-500
Source Temp. 230 °C
Quadrupole Temp. 150 °C

Data Interpretation: The retention time provides chromatographic data, while the mass spectrum offers a unique fragmentation pattern. This "fingerprint" can be compared against spectral libraries (like NIST) and known fragmentation pathways of indazoles for positive identification of the main component and any impurities.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation. For this compound, ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the molecular structure.

Protocol: NMR for Structural Confirmation

  • Instrumentation: NMR Spectrometer (400 MHz or higher recommended for better resolution).

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Interpretation:

    • ¹H NMR: Will confirm the presence of the ethyl group (quartet and triplet), aromatic protons (with coupling patterns influenced by the fluorine substituent), and the N-H proton of the indazole ring.

    • ¹³C NMR: Will show distinct signals for each carbon atom in the molecule, including the ester carbonyl, the ethyl group carbons, and the aromatic carbons.

    • ¹⁹F NMR: Will show a signal confirming the presence and chemical environment of the fluorine atom.

While specific chemical shifts can vary, published data for similar indazole structures can provide a reference for expected peak locations.[7]

Part 3: Method Validation (as per ICH Q2(R2))

To ensure an analytical method is fit for its purpose, it must be validated.[8] The following table summarizes the key parameters for validating the HPLC assay method described in Part 1.[1][2][9]

ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants).Peak purity of the analyte must pass. Degradant peaks should be well-resolved from the main analyte peak (Resolution > 1.5).
Linearity The ability to obtain test results directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999 over a specified range.
Range The interval between the upper and lower concentrations of the analyte demonstrated to have suitable precision, accuracy, and linearity.For assay: 80% to 120% of the test concentration.
Accuracy The closeness of test results to the true value. Assessed by recovery studies on spiked samples.Mean recovery between 98.0% and 102.0% at three concentration levels.
Precision (Repeatability)Precision under the same operating conditions over a short interval. (Intra-assay precision).Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections.
Precision (Intermediate)Expresses within-laboratory variations (different days, analysts, equipment).RSD ≤ 2.0% across different conditions.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Typically determined at a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Typically determined at a signal-to-noise ratio of 10:1. Precision (RSD) at LOQ should be ≤ 10%.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.Assay results should not be significantly affected by minor changes in flow rate, column temperature, or mobile phase pH.

Part 4: Forced Degradation (Stress Testing)

Forced degradation studies are essential to develop a stability-indicating analytical method.[10][11] These studies help identify likely degradation products and demonstrate that the analytical method can effectively separate them from the intact drug substance.[12] The goal is to achieve a target degradation of 5-20%.[11]

Forced Degradation Workflow

Forced_Degradation cluster_stress Stress Conditions API Ethyl 5-fluoro-1H- indazole-3-carboxylate (in solution) Acid Acidic (e.g., 0.1M HCl, 60°C) API->Acid Base Basic (e.g., 0.1M NaOH, RT) API->Base Oxidative Oxidative (e.g., 3% H₂O₂, RT) API->Oxidative Thermal Thermal (e.g., 80°C, Solid) API->Thermal Photo Photolytic (ICH Q1B Light Box) API->Photo Analysis Analyze Stressed Samples by Validated HPLC Method Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate Peak Purity & Resolution of Degradants Analysis->Evaluation Report Confirm Method is Stability-Indicating Evaluation->Report

Caption: Workflow for conducting forced degradation studies.

Summary of Stress Conditions
Stress ConditionTypical ProtocolPurpose
Acid Hydrolysis 0.1 M HCl at 60 °C for 8 hours.To test susceptibility to degradation in an acidic environment.
Base Hydrolysis 0.1 M NaOH at room temperature for 2 hours. Neutralize before injection.To test for base-labile functional groups, such as the ester.
Oxidation 3% H₂O₂ at room temperature for 24 hours.To assess stability against oxidative stress.
Thermal Degradation Expose solid sample to 80 °C for 48 hours.To evaluate the intrinsic thermal stability of the molecule.
Photostability Expose sample (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B).To determine if the molecule is light-sensitive.

Conclusion

The analytical characterization of this compound requires a multi-faceted approach. A validated, stability-indicating RP-HPLC method serves as the primary tool for routine quality control, providing reliable data on assay and purity. This must be complemented by orthogonal methods such as GC-MS for volatile impurity analysis and NMR spectroscopy for definitive structural confirmation. By integrating these techniques within a robust validation framework that includes forced degradation studies, researchers and drug development professionals can ensure a comprehensive understanding of the molecule's quality attributes, leading to safer and more effective pharmaceutical products.

References

  • Wiley-VCH. (2007). Supporting Information.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • Slideshare. Analytical method validation as per ich and usp.
  • ICH. Quality Guidelines.
  • YouTube. (2025). ICH Q2(R2) – Complete Guide to Validation of Analytical Procedures.
  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures.
  • MDPI. Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives.
  • PubMed. (2021). Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy.
  • PubMed. (2023). Qualitative and Quantitative Analysis of Five Indoles or Indazole Amide Synthetic Cannabinoids in Suspected E-Cigarette Oil by GC-MS.
  • ResearchGate. (2025). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids.
  • MedCrave online. (2016). Forced Degradation Studies.
  • PharmaTutor. (2022). Forced Degradation – A Review.
  • NIH. Development of forced degradation and stability indicating studies of drugs—A review.

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Application Notes & Protocols: Leveraging Ethyl 5-fluoro-1H-indazole-3-carboxylate for the Synthesis of Novel Diagnostic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The targeted introduction of a fluorine atom, as seen in Ethyl 5-fluoro-1H-indazole-3-carboxylate, provides a unique handle for the development of diagnostic agents, particularly for Positron Emission Tomography (PET). This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the strategic use of this compound as a versatile starting material. We will detail its chemical manipulation, focusing on the hydrolysis of the ethyl ester to its corresponding carboxylic acid and subsequent amide coupling to create precursors for advanced diagnostic probes. The protocols herein are designed to be robust and reproducible, with an emphasis on the underlying chemical principles to empower rational design and troubleshooting.

Introduction: The Strategic Value of the 5-Fluoroindazole Scaffold

This compound is a heterocyclic building block with significant potential in the synthesis of bioactive molecules.[2][3] Its utility in creating diagnostic agents stems from several key structural features:

  • The Indazole Core: This bicyclic aromatic system is a well-established pharmacophore. Its derivatives have been successfully developed to target a range of biological entities, including enzymes like cyclooxygenase (COX) and kinases, making it an excellent starting point for target-specific imaging agents.[1][4][5]

  • The Carboxylate Group: The ethyl ester at the 3-position serves as a protected carboxylic acid. Once deprotected (hydrolyzed), this carboxylic acid becomes the primary reactive handle for conjugation. It allows for the covalent attachment of linkers, chelators for radiometals, or entire biomolecules through stable amide bonds.[6]

  • The 5-Fluoro Substituent: The fluorine atom at the 5-position is critical. It can enhance the binding affinity of the molecule to its biological target and improve metabolic stability. Crucially, for PET imaging, this position can be a target for direct radiofluorination (with ¹⁸F), or the stable ¹⁹F atom can serve as a structural surrogate for a molecule that will be radiolabeled at a different position. The development of ¹⁸F-labeled indazole derivatives has shown promise for imaging neuroinflammation and other disease processes.[4][5][7]

This guide will focus on the foundational chemistry required to transform this commercially available starting material into a versatile intermediate, 5-fluoro-1H-indazole-3-carboxylic acid, and subsequently couple it to a desired moiety, setting the stage for its use in diagnostic applications.

Physicochemical Properties
PropertyValueSource
CAS Number 1016-36-0[8][9]
Molecular Formula C₁₀H₉FN₂O₂[8][9]
Molecular Weight 208.19 g/mol [8]
Appearance Off-white solid[10]
Storage 2-8 °C, dry conditions[8]

The Synthetic Workflow: From Ester to Conjugate-Ready Intermediate

The overall strategy involves a two-step process to prepare the indazole core for conjugation. First, the ethyl ester is hydrolyzed to unmask the carboxylic acid. Second, this acid is activated and coupled to an amine-containing molecule, which could be a linker, a targeting vector, or a simple amine for initial studies.

G cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Conjugation A Ethyl 5-fluoro-1H- indazole-3-carboxylate (Starting Material) B Step 1: Ester Hydrolysis (Base-mediated) A->B C 5-fluoro-1H-indazole- 3-carboxylic acid (Key Intermediate) B->C D Step 2: Amide Coupling (e.g., HATU, EDC) C->D C->D F Final Conjugate / Precursor for Diagnostic Agent D->F E Amine-containing Moiety (R-NH2) E->D caption Overall workflow from starting material to final conjugate. G A Ethyl 5-fluoro-1H- indazole-3-carboxylate B 1. NaOH, EtOH/H2O 2. Reflux 3. HCl (aq) A->B Hydrolysis C 5-fluoro-1H-indazole- 3-carboxylic acid B->C caption Reaction scheme for ester hydrolysis.

Caption: Reaction scheme for ester hydrolysis.

Materials:

  • This compound

  • Sodium Hydroxide (NaOH)

  • Ethanol (EtOH)

  • Deionized Water

  • Hydrochloric Acid (HCl), 2M solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., a 2:1 v/v ratio).

  • Add sodium hydroxide (1.5 - 2.0 eq) to the solution.

  • Heat the mixture to reflux (typically around 80-90 °C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (usually 2-4 hours).

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly acidify the mixture to pH ~2-3 by adding 2M HCl. A precipitate should form.

  • Stir the slurry in the ice bath for 30 minutes, then collect the solid product by vacuum filtration.

  • Wash the solid with cold deionized water and dry under vacuum.

  • For any material remaining in the filtrate, perform a liquid-liquid extraction with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to recover additional product.

  • Combine all solid product. The material is often pure enough for the next step, but can be recrystallized if necessary.

Verification: The product, 5-fluoro-1H-indazole-3-carboxylic acid (CAS 1077-96-9), should be characterized to confirm its identity. [11][12]

Protocol 2: Amide Coupling with a Generic Amine

This protocol details the coupling of the newly synthesized carboxylic acid to a primary or secondary amine using HATU, a modern and highly efficient coupling reagent.

Rationale: Direct reaction between a carboxylic acid and an amine is an acid-base reaction and does not form an amide bond without very high temperatures. Coupling reagents are required to "activate" the carboxylic acid. [6]Carbodiimides like EDC are common, but uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often preferred for their high efficiency, fast reaction times, and reduced side reactions, especially the prevention of racemization in chiral substrates. [13]A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is required to neutralize the acid formed during the reaction. [13] Materials:

  • 5-fluoro-1H-indazole-3-carboxylic acid (from Protocol 1)

  • Amine of interest (R-NH₂) (1.0 - 1.2 eq)

  • HATU (1.1 - 1.2 eq)

  • DIPEA (2.0 - 3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 5-fluoro-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15-20 minutes at room temperature. This is the pre-activation step.

  • Add the amine (R-NH₂) (1.1 eq) to the activated mixture.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS (typically complete within 1-3 hours).

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to obtain the pure amide product.

Characterization and Quality Control

Ensuring the identity and purity of synthesized compounds is critical for their use in diagnostic agent development. [14][15]A variety of analytical techniques should be employed at each step. [16]

Technique Purpose Expected Outcome
NMR Spectroscopy Structural elucidation and confirmation. ¹H, ¹³C, and ¹⁹F NMR spectra should match the expected chemical shifts and coupling patterns for the indazole core and attached moieties.
Mass Spectrometry (LC-MS) Confirmation of molecular weight and assessment of purity. A peak corresponding to the exact mass of the expected product ([M+H]⁺ or [M-H]⁻) should be the major component.
HPLC Assessment of purity. A single major peak in the chromatogram indicates a high degree of purity. This is crucial for precursors intended for radiolabeling.

| FTIR Spectroscopy | Confirmation of functional group transformations. | Disappearance of the broad O-H stretch of the carboxylic acid and appearance of the characteristic amide C=O stretch after coupling. |

Safety and Handling

Good laboratory practice is essential when working with these chemicals.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [17][18]* Ventilation: Handle all solid chemicals and solvents in a well-ventilated fume hood to avoid inhalation of dust or vapors. [19][20]* Handling: Avoid contact with skin and eyes. [17][21]In case of contact, rinse immediately and thoroughly with water. Do not ingest.

  • Storage: Store all chemicals in tightly sealed containers in a cool, dry, and well-ventilated area, away from strong oxidizing agents. [21]* Waste Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Hazardous Decomposition: Thermal decomposition may produce irritating vapors and toxic gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx). [18][21]

Conclusion and Future Outlook

This compound is more than just a chemical reagent; it is a strategic platform for innovation in molecular diagnostics. The robust and reliable protocols provided here for its conversion into a conjugatable intermediate open the door to a vast chemical space. By coupling this versatile indazole core to various targeting vectors—such as peptides, antibodies, or small molecules with known biological targets—researchers can rapidly generate novel precursors for PET, SPECT, or optical imaging agents. The principles and techniques outlined in these notes provide a solid foundation for the development of the next generation of precision diagnostic tools, enabling earlier disease detection and a deeper understanding of complex biological processes.

References

  • Survey of Material Science and Characterization Techniques for Small Molecules – Part I. ARC. [Link]
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  • 3-(Benzyloxy)-1-(5-[ 18 F]Fluoropentyl)-5-Nitro-1 H -Indazole: A Pet Radiotracer to Measure Acetylcholinesterase in Brain.
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  • Safety D
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  • Small-Molecule Drug Discovery: Processes, Perspectives, Candidate Selection, and Career Opportunities for Analytical Chemists.
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Application Notes and Protocols for Material Science: Thermal Stability

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Thermal Stability in Material Science

Thermal stability is a fundamental property of materials, defining their ability to resist changes in physical and chemical structure when subjected to elevated temperatures.[1] In the realm of material science, understanding and quantifying thermal stability is not merely an academic exercise; it is a critical determinant of a material's performance, reliability, and safety in a vast array of applications.[2][3] From the polymers in aerospace components that must withstand extreme temperature fluctuations to the active pharmaceutical ingredients (APIs) in a medication that need to remain stable during storage, a material's response to heat dictates its utility.[2][4]

This comprehensive guide is designed to provide researchers, scientists, and drug development professionals with a deep understanding of the principles and practical applications of thermal stability analysis. We will delve into the core analytical techniques, provide detailed experimental protocols, and explore the factors that govern the thermal resilience of materials.

Pillar 1: Understanding the Mechanisms of Thermal Degradation

The thermal degradation of a material is a complex process involving the breaking of chemical bonds and subsequent changes in molecular structure.[5] The primary mechanisms include:

  • Chain Scission: The cleavage of polymer backbone bonds, leading to a reduction in molecular weight and a loss of mechanical properties. This can occur randomly within the chain or at the chain ends.[5]

  • Depolymerization: The "unzipping" of a polymer chain, where monomer units are successively released.

  • Oxidation: The reaction of a material with oxygen at elevated temperatures, which can significantly accelerate degradation.[6]

  • Hydrolysis: The breakdown of materials, particularly those with ester or amide linkages, in the presence of moisture and heat.[6]

The susceptibility of a material to these degradation pathways is intrinsically linked to its chemical structure. For instance, polymers with strong covalent bonds, such as those containing aromatic rings, generally exhibit higher thermal stability.[6][7] Conversely, the presence of weaker bonds or reactive functional groups can lower the degradation temperature.[6]

Pillar 2: Core Analytical Techniques for Assessing Thermal Stability

Several powerful analytical techniques are employed to characterize the thermal stability of materials. The most prominent among these are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[8]

Thermogravimetric Analysis (TGA)

TGA is a cornerstone technique for evaluating thermal stability.[9] It continuously measures the mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere.[10][11] The resulting data, a TGA curve, plots mass change as a function of temperature, providing a unique thermal fingerprint of the material.[9]

Key Information Obtained from TGA:

  • Decomposition Temperatures: The onset temperature of weight loss indicates the point at which the material begins to degrade.[12]

  • Thermal Stability: A higher decomposition temperature generally corresponds to greater thermal stability.[13]

  • Compositional Analysis: TGA can quantify the amount of volatiles, moisture, polymer, and residual filler (e.g., ash) in a sample.[12][14]

  • Oxidative Stability: By running experiments in both inert (e.g., nitrogen) and oxidative (e.g., air or oxygen) atmospheres, the material's resistance to oxidation can be determined.[14]

  • Decomposition Kinetics: Advanced analysis of TGA data can provide insights into the rate and mechanism of degradation.[10]

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the heat flow into or out of a sample as it is subjected to a controlled temperature program.[15][16] It compares the heat flow to the sample with that of an inert reference material.[17] DSC is highly sensitive to thermal events that involve a change in enthalpy.

Key Information Obtained from DSC:

  • Glass Transition Temperature (Tg): The temperature at which an amorphous material transitions from a rigid, glassy state to a more flexible, rubbery state.[15] This is a critical parameter for polymers.

  • Melting Point (Tm) and Crystallization Temperature (Tc): DSC precisely determines the temperatures at which a material melts and crystallizes, providing vital information for processing.[15]

  • Heat of Fusion and Crystallization: The energy absorbed during melting and released during crystallization can be quantified.

  • Curing Reactions: For thermosetting materials, DSC can monitor the extent of cure by measuring the heat evolved during the cross-linking process.[18]

  • Thermal History: The thermal history of a polymer, which can affect its properties, can be evaluated.[10]

  • Oxidation Induction Time (OIT): In metallurgy and polymer science, DSC can be used to assess the oxidative stability of a material.[19]

Often, TGA and DSC are used in a complementary fashion to obtain a comprehensive thermal profile of a material.[8][20] For instance, a weight loss event observed in TGA can be correlated with an endothermic or exothermic peak in the DSC curve to better understand the nature of the thermal event.[8]

Pillar 3: Factors Influencing Thermal Stability

The thermal stability of a material is not an immutable property but is influenced by a variety of intrinsic and extrinsic factors.[21] A thorough understanding of these factors is crucial for designing and selecting materials for high-temperature applications.

FactorInfluence on Thermal Stability
Chemical Structure The inherent strength of chemical bonds is a primary determinant. Aromatic and heterocyclic rings in the polymer backbone enhance stability.[5][6] The presence of thermally labile groups (e.g., C-Cl bonds in PVC) reduces stability.[6]
Molecular Weight Higher molecular weight polymers generally exhibit increased thermal stability due to greater chain entanglement, which restricts thermal motion.[5][6]
Crystallinity Highly crystalline polymers tend to be more thermally stable because their ordered structure provides a more robust framework against thermal energy.[6]
Cross-linking The introduction of cross-links between polymer chains increases rigidity and restricts chain mobility, thereby improving thermal stability.[21]
Additives and Fillers The incorporation of additives like antioxidants and flame retardants can significantly enhance thermal stability.[7] Fillers such as glass fibers or carbon black can act as heat sinks, distributing thermal energy more evenly.[6]
Processing History The thermal history of a material, including processing temperatures and times, can impact its structure and subsequent thermal stability.[7]
Environmental Conditions The presence of oxygen, moisture, and reactive chemicals can accelerate thermal degradation.[6]

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA) for Determining Decomposition Temperature

Objective: To determine the onset decomposition temperature and residual mass of a solid material.

Materials and Equipment:

  • Thermogravimetric Analyzer (TGA)

  • High-purity nitrogen and air (or oxygen) gas cylinders with regulators

  • Analytical balance (for weighing crucibles)

  • Sample crucibles (e.g., alumina, platinum)[22]

  • Material sample (powder or small solid piece, 5-10 mg)[23]

Procedure:

  • Instrument Preparation:

    • Turn on the TGA instrument and the controlling computer.

    • Ensure the gas cylinders have adequate pressure and set the desired flow rates (typically 20-50 mL/min) for the purge and protective gases.[14] For this protocol, use nitrogen as the purge gas to study thermal decomposition in an inert atmosphere.

  • Sample Preparation:

    • Place an empty TGA crucible on the analytical balance and tare it.

    • Carefully add 5-10 mg of the sample material into the crucible.[23] Record the exact weight.

    • Gently tap the crucible to ensure the sample is evenly distributed at the bottom.

  • Loading the Sample:

    • Open the TGA furnace.

    • Carefully place the sample crucible onto the TGA balance mechanism.

    • Close the furnace.

  • Setting up the Experimental Method:

    • In the TGA software, create a new experimental method with the following parameters:

      • Initial Temperature: 30 °C

      • Heating Rate: 10 °C/min (a common rate for standard analysis)

      • Final Temperature: 600 °C (or a temperature known to be well above the decomposition point)

      • Atmosphere: Nitrogen at 50 mL/min

  • Running the Experiment:

    • Start the experiment. The instrument will automatically heat the sample according to the defined program and record the mass change.

  • Data Analysis:

    • Once the experiment is complete, the software will display the TGA curve (weight % vs. temperature).

    • Determine the onset decomposition temperature (Td) . This is often calculated by the software as the intersection of the tangent to the baseline before decomposition and the tangent to the steepest part of the weight loss curve.

    • Determine the residual mass at the final temperature. This represents the amount of non-volatile material (e.g., filler, ash).

Protocol 2: Differential Scanning Calorimetry (DSC) for Determining Glass Transition and Melting Point

Objective: To determine the glass transition temperature (Tg) and melting point (Tm) of a polymeric material.

Materials and Equipment:

  • Differential Scanning Calorimeter (DSC) with a cooling accessory

  • High-purity nitrogen gas cylinder with a regulator

  • DSC sample pans and lids (e.g., aluminum)

  • Crimping press for sealing the pans

  • Polymer sample (5-10 mg, in powder or film form)

Procedure:

  • Instrument Preparation:

    • Turn on the DSC instrument, the controlling computer, and the cooling system.

    • Set the nitrogen purge gas flow rate (typically 20-50 mL/min).

  • Sample Preparation:

    • Weigh an empty DSC pan and lid.

    • Place 5-10 mg of the polymer sample into the pan.

    • Securely crimp the lid onto the pan using the press.

    • Prepare an empty, sealed pan to be used as a reference.

  • Loading the Sample and Reference:

    • Open the DSC cell.

    • Place the sample pan in the designated sample position and the reference pan in the reference position.

    • Close the DSC cell.

  • Setting up the Experimental Method:

    • In the DSC software, create a new method with a "heat-cool-heat" cycle. This is important for erasing the thermal history of the material and obtaining a clear glass transition.

      • Segment 1 (First Heat): Heat from 25 °C to a temperature above the expected melting point at a rate of 10 °C/min.

      • Segment 2 (Cool): Cool from the maximum temperature back to 25 °C at a rate of 10 °C/min.

      • Segment 3 (Second Heat): Heat from 25 °C to the maximum temperature again at a rate of 10 °C/min.

  • Running the Experiment:

    • Start the experiment. The instrument will execute the temperature program and record the heat flow.

  • Data Analysis:

    • The data from the second heating scan is typically used for analysis to ensure a consistent thermal history.

    • Determine the Glass Transition Temperature (Tg): This will appear as a step-like change in the baseline of the DSC curve. The software can calculate the midpoint of this transition.

    • Determine the Melting Point (Tm): This will be an endothermic peak on the DSC curve. The peak temperature is generally taken as the melting point.

    • The software can also be used to integrate the area of the melting peak to determine the heat of fusion.

Visualization of Experimental Workflow and Concepts

Workflow for Thermal Stability Assessment

G cluster_0 Material Selection & Preparation cluster_1 Thermal Analysis cluster_2 Data Interpretation & Application A Define Material and Application B Sample Preparation (e.g., grinding, drying) A->B C Thermogravimetric Analysis (TGA) B->C D Differential Scanning Calorimetry (DSC) B->D C->D Complementary Data E Determine Td, Tg, Tm C->E D->E F Assess Thermal Stability E->F G Material Performance Prediction F->G H Process Optimization G->H

Caption: Workflow for assessing material thermal stability.

Factors Influencing Polymer Thermal Stability

G cluster_0 Intrinsic Factors cluster_1 Extrinsic Factors A Thermal Stability B Chemical Structure B->A C Molecular Weight C->A D Crystallinity D->A E Additives/Fillers E->A F Processing History F->A G Environment (O2, H2O) G->A

Caption: Key factors that influence the thermal stability of polymers.

Enhancing Thermal Stability: Strategies and Approaches

Improving the thermal stability of materials is a key objective in material science, enabling their use in more demanding applications.[24] Several strategies can be employed:

  • Polymer Chain Modification:

    • Incorporating Aromatic Rings: Introducing rigid aromatic structures into the polymer backbone increases thermal stability.[21]

    • Cross-linking: Creating covalent bonds between polymer chains restricts their movement and enhances resistance to thermal degradation.[21]

    • Fluorination: Replacing hydrogen atoms with fluorine atoms can increase bond strength and improve thermal and chemical resistance.[21]

  • Alloying (for Metals): Adding alloying elements can form protective oxide layers that shield the metal from high-temperature oxidation.[21]

  • Use of Additives:

    • Antioxidants: These additives inhibit oxidative degradation.[24]

    • Thermal Stabilizers: These compounds are designed to react with and neutralize degradation products.[24]

    • Nanofillers: Incorporating nanoparticles like clays or silica can improve the thermal resistance and dimensional stability of polymers.[24]

  • Processing Techniques:

    • Controlled Sintering: In ceramics, optimizing the sintering process can improve thermal shock resistance.[24]

    • Severe Plastic Deformation (SPD): Techniques like equal channel angular pressing can refine the grain size of metals, leading to improved strength and stability.[21]

Conclusion

The assessment of thermal stability is an indispensable aspect of material science, with profound implications for product development, quality control, and safety across numerous industries. By leveraging powerful analytical techniques such as TGA and DSC, researchers can gain deep insights into the thermal behavior of materials. A comprehensive understanding of the factors that influence thermal stability, coupled with strategic approaches to enhance it, will continue to drive innovation and the development of next-generation materials capable of performing in ever more demanding environments.

References

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Sources

Application Notes and Protocols for the Use of Synthetic Cannabinoids as Analytical Reference Standards

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Synthetic Cannabinoid Standards

Synthetic cannabinoids represent a vast and structurally diverse class of novel psychoactive substances (NPS).[1] Originally developed for therapeutic research, these compounds have been widely diverted for illicit use, posing significant challenges to forensic, clinical, and public health laboratories.[1][2] The constant emergence of new analogs, designed to circumvent legal controls, necessitates the use of highly characterized analytical reference standards.[3][4]

These reference standards are the bedrock of reliable analytical testing, enabling the unambiguous identification and accurate quantification of synthetic cannabinoids in a variety of matrices, from seized materials to biological specimens.[5] Regulatory bodies and standards organizations, such as the U.S. Drug Enforcement Administration (DEA) and the National Institute of Standards and Technology (NIST), provide the legal framework and metrological tools essential for this work.[6][7][8] This guide provides an in-depth framework for the qualification and application of synthetic cannabinoid reference standards, ensuring the generation of robust, defensible, and scientifically sound analytical data.

Part 1: Qualification of the Analytical Reference Standard

The trustworthiness of any analytical measurement is directly tied to the quality of the reference standard used.[9] A reference standard is not merely a vial of chemical; it is a substance with a well-documented identity, purity, and stability profile. The initial qualification of a new reference standard is a critical, non-negotiable step to establish its fitness for purpose.

Identity and Structural Confirmation

Before a standard can be used, its chemical identity must be unequivocally confirmed. This is typically achieved using a combination of orthogonal (i.e., fundamentally different) analytical techniques to provide a comprehensive structural profile.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: As a primary technique for structural elucidation, NMR provides detailed information about the molecular structure. Both ¹H and ¹³C NMR are used to confirm the connectivity of atoms within the molecule, ensuring it is the correct compound and not an isomer.[10][11][12]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecule, which can be used to confirm its elemental composition. Fragmentation patterns observed in tandem MS (MS/MS) provide further structural confirmation.[4]

Purity Assessment: A Multi-Faceted Approach

A reference standard's assigned purity value is crucial for accurate quantification. A purity of 99.5% or higher is desirable for primary reference standards.[13][14] Purity assessment must account for all potential impurities, including organic, inorganic, and residual volatile components.

  • Chromatographic Purity (HPLC/UHPLC): High-Performance Liquid Chromatography, typically with UV or MS detection, is the workhorse for determining the presence of organic, structurally related impurities.[14]

  • Residual Solvents (Headspace GC-MS): Gas Chromatography is used to identify and quantify any solvents remaining from the synthesis and purification process.

  • Water Content (Karl Fischer Titration): This technique specifically quantifies the water content in the material.[15]

  • Inorganic Impurities (ICP-MS or ROI): Techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Residue on Ignition (ROI) are used to determine the content of non-volatile inorganic impurities.[13]

Stability and Storage

The stability of a reference standard is paramount to ensure its integrity over time. Stability studies are essential to determine the appropriate storage conditions and define a re-test date or expiry.

  • Protocol: Store aliquots of the standard under various conditions (e.g., -20°C, 4°C, and ambient temperature) and analyze them at set time points over an extended period.[16][17]

  • Key Insight: Many synthetic cannabinoids are prone to degradation. Studies have shown that frozen storage (-20°C) is the most effective condition for preserving the stability of these compounds in both prepared solutions and biological matrices.[16][17] Improper storage can lead to inaccurate quantification and false-negative results.

The following workflow illustrates the essential steps for qualifying a new synthetic cannabinoid reference standard before its use in routine analysis.

cluster_0 Reference Standard Qualification Workflow A Receive New Reference Standard Lot B Structural Confirmation A->B Step 1 C Purity Assessment B->C Identity Confirmed G Quarantine / Reject B->G Identity Fails B1 NMR (1H, 13C) B->B1 B2 High-Resolution MS B->B2 D Assign Purity Value & Prepare Certificate of Analysis (CoA) C->D Purity Meets Spec (>99.5%) C->G Purity Fails C1 HPLC-UV/MS (Organic) C->C1 C2 GC-MS (Solvents) C->C2 C3 Karl Fischer (Water) C->C3 E Conduct Stability Study D->E F Release for Use D->F E->F Define Storage & Expiry Date

Caption: Workflow for the qualification of a new synthetic cannabinoid reference standard.

Part 2: Analytical Application Protocols

Once a reference standard is qualified, it can be used for the qualitative identification and quantitative measurement of synthetic cannabinoids in unknown samples. The choice of analytical technique often depends on the sample matrix, required sensitivity, and available instrumentation.

Protocol 1: Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for analyzing synthetic cannabinoids in biological matrices due to its high sensitivity and selectivity.[2][18] It allows for the detection of parent compounds and their metabolites at low nanogram-per-milliliter levels.

A. Preparation of Stock and Working Solutions

  • Allow the reference standard to equilibrate to room temperature before opening to prevent condensation.

  • Accurately weigh a suitable amount of the standard and dissolve it in a Class A volumetric flask using an appropriate solvent (e.g., methanol, acetonitrile) to create a stock solution (e.g., 1 mg/mL).

  • From the stock solution, perform serial dilutions to prepare a series of calibration standards and quality control (QC) samples covering the expected concentration range of the unknown samples.

B. Sample Preparation (Example: Oral Fluid)

  • Rationale: Sample preparation is essential to remove matrix components (e.g., proteins, salts) that can interfere with the analysis and damage the instrument.[18] Protein precipitation is a rapid and effective method for oral fluid.[19]

  • To 100 µL of oral fluid sample, calibrator, or QC, add 300 µL of cold acetonitrile containing an appropriate deuterated internal standard. The internal standard is critical for correcting for matrix effects and variations in extraction efficiency.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

C. Instrumental Analysis

  • Rationale: A reversed-phase C18 or biphenyl column provides good chromatographic separation of cannabinoids.[19] A gradient elution is used to effectively separate analytes with different polarities. The MS is operated in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and specificity.

Parameter Typical Value
LC Column C18 or Biphenyl (e.g., 50 mm x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 40% B, ramp to 95% B over 4 minutes, hold, then re-equilibrate.
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization, Positive (ESI+)
MS Analysis Multiple Reaction Monitoring (MRM) - Monitor at least two transitions per analyte for confident identification.

Table 1: Example LC-MS/MS instrumental parameters for synthetic cannabinoid analysis.[19]

D. Method Validation

  • Rationale: Every analytical method must be validated to prove it is reliable for its intended purpose.[20] Validation assesses key performance characteristics.

Parameter Description Typical Acceptance Criteria
Linearity (R²) The ability to elicit results that are directly proportional to concentration.> 0.99
Accuracy (% of Target) The closeness of the measured value to the true value.Within ±15% (±20% at LLOQ)
Precision (% CV) The degree of agreement among individual test results.≤ 15% (≤ 20% at LLOQ)
Limit of Quantitation (LOQ) The lowest concentration that can be measured with acceptable accuracy/precision.1 - 5 ng/mL in oral fluid/blood
Selectivity The ability to differentiate the analyte from other matrix components.No significant interfering peaks
Matrix Effect The suppression or enhancement of ionization by matrix components.Assessed and compensated by internal standard

Table 2: Key method validation parameters and typical results based on published methods.[19][20]

Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique, particularly for the analysis of herbal products and other non-biological matrices. It offers excellent chromatographic resolution and benefits from extensive, well-established mass spectral libraries for identification.

A. Sample Preparation (Example: Herbal Material)

  • Homogenize the seized herbal material to ensure a representative sample.

  • Extract a weighed portion (e.g., 10 mg) with a suitable solvent like methanol or a methanol/chloroform mixture.[2]

  • Use ultrasonication for ~10 minutes to ensure efficient extraction of the cannabinoids from the plant material.[2]

  • Centrifuge the sample and filter the supernatant into a GC vial for analysis.

  • Insight: For some cannabinoids, derivatization (e.g., silylation) may be required to improve thermal stability and chromatographic performance, though many modern methods can analyze them directly.

B. Instrumental Analysis

Parameter Typical Value
GC Column DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Oven Program Start at 150°C, ramp to 300°C at 20°C/min, hold for 5 minutes.
Injection Mode Splitless
Ionization Mode Electron Ionization (EI) at 70 eV
MS Analysis Full Scan (e.g., m/z 40-550)

Table 3: Example GC-MS instrumental parameters.

The following diagram illustrates the general process of using a qualified reference standard to analyze an unknown sample.

cluster_1 General Workflow for Sample Analysis A Prepare Calibration Curve & QC Samples from Qualified Reference Standard C Instrumental Analysis (LC-MS/MS or GC-MS) A->C B Prepare Unknown Sample (e.g., Extraction, Dilution) B->C D Data Processing C->D Acquire Data E Review Data D->E Generate Curve & Calculate Concentration F Report Result E->F QC Pass? (e.g., within ±15%) G Re-analyze or Troubleshoot E->G QC Fail?

Caption: General workflow for analyzing an unknown sample using a reference standard.

Conclusion

The use of synthetic cannabinoids as analytical reference standards is fundamental to the accurate identification and quantification required in forensic toxicology, clinical diagnostics, and regulatory testing. The entire analytical process rests upon the quality of the standard. Therefore, a rigorous initial qualification, including identity confirmation, comprehensive purity assessment, and stability testing, is not merely a recommendation but a scientific necessity. By following validated protocols for sample preparation and instrumental analysis, and by understanding the causality behind each step, researchers can ensure their data is accurate, reliable, and defensible.

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  • ANSI. (n.d.). From Cannabis to Nucleic Acid Synthesis, Standardization Supports Security and Risk Management Across Industries.
  • Regulations.gov. (2020, September 9). DEA Public Comments.
  • Scribd. (n.d.). DEA Temporarily Schedules 5 Synthetic Cannabinoids.
  • National Institute of Standards and Technology (NIST). (n.d.). NIST Tools for Cannabis Laboratory Quality Assurance.
  • U.S. Department of Justice. (2013, May 1). Methods of Analysis/Synthetic Drug Identification.
  • Wikipedia. (n.d.). Synthetic cannabinoids.
  • National Institute of Standards and Technology (NIST). (2024, July 8). NIST's New Hemp Reference Material Will Help Ensure Accurate Cannabis Measurements.

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Troubleshooting & Optimization

Technical Support Center: Chromatographic Purification of Ethyl 5-fluoro-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Ethyl 5-fluoro-1H-indazole-3-carboxylate. This document, designed for researchers and drug development professionals, provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to overcome common challenges encountered during the chromatographic purification of this important heterocyclic intermediate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: Poor Separation or Overlapping Peaks

Question: I'm running a flash column, but my fractions are all mixed. My initial TLC plate showed good separation, so why is this happening?

Answer: This is a common issue that can arise from several factors, even with a promising initial TLC result.

  • Causality—The TLC vs. Column Discrepancy: A TLC plate provides a near-ideal, low-load separation. A column, however, is a dynamic, high-load system. Factors like overloading, improper column packing, and solvent choice can drastically reduce the separation efficiency observed on a TLC plate. Sometimes, what appears as two spots on a TLC plate could be your product and a degradation product formed on the silica gel itself. This degradation process continues during the column elution, leading to mixed fractions[1].

  • Troubleshooting Steps:

    • Reduce the Sample Load: A primary cause of poor separation is column overloading. As a rule of thumb, the amount of crude material should be between 1-5% of the mass of the stationary phase[2]. For difficult separations, aim for 1-2%.

    • Optimize the Solvent System: The ideal TLC Rf value for the target compound for good column separation is between 0.2 and 0.4. If your Rf is too high, decrease the mobile phase polarity. If it is too low, increase the polarity[2]. Try switching to a solvent system with different selectivity. For instance, if you are using a standard Hexane/Ethyl Acetate system, consider trying Dichloromethane/Methanol, which can offer different interactions with your compound and impurities[2].

    • Check Column Packing: An improperly packed column with channels or cracks will lead to uneven solvent flow and band broadening, destroying separation. Ensure your stationary phase is packed uniformly without any air pockets[3].

    • Perform a Stability Test (2D TLC): To check if your compound is degrading on silica, spot your sample in one corner of a square TLC plate. Run the plate in one direction. Then, turn the plate 90 degrees and run it again in a new solvent system. If the compound is stable, all spots will appear on the diagonal. Any spots appearing below the diagonal indicate decomposition[4].

Issue 2: The Compound is Stuck on the Column (Not Eluting)

Question: I've been flushing my column for hours with the planned solvent system, but I can't detect my product in the fractions. What's wrong?

Answer: This frustrating situation typically points to two main causes: excessively strong interaction with the stationary phase or compound instability.

  • Causality—Polarity and Adsorption: this compound is a polar molecule, containing a hydrogen-bond-donating N-H group and hydrogen-bond-accepting ester and fluorine moieties. On a highly polar stationary phase like silica gel, strong adsorptive interactions can occur, requiring a highly polar mobile phase for elution[5]. If the mobile phase is not polar enough, the compound will remain adsorbed at the top of the column.

  • Troubleshooting Steps:

    • Drastically Increase Mobile Phase Polarity: If your compound is too polar for the initial solvent system, a gradient elution is necessary. Start with the solvent system developed via TLC and gradually increase the percentage of the more polar solvent. For very polar compounds, systems like 5% Methanol in Dichloromethane or even 100% Ethyl Acetate may be required to elute the product[6].

    • Check for Decomposition: Before committing your entire batch to a column, verify that the compound is stable on silica gel using the 2D TLC method described previously[1][4]. If decomposition is confirmed, the stationary phase must be changed.

    • Switch to an Alternative Stationary Phase: If your compound is unstable on acidic silica, consider using a less acidic stationary phase like neutral alumina. For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography are superior alternatives[2][7]. HILIC uses a polar stationary phase (like silica) but with a high-organic, reversed-phase-like mobile phase, which is excellent for retaining and separating polar analytes[8][9].

Issue 3: Peak Tailing or Streaking

Question: My compound is eluting, but the peaks are broad and tailing across many fractions. How can I get sharper peaks?

Answer: Peak tailing is often caused by non-ideal interactions between the analyte and the stationary phase, particularly with polar, nitrogen-containing heterocycles.

  • Causality—Acidic Silica Interaction: Standard silica gel has acidic silanol groups (Si-OH) on its surface. The basic nitrogen atoms in the indazole ring can interact strongly with these acidic sites via strong hydrogen bonds or acid-base interactions. This secondary interaction mechanism leads to a portion of the molecules being retained longer, resulting in a "tail" on the eluted peak.

  • Troubleshooting Steps:

    • Add a Basic Modifier: To neutralize the acidic silanol sites, add a small amount of a basic modifier to your mobile phase. For basic compounds like indazoles, adding 0.1-1% triethylamine (Et₃N) or a 10% ammonia in methanol solution to the mobile phase is highly effective at improving peak shape[2][6].

    • Increase Mobile Phase Polarity During Elution: Once your compound begins to elute, you can often increase the polarity of the mobile phase more aggressively. This helps to overcome the strong interactions causing the tailing and pushes the compound off the column more quickly and in a tighter band[1].

    • Consider an Amino-Functionalized Stationary Phase: For routine purification of nitrogen-containing heterocycles, an amino-functionalized silica column can be an excellent choice. This phase has a medium polar surface and is ideal for amines and related compounds, minimizing the acidic interactions that cause tailing[10].

Issue 4: Choosing the Right Chromatography Mode

Question: Should I use Normal-Phase, Reversed-Phase, or HILIC for my purification?

Answer: The choice of chromatography mode depends on the polarity of your compound and the impurities you need to remove. The principle "like attracts like" is a good starting point for selecting a stationary phase[10].

  • Normal-Phase (NP) Chromatography:

    • Principle: Polar stationary phase (e.g., silica, alumina) and a non-polar mobile phase (e.g., Hexane/Ethyl Acetate). Least polar compounds elute first[11].

    • Best for: this compound is moderately polar, making it an excellent candidate for normal-phase chromatography. This is often the default and most cost-effective method for initial purification of organic synthesis products.

  • Reversed-Phase (RP) Chromatography:

    • Principle: Non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., Water/Acetonitrile). Most polar compounds elute first[11].

    • Best for: High-resolution analysis and purification, especially for removing very non-polar or very polar impurities. If your compound has low retention on a C18 column (elutes too quickly), RP might not be suitable unless using a highly aqueous mobile phase or a specialized polar-embedded column[5][12]. The fluorine atom in your molecule can lead to unique selectivity on fluorinated stationary phases[13].

  • Hydrophilic Interaction Liquid Chromatography (HILIC):

    • Principle: A polar stationary phase (like silica or diol) with a mobile phase containing a high concentration of an organic solvent and a small amount of aqueous solvent (e.g., Acetonitrile/Water)[14][15].

    • Best for: Purifying very polar compounds that are poorly retained in reversed-phase chromatography. HILIC provides an alternative selectivity to both NP and RP and is highly compatible with mass spectrometry detection due to the high organic content of the mobile phase[14][15].

Visualized Workflow & Logic

The following diagrams illustrate the logical workflow for method development and troubleshooting.

G cluster_0 Method Development Workflow A 1. Crude Sample Analysis B 2. TLC Screening (Multiple Solvent Systems) A->B C 3. Select Best System (Target Rf = 0.2-0.4) B->C D 4. Prepare & Pack Column C->D E 5. Load Sample & Elute (Isocratic or Gradient) D->E F 6. Collect & Analyze Fractions E->F G 7. Combine Pure Fractions & Evaporate Solvent F->G

Caption: A typical workflow for developing a column chromatography purification method.

G sol sol Start Problem with Purification? Q1 Poor Separation? Start->Q1 Q2 Compound Not Eluting? Q1->Q2 No sol1 Reduce Sample Load Optimize Solvents (TLC) Repack Column Q1->sol1 Yes Q3 Peak Tailing? Q2->Q3 No sol2 Increase Solvent Polarity Check for Decomposition Switch Stationary Phase (Alumina/RP) Q2->sol2 Yes sol3 Add Basic Modifier (Et3N) Use Gradient Elution Try Amino-Silica Q3->sol3 Yes sol4 Purification Successful Q3->sol4 No

Caption: A decision tree for troubleshooting common chromatography issues.

Experimental Protocols

Protocol 1: Normal-Phase Flash Chromatography (Recommended Starting Point)

This protocol is designed for the purification of gram-scale quantities of crude this compound.

1. Preliminary TLC Analysis:

  • Prepare several TLC chambers with different solvent systems to find the optimal eluent.

  • Spot your crude material on silica gel TLC plates.

  • Develop the plates and visualize under UV light (254 nm).

  • Aim for a solvent system where the product has an Rf value of approximately 0.3. A good starting point is a mixture of Hexane and Ethyl Acetate[16].

Table 1: Recommended TLC Screening Solvents
Solvent System (v/v)
Hexane / Ethyl Acetate (4:1)
Hexane / Ethyl Acetate (2:1)
Hexane / Ethyl Acetate (1:1)
Dichloromethane / Methanol (98:2)
Add 0.5% Triethylamine to any system if streaking is observed.

2. Column Preparation:

  • Select a glass column of appropriate size. For 1 gram of crude material, a column diameter of ~2-3 cm with ~100 g of silica gel (230-400 mesh) is suitable.

  • Prepare a slurry of silica gel in the initial, least polar solvent system (e.g., Hexane/Ethyl Acetate 4:1).

  • Pour the slurry into the column and use gentle air pressure to pack the bed firmly and evenly, ensuring no air bubbles are trapped[3]. Add a thin layer of sand on top to protect the silica bed.

3. Sample Loading:

  • Dissolve your crude product (e.g., 1 g) in a minimal amount of dichloromethane or the elution solvent.

  • Alternatively, for less soluble materials, perform a "dry loading": adsorb the crude product onto a small amount of silica gel (~2-3 g) by dissolving it in a solvent, adding the silica, and evaporating the solvent under vacuum.

  • Carefully add the concentrated sample solution or the dry-loaded silica to the top of the column.

4. Elution and Fraction Collection:

  • Begin eluting with the initial non-polar solvent system, collecting fractions (e.g., 20-30 mL per fraction).

  • If the product elutes too slowly, gradually increase the polarity of the mobile phase according to a pre-determined gradient.

| Table 2: Example Gradient Elution Profile | | :-------------------------------------------- | :-------------------------------- | | Column Volumes (CVs) | Mobile Phase Composition | | 0 - 2 CVs | 20% Ethyl Acetate in Hexane | | 2 - 10 CVs | Gradient: 20% -> 50% Ethyl Acetate | | 10 - 15 CVs | 50% Ethyl Acetate in Hexane |

5. Analysis:

  • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for High Purity Analysis

For achieving analytical purity (>99%), a reversed-phase HPLC method is often employed.

1. Instrument and Column:

  • System: Standard HPLC with UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A fluorinated phase could also provide alternative selectivity[13].

  • Detection: UV at 254 nm[12].

2. Mobile Phase Preparation:

  • Solvent A: HPLC-grade Water with 0.1% Formic Acid (v/v). The acid helps to protonate silanol groups and improve peak shape[12].

  • Solvent B: HPLC-grade Acetonitrile with 0.1% Formic Acid (v/v).

  • Filter and degas all mobile phases before use[17].

3. Sample Preparation:

  • Dissolve a small amount of the compound in the initial mobile phase composition (e.g., 50:50 Water/Acetonitrile) to a concentration of ~1 mg/mL.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5-10 µL.

  • Gradient: A typical gradient might start at 40% B and increase to 95% B over 15-20 minutes, followed by a hold and re-equilibration period.

References

  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
  • How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. (n.d.). BUCHI.
  • Troubleshooting: TLC. (n.d.). University of Rochester, Department of Chemistry.
  • TROUBLESHOOTING GUIDE. (n.d.). Phenomenex.
  • Chromatography Techniques for Polar Analytes: Column Selection Guide. (n.d.). Pharma Now.
  • 1H-indazole-3-carboxylic acid, ethyl ester. (n.d.). Organic Syntheses.
  • Aqueous normal-phase chromatography. (n.d.). Wikipedia.
  • Several Problems of Flash Column Chromatography. (2025). Hawach.
  • Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester, Department of Chemistry.
  • Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. (2024). Welch Materials.
  • Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. (n.d.). National Institutes of Health.
  • How should normal-phase gradient solvents be chosen? (2023). Biotage.
  • A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. (n.d.). Google Patents.
  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (n.d.). LCGC International.
  • HPLC Solvent Selection. (n.d.). Element Lab Solutions.
  • Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. (2017). ResearchGate.

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Technical Support Center: Navigating Side Reactions in Indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. As a Senior Application Scientist, I've frequently collaborated with teams navigating the complexities of heterocyclic synthesis. Indazoles, while being a privileged scaffold in medicinal chemistry, often present unique challenges during their synthesis.[1][2] This guide is structured to address the most common side reactions and experimental hurdles you might encounter, providing not just solutions but also the mechanistic reasoning behind them.

Frequently Asked Questions (FAQs)

This section tackles the most common high-level issues encountered during indazole synthesis and modification.

Q1: My N-alkylation of an indazole resulted in a mixture of N1 and N2 isomers that are nearly impossible to separate. Why does this happen and how can I control the regioselectivity?

A1: This is the most prevalent issue in indazole chemistry. The root cause is the annular tautomerism of the indazole ring. The acidic N-H proton can reside on either nitrogen, leading to the 1H-indazole and 2H-indazole tautomers. The 1H-tautomer is generally more thermodynamically stable.[3][4] When deprotonated, the resulting indazolide anion has nucleophilic character at both nitrogen atoms, leading to competitive alkylation and a mixture of products.[5][6]

Achieving regioselectivity is a matter of controlling the reaction conditions to favor either the kinetic or thermodynamic product.[7]

Key Factors Influencing N1 vs. N2 Selectivity:

FactorFavors N1-Alkylation (Thermodynamic)Favors N2-Alkylation (Kinetic)Rationale & Causality
Base/Solvent System NaH in THF [8][9][10][11]Mitsunobu (DEAD/PPh₃) [4][8][10][12], K₂CO₃ in DMF[11]NaH in a less polar solvent like THF is proposed to form a tight ion pair where the Na⁺ cation coordinates with both the N2-anion and a C3-substituent (if present), sterically directing the electrophile to N1.[8] In contrast, polar aprotic solvents like DMF or conditions like the Mitsunobu reaction often favor the kinetically accessible N2 position.[8][10]
Indazole Substituents Bulky groups at the C3-position (e.g., t-Bu)[10][12]Electron-withdrawing groups at the C7-position (e.g., -NO₂, -CO₂Me)[4][9][10][11][12]Steric hindrance at C3 disfavors substitution at the adjacent N2 position.[13] Conversely, electron-withdrawing groups at C7 increase the acidity of the N1-proton and may electronically favor attack at the distal N2 position.[9][12]
Temperature Higher temperatures[7][14]Lower temperatures[10][14]Higher temperatures can provide the energy needed for the initially formed (and often kinetic) N2-isomer to rearrange to the more thermodynamically stable N1-isomer.[7][14]
Alkylating Agent α-halo carbonyls or β-halo esters can equilibrate to the N1 product.[4][8][12]Alkyl 2,2,2-trichloroacetimidates under acidic conditions show high N2 selectivity.[13]The reaction mechanism with specific electrophiles can dictate the outcome. For example, the acidic conditions used with trichloroacetimidates favor a mechanism where the more nucleophilic N2 of the neutral 1H-indazole tautomer attacks the activated electrophile.[13]
Q2: My indazole synthesis is suffering from very low yield and incomplete conversion. What are the general parameters I should investigate?

A2: Low yields are a common frustration and can stem from several factors independent of a specific named reaction.[14]

  • Suboptimal Temperature: Many classical indazole syntheses, like the Cadogan reaction, require high temperatures to proceed, but excessive heat can cause decomposition of starting materials or products.[14] Conversely, modern palladium-catalyzed methods may be more efficient at milder temperatures.[3] A systematic temperature screen is highly recommended.

  • Incorrect Solvent Choice: The solvent's polarity and boiling point are critical.[14] Poor solubility of your starting materials will inevitably lead to an incomplete reaction. Ensure your reactants are fully dissolved under the reaction conditions.

  • Reagent Stoichiometry and Quality: Ensure the purity of your starting materials. For cyclization reactions involving reagents like hydrazine, using the correct stoichiometry is crucial to avoid side reactions. Similarly, in metal-catalyzed reactions, the quality and oxidation state of the catalyst are paramount.

Q3: I'm having extreme difficulty purifying my indazole product, especially when regioisomers are present. What are some effective strategies?

A3: The similar polarity of N1 and N2-alkylated indazoles makes their separation by standard column chromatography challenging.

  • Chromatography Optimization: If isomers are present, try a less polar solvent system (e.g., hexanes/ethyl acetate or hexanes/dichloromethane) and use a high-surface-area silica gel. A very long column can improve separation.

  • Derivative Formation: If separation is intractable, consider temporarily converting the mixture into derivatives. For instance, if one isomer reacts selectively under specific conditions (e.g., forming a salt or a complex), you might be able to separate the modified product and then reverse the derivatization.

  • Avoiding Isomerization during Workup: Be aware that purification conditions can sometimes cause problems. Acidic or basic conditions during an aqueous workup or excessive heat during solvent evaporation can potentially cause isomerization from the N2 to the more stable N1 product.[14] Whenever possible, use neutral workup conditions and remove solvents under reduced pressure at moderate temperatures.

Troubleshooting Guide: Specific Side Reactions

This guide delves into issues related to specific, named indazole synthesis routes.

Issue 1: In a Cadogan Reductive Cyclization, my reaction is sluggish or gives a complex mixture instead of the desired 2H-indazole.

A1: The Cadogan reaction, which typically involves the deoxygenation of an o-nitrobenzylidene amine with a phosphine or phosphite, is robust but often requires harsh, high-temperature conditions (>150 °C).[15] The classical mechanism is believed to proceed through a highly reactive nitrene intermediate.[15] However, sluggishness or side products often point to incomplete deoxygenation or alternative mechanistic pathways.

Causality - The Role of N-Oxide Intermediates: Recent studies have provided direct evidence for the formation of 2H-indazole N-oxides as stable, isolatable intermediates in Cadogan-type reactions.[15][16] This suggests that the reaction doesn't always proceed via complete deoxygenation to a nitrene. The N-oxide can be the final product if the reaction temperature is too low or the reducing agent is not potent enough for the final deoxygenation step.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Caption: Interrupted Cadogan reaction pathway.

Troubleshooting Steps:

  • Verify Temperature: Ensure your reaction is reaching the necessary high temperatures (often refluxing in high-boiling solvents). Modern variations have achieved milder conditions (80 °C), but this is substrate-dependent.[15][17]

  • Increase Reducing Agent: If you suspect the reaction is stalling at the N-oxide stage, a stoichiometric excess of the phosphine/phosphite reductant may be required to drive the final deoxygenation.

  • Analyze for Intermediates: Use LC-MS to look for a mass corresponding to your product + 16 amu (one oxygen atom). If the N-oxide is present, you have direct evidence of an interrupted cyclization.

  • Consider a One-Pot Approach: A modern, milder one-pot procedure involves the initial condensation of an o-nitrobenzaldehyde with an amine, followed by the Cadogan cyclization, which can be more efficient.[17]

Issue 2: My Davis-Beirut reaction is giving a very low yield of the target 2H-indazole.

A2: The Davis-Beirut reaction is a powerful method for generating 2H-indazoles from o-nitrobenzylamines or related precursors under basic conditions.[18] However, its success is notoriously sensitive to the reaction medium.

Causality - The Critical Role of Water: This reaction often proceeds poorly in anhydrous alcohols. Mechanistic studies have shown that the presence of a specific, optimized amount of water can dramatically increase the yield.[19] The proposed mechanism involves a complex redox process where water likely participates in proton transfer steps.[18][20]

  • Too little water: The reaction is sluggish or fails. For example, a reaction in anhydrous n-propanol gave a 27% yield.

  • Optimal water: The yield can increase significantly. The same reaction with 15% added water jumped to a 65% yield.[19]

  • Too much water: Yields decrease sharply, likely due to competing side reactions. With 50% water, the yield dropped back to 15%.[19]

Troubleshooting Steps:

  • Systematically Vary Water Content: Prepare a series of reactions in your chosen alcohol solvent (e.g., methanol, ethanol) with varying percentages of water (e.g., 5%, 10%, 15%, 20%, 25% v/v) to find the sweet spot for your specific substrate.

  • Optimize Base Concentration: The concentration of the base (e.g., KOH) is another critical parameter that should be optimized concurrently with the water content.

  • Check for Side Products: The most common side products are often simple reduction or oxidation products of the starting material, such as the corresponding o-aminobenzaldehyde or unreacted o-nitrobenzaldehyde, which can be identified by LC-MS or ¹H NMR of the crude mixture.[21]

Issue 3: I am attempting to synthesize a 3-aminoindazole from an o-fluorobenzonitrile and hydrazine, but I am observing a significant amount of de-fluorinated starting material.

A3: This is a classic example of a competing hydrodehalogenation side reaction. While the primary desired pathway is a nucleophilic aromatic substitution (SNAr) of the fluoride by hydrazine, followed by cyclization, hydrazine can also act as a reducing agent.

Causality - Reductive Hydrodehalogenation: Hydrazine, especially at elevated temperatures, can reduce activated aryl halides. The mechanism can be complex but effectively replaces the halogen with a hydrogen atom. This is particularly problematic with more reactive halogens like fluorine and bromine in electron-deficient rings.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Caption: Competing pathways in synthesis from o-fluorobenzonitrile.

Troubleshooting Steps:

  • Control Temperature: This is the most critical parameter. Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate for the SNAr pathway. Monitor by TLC or LC-MS to avoid unnecessary heating.

  • Limit Excess Hydrazine: Use a stoichiometric amount or only a slight excess of hydrazine. A large excess will favor the reductive side reaction.

  • Consider an Alternative Route: If hydrodehalogenation remains a significant issue, an alternative synthesis for 3-aminoindazoles involves a palladium-catalyzed coupling of 2-bromobenzonitriles with benzophenone hydrazone, followed by acidic deprotection and cyclization.[22] This route avoids the use of hydrazine as the primary nucleophile in the C-N bond-forming step.

Experimental Protocols
Protocol 1: General Procedure for Highly Selective N1-Alkylation of Indazoles

This protocol is optimized for achieving high N1-regioselectivity, based on conditions known to favor the thermodynamic product.[8][10][11]

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the desired 1H-indazole (1.0 equiv).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) (approx. 0.1 M concentration). Stir the mixture until the indazole is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved.

  • Stirring: Allow the resulting suspension to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide or iodide, 1.1 equiv) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature (or with gentle heating, e.g., 40-50 °C, if necessary) and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.

References
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.
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  • Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review | Request PDF.
  • Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). PubMed.
  • Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. IJSDR.
  • Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines.
  • Technical Support Center: Regioselective Synthesis of Indazole Deriv
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.
  • Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cycliz
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.
  • Technical Support Center: Side Reactions in Indazole Synthesis. BenchChem.
  • Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions.
  • (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Davis–Beirut reaction inspired nitroso Diels–Alder reaction. AUB ScholarWorks.
  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry.
  • Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis–Beirut Reactions | Request PDF.
  • Davis–Beirut reaction. Wikipedia.
  • Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. The Journal of Organic Chemistry.
  • Davis–Beirut reaction. Wikiwand.
  • Development of a selective and scalable N1-indazole alkyl
  • Mechanism of a Highly Selective N2 Alkyl
  • Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles.
  • Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes | Request PDF.
  • Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis.
  • Cadogan–Sundberg indole synthesis. Wikipedia.
  • Technical Support Center: Troubleshooting Unexpected NMR Peaks in Indazole Synthesis. BenchChem.
  • Indazole synthesis. Organic Chemistry Portal.
  • 2H-Indazole synthesis. Organic Chemistry Portal.

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Technical Support Center: Enhancing the Solubility of Ethyl 5-fluoro-1H-indazole-3-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the solubilization of Ethyl 5-fluoro-1H-indazole-3-carboxylate (CAS No. 1016-36-0) in organic solvents. Our goal is to equip you with the scientific principles and practical methodologies to overcome solubility challenges in your experiments.

I. Understanding the Challenge: Why is this compound's Solubility a Concern?

This compound is a heterocyclic aromatic organic compound with a relatively rigid, planar structure. Such molecules often exhibit strong intermolecular interactions in their solid-state, leading to high crystal lattice energy. Overcoming this energy to dissolve the compound in a solvent can be challenging. Its limited solubility can hinder various applications, including reaction chemistry, purification, and formulation development for biological screening.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the primary factors I should consider when selecting a solvent for this compound?

The principle of "like dissolves like" is a good starting point. This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[1][2] this compound has both polar (the ester and indazole groups) and non-polar (the benzene ring) characteristics. Therefore, solvents with intermediate polarity or a mixture of solvents are often a good choice.

Troubleshooting Steps:

  • Assess Polarity: Start with solvents of varying polarities. Common choices include:

    • Polar Aprotic: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF).

    • Polar Protic: Ethanol, Methanol, Isopropanol.

    • Non-Polar: Toluene, Dichloromethane (DCM), Chloroform.

  • Initial Screening: Perform small-scale solubility tests with a range of solvents to get a qualitative understanding of solubility.

Q2: I've tried common solvents with little success. What is the next logical step?

If single solvents are not effective, the use of co-solvents is a powerful and widely used technique to enhance solubility.[3][4][5] A co-solvent system can modify the polarity of the primary solvent to better match that of the solute, thereby improving solvation.[][7]

Expert Insight: The goal of a co-solvent is to reduce the interfacial tension between the solute and the primary solvent. For a compound like this compound, a small amount of a highly polar solvent like DMSO or DMF in a less polar solvent like DCM or THF can significantly increase solubility.

Experimental Protocol: Co-solvent Screening

  • Primary Solvent Selection: Choose a primary solvent in which the compound has at least minimal solubility.

  • Co-solvent Addition: Prepare a series of vials with a fixed amount of your compound and the primary solvent.

  • Titration: Add a co-solvent (e.g., DMSO, DMF, or N-methyl-2-pyrrolidone (NMP)) in small increments (e.g., 1-5% v/v) to each vial.

  • Observation: After each addition, vortex or sonicate the mixture and visually inspect for dissolution.

  • Quantification (Optional): For a more precise determination, analyze the supernatant by HPLC or UV-Vis spectroscopy to determine the concentration.

Q3: Can temperature be used to increase the solubility of this compound?

Yes, for most solid organic compounds, solubility increases with temperature.[1][8] This is because the additional thermal energy helps to overcome the intermolecular forces in the solid crystal lattice.

Causality: An increase in temperature provides the system with the energy needed to break the solute-solute and solvent-solvent interactions and form new solute-solvent interactions, which is the essence of dissolution. For many organic solids, the dissolution process is endothermic, meaning it absorbs heat. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards more dissolution.

Troubleshooting & Protocol: Temperature Effect Study

  • Solvent Selection: Choose a solvent or co-solvent system where the compound has some solubility at room temperature.

  • Controlled Heating: Prepare a saturated solution at room temperature. Gradually increase the temperature in a controlled manner (e.g., using a water bath or heating block) in increments of 5-10°C.

  • Equilibration: Allow the solution to equilibrate at each temperature for a set period (e.g., 30-60 minutes) with stirring.

  • Observation & Quantification: Visually assess for further dissolution. If desired, take aliquots of the supernatant at each temperature for concentration analysis.

  • Caution: Be aware that the compound may precipitate out of the solution upon cooling. This can be advantageous for crystallization but problematic if a stable room-temperature solution is required.

G

Q4: Are there more advanced methods to consider if co-solvents and temperature are insufficient?

For particularly challenging cases, several advanced techniques can be employed, which are common in pharmaceutical formulation development.[9][10][11]

  • Particle Size Reduction: Decreasing the particle size of the solid compound increases the surface area available for interaction with the solvent, which can enhance the dissolution rate.[12] Methods include micronization and nanosuspension.

  • Solid Dispersions: This involves dispersing the compound in an inert carrier matrix at the molecular level.[9] Common techniques include hot-melt extrusion and spray drying. The amorphous form of the compound in the dispersion has higher energy and is more soluble than the crystalline form.[13]

  • Use of Surfactants: Surfactants can form micelles that encapsulate the poorly soluble compound, increasing its apparent solubility in the solvent system.[10][13]

G

III. Data Summary & Reference Tables

The following tables provide a general guide for solvent selection and the potential effectiveness of different solubility enhancement techniques.

Table 1: Common Organic Solvents for Initial Screening

Solvent ClassExamplesExpected Solubility of this compoundRationale
Polar Aprotic DMSO, DMF, NMPHighStrong dipole-dipole interactions can effectively solvate the polar groups of the molecule.
Polar Protic Ethanol, MethanolModerateHydrogen bonding capability can interact with the N-H of the indazole and the ester group.
Chlorinated Dichloromethane (DCM), ChloroformLow to ModerateCan solvate the aromatic and less polar parts of the molecule.
Ethers Tetrahydrofuran (THF), DioxaneLow to ModerateModerate polarity, can act as a hydrogen bond acceptor.
Aromatic TolueneLowPrimarily interacts with the non-polar benzene ring of the indazole.

Table 2: Comparison of Solubility Enhancement Techniques

TechniquePrincipleAdvantagesDisadvantages
Co-solvency Modifies solvent polarity to better match the solute.[3][4]Simple, rapid, and easily scalable.May not be sufficient for very poorly soluble compounds.
Heating Increases kinetic energy to overcome crystal lattice forces.[1][8]Effective for many compounds, simple to implement.Compound may precipitate on cooling, potential for degradation at high temperatures.
Particle Size Reduction Increases surface area-to-volume ratio, enhancing dissolution rate.[14]Can significantly improve the rate of dissolution.Requires specialized equipment (e.g., micronizer, homogenizer).
Solid Dispersion Creates a high-energy amorphous form of the compound.[9][13]Can lead to a substantial increase in apparent solubility and bioavailability.More complex to prepare and may have stability issues.

IV. Concluding Remarks

A systematic approach is key to successfully solubilizing this compound. We recommend starting with a broad screening of single solvents, followed by the exploration of co-solvent systems and the effect of temperature. For persistent solubility issues, advanced techniques such as particle size reduction or the formation of solid dispersions may be necessary. Always consider the downstream application when selecting a solubilization method, as the choice of solvents and excipients can impact subsequent experimental steps.

V. References

  • Vertex AI Search. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved from

  • Dr. Reddy's. (n.d.). Formulation Development Strategies for Poorly Soluble Pharma APIs. Retrieved from

  • Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. Retrieved from

  • Vertex AI Search. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved from

  • Vertex AI Search. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from

  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization. Retrieved from

  • Vertex AI Search. (n.d.). Formulation strategies for the embedding of poorly water-soluble APIs in ODFs. Retrieved from

  • Wikipedia. (n.d.). Cosolvent. Retrieved from

  • Chemistry LibreTexts. (2022, July 4). 13.4: Effects of Temperature and Pressure on Solubility. Retrieved from

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from

  • bepls. (n.d.). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Retrieved from

  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. Retrieved from

  • AAT Bioquest. (2022, April 18). What factors affect solubility? Retrieved from

  • Pharma Excipients. (2019, June 30). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Retrieved from

  • Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from

  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. Retrieved from

Sources

Technical Support Center: Synthesis of Ethyl 5-fluoro-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Ethyl 5-fluoro-1H-indazole-3-carboxylate. This document is designed for researchers, chemists, and drug development professionals. Here, we will address common experimental challenges, provide mechanistic explanations for reaction failures, and offer detailed, field-proven protocols to ensure the successful synthesis of this important heterocyclic compound.

Overview of the Primary Synthetic Pathway

The synthesis of this compound is most commonly achieved via a multi-step sequence involving the Japp-Klingemann reaction.[1] This robust method transforms a β-keto-ester and an aryl diazonium salt into a hydrazone, which then undergoes cyclization to form the indazole core.[2][3]

The overall process can be broken down into two critical stages:

  • Diazotization and Coupling: 4-fluoroaniline is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid).[4] This highly reactive intermediate is immediately coupled with a β-dicarbonyl compound, such as diethyl 2-acetylmalonate.

  • Cyclization and Deacylation: The resulting hydrazone intermediate is then induced to cyclize, typically under basic conditions. This step involves an intramolecular condensation that forms the pyrazole ring of the indazole system, followed by the removal of an acetyl group to yield the final product.[3]

G cluster_0 Stage 1: Diazotization & Coupling cluster_1 Stage 2: Cyclization & Deacylation A 4-Fluoroaniline C 4-Fluorophenyl Diazonium Salt A->C NaNO2, HCl 0-5 °C B Diethyl 2-acetylmalonate D Hydrazone Intermediate B->D C->D Coupling in Basic Media E This compound D->E Base-catalyzed Cyclization

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific experimental issues in a question-and-answer format, offering potential causes and solutions to common problems encountered during the synthesis.

Category 1: Reaction Initiation & Completion Failures

Q1: My reaction has stalled. TLC analysis shows only starting material (4-fluoroaniline) and no product formation. What went wrong?

A1: This issue almost always points to a failure in the initial diazotization step. The 4-fluorophenyl diazonium salt is a highly unstable intermediate and its successful formation is critical.

  • Probable Cause 1: Incorrect Temperature. Diazotization is highly exothermic and must be performed at low temperatures (typically 0-5 °C).[5] If the temperature rises, the diazonium salt will rapidly decompose, often evidenced by the evolution of nitrogen gas and the formation of dark, tarry byproducts.[6]

  • Expert Recommendation: Ensure your reaction vessel is submerged in a well-maintained ice/salt bath. Add the sodium nitrite solution slowly, dropwise, to the acidic solution of 4-fluoroaniline, monitoring the internal temperature with a low-temperature thermometer.

  • Probable Cause 2: Incorrect pH. The reaction requires a strong acidic medium (e.g., HCl, H₂SO₄) to generate nitrous acid (in situ) and stabilize the resulting diazonium salt.[4] Insufficient acid will prevent the formation of the key electrophile, the nitrosonium ion (NO⁺).

  • Expert Recommendation: Use a sufficient excess of a strong, non-nucleophilic acid. Before adding sodium nitrite, check the pH of the aniline solution to ensure it is strongly acidic.

  • Probable Cause 3: Impure Sodium Nitrite. Old or improperly stored sodium nitrite can degrade, leading to lower-than-expected concentrations of nitrous acid.

  • Expert Recommendation: Use a freshly opened bottle of sodium nitrite or a reagent that has been stored in a desiccator.

Q2: The initial coupling reaction appears to work (color change observed), but the cyclization to the indazole does not proceed, or the yield is very low. What are the likely causes?

A2: A failure at the cyclization stage points to issues with the base, solvent, or reaction conditions for the intramolecular condensation.

  • Probable Cause 1: Inappropriate Base or Solvent. The choice of base and solvent is crucial for promoting the cyclization of the hydrazone intermediate.[5][7] A base that is too weak may not deprotonate the necessary positions to initiate ring closure, while an overly strong base in a protic solvent might favor hydrolysis of the ester group.

  • Expert Recommendation: Sodium ethoxide in ethanol is a standard and effective system for this transformation. The ethoxide is strong enough to initiate cyclization but is compatible with the ethyl ester. Ensure the solvent is anhydrous, as water can interfere with the reaction.[7]

  • Probable Cause 2: Steric Hindrance or Electronic Effects. Although less common for this specific substrate, substituents on the aromatic ring or the β-dicarbonyl compound can sometimes hinder the cyclization.

  • Expert Recommendation: While not directly modifiable for the target molecule, this highlights the importance of substrate purity. Ensure your diethyl 2-acetylmalonate is clean, as impurities could lead to side reactions.

Category 2: Low Yield and Product Impurity

Q3: My overall yield is consistently low, even though the reaction appears to go to completion by TLC.

A3: Low isolated yields are often due to mechanical losses during workup and purification or the formation of soluble side products.

  • Probable Cause 1: Product Loss During Extraction. this compound has moderate polarity. Using an extraction solvent that is too polar or not performing enough extractions can leave a significant amount of product in the aqueous layer.

  • Expert Recommendation: Use a moderately polar solvent like ethyl acetate for extraction. Perform at least three to five extractions of the aqueous layer and combine the organic phases. Washing the combined organic layers with brine can help break emulsions and remove dissolved water.

  • Probable Cause 2: Side Reactions. A common side reaction is the formation of azo compounds, which can occur if the diazonium salt couples with an activated aromatic ring instead of the intended β-dicarbonyl compound.[8]

  • Expert Recommendation: Ensure the β-dicarbonyl compound is present and activated (by the base) when the diazonium salt is introduced. A one-pot procedure where the diazonium salt is added slowly to the basic solution of the coupling partner can minimize this.[3][9]

  • Probable Cause 3: Degradation on Silica Gel. Indazoles can be sensitive to acidic conditions. Standard silica gel is slightly acidic and can cause streaking or degradation of the product during column chromatography.

  • Expert Recommendation: If column chromatography is necessary, consider neutralizing the silica gel by preparing a slurry with a small amount of a non-nucleophilic base (e.g., 1% triethylamine in the eluent).[10] Alternatively, recrystallization is often a better method for purifying the final product.

G start Low or No Yield Observed q1 Is starting material (4-fluoroaniline) still present? start->q1 c1 Problem is in Stage 1: DIAZOTIZATION q1->c1 Yes q2 Is hydrazone intermediate the major spot on TLC? q1->q2 No a1_yes YES a1_no NO check_temp Check Temperature: Was it kept at 0-5 °C? c1->check_temp check_ph Check Acidity: Was the medium strongly acidic? c1->check_ph check_reagent Check Reagent: Is NaNO2 fresh? c1->check_reagent c2 Problem is in Stage 2: CYCLIZATION q2->c2 Yes c3 Problem is likely Workup/Purification or Side Reactions q2->c3 No a2_yes YES a2_no NO check_base Check Base/Solvent: Using anhydrous NaOEt/EtOH? c2->check_base check_time Check Reaction Time: Has it run long enough? c2->check_time check_extraction Review extraction protocol. Consider product solubility. c3->check_extraction check_purification Consider recrystallization instead of chromatography to minimize loss. c3->check_purification

Caption: Troubleshooting decision tree for low or no yield reactions.

Key Experimental Protocols

Protocol 1: Synthesis of this compound

Disclaimer: This protocol is a representative example. All procedures should be performed by qualified personnel in a suitable fume hood with appropriate personal protective equipment.

Step A: Diazotization

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 4-fluoroaniline (1.0 eq) in a 3M HCl solution (4.0 eq).

  • Cool the mixture to 0 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (1.1 eq) in cold water.

  • Add the sodium nitrite solution dropwise to the aniline solution over 30-40 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Stir the resulting pale yellow diazonium salt solution at 0-5 °C for an additional 20 minutes. Use this solution immediately in the next step.

Step B: Japp-Klingemann Coupling and Cyclization

  • In a separate, larger flask, dissolve diethyl 2-acetylmalonate (1.05 eq) in anhydrous ethanol.

  • Cool this solution to 0 °C and add a solution of sodium ethoxide (2.5 eq) in ethanol. Stir for 15 minutes to form the enolate.

  • Slowly add the cold diazonium salt solution from Step A to the enolate solution. The temperature should be maintained below 10 °C. A colored precipitate (the hydrazone) should form.

  • After the addition is complete, allow the mixture to warm to room temperature, then heat to reflux (approx. 78 °C) for 2-4 hours, or until TLC indicates the disappearance of the hydrazone intermediate.

  • Cool the reaction mixture to room temperature and neutralize with glacial acetic acid.

  • Reduce the solvent volume under reduced pressure. Add water to precipitate the crude product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Protocol 2: Thin-Layer Chromatography (TLC) Monitoring
  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase (Eluent): A mixture of hexanes and ethyl acetate is a good starting point. A 7:3 or 1:1 (v/v) ratio of Hexanes:EtOAc typically provides good separation.

  • Visualization:

    • Observe the plate under UV light (254 nm). The aromatic rings of the starting material, intermediate, and product should be visible as dark spots.

    • Stain the plate using a potassium permanganate (KMnO₄) dip. The product and intermediates will appear as yellow/brown spots on a purple background.

CompoundTypical Rf Value (7:3 Hex:EtOAc)UV ActiveKMnO₄ Stain
4-Fluoroaniline~0.6-0.7YesActive
Hydrazone Intermediate~0.4-0.5YesActive
Product ~0.2-0.3 Yes Active

References

  • ResearchGate. (n.d.). The Japp‐Klingemann Reaction.
  • Wikipedia. (2023). Japp–Klingemann reaction.
  • MDPI. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Int. J. Mol. Sci. 2023, 24(2), 1758.
  • PubMed. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3- b]pyridines and Indazoles.
  • SynArchive. (n.d.). Japp-Klingemann Reaction.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis.
  • National Institutes of Health (NIH). (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester.
  • PubMed Central. (n.d.). Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors.
  • Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives.
  • ACS Publications. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. J. Org. Chem. 2023, 88, 8, 4877–4884.
  • National Institutes of Health (NIH). (2020). Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole.
  • Organic Chemistry Portal. (n.d.). Diazotisation.
  • Google Patents. (n.d.). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid.
  • Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.
  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
  • PubMed. (n.d.). [N1-substituted 1H-indazole-3-ethyl carboxylates and 1H-indazole-3-hydroxamic acids].
  • ResearchGate. (n.d.). Kinetics and Mechanism of Diazotization.
  • Chemistry LibreTexts. (2019). 14.4: Diazotization of Amines.

Sources

Technical Support Center: Optimization of Reaction Conditions for Indazole Esterification

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

Welcome to the Technical Support Center for Indazole Esterification. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing indazole esters. Indazoles are a critical scaffold in medicinal chemistry, and the successful and selective formation of ester derivatives is often a pivotal step in the synthesis of bioactive compounds.[1][2] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols in a practical question-and-answer format to address the specific challenges you may encounter.

I. Troubleshooting Guide & FAQs

This section directly addresses common experimental issues, offering insights into potential causes and actionable solutions to optimize your reaction outcomes.

Issue 1: Low or No Product Yield

Q1: I am getting a very low yield, or my reaction is not proceeding to completion. What are the primary factors I should investigate?

A: Low yields in indazole esterification are a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is essential.

  • Suboptimal Reaction Temperature: Temperature is a critical parameter that influences both the reaction rate and the potential for side reactions or decomposition.[3] While some esterification methods require elevated temperatures to proceed, excessive heat can degrade starting materials or the desired product. It is advisable to screen a range of temperatures to find the optimal balance for your specific substrates.

  • Inappropriate Solvent Choice: The solvent's polarity and boiling point are crucial for ensuring the solubility of your indazole starting material and reagents.[3] If reactants are not fully dissolved, the reaction will be heterogeneous and likely incomplete. Consider solvents like DMF, THF, or DMSO, which are commonly used for indazole alkylation and acylation reactions.[1][2]

  • Reversibility of the Reaction (Fischer Esterification): The classic Fischer esterification, which involves reacting a carboxylic acid with an alcohol under acidic catalysis, is a reversible process.[4][5][6] To drive the equilibrium towards the ester product, you can either use a large excess of the alcohol (which can also serve as the solvent) or actively remove the water that is formed during the reaction.[6][7] A Dean-Stark apparatus is commonly employed for this purpose.[7]

  • Steric Hindrance: The structure of your indazole or the carboxylic acid can significantly impact the reaction. Bulky substituents near the reacting nitrogen of the indazole or the carboxyl group can hinder the approach of the reactants, slowing down the reaction or preventing it altogether.[4] In such cases, alternative, more potent esterification methods like the Mitsunobu reaction might be necessary.[8][9]

  • Poor Leaving Group (for N-alkylation with halo-esters): When synthesizing N-substituted indazole esters via nucleophilic substitution with a halo-ester (e.g., ethyl bromoacetate), the nature of the leaving group is important. Bromo-esters are generally more reactive than the corresponding chloro-esters.[2]

Issue 2: Poor Regioselectivity (Formation of N-1 and N-2 Isomers)

Q2: My reaction produces a mixture of N-1 and N-2 substituted indazole esters. How can I control the regioselectivity?

A: This is arguably the most common and critical challenge in the functionalization of the indazole ring. The indazole anion is an ambident nucleophile, meaning that reaction with an electrophile can occur at either the N-1 or N-2 position. The ratio of the resulting isomers is highly dependent on the reaction conditions.[1][10] Generally, N-1 isomers are thermodynamically more stable, while N-2 isomers are often the kinetically favored products.[1]

Here’s how to influence the outcome:

  • Choice of Base and Solvent: This is the most critical factor.

    • For preferential N-1 alkylation/acylation: Using strong, non-nucleophilic bases like sodium hydride (NaH) in a polar aprotic solvent like DMF or THF typically favors the formation of the N-1 isomer.[11] This is because the indazole anion is more readily formed, and the reaction proceeds towards the thermodynamically more stable product.

    • For preferential N-2 alkylation/acylation: The use of weaker bases or specific reaction conditions can favor the N-2 product. For instance, some studies have shown that using certain bases like potassium carbonate (K2CO3) can influence the isomer ratio.[1] Temperature can also play a role; in some cases, lower temperatures may favor the kinetic N-2 product.[1]

  • Nature of the Electrophile: The steric bulk and electronics of your ester-containing electrophile can influence the site of attack. Less hindered electrophiles might show less selectivity, while bulkier groups could favor one position over the other.

  • Counter-ion Effects: The cation from the base (e.g., Na+, K+, Cs+) can coordinate with the indazole anion and influence the nucleophilicity of the two nitrogen atoms, thereby affecting the N-1/N-2 ratio.

The following table summarizes the general influence of base and solvent on regioselectivity:

ConditionPredominant IsomerRationale
Base: NaH, Kt-BuOSolvent: THF, DMFN-1 (Thermodynamic)Strong bases fully deprotonate the indazole, allowing the reaction to equilibrate to the more stable isomer.[1][2][11]
Base: K₂CO₃Solvent: DMFN-1 (Major), N-2 (Minor)A weaker base may lead to a mixture, but often still favors the N-1 product, especially with longer reaction times.[1]
Specific Conditions (e.g., Low Temp) N-2 (Kinetic)Under certain conditions, the kinetically favored N-2 product can be isolated, though it may isomerize to the N-1 form.[1]
Issue 3: Complicated Purification

Q3: I have a mixture of N-1 and N-2 isomers that are difficult to separate. What are the best purification strategies?

A: The separation of indazole regioisomers can be challenging due to their similar polarities.

  • Silica Gel Chromatography: This is the most common method for separating N-1 and N-2 isomers.[1][2][12] Careful selection of the eluent system is critical. A systematic screening of solvent systems with varying polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol) is recommended. Often, the N-1 isomer is eluted first.[2]

  • Recrystallization: If one isomer is formed in significant excess or if the isomers have sufficiently different solubilities, recrystallization can be an effective and scalable purification method.[13] Experimenting with different solvent systems (e.g., acetone/water, methanol/water, THF/water) is key to finding conditions where one isomer crystallizes out while the other remains in solution.[13]

Issue 4: Unexpected Side Reactions

Q4: I am observing unexpected byproducts in my reaction mixture. What could they be?

A: Besides the formation of regioisomers, other side reactions can occur.

  • Aza-Michael Addition: If you are using an α,β-unsaturated ester (e.g., an acrylate or cinnamate derivative) as your electrophile, the indazole nitrogen can act as a nucleophile in an Aza-Michael addition to the double bond, in addition to or instead of the desired esterification.[14] This is particularly relevant if imidazole-like reactivity is considered.

  • Hydrolysis of the Ester: If your reaction conditions are aqueous or if you use a prolonged workup with aqueous acid or base, you risk hydrolyzing your newly formed ester back to the carboxylic acid.[5][15] Ensure your workup is efficient and that you use anhydrous conditions for the reaction itself.

  • Byproducts from Mitsunobu Reaction: The Mitsunobu reaction is known for producing byproducts that can complicate purification, namely triphenylphosphine oxide (TPPO) and the hydrazine derivative.[9][16] Using modified reagents or purification techniques can help. For example, using polymer-bound triphenylphosphine allows for the easy removal of the phosphine oxide by filtration.[9]

II. Experimental Protocols & Methodologies

Here we provide step-by-step protocols for common indazole esterification methods. These should be considered as starting points and may require optimization for your specific substrates.

Protocol 1: Fischer Esterification of Indazole-3-Carboxylic Acid

This method is suitable for converting an indazole bearing a carboxylic acid functional group into its corresponding ester.

Reaction: Indazole-3-Carboxylic Acid to Methyl Indazole-3-carboxylate

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add indazole-3-carboxylic acid (1.0 eq).

  • Reagents: Add an excess of the alcohol that will form the ester (e.g., methanol, 20-50 eq), which will also act as the solvent.[17]

  • Catalyst: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or methanesulfonic acid (MsOH) (e.g., 0.1-0.2 eq).[6][7][17]

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-5 hours).[17][18]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the acid by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.[7][19]

    • Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).[7]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[19][20]

  • Purification: Purify the crude ester by silica gel chromatography or recrystallization.

Protocol 2: N-Alkylation of Indazole with a Halo-Ester

This method is used to introduce an ester-containing side chain onto the indazole nitrogen.

Reaction: 1H-Indazole with Ethyl Bromoacetate

  • Setup: In an oven-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a solution of 1H-indazole (1.0 eq) in an anhydrous polar aprotic solvent like DMF or THF.[1][2]

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.[1][11] Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature for 1 hour to ensure complete formation of the indazole anion.

  • Electrophile Addition: Cool the mixture back to 0 °C and add the halo-ester (e.g., ethyl bromoacetate, 1.1 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting indazole is consumed as monitored by TLC.

  • Workup:

    • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The resulting oil or solid will likely be a mixture of N-1 and N-2 isomers. Purify via column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to separate the regioisomers.[1][2]

Protocol 3: Mitsunobu Esterification

This method is ideal for coupling an N-hydroxyalkyl indazole with a carboxylic acid, especially for sterically hindered substrates, and proceeds with inversion of configuration at the alcohol's stereocenter.[9][16][21]

Reaction: (1H-Indazol-1-yl)methanol with Benzoic Acid

  • Setup: In an oven-dried flask under an inert atmosphere, dissolve the indazole alcohol (1.0 eq), the carboxylic acid (e.g., benzoic acid, 1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF.[9]

  • Reagent Addition: Cool the solution to 0 °C. Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) in THF dropwise.[9] A color change and/or the formation of a precipitate is often observed.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by TLC.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure.

    • The crude residue will contain the product along with triphenylphosphine oxide and the hydrazine byproduct.

  • Purification: Purify directly by silica gel chromatography. The byproducts are often less polar than the desired ester product.

III. Visualizations and Workflows

Troubleshooting Workflow for Low Yield in Indazole Esterification

This decision tree provides a logical path for diagnosing and solving issues related to poor reaction yields.

Troubleshooting_Low_Yield cluster_incomplete Incomplete Reaction cluster_complete Reaction Complete, Low Isolated Yield start Low Yield Observed check_completion Is the reaction going to completion? (Check by TLC/LC-MS) start->check_completion incomplete_q Potential Causes for Incomplete Reaction check_completion->incomplete_q No complete_q Potential Causes for Low Isolated Yield check_completion->complete_q Yes temp Increase Temperature incomplete_q->temp Temperature too low? time Increase Reaction Time incomplete_q->time Time too short? solvent Change Solvent (e.g., to higher boiling/more polar) incomplete_q->solvent Poor Solubility? reagents Check Reagent Purity/Activity incomplete_q->reagents Reagents degraded? workup Product Lost During Workup? (Check aqueous layers) complete_q->workup Solubility in aq. phase? purification Product Lost During Purification? complete_q->purification Co-elution/streaking on column? decomposition Product Decomposition? (Check for spots on TLC baseline) complete_q->decomposition Instability to workup/silica?

Caption: A decision tree for troubleshooting low product yields.

General Workflow for Optimizing Indazole N-Alkylation Regioselectivity

This diagram illustrates the key variables to consider when trying to control the N-1 versus N-2 substitution pattern.

Regioselectivity_Optimization cluster_conditions Reaction Conditions Start Goal: Control N-1 vs N-2 Selectivity Base Base Selection (NaH, K2CO3, Cs2CO3) Start->Base Solvent Solvent Choice (DMF, THF, DMSO) Start->Solvent Temp Temperature Control (0°C to Reflux) Start->Temp Analysis Analyze N-1:N-2 Ratio (1H NMR, LC-MS) Base->Analysis Solvent->Analysis Temp->Analysis Analysis->Base Iterate Product Optimized Product Analysis->Product Desired Selectivity Achieved

Caption: Key variables for optimizing N-1/N-2 regioselectivity.

IV. References

  • Lenzing. (n.d.). Side Reactions During the Homogeneous Esterification of Starch with Unsaturated Cinnamic Acid Derivatives in Molten Imidazole. Lenzing.

  • Benchchem. (n.d.). Common side reactions in the synthesis of indazole-3-carboxamides.

  • Google Patents. (n.d.). US7601847B2 - Preparation and purification of 4-(indazol-3-yl)phenols.

  • Fischer Esterification Procedure. (n.d.).

  • Pessanha, M., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867-889.

  • Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.

  • Dembinski, R. (2017). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 117(10), 7303-7411.

  • Wikipedia. (n.d.). Mitsunobu reaction.

  • Organic Syntheses Procedure. (n.d.). indazole.

  • Fischer Esterification. (n.d.).

  • The Fischer Esterification. (n.d.).

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.

  • OperaChem. (2024). Fischer Esterification-Typical Procedures.

  • Benchchem. (n.d.). Addressing incomplete conversion in indazole synthesis.

  • ResearchGate. (n.d.). (PDF) Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives.

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.

  • Chemistry Steps. (n.d.). Mitsunobu Reaction.

  • DiVA portal. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites.

  • ResearchGate. (n.d.). Optimization of the reaction conditions a.

  • wisdomlib. (2024). Optimization of reaction conditions: Significance and symbolism.

  • PrepChem.com. (n.d.). Synthesis of indazole-3-carboxylic acid methyl ester.

  • Caribbean Journal of Sciences and Technology. (n.d.). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues.

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.).

  • ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of indazolones.

  • Organic Chemistry Portal. (n.d.). Indazole synthesis.

  • ACS Publications. (2025). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Journal of the American Chemical Society.

  • YouTube. (2019). mechanism of ester hydrolysis.

  • RSC Publishing. (n.d.). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry.

  • ResearchGate. (2024). (PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.

  • Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters.

  • Quora. (2020). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?

  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis.

  • University of Groningen research portal. (n.d.). Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives.

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.

  • Reddit. (2024). Esterification not Working (Separation) : r/OrganicChemistry.

  • Reddit. (2020). How can I improve the yield of my Fischer Esterification? : r/Chempros.

Sources

Technical Support Center: Purification of Ethyl 5-fluoro-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of Ethyl 5-fluoro-1H-indazole-3-carboxylate (CAS: 1016-36-0). This document provides in-depth troubleshooting, detailed experimental protocols, and frequently asked questions to ensure the attainment of high-purity material essential for downstream applications.

Overview of Purification Strategy

This compound is a key building block in medicinal chemistry. Its purity is paramount for the reliability and reproducibility of subsequent synthetic steps and biological assays. Impurities can arise from starting materials, side reactions, or degradation. A multi-step purification strategy, often involving extraction, chromatography, and recrystallization, is typically required. The choice of method depends on the nature and quantity of the impurities present.

Below is a general workflow for the purification of this compound.

Purification_Workflow Crude_Product Crude Product (Post-synthesis work-up) Aqueous_Workup Aqueous Workup (e.g., NaHCO3 wash) Crude_Product->Aqueous_Workup Remove acidic/basic impurities Column_Chromatography Column Chromatography Aqueous_Workup->Column_Chromatography Separate non-polar impurities & starting materials Recrystallization Recrystallization Column_Chromatography->Recrystallization Remove closely-eluting impurities & final polish Purity_Analysis Purity Analysis (HPLC, NMR, LC-MS) Recrystallization->Purity_Analysis Pure_Product Pure Product (>98%) Purity_Analysis->Pure_Product

Caption: General purification workflow for this compound.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems that may be encountered during the purification process in a question-and-answer format.

Q1: My column chromatography separation is poor, with significant overlap between my product and an impurity. What should I do?

Answer:

Poor separation in column chromatography is a frequent challenge. The primary cause is often an inappropriate solvent system, leading to insufficient resolution between compounds of similar polarity.

Causality & Solution:

  • Inappropriate Solvent Polarity: The polarity of your eluent may be too high, causing all compounds to elute quickly with little separation, or too low, resulting in broad, slow-moving bands.

    • Solution: Systematically optimize your solvent system using Thin Layer Chromatography (TLC) first. A good solvent system for column chromatography will give your product an Rf value of approximately 0.2-0.4 on the TLC plate. For indazole esters, a common starting point is a hexane/ethyl acetate gradient.[1] If you are using a 3:1 hexanes/EtOAc system and separation is poor, try increasing the hexane ratio (e.g., 4:1 or 5:1) to better separate less polar impurities, or switch to a different solvent system like dichloromethane/methanol for a change in selectivity.[2]

  • Column Overloading: Loading too much crude material onto the column will lead to broad bands and poor separation.

    • Solution: A general rule of thumb is to load an amount of crude material that is 1-5% of the mass of the silica gel.[2] If you need to purify a large amount of material, it is better to use a larger column or run multiple smaller columns.

  • Streaking on Silica Gel: Carboxylic acid impurities or the inherent nature of the indazole can cause streaking on silica gel due to strong interactions.

    • Solution: While the target molecule is an ester, acidic starting materials like 5-fluoro-1H-indazole-3-carboxylic acid could be present. Adding a small amount (0.5-1%) of a volatile acid like acetic acid to the eluent can suppress the ionization of acidic impurities, leading to sharper bands.[3]

Q2: During recrystallization, my product "oils out" instead of forming crystals. How can I fix this?

Answer:

"Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice. This is often due to the solution being too supersaturated or the presence of impurities that inhibit crystal formation.

Causality & Solution:

  • Rapid Cooling or High Supersaturation: If the solution is cooled too quickly or is excessively concentrated, the molecules may not have enough time to orient themselves into a crystal lattice.

    • Solution: Add a small amount of hot solvent back to the mixture to redissolve the oil. Then, allow the solution to cool much more slowly. You can insulate the flask to slow down the cooling rate. Scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites and induce crystallization.[2]

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation.

    • Solution: If slow cooling and scratching do not work, the impurity level may be too high. In this case, a pre-purification step is recommended. Running the material through a short plug of silica gel with an appropriate solvent can remove a significant portion of impurities, making subsequent recrystallization more successful.

  • Incorrect Solvent Choice: The chosen solvent may not be ideal for crystallization.

    • Solution: An ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. Experiment with different solvent systems. A mixed solvent system (one solvent in which the compound is soluble and another in which it is insoluble) can often be effective. For indazole derivatives, solvents like ethanol, acetone, or mixtures with water can be good starting points.[4]

Q3: My final product shows an extra set of peaks in the 1H NMR spectrum, suggesting a regioisomeric impurity. What is it and how can I remove it?

Answer:

A common side reaction in the synthesis of N-unsubstituted indazoles is the formation of the N-2 substituted regioisomer, or in subsequent reactions, N-alkylation/arylation at the N-2 position.[5] If the synthesis involves steps like the Japp-Klingemann reaction, byproducts from incomplete cyclization or side reactions of the diazonium salt are also possible.[6][7]

Causality & Solution:

  • Formation of N-2 Isomer: The indazole core has two nitrogen atoms (N-1 and N-2) that can be substituted. Depending on the reaction conditions, a mixture of isomers can be formed.

    • Solution: These isomers often have slightly different polarities. Careful optimization of column chromatography, potentially using a very shallow solvent gradient, can often separate them. Preparative HPLC is another powerful technique for separating closely related isomers if column chromatography fails.

  • N-Arylation/Alkylation: If the synthesis involves reagents that can act as electrophiles (e.g., benzyne precursors), N-arylation can occur, leading to byproducts like Ethyl 5-fluoro-1-phenyl-1H-indazole-3-carboxylate.[1]

    • Solution: These N-substituted impurities are typically less polar than the desired N-H indazole. They should elute earlier during normal-phase column chromatography. A well-optimized hexane/ethyl acetate system should effectively remove them.

Experimental Protocols

Protocol 3.1: Column Chromatography Purification

This protocol is a starting point and should be optimized based on TLC analysis of your crude material.

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane). Spot it on a silica gel TLC plate and develop it in various hexane/ethyl acetate mixtures (e.g., 4:1, 3:1, 2:1). Visualize the spots under UV light (254 nm). The ideal eluent for column chromatography should give the product an Rf of ~0.3.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent (e.g., 4:1 hexanes/EtOAc). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, adsorbed sample to the top of the packed column.

  • Elution: Begin eluting with the chosen solvent system. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Protocol 3.2: Recrystallization
  • Solvent Selection: In separate test tubes, test the solubility of a small amount of the purified (or semi-purified) product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water). The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the compound just dissolves. Use the minimum amount of hot solvent necessary.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing it in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual impurities from the mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

A1: The impurities will largely depend on the synthetic route. However, some common possibilities include:

  • Unreacted Starting Materials: For instance, if synthesized via esterification, residual 5-fluoro-1H-indazole-3-carboxylic acid may be present.[8]

  • Regioisomers: N-2 substituted isomers can form during the synthesis of the indazole ring.[5]

  • Byproducts from Synthesis: If a Japp-Klingemann reaction is used, byproducts from the diazonium salt coupling or incomplete cyclization can be present.[6] N-arylated or N-alkylated byproducts are also possible.[1]

  • Residual Solvents: Solvents used in the reaction or workup (e.g., THF, ethyl acetate, DMF) may be present.

Q2: How can I confirm the purity of my final product?

A2: A combination of analytical techniques is recommended for purity confirmation:

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for detecting and quantifying impurities. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water (often with a modifier like formic acid or TFA) is a good starting point. Purity is typically reported as a percentage of the total peak area.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is excellent for structural confirmation and can be used to detect impurities if they are present in significant amounts (>1-2%). The provided 1H NMR data for the compound is (400 MHz, CDCl3) δ: 7.78 (dd, 1H), 7.73 (dd, 1H), 7.15-7.21 (m, 1H), 4.5 (q, 2H), 1.43 (t, 3H).[8] Comparing your spectrum to a reference can help identify impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the mass identification of mass spectrometry, making it ideal for identifying unknown impurities.

Q3: My product is a solid with a reported purity of 95% from the supplier. Do I still need to purify it?

A3: Yes, for many applications, especially in drug development and for reactions sensitive to impurities, 95% purity is insufficient. The remaining 5% could consist of unreacted starting materials or byproducts that might interfere with subsequent reactions or biological testing. It is always good practice to purify materials to >98% or >99% for such applications.

Data Summary & Visualization

Table 1: Common Purification Techniques and Their Applications

TechniquePrincipleBest For Removing
Aqueous Extraction Partitioning between immiscible aqueous and organic phases based on acidity/basicity.Acidic (e.g., carboxylic acids) or basic impurities.
Column Chromatography Separation based on differential adsorption to a stationary phase (e.g., silica gel).A wide range of impurities with different polarities.
Recrystallization Purification of solids based on differences in solubility.Small amounts of impurities from a mostly pure solid.
Preparative HPLC High-resolution chromatographic separation.Closely related impurities, such as regioisomers.

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Impure_Product -> Check_TLC; Check_TLC -> Multiple_Spots; Multiple_Spots -> Yes_Spots [label="Separable"]; Multiple_Spots -> No_Spots [label="Inseparable/Streaking"]; Yes_Spots -> Column_Chrom; No_Spots -> Recrystallize; Column_Chrom -> Check_Purity; Check_Purity -> Pure [label=">98%"]; Check_Purity -> Recrystallize [label="<98%"]; Recrystallize -> Oiling_Out; Oiling_Out -> Yes_Oil; Oiling_Out -> No_Oil; Yes_Oil -> Adjust_Solvent; Adjust_Solvent -> Recrystallize; No_Oil -> Filter_Crystals; Filter_Crystals -> Check_Purity; }

Caption: Decision tree for troubleshooting purification issues.

References

  • MDPI. (2020). HPLC-Based Analysis of Impurities in Sapropterin Branded and Generic Tablets. [Link]
  • Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. [Link]
  • AMSbiopharma. (2025).
  • ResearchGate. (n.d.). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. [Link]
  • De Gruyter. (2007). Unusual Behaviour During the Route of a Japp-Klingemann Reaction. [Link]
  • Wikipedia. (n.d.). Japp–Klingemann reaction. [Link]
  • ResearchGate. (2016). What are the special considerations for the Japp-Klingemann reaction?. [Link]
  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. [Link]
  • Google Patents. (n.d.). Method for separating and purifying substituted indazole isomers.
  • PMC. (2014). A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of Ethyl 5-fluoro-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 5-fluoro-1H-indazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the scale-up of this important synthetic process.

I. Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, offering probable causes and actionable solutions based on established chemical principles.

Issue 1: Low Yield of this compound

Question: We are experiencing significantly lower than expected yields during the esterification of 5-fluoro-1H-indazole-3-carboxylic acid. What are the likely causes and how can we optimize the reaction?

Probable Causes & Solutions:

  • Incomplete Reaction: The esterification of a carboxylic acid with an alcohol is a reversible equilibrium reaction. To drive the reaction towards the product side, it is crucial to remove the water formed during the reaction. On a larger scale, simple heating might not be sufficient to remove water effectively.

    • Solution: Employ a Dean-Stark apparatus to azeotropically remove water as it is formed. Using a solvent like toluene in conjunction with ethanol can facilitate this process. Additionally, using a stoichiometric excess of ethanol can also shift the equilibrium towards the product.

  • Insufficient Acid Catalyst: While sulfuric acid is a common catalyst, its concentration can be critical, especially during scale-up where reaction volumes are larger.

    • Solution: Ensure a catalytic amount of concentrated sulfuric acid (typically 1-5 mol%) is present. The reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal catalyst loading and reaction time. One published method suggests adding 1.5 mL of H2SO4 to a solution of 5 g of the carboxylic acid in 150 mL of ethanol and heating at 80°C for 24 hours.[1]

  • Decomposition of Starting Material or Product: Indazole rings can be sensitive to harsh acidic conditions and high temperatures over prolonged periods.

    • Solution: Optimize the reaction temperature and time. It is often better to run the reaction at a slightly lower temperature for a longer period to minimize degradation. Monitor the reaction for the formation of byproducts. If significant degradation is observed, consider using a milder acid catalyst such as p-toluenesulfonic acid (p-TSA) or using an alternative esterification method like the Fischer-Speier esterification under milder conditions.

  • Issues with Starting Material Purity: The purity of the starting 5-fluoro-1H-indazole-3-carboxylic acid is paramount. Impurities can interfere with the reaction or complicate purification.

    • Solution: Ensure the starting carboxylic acid is of high purity (≥95%). If necessary, recrystallize the starting material before use.

Issue 2: Difficulty in Product Isolation and Purification

Question: We are struggling with the purification of this compound. The crude product is an oil that is difficult to crystallize, and column chromatography is proving inefficient for large quantities.

Probable Causes & Solutions:

  • Residual Acid and Water: The crude product often contains residual sulfuric acid and water, which can hinder crystallization and make the product oily.

    • Solution: After the reaction is complete, neutralize the excess acid with a mild base like sodium bicarbonate solution until the aqueous layer is neutral or slightly basic. The product should then be extracted into an organic solvent like ethyl acetate. Washing the organic layer with brine will help remove residual water. Drying the organic layer over an anhydrous salt like magnesium sulfate or sodium sulfate is a critical step before solvent evaporation.[2]

  • Formation of Byproducts: Side reactions can lead to impurities with similar polarity to the desired product, making chromatographic separation challenging.

    • Solution: Re-evaluate the reaction conditions to minimize byproduct formation as discussed in Issue 1. For purification, consider a multi-step approach. After the initial workup, a simple filtration through a plug of silica gel can remove baseline impurities. For crystallization, try a variety of solvent systems. A common technique is to dissolve the crude product in a minimal amount of a good solvent (e.g., ethyl acetate, dichloromethane) and then slowly add a poor solvent (e.g., hexanes, heptane) until turbidity is observed, followed by cooling.

  • Inefficient Chromatography on Scale: Flash column chromatography can be time-consuming and solvent-intensive for large-scale purification.

    • Solution: If chromatography is unavoidable, optimize the mobile phase for better separation. A gradient elution might be more effective than an isocratic one. For large-scale operations, consider using a medium-pressure liquid chromatography (MPLC) system for better resolution and faster purification. Recrystallization should be the preferred method for large quantities whenever possible.

Issue 3: Inconsistent Reaction Times and Reproducibility

Question: Our reaction times for the synthesis are inconsistent from batch to batch, leading to reproducibility issues. What factors could be contributing to this?

Probable Causes & Solutions:

  • Variations in Reagent Quality: The quality and water content of ethanol and the concentration of the sulfuric acid catalyst can significantly impact the reaction rate.

    • Solution: Use anhydrous ethanol for the reaction to minimize the initial amount of water present. Ensure the sulfuric acid used is from a fresh, properly sealed bottle. It is good practice to titrate the acid to confirm its concentration if there are doubts.

  • Inefficient Mixing and Heat Transfer: In larger reaction vessels, inefficient stirring and uneven heating can create localized "hot spots" or areas where reactants are not well mixed, leading to inconsistent reaction progress.

    • Solution: Use an overhead mechanical stirrer for large-scale reactions to ensure efficient mixing. Employ a temperature-controlled heating mantle or oil bath with a thermocouple to maintain a consistent and uniform reaction temperature.

  • Atmospheric Moisture: The reaction can be sensitive to atmospheric moisture, especially on a humid day.

    • Solution: Conduct the reaction under an inert atmosphere of nitrogen or argon to exclude moisture.[1]

II. Frequently Asked Questions (FAQs)

Synthesis and Mechanism

Q1: What is the underlying mechanism of the Fischer esterification for this synthesis?

A1: The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution. The mechanism involves three key steps:

  • Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the 5-fluoro-1H-indazole-3-carboxylic acid, making the carbonyl carbon more electrophilic.

  • Nucleophilic attack by the alcohol: The lone pair of electrons on the oxygen of ethanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton transfer and elimination of water: A proton is transferred from the attacking alcohol to one of the hydroxyl groups of the tetrahedral intermediate. This is followed by the elimination of a water molecule and deprotonation to regenerate the catalyst and form the final ester product.

Fischer_Esterification cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination & Deprotonation Carboxylic_Acid R-COOH H+ H+ Carboxylic_Acid->H+ + H+ Protonated_Acid R-C(OH)2+ Ethanol EtOH Protonated_Acid->Ethanol + EtOH H+->Protonated_Acid Tetrahedral_Intermediate R-C(OH)2(OEt)+ Ethanol->Tetrahedral_Intermediate Water H2O Tetrahedral_Intermediate->Water - H2O Ester R-COOEt Tetrahedral_Intermediate->Ester - H+

Caption: Fischer esterification mechanism.

Alternative Synthetic Routes

Q2: Are there alternative methods for synthesizing this compound?

A2: Yes, several other synthetic strategies exist for the formation of the indazole core and subsequent esterification. One notable alternative involves a [3+2] cycloaddition reaction between a benzyne precursor and ethyl diazoacetate.[2] This method can be advantageous for accessing substituted indazoles. However, it often requires specialized starting materials and careful handling of diazo compounds, which can be explosive.[2] Other routes may start from different precursors like o-nitroacetophenone derivatives.[3] The choice of synthetic route often depends on the availability and cost of starting materials, as well as the desired scale of the reaction.

Scale-Up Considerations

Q3: What are the primary safety concerns when scaling up this synthesis?

A3: The main safety considerations include:

  • Handling of Concentrated Sulfuric Acid: Concentrated sulfuric acid is highly corrosive and can cause severe burns. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. When diluting, always add acid to water slowly, never the other way around, to manage the exothermic reaction.

  • Use of Flammable Solvents: Ethanol and other organic solvents used in the reaction and purification are flammable. Ensure the reaction is carried out in a well-ventilated fume hood, away from ignition sources.

  • Exothermic Reactions: While the esterification itself is not violently exothermic, the quenching step with a base can generate heat. Add the quenching solution slowly and with cooling to control the temperature.

  • Pressure Build-up: When heating a reaction in a sealed vessel, there is a risk of pressure build-up. Ensure the reaction setup is appropriately vented or equipped with a reflux condenser.

Product Characterization

Q4: What are the key analytical techniques for characterizing the final product?

A4: The structure and purity of this compound should be confirmed using a combination of the following techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the chemical structure of the molecule by showing the expected signals for the aromatic, indazole, and ethyl ester protons and carbons.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.[4]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final product.

  • Melting Point: A sharp melting point range is indicative of a pure crystalline solid.

III. Experimental Protocols

Protocol 1: Esterification of 5-fluoro-1H-indazole-3-carboxylic acid

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 5-fluoro-1H-indazole-3-carboxylic acid.

  • Reagent Addition: Add anhydrous ethanol to dissolve the starting material, followed by the slow addition of a catalytic amount of concentrated sulfuric acid.

  • Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain this temperature. Monitor the progress of the reaction by TLC or HPLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Slowly add a saturated solution of sodium bicarbonate to neutralize the excess acid.

  • Extraction: Extract the product into ethyl acetate. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

IV. Data Summary

ParameterRecommended Value/RangeNotes
Reactant Ratio 1 equivalent of carboxylic acid
10-20 equivalents of ethanolUsing excess ethanol drives the equilibrium.
Catalyst Conc. H2SO41-5 mol%
Temperature 80°C (Reflux)Monitor for potential degradation.
Reaction Time 12-24 hoursMonitor by TLC/HPLC for completion.
Solvent EthanolAnhydrous ethanol is preferred.

V. Logical Relationships

Troubleshooting_Workflow cluster_Problem Observed Problem cluster_Cause Potential Cause cluster_Solution Recommended Solution LowYield Low Yield IncompleteRxn Incomplete Reaction LowYield->IncompleteRxn Degradation Degradation LowYield->Degradation ImpureStart Impure Starting Material LowYield->ImpureStart PurificationIssue Purification Difficulty ResidualAcid Residual Acid/Water PurificationIssue->ResidualAcid Byproducts Byproducts PurificationIssue->Byproducts InconsistentTime Inconsistent Reaction Time ReagentQuality Reagent Quality Variation InconsistentTime->ReagentQuality MixingHeat Inefficient Mixing/Heating InconsistentTime->MixingHeat UseDeanStark Use Dean-Stark/Excess EtOH IncompleteRxn->UseDeanStark OptimizeTemp Optimize Temp/Time Degradation->OptimizeTemp RecrystallizeStart Recrystallize Starting Material ImpureStart->RecrystallizeStart NeutralizeWash Neutralize & Wash ResidualAcid->NeutralizeWash OptimizeConditions Re-optimize Conditions Byproducts->OptimizeConditions UseAnhydrous Use Anhydrous Reagents ReagentQuality->UseAnhydrous ImproveString ImproveString MixingHeat->ImproveString ImproveStirring Improve Stirring/Heating

Caption: Troubleshooting workflow for synthesis.

VI. References

  • El-Damasy, A. K., et al. (2022). Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations. PubMed Central. Available from: [Link]

  • Organic Syntheses. 1H-indazole-3-carboxylic acid, ethyl ester. Available from: [Link]

  • Google Patents. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s) - Google Patents. Available from:

  • Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Available from:

  • Google Patents. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. Available from:

  • ResearchGate. Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. Available from: [Link]

  • National Institutes of Health. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. Available from: [Link]

  • National Institutes of Health. Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available from: [Link]

  • IRIS Unina. An efficient synthesis of 1-arylindazole-3-carboxamides using nitrile imines, isocyanides and 2-hydroxymethylbenzoic acid, follo. Available from: [Link]

  • IUCr. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Available from: [Link]

Sources

Preventing degradation of Ethyl 5-fluoro-1H-indazole-3-carboxylate during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Ethyl 5-fluoro-1H-indazole-3-carboxylate (CAS No: 1016-36-0). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical research compound. Here, you will find in-depth troubleshooting advice, frequently asked questions, and validated protocols to prevent, identify, and address potential degradation during storage and handling.

Quick Reference Guide: Storage & Handling

For immediate reference, the following table summarizes the optimal conditions for storing this compound.

ParameterRecommendationRationale
Temperature 2°C to 8°CMinimizes thermal decomposition and slows the rate of potential hydrolytic reactions.[1][2]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric moisture and oxygen, mitigating risks of hydrolysis and oxidation.
Light Exposure Amber vial / Protect from lightPrevents potential photodegradation from UV and visible light exposure.[3]
Container Tightly sealed, non-reactive containerPrevents contamination and exposure to atmospheric components.[4][5]
Incompatible Materials Strong oxidizing agents, strong bases, aminesAvoids chemical reactions that could degrade the compound.[5]

Frequently Asked Questions (FAQs)

Q1: What is the most common degradation pathway for this compound?

The most probable degradation pathway under typical laboratory storage conditions is hydrolysis of the ethyl ester functional group.[6][7][8] This reaction involves the cleavage of the ester bond by water, which can be accelerated by the presence of acidic or basic contaminants. The degradation products are 5-fluoro-1H-indazole-3-carboxylic acid and ethanol.[7][8]

cluster_main Primary Degradation: Hydrolysis A Ethyl 5-fluoro-1H- indazole-3-carboxylate B Water (H₂O) (Moisture) C 5-fluoro-1H-indazole- 3-carboxylic acid A->C Hydrolysis (Acid/Base Catalyzed) D Ethanol

Caption: Primary degradation pathway via hydrolysis.

Q2: I stored my compound at room temperature for a short period. Is it still usable?

While storage at 2-8°C is strongly recommended, short-term exposure to ambient temperatures is not always catastrophic. However, the risk of degradation, primarily through hydrolysis, increases with both time and temperature.[6][8] We highly recommend performing a purity check using a validated analytical method, such as HPLC or NMR, to confirm the integrity of the material before use.[9][10]

Q3: Why is protection from light necessary?

Many complex organic molecules, especially those containing aromatic heterocyclic rings like indazole, can absorb UV or high-energy visible light.[3] This absorption can lead to photochemical reactions, resulting in the formation of impurities. While specific photostability data for this exact compound is not widely published, following ICH guidelines for photostability testing is a standard precautionary measure in drug development.[3] Storing the material in an amber vial or in a dark location mitigates this risk.

Q4: Can I store the compound dissolved in a solvent?

Storing this compound in solution is generally not recommended for long-term storage. The presence of a solvent, especially protic solvents like methanol or ethanol, or aqueous buffers, significantly increases the likelihood of degradation through hydrolysis or other solvent-mediated reactions. If you must store a solution, use an anhydrous aprotic solvent (e.g., anhydrous DMSO, DMF), store it at -20°C or below, and use it as quickly as possible. Always prepare fresh solutions for critical experiments.

Troubleshooting Guide: Suspected Degradation

If you suspect your sample of this compound has degraded, follow this logical workflow to diagnose the issue.

start Start: Degradation Suspected check_visual Visual Inspection: - Color Change? - Clumping? start->check_visual check_hplc Purity Analysis (HPLC): Run Protocol 1 check_visual->check_hplc Abnormality Noted OR For Confirmation compare_data Compare to COA: - Purity < 95%? - New Peaks? check_hplc->compare_data confirm_structure Structure Confirmation (NMR/LC-MS): Run Protocol 2 compare_data->confirm_structure Yes stable Conclusion: Compound is Stable. Proceed with Experiment. compare_data->stable No degraded Conclusion: Compound has Degraded. Quarantine Lot. confirm_structure->degraded Degradant Identified confirm_structure->stable Structure Confirmed

Caption: Troubleshooting workflow for suspected degradation.

Observed IssuePotential CauseRecommended Action
Change in Appearance Hydrolysis, oxidation, or contamination. The pure compound is typically a white or cream-colored solid.[1][2]Quarantine the lot. Proceed immediately to analytical testing (HPLC/NMR) to confirm purity and structure.
Poor Solubility The primary degradation product, 5-fluoro-1H-indazole-3-carboxylic acid, has different solubility properties than the parent ester.Verify solubility in a standard solvent (e.g., DMSO, Ethyl Acetate). If solubility has changed, it is a strong indicator of degradation. Confirm with HPLC.
Unexpected Experimental Results Lower-than-expected purity can lead to inaccurate quantification and affect reaction yields or biological assay results.Re-qualify the material using the protocols below before proceeding. Use a new, unopened lot if available for comparison.
New Peaks in HPLC/NMR Chemical degradation has occurred, leading to the formation of one or more new chemical entities.Identify the impurity if possible. The most likely impurity is the carboxylic acid hydrolysis product.[11][12] Discard the material as its purity is compromised.

Protocols for Stability Assessment

These protocols provide a framework for users to validate the integrity of their compound.

Protocol 1: Purity Assessment by Reverse-Phase HPLC

This method is designed to separate the parent compound from its potential non-chromophoric and chromophoric impurities, especially the more polar carboxylic acid degradant.

1. Materials & Reagents:

  • This compound sample

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Formic Acid (or TFA, ~0.1% v/v)

  • C18 Reverse-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm)

2. Chromatographic Conditions (Example):

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 80% to 20% B

    • 20-25 min: 20% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 256 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a ~1 mg/mL stock in Acetonitrile or DMSO. Dilute to ~50 µg/mL with 50:50 Water:Acetonitrile.

3. Analysis:

  • Inject a blank (diluent) followed by your sample.

  • The parent ester should be a sharp, well-defined peak. The hydrolysis product, being more polar, will have a significantly shorter retention time.

  • Integrate all peaks and calculate the area percent purity. Compare this value against the certificate of analysis provided by the supplier. A significant drop in purity or the appearance of a new major peak indicates degradation.[10][13]

Protocol 2: Structure Verification by ¹H NMR

Proton NMR provides a direct method to confirm the chemical structure and can reveal impurities if they are present in sufficient quantity (>1-5%).

1. Sample Preparation:

  • Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

2. Data Acquisition:

  • Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer.

3. Interpretation:

  • Key Signals for Parent Ester: Look for the characteristic signals of the ethyl group: a quartet around 4.4 ppm and a triplet around 1.4 ppm.

  • Indication of Hydrolysis: The disappearance or reduction in the intensity of the ethyl group signals is a direct indicator of ester hydrolysis. The appearance of a broad singlet corresponding to the carboxylic acid proton (often >10 ppm in DMSO-d₆) confirms the presence of the hydrolyzed degradant.

  • Compare the acquired spectrum to a reference spectrum to ensure all other aromatic protons of the indazole ring are present and have the correct chemical shifts and multiplicities.

References
  • Clark, J. (2023). Hydrolysis of esters. Chemguide.
  • Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions.
  • Smith, H. A., & Steele, J. H. (1942). The Acid Catalyzed Hydrolysis of Ethyl Esters of Aliphatic Acids. Journal of the American Chemical Society, 64(6), 1479–1480.
  • LibreTexts. (2022). Hydrolysis of Esters. The Basics of General, Organic, and Biological Chemistry.
  • LibreTexts. (2022). 15.9: Hydrolysis of Esters. Chemistry LibreTexts.
  • European Medicines Agency. (1996). ICH Topic Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • Pinto, D. C. G. A., et al. (2010). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 15(1), 317-331.
  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • Temple, C., et al. (2001). A parallel synthesis demonstration library of tri-substituted indazoles containing new antimutagenic/antioxidant hits related to benzydamine. Journal of the Brazilian Chemical Society, 12(6).
  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid. 7(11).
  • Kumar, A., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(18), 4059.
  • National Center for Biotechnology Information. (n.d.). 5-fluoro-1H-indazole-3-carboxylic acid. PubChem Compound Database.
  • Elguero, J., et al. (2015). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules, 20(11), 20559–20580.
  • Wang, Y., et al. (2023). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Molecules, 28(19), 6825.
  • Kestell, J. D., et al. (2017). Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. Physical Chemistry Chemical Physics, 19(27), 17768-17777.
  • National Center for Biotechnology Information. (n.d.). Indazole-3-carboxylic acid. PubChem Compound Database.
  • Reddy, G. S., et al. (2012). A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets. Journal of Chromatographic Science, 50(9), 786–792.
  • Porretta, G. C., et al. (1981). [N1-substituted 1H-indazole-3-ethyl carboxylates and 1H-indazole-3-hydroxamic acids]. Il Farmaco; edizione scientifica, 36(11), 914-27.
  • Journal of Thermal Analysis and Calorimetry. (2025). A comparative study on the thermal decomposition of some transition metal carboxylates.
  • Kim, S., et al. (2021). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. IUCrData, 6(Pt 5), x210515.
  • Lloja, A. M., et al. (2022). Analytical Method for the Simultaneous Determination of Albendazole and Metabolites Using HPLC-PDA: A Validation Study. Molecules, 27(18), 5894.
  • El Brahmi, N., et al. (2016). 1-Ethyl-5-nitro-1H-indazole. IUCrData, 1(4), x160538.

Sources

Technical Support Center: Alternative Synthetic Routes to Avoid Low Yields

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of chemical synthesis, the pursuit of high reaction yields is paramount. A low yield not only signifies an inefficient transformation but also translates to increased costs, greater waste generation, and extended timelines in research and development. This guide is designed as a technical support resource for professionals encountering challenges with low yields in their synthetic endeavors. We will explore common culprits behind poor reaction outcomes and provide a structured approach to troubleshooting and identifying alternative, higher-yielding synthetic routes. Our focus is on providing practical, actionable insights grounded in established chemical principles.

Part 1: Troubleshooting Guide - Diagnosing the Root Cause of Low Yields

Before exploring alternative routes, a thorough diagnosis of the current reaction's shortcomings is essential. Low yields can often be attributed to a handful of common issues.[1][2][3] This section provides a question-and-answer framework to systematically identify the problem.

Frequently Asked Questions (FAQs) - Initial Diagnosis

Q1: My reaction is not proceeding to completion, leaving a significant amount of starting material. What should I investigate first?

A: An incomplete reaction is a frequent cause of low yields.[1][2] Consider the following factors:

  • Reaction Time and Temperature: Is the reaction time sufficient for completion?[4][5] Have you monitored the reaction progress over time (e.g., via TLC, LC-MS, or GC-MS) to determine the optimal duration? Conversely, excessive reaction times or temperatures can lead to product decomposition.[5][6]

  • Reagent Stoichiometry: Are you using the correct molar ratios of reactants?[5] An insufficient amount of a key reagent will naturally limit the yield.[7] Conversely, a large excess of one reactant might lead to side reactions.

  • Catalyst Activity: If your reaction is catalyzed, is the catalyst active? Catalysts can degrade over time or be poisoned by impurities.[8] Consider using a fresh batch or a different catalyst.

  • Reversible Reactions: Is your reaction reversible? If so, the reaction may be reaching equilibrium before all starting materials are consumed.[2] In such cases, consider strategies to shift the equilibrium towards the product, such as removing a byproduct as it forms.[9]

Q2: I'm observing the formation of multiple side products, which is consuming my starting material and complicating purification. How can I improve selectivity?

A: The formation of side products directly reduces the yield of the desired compound.[1][10] To minimize them:

  • Optimize Reaction Conditions: Temperature, solvent, and concentration can all influence the selectivity of a reaction.[7][][12] Running a design of experiments (DoE) can help identify the optimal conditions to favor your desired product.[13]

  • Control Reagent Addition: The rate of reagent addition can be critical. Slow, controlled addition can sometimes prevent the buildup of reactive intermediates that lead to undesired pathways.[5][14]

  • Choice of Reagents: Are there alternative reagents that are more selective for the desired transformation?[15] For example, using a milder reducing or oxidizing agent can prevent over-reaction or undesired functional group modifications.

  • Protecting Groups: In complex molecules, it may be necessary to use protecting groups to temporarily block reactive sites and prevent unwanted side reactions.

Q3: I seem to be losing a significant amount of product during the workup and purification process. What are some best practices to minimize these losses?

A: Mechanical losses during post-reaction handling are a common and often overlooked source of low yield.[1][6]

  • Quantitative Transfers: Ensure all product is transferred between vessels by rinsing glassware with the appropriate solvent.[6][16]

  • Extraction Efficiency: Are you using the optimal solvent and pH for your extractions? Perform multiple extractions with smaller volumes of solvent for better recovery.

  • Purification Method: Is your purification method suitable for your compound? Losses can occur on silica gel columns if the compound is unstable or binds too strongly.[14] Consider alternative purification techniques like recrystallization or distillation if appropriate.

  • Product Volatility/Stability: If your product is volatile, be cautious during solvent removal under vacuum.[6] If it is unstable, perform workup and purification steps quickly and at low temperatures.[6]

Troubleshooting Flowchart

To aid in your diagnostic process, the following flowchart provides a logical progression for identifying the source of low yields.

Troubleshooting_Low_Yield Start Low Yield Observed Incomplete_Reaction Q: Incomplete Reaction? Start->Incomplete_Reaction Side_Products Q: Significant Side Products? Incomplete_Reaction->Side_Products No Check_Time_Temp Investigate: - Reaction Time - Temperature - Reagent Stoichiometry Incomplete_Reaction->Check_Time_Temp Yes Workup_Losses Q: Losses During Workup/Purification? Side_Products->Workup_Losses No Optimize_Conditions Optimize: - Temperature - Solvent - Concentration Side_Products->Optimize_Conditions Yes Refine_Workup Refine: - Transfer Techniques - Extraction Protocol - Purification Method Workup_Losses->Refine_Workup Yes Alternative_Route Consider Alternative Synthetic Route Workup_Losses->Alternative_Route No Check_Catalyst Investigate: - Catalyst Activity - Equilibrium Effects Check_Time_Temp->Check_Catalyst Check_Catalyst->Side_Products Reagent_Choice Consider: - Alternative Reagents - Protecting Groups - Controlled Addition Optimize_Conditions->Reagent_Choice Reagent_Choice->Workup_Losses Check_Stability Assess: - Product Volatility - Product Stability Refine_Workup->Check_Stability Check_Stability->Alternative_Route

Caption: A troubleshooting flowchart for diagnosing the cause of low yield.

Part 2: Exploring Alternative Synthetic Strategies

When optimization of the current route fails to provide a satisfactory yield, it's time to consider fundamentally different synthetic approaches. This section details several powerful strategies that can offer significant improvements in efficiency and overall yield.

Flow Chemistry: A Paradigm Shift from Batch Processing

Q: My batch reaction suffers from poor heat transfer, long reaction times, and safety concerns with hazardous intermediates. Could flow chemistry be a solution?

A: Absolutely. Flow chemistry, where reactants are continuously pumped through a reactor, offers numerous advantages over traditional batch processing, often leading to higher yields and improved safety.[17][18][19]

Causality Behind Improved Yields in Flow Chemistry:

  • Superior Heat and Mass Transfer: Flow reactors have a much higher surface-area-to-volume ratio compared to batch reactors.[17][20] This allows for near-instantaneous heating or cooling, providing precise temperature control that can minimize side reactions and product degradation.[17]

  • Enhanced Mixing: Rapid and efficient mixing in flow reactors ensures a homogeneous reaction mixture, leading to more consistent product formation and higher yields.[17]

  • Reduced Reaction Times: The precise control over reaction parameters in flow systems often allows for significantly shorter reaction times compared to batch processes.[17]

  • Increased Safety: The small internal volume of flow reactors means that only a small amount of material is reacting at any given time, which is particularly beneficial when working with hazardous reagents or intermediates.[18][19]

Experimental Protocol: A Generalized Flow Chemistry Setup

  • Reagent Preparation: Prepare solutions of your starting materials at the desired concentrations.

  • System Setup: Connect syringe pumps containing the reactant solutions to a T-mixer, which then feeds into the flow reactor (e.g., a heated or cooled coil, or a packed-bed reactor).

  • Parameter Control: Set the desired flow rates on the syringe pumps to control the stoichiometry and residence time. Set the temperature of the reactor.

  • Reaction Initiation: Start the pumps to initiate the continuous flow of reactants through the reactor.

  • Steady State: Allow the system to reach a steady state, where the reaction conditions and product output are constant.[17]

  • Collection: Collect the product stream at the reactor outlet.

  • Analysis: Analyze the collected product to determine yield and purity.

Flow_Chemistry_Workflow cluster_reactants Reactant Delivery cluster_reaction Reaction Zone cluster_output Product Collection & Analysis PumpA Syringe Pump A (Reactant 1) Mixer T-Mixer PumpA->Mixer PumpB Syringe Pump B (Reactant 2) PumpB->Mixer Reactor Flow Reactor (Heated/Cooled Coil) Mixer->Reactor Controlled Residence Time Collection Product Collection Reactor->Collection Product Stream Analysis Analysis (LC-MS, GC, NMR) Collection->Analysis

Caption: A generalized experimental workflow for a flow chemistry setup.

Biocatalysis: Harnessing Nature's Catalysts

Q: My synthesis involves multiple protection and deprotection steps, leading to a long and low-yielding route. Can enzymes simplify this process?

A: Biocatalysis, the use of enzymes to catalyze chemical reactions, can be a powerful strategy to improve yields, particularly by increasing selectivity and reducing the number of synthetic steps.[21][22]

Why Biocatalysis Leads to Higher Yields:

  • High Specificity: Enzymes often exhibit exceptional chemo-, regio-, and stereoselectivity, which can eliminate the need for protecting groups and reduce the formation of byproducts.[21][23]

  • Mild Reaction Conditions: Most enzymatic reactions occur in water under mild temperature and pH conditions, which can prevent the degradation of sensitive molecules.[21]

  • Telescoped Reactions (Cascades): Multiple enzymatic reactions can sometimes be performed in a single pot (a "cascade" reaction), which eliminates the need for intermediate workups and purifications, thereby increasing the overall yield.[21]

Data Presentation: Comparison of Traditional vs. Biocatalytic Routes

FeatureTraditional SynthesisBiocatalytic Synthesis
Number of Steps Often multiple steps with protection/deprotectionCan significantly shorten synthetic routes[21]
Reaction Conditions Often harsh (high temp, extreme pH)Mild (aqueous, ambient temp/pressure)[22]
Selectivity May require protecting groupsHigh chemo-, regio-, and stereoselectivity[23]
Overall Yield Can be low due to multiple stepsOften higher due to fewer steps and higher selectivity[21]
Environmental Impact Can generate significant wasteGenerally considered a "green chemistry" approach[21]

Experimental Protocol: A General Approach to Biocatalytic Screening

  • Enzyme Selection: Based on the desired transformation, select a panel of commercially available enzymes (e.g., lipases for ester hydrolysis, ketoreductases for ketone reduction).

  • Reaction Setup: In separate vials, dissolve the substrate in a suitable buffer. Add the respective enzyme to each vial.

  • Incubation: Incubate the reactions at the optimal temperature for the enzymes, typically with gentle shaking.

  • Monitoring: Monitor the progress of each reaction over time using an appropriate analytical technique (e.g., HPLC, GC).

  • Workup: Once the reaction is complete, quench the reaction (e.g., by adding an organic solvent to precipitate the enzyme).

  • Extraction and Purification: Extract the product with an organic solvent and purify as necessary.

  • Analysis: Determine the conversion and enantiomeric excess (if applicable) to identify the best-performing enzyme.

Photoredox Catalysis: Unlocking Novel Reactivity with Light

Q: My desired transformation is proving difficult to achieve with traditional thermal methods, resulting in low yields or no reaction. Could photoredox catalysis offer an alternative pathway?

A: Yes, photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, enabling a wide range of transformations that are often difficult or impossible to achieve with conventional methods.[24] This can open up entirely new and more efficient synthetic routes.

How Photoredox Catalysis Can Improve Yields:

  • Novel Bond Formations: It allows for the formation of C-C and C-heteroatom bonds under mild conditions.

  • Radical Intermediates: The generation of radical intermediates can lead to unique reactivity and selectivity.[25]

  • Overcoming High Activation Barriers: Light energy can be used to overcome high activation barriers that would require harsh conditions in thermal reactions.[26]

Photoredox_Catalysis_Cycle PC PC PC_excited PC* PC->PC_excited hv (light) Substrate Substrate (A) Radical_Cation A•+ PC_excited->Radical_Cation PC_reduced PC•- PC_excited->PC_reduced SET Substrate->Radical_Cation Oxidation Product Product (B) Radical_Cation->Product Reaction PC_reduced->PC SET Sacrificial_Agent Sacrificial Reductant (D) Oxidized_Agent D•+ PC_reduced->Oxidized_Agent Sacrificial_Agent->Oxidized_Agent Oxidation

Caption: A simplified diagram of a general photoredox catalytic cycle.

Note: The specific design of a photoredox reaction will depend heavily on the desired transformation. It is crucial to consult the primary literature for detailed protocols and catalyst selection for your specific application.

Conclusion

Low reaction yields are a multifaceted problem that requires a systematic and informed approach to resolve. By first meticulously troubleshooting the existing reaction to identify the root cause, researchers can often make significant improvements through careful optimization. However, when a reaction is fundamentally inefficient, exploring alternative synthetic routes is not just a viable option but a strategic necessity. Strategies such as flow chemistry, biocatalysis, and photoredox catalysis represent powerful tools in the modern chemist's arsenal, offering pathways to higher yields, increased efficiency, and more sustainable synthetic processes.

References

  • How Do You Optimize Conditions For A Higher Percent Yield? - Chemistry For Everyone. (2025). YouTube.
  • Tips & Tricks: (How to Improve) Yield - Department of Chemistry : University of Rochester. (n.d.). University of Rochester.
  • The Hitchhiker's guide to biocatalysis: recent advances in the use of enzymes in organic synthesis. (2020). Chemical Science.
  • How Do You Optimize Chemical Reaction Yields? - Chemistry For Everyone. (2025). YouTube.
  • Reaction Condition Optimization Services - BOC Sciences. (n.d.). BOC Sciences.
  • Batch vs. Continuous Process - Flow Chemistry - Kilolabs. (n.d.). Kilolabs.
  • How do you improve percentage yield in a reaction? - TutorChase. (n.d.). TutorChase.
  • Flow Chemistry vs. Batch Processes - Aragen Life Sciences. (n.d.). Aragen Life Sciences.
  • A Brief Introduction to Chemical Reaction Optimization - PMC - PubMed Central. (n.d.).
  • Reaction Condition Optimization - Creative Biolabs. (n.d.).
  • What Causes A Low Percent Yield In Chemical Reactions? - Chemistry For Everyone. (2025). YouTube.
  • How Can You Explain Low Percent Yield In Chemistry? - YouTube. (2025). YouTube.
  • Recent Advances in Biocatalysis for Drug Synthesis - PMC - NIH. (n.d.).
  • Synthesis - General tips for improving yield? : r/chemistry - Reddit. (2020). Reddit.
  • What could be reason for getting a very low yield in organic chemistry? - Quora. (2015). Quora.
  • Power of Biocatalysis for Organic Synthesis | ACS Central Science - ACS Publications. (2021).
  • Power of Biocatalysis for Organic Synthesis - PMC - PubMed Central - NIH. (n.d.).
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Technical Support Center: Navigating the Complexities of Indazole Ring Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the intricate art of indazole functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively engaged in the synthesis and modification of indazole-containing compounds. Indazoles are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] However, their unique electronic structure and the presence of two reactive nitrogen atoms present a distinct set of challenges that can often lead to experimental roadblocks.[3][4]

This resource moves beyond simple protocols. It is structured to provide deep, mechanistic insights and practical, field-tested solutions to the most common issues encountered in the lab. Here, we will dissect the "why" behind the "how," empowering you to troubleshoot effectively and innovate in your synthetic strategies.

Section 1: The Regioselectivity Conundrum: N1 vs. N2 Functionalization

One of the most frequent and formidable challenges in indazole chemistry is controlling the regioselectivity of substitution on the pyrazole ring's nitrogen atoms.[3] The 1H- and 2H-indazole tautomers coexist, with the 1H-tautomer generally being the more thermodynamically stable form.[3][4][5] However, kinetic and thermodynamic factors can be manipulated to favor one isomer over the other.

Frequently Asked Questions (FAQs)

Q1: My N-alkylation reaction is producing an inseparable mixture of N1 and N2 isomers. How can I improve the selectivity?

A1: This is a classic indazole problem. The ratio of N1 to N2 alkylated products is highly sensitive to reaction conditions.[3] Key factors to consider are the base, solvent, temperature, and the nature of your electrophile and indazole substituents.[3][6]

  • For Preferential N1-Alkylation: N1-substituted indazoles are often the thermodynamically favored product.[3]

    • Protocol Insight: Employing a strong, non-nucleophilic hydride base like sodium hydride (NaH) in an aprotic polar solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) typically provides high selectivity for the N1 position.[3][6] The sodium cation is believed to coordinate with the N2 atom, sterically hindering attack at that position and directing the electrophile to N1.[6]

    • Troubleshooting: If you are still observing a mixture, ensure your NaH is fresh and highly active. The reaction temperature should be kept low initially (e.g., 0 °C) during deprotonation before adding the electrophile and slowly warming to room temperature.

  • For Preferential N2-Alkylation: Achieving N2 selectivity often requires overcoming the thermodynamic preference for N1.

    • Protocol Insight: Conditions that favor kinetic control can promote N2 substitution. Using a weaker base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile can increase the proportion of the N2 isomer. Certain phase-transfer catalysts in a biphasic system have also been shown to favor N2 alkylation.

    • Troubleshooting: The presence of electron-withdrawing groups at the C7 position of the indazole ring can electronically favor N2 substitution.[3] If your substrate allows, this can be a powerful directing element.

Q2: Do I always need to use a protecting group for N-functionalization?

A2: Not always, but it is highly recommended, especially for subsequent C-H functionalization or cross-coupling reactions where the unprotected N-H can interfere with the catalyst.[7] For simple N-alkylations or arylations where you are targeting the nitrogen, direct functionalization is common, but you must be prepared to address the regioselectivity issue.

Decision Workflow for N-Alkylation Regioselectivity

N_Alkylation_Strategy start Goal: N-Alkylation of Indazole target_isomer Desired Isomer? start->target_isomer n1_path N1-Alkylation target_isomer->n1_path N1 n2_path N2-Alkylation target_isomer->n2_path N2 n1_conditions Conditions: - Base: NaH - Solvent: THF or DMF - Temp: 0°C to RT n1_path->n1_conditions substituent_effect Substituent Effects? (e.g., EWG at C7) n2_path->substituent_effect n2_conditions Conditions: - Base: K₂CO₃, Cs₂CO₃ - Solvent: DMF, Acetonitrile - Consider Phase-Transfer Catalysis substituent_effect->n2_conditions No n2_favored Enhances N2 Selectivity substituent_effect->n2_favored Yes n2_favored->n2_conditions no_effect Standard Conditions Apply

Caption: Decision tree for N-alkylation strategies.

Section 2: Targeting the C3 Position: A Hub for Diversification

The C3 position of the indazole ring is a critical site for introducing diversity in drug discovery programs.[4][8] Functionalization at this position, however, can be challenging and often requires pre-activation, typically through halogenation.

Troubleshooting Guide: C3 Functionalization
Problem Potential Cause(s) Recommended Solution(s)
Low yield during C3-iodination Insufficiently basic conditions; Inactive iodine source.Use a strong base like KOH in DMF with I₂. Ensure the reaction is protected from light to prevent iodine sublimation and decomposition.[8] For N-protected indazoles, direct lithiation followed by quenching with iodine can be a high-yielding alternative.
Failure of C3-arylation (Minisci-type radical reaction) Unfavorable electronics of the indazole ring for radical addition.Direct C3-alkylation or arylation via Minisci reactions can give low yields due to the electronic nature of the indazole five-membered ring.[4] A more reliable approach is a two-step sequence: C3-halogenation followed by a palladium-catalyzed cross-coupling reaction.[8]
Poor conversion in C3 Suzuki-Miyaura coupling Catalyst deactivation; Poor quality of boronic acid; N-H interference.Ensure your palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) is active.[7] Use fresh, high-purity boronic acid or consider converting it to a more stable boronate ester.[7] N-protection of the indazole (e.g., with a Boc or SEM group) is strongly recommended to prevent catalyst inhibition.[7][9]
Formation of de-iodinated side product Competing hydrodehalogenation pathway.This is common with electron-deficient aryl halides.[7] Switch to a more sterically hindered phosphine ligand to disfavor the reductive pathway. Using a weaker inorganic base (e.g., K₃PO₄) instead of a strong organic base may also suppress this side reaction.[7]
Experimental Protocol: Robust C3-Iodination of 1H-Indazole
  • Preparation: To a solution of 1H-indazole (1.0 equiv) in anhydrous DMF, add finely ground potassium hydroxide (KOH) (2.0 equiv) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).

  • Reaction: Stir the resulting suspension at room temperature for 30 minutes. Then, add a solution of iodine (I₂) (1.5 equiv) in DMF dropwise.

  • Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Work-up: Quench the reaction by pouring it into an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

This protocol is adapted from general procedures for indazole halogenation.[8]

Section 3: The Frontier of C-H Functionalization

Direct C-H functionalization is a highly atom-economical and efficient strategy for modifying the indazole core.[10][11] However, achieving high regioselectivity on the six-membered carbocyclic ring or differentiating between the C-H bonds on an N-aryl substituent can be a significant hurdle.[11][12]

Frequently Asked Questions (FAQs)

Q1: I want to functionalize the C7 position of my 1H-indazole. What is the best approach?

A1: The C7 position is often challenging to functionalize directly. A common strategy involves using a directing group. For instance, an electron-withdrawing group at the C4 position can direct oxidative arylation to the C7 position.[13] Alternatively, some palladium-catalyzed oxidative alkenylation reactions have shown regioselectivity for C7, even without a directing group, although this can be substrate-dependent.[12]

Q2: How can I achieve ortho-functionalization on a 2-aryl-2H-indazole?

A2: The 2-aryl-2H-indazole scaffold is well-suited for directed ortho-C-H functionalization.[11] The N1 atom of the indazole ring can act as an effective directing group, coordinating to a transition metal catalyst (commonly Rh(III) or Ru(II)) and directing the functionalization to the ortho position of the N2-aryl ring.[14][15]

Conceptual Workflow: Directed C-H Functionalization

CH_Activation Substrate 2-Aryl-2H-Indazole Coordination Coordination of Catalyst to Indazole N1 Substrate->Coordination Catalyst Rh(III) or Ru(II) Catalyst (e.g., [Cp*RhCl₂]₂) Catalyst->Coordination Activation C-H Activation at ortho-Position of Aryl Ring Coordination->Activation Intermediate Formation of Metallacycle Intermediate Activation->Intermediate Coupling Coupling with Partner (e.g., Alkyne, Alkene) Intermediate->Coupling Product ortho-Functionalized Product Coupling->Product

Caption: Mechanism of directed ortho-C-H functionalization.

Section 4: Leveraging Modern Synthetic Methods

The field of indazole functionalization is continually evolving, with photoredox and electrochemical methods emerging as powerful tools for achieving novel transformations under mild conditions.[16][17]

  • Visible-Light Photoredox Catalysis: This technique allows for the generation of radical intermediates under gentle conditions, enabling functionalizations that are difficult to achieve with traditional thermal methods.[18] For example, photoredox catalysis has been successfully employed for the C3-amidation and C3-trifluoromethylation of 2H-indazoles.[8][19]

    • Troubleshooting Tip: If your photoredox reaction is not proceeding, ensure your solvent is thoroughly degassed to remove oxygen, which can quench the excited state of the photocatalyst. The choice of photocatalyst (e.g., Eosin Y, Methylene Blue, 4CzIPN) is also critical and may require screening.[8][19]

Conclusion

The functionalization of the indazole ring, while challenging, offers a rich landscape for chemical innovation. By understanding the underlying electronic and steric factors that govern its reactivity, researchers can overcome common hurdles related to regioselectivity and reactivity. This guide provides a framework for logical troubleshooting and the strategic application of both established and emerging synthetic methodologies. We encourage you to use this resource not as a rigid set of instructions, but as a foundation upon which to build your own robust and creative solutions.

References

  • Giraud, F., Anizon, F., & Moreau, P. (2022). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Targets in Heterocyclic Systems, 25, 100.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Recent advances in C–H functionalization of 2H-indazoles.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2019). Molecules, 24(23), 4345.
  • Recent Advances in C–H Functionalization of 2H-Indazoles | Request PDF. (2021). ResearchGate.
  • Visible light-induced functionalization of indazole and pyrazole: a recent update. (2022).
  • Ghosh, S., Pyne, P., Ghosh, A., & Hajra, A. (2022). Ortho C-H Functionalizations of 2-Aryl-2H-Indazoles. Chemistry Record, 22(10), e202200158.
  • Li, Y., Ji, Y., Ding, Q., et al. (2015). Photocatalytic Direct C3-Amidation of 2H-Indazole. The Journal of Organic Chemistry, 80(11), 5968-5974.
  • Visible light photoredox catalysis: synthesis of indazolo[2,3-a]quinolines from 2-(2-nitrophenyl)-1,2,3,4-tetrahydroquinolines. (2013). Organic Letters, 15(19), 5044-5047.
  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023).
  • C-H functionalization of 2H-indazole. (n.d.). ResearchGate.
  • Regioselective protection at N-2 and derivatization at C-3 of indazoles. (2006). The Journal of Organic Chemistry, 71(14), 5392-5395.
  • A plausible mechanism for the synthesis of 1H-indazoles 59 via hydrazine-directed C−H functionalization with 1-alkynylcyclobutanols 58. (n.d.). ResearchGate.
  • Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions | Request PDF. (2018). ResearchGate.
  • Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Deriv
  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. (2021).
  • Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Deriv
  • Romero, N. A., & Nicewicz, D. A. (2016). Photoredox Catalysis in Organic Chemistry. Chemical Reviews, 116(17), 10075-10166.
  • Regioselective Synthesis of 2H-Indazoles through Ga/Al- and Al-Mediated Direct Alkylation Reactions of Indazoles. (2014). ResearchGate.
  • (PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. (2019). ResearchGate.
  • Sambiagio, C., et al. (2018). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chemical Society Reviews, 47(17), 6603-6743.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis.
  • Organic Syntheses Procedure. (n.d.). indazole.
  • Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. (2017).
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  • From Established to Emerging: Evolution of Cross-Coupling Reactions. (2024). The Journal of Organic Chemistry.

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Technical Support Center: Optimizing Catalyst Selection for Indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for indazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common experimental hurdles. Indazoles are a privileged scaffold in medicinal chemistry, and their efficient synthesis is paramount. This center provides in-depth, experience-driven advice to streamline your synthetic efforts.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the catalytic synthesis of indazoles.

Q1: What are the most common classes of catalysts for indazole synthesis?

A1: Transition metal catalysts are central to modern indazole synthesis, offering diverse pathways through C-H activation, cross-coupling, and cyclization reactions. The primary metals employed are:

  • Palladium (Pd): Widely used for C-H activation/intramolecular amination and cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig.[1][2][3] Common precursors include Pd(OAc)₂, PdCl₂(dppf), and Pd₂(dba)₃. These methods are valued for their high functional group tolerance.[2]

  • Copper (Cu): A cost-effective and versatile choice, copper catalysts like CuI, Cu₂O nanoparticles, and Cu(OAc)₂ are instrumental in coupling reactions, particularly for forming both C-N and N-N bonds in one-pot procedures.[1][4][5] They are often used in reactions involving aryl halides, hydrazines, and azides.[5]

  • Rhodium (Rh): Rhodium(III) catalysts are effective for C-H activation and annulation strategies.[6][7][8] For instance, they can catalyze the reaction of azobenzenes with aldehydes or alkynes to form the indazole core.[6][7]

Q2: How do I choose between a Palladium and a Copper catalyst for my reaction?

A2: The choice depends on the specific transformation, substrate, and desired outcome.

  • Choose Palladium for reactions requiring C-H functionalization of an unactivated arene or for standard cross-coupling reactions (Suzuki, Buchwald-Hartwig) with aryl halides.[2][3][9] Palladium catalysis often offers a broader substrate scope and milder reaction conditions, but can be more expensive and sensitive to air and moisture.[2][10]

  • Choose Copper for multicomponent reactions or when starting from less expensive starting materials like o-chloroarylhydrazones.[5][11] Copper is particularly adept at cascade reactions that form multiple bonds in a single operation and is generally more economical.[1][5]

Q3: What is the role of the ligand, and how do I select one?

A3: Ligands are critical for stabilizing the metal center, modulating its reactivity, and influencing selectivity. They can be broadly categorized by their electronic and steric properties.

  • Mechanism of Action: In a typical Pd-catalyzed C-H activation, the ligand facilitates the cyclometalation step and the subsequent reductive elimination to release the product.[9][12] The choice of ligand can dramatically impact reaction yield and efficiency.[13][14]

  • Selection Strategy: There is no universal ligand. For Pd-catalyzed aminations, bulky, electron-rich phosphine ligands like tBuXPhos or Josiphos are often effective.[4][10] For Suzuki couplings, ligands like dppf are common.[3][15] It is often necessary to screen a small panel of ligands (e.g., phosphines, N-heterocyclic carbenes) to find the optimal choice for a specific substrate.

Q4: Why is the choice of base and solvent critical?

A4: The base and solvent are not passive components; they are integral to the catalytic cycle.

  • Base: The base's primary role is often to deprotonate a substrate or participate in the regeneration of the active catalyst. For instance, in Suzuki couplings involving unprotected indazoles, milder bases like K₂CO₃ or Cs₂CO₃ are preferred to prevent side reactions that can occur with strong bases like KOtBu.[10] In some Pd-catalyzed C-H aminations, a carbonate base like Cs₂CO₃ is employed.[4]

  • Solvent: The solvent must solubilize the reactants and catalyst while being compatible with the reaction conditions. Aprotic polar solvents like DMSO, DMF, or dioxane are frequently used.[4][10][15] It is crucial that solvents are anhydrous and degassed, as water and oxygen can deactivate many catalyst systems.[10]

Section 2: Troubleshooting Guide

This guide provides structured solutions to common problems encountered during catalyst-driven indazole synthesis.

Problem 1: Low or No Conversion/Yield

Low conversion is a frequent issue. A systematic approach is key to identifying the root cause.

G start Low or No Yield Observed reagent_check 1. Check Reagent Quality (Substrates, Base, Solvent) start->reagent_check catalyst_check 2. Evaluate Catalyst System (Pd/Cu Source, Ligand, Additives) reagent_check->catalyst_check Reagents are high quality condition_check 3. Optimize Reaction Conditions (Temperature, Time, Atmosphere) catalyst_check->condition_check Catalyst & ligand are suitable success Successful Coupling condition_check->success Optimization successful reagent_purity Substrate pure? Base anhydrous? Solvent degassed? reagent_purity->reagent_check catalyst_activity Catalyst active? Ligand appropriate? Co-oxidant needed (e.g., Cu(OAc)₂)? catalyst_activity->catalyst_check

Caption: Troubleshooting workflow for low-yield reactions.

Possible Causes & Solutions:

  • Cause 1a: Inactive or Deactivated Catalyst

    • Why it happens: Palladium and copper catalysts can be sensitive to air, moisture, and impurities.[10] Improper storage or handling, or impurities in the starting materials (e.g., unreacted starting material from a previous step), can poison the catalyst.[10]

    • Solution:

      • Use Fresh Catalyst: Ensure the catalyst is from a reliable source and has been stored correctly under an inert atmosphere.

      • Inert Atmosphere: Always set up reactions under an inert atmosphere (Argon or Nitrogen).[10]

      • Degas Solvents: Use properly degassed, anhydrous solvents.

      • Additives: For some Pd(II)-catalyzed C-H activations, co-oxidants like Cu(OAc)₂ or silver salts (e.g., AgOCOCF₃) are required to regenerate the active catalyst and can significantly improve conversion.[2]

  • Cause 1b: Suboptimal Ligand or Base

    • Why it happens: The ligand-metal interaction is highly specific to the substrate. A ligand that works for one substrate may fail for another due to steric hindrance or differing electronic requirements.[10] Similarly, the base must be strong enough to facilitate the reaction but not so strong that it causes substrate decomposition or side reactions.[1]

    • Solution:

      • Screen Ligands: If yield is low, screen a small, diverse panel of ligands. See the table below for starting points.

      • Screen Bases: Test a range of bases, such as K₂CO₃, Cs₂CO₃, K₃PO₄, and DBU, to find the optimal choice.

  • Cause 1c: Incorrect Reaction Temperature or Time

    • Why it happens: C-H activation and cross-coupling reactions have an activation energy barrier that must be overcome. If the temperature is too low, the reaction may not proceed. Conversely, if it's too high, catalyst decomposition or side product formation can occur.

    • Solution:

      • Systematic Temperature Screen: Run the reaction at a range of temperatures (e.g., 80°C, 100°C, 120°C) to find the sweet spot.

      • Monitor Over Time: Track the reaction progress using TLC or LC-MS to determine the optimal reaction time and to check for product decomposition over extended periods.

Problem 2: Poor Regioselectivity (N1 vs. N2 Isomers)

When functionalizing the indazole core itself (e.g., via alkylation or arylation), controlling regioselectivity between the N1 and N2 positions is a common challenge.[16] The 1H-indazole tautomer is generally more stable than the 2H-form.[17]

Possible Causes & Solutions:

  • Cause 2a: Kinetic vs. Thermodynamic Control

    • Why it happens: The initial site of reaction (kinetic product) may not be the most stable product (thermodynamic product). Reaction conditions can favor one over the other.[18]

    • Solution:

      • Kinetic Control (Favors N2): Shorter reaction times and lower temperatures often favor the formation of the N2-isomer.[18]

      • Thermodynamic Control (Favors N1): Longer reaction times and higher temperatures can allow for isomerization to the more stable N1-product.[18]

  • Cause 2b: Steric and Electronic Effects

    • Why it happens: Substituents on the indazole ring can direct incoming groups. Bulky groups at the C7 position can sterically hinder the N1 position, favoring N2 functionalization. Electron-withdrawing groups can influence the nucleophilicity of the adjacent nitrogen.[19]

    • Solution:

      • Base/Counter-ion Effects: The choice of base can influence selectivity. For example, using NaH in THF has been shown to favor N1 alkylation, potentially through chelation of the sodium cation between the N2 nitrogen and a C3 substituent.[19][20]

      • Solvent Polarity: Varying the solvent can alter the reaction outcome by differentially solvating the transition states leading to the two isomers.

Table 1: Catalyst System Starting Points for Indazole Synthesis
Synthesis MethodMetal SourceRecommended Ligand(s)Typical BaseCommon Solvent(s)Reference
C-H Amination Pd(OAc)₂None (co-oxidant used)N/ADMSO[2]
Intramolecular Amination Pd(OAc)₂dppftBuONaToluene[16]
Suzuki Coupling PdCl₂(dppf)dppf (in complex)K₂CO₃1,4-Dioxane/H₂O[3]
Multicomponent (from o-haloaldehyde) Cu₂O-NPs or CuILigand-free or PhenanthrolineN/A (uses NaN₃)PEG or DMF[4][5]
C-H Annulation [RhCpCl₂]₂None (Cp is ligand)NaOAcDioxane[6]

Section 3: Standard Operating Protocol

General Protocol for a Palladium-Catalyzed C-H Activation/Amination Screening Reaction

This protocol is a general guideline and must be adapted for specific substrates and reactions.

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the hydrazone starting material (1.0 equiv), Pd(OAc)₂ (0.05 - 0.10 equiv), a co-oxidant such as Cu(OAc)₂ (1.0 - 2.0 equiv), and any additional additives like AgOCOCF₃ (2.0 equiv).[2]

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Using a syringe, add the anhydrous, degassed solvent (e.g., DMSO) to the vial.

  • Reaction: Place the vial in a pre-heated heating block or oil bath set to the desired temperature (e.g., 50-120 °C).

  • Monitoring: Stir the reaction for the specified time (e.g., 12-24 hours). Monitor the reaction's progress by taking small aliquots (via syringe) and analyzing them by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Section 4: Visual Guides

Catalyst Selection Workflow

start Goal: Synthesize Indazole q1 What is the key bond formation? start->q1 ch_act Intramolecular C-N bond via C-H Activation q1->ch_act C-H Functionalization cc_bond C-C bond (e.g., Arylation) q1->cc_bond Cross-Coupling multicomp Multiple bonds (C-N, N-N) in one pot q1->multicomp Cascade Reaction pd_cat Try Palladium Catalyst e.g., Pd(OAc)₂ with oxidant ch_act->pd_cat rh_cat Consider Rhodium Catalyst for [4+1] annulation ch_act->rh_cat suzuki Try Suzuki-Miyaura e.g., PdCl₂(dppf) + boronic acid cc_bond->suzuki cu_cat Try Copper Catalyst e.g., CuI or Cu₂O-NPs multicomp->cu_cat

Caption: Decision tree for initial catalyst selection.

Simplified Catalytic Cycle for Pd-Catalyzed C-H Amination

sub Substrate (Hydrazone) + Pd(II) palladacycle Palladacycle Intermediate (C-H Activation) sub->palladacycle reductive_elim C-N Reductive Elimination palladacycle->reductive_elim product Indazole Product reductive_elim->product pd0 Pd(0) reductive_elim->pd0 releases reoxidation Re-oxidation (e.g., by Cu(II)) pd0->reoxidation pd2 Pd(II) reoxidation->pd2 pd2->sub regenerates catalyst

Caption: Pd(II)/Pd(0) cycle for C-H activation/amination.[2][12]

References

  • Organic Chemistry Portal. (n.d.). Indazole synthesis.
  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis.
  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169. [Link]
  • Chen, X., Engle, K. M., Wang, D. H., & Yu, J. Q. (2009). Palladium(II)-catalyzed C-H activation/C-C cross-coupling reactions: versatility and practicality. Angewandte Chemie (International ed. in English), 48(28), 5094–5115. [Link]
  • Yadav, R., & Singh, A. K. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(7), 1205–1238. [Link]
  • Umeda, N., Hirano, K., Satoh, T., & Miura, M. (2007). Palladium-Catalyzed C−H Activation/Intramolecular Amination Reaction: A New Route to 3-Aryl/Alkylindazoles. Organic Letters, 9(15), 2951–2954. [Link]
  • Reddit. (2021). Indazole synthesis discussion.. Mechanism of this reaction? r/OrganicChemistry.
  • Keating, S. T., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1033-1044. [Link]
  • Kumar, M. R., Park, A., Park, N., & Lee, S. (2011). Consecutive Condensation, C–N and N–N Bond Formations: A Copper-Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole. Organic Letters, 13(13), 3542–3545. [Link]
  • Song, J. J., & Yee, N. K. (2000). A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. Organic Letters, 2(4), 519–521. [Link]
  • Mondal, K., Ghosh, P., & Hajra, A. (2023). Cu-Catalyzed Regioselective C–H Amination of 2H-Indazoles for the Synthesis of Indazole-Containing Indazol-3(2H)-ones. The Journal of Organic Chemistry, 88(8), 5129–5137. [Link]
  • Das, A., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 14(36), 26494-26504. [Link]
  • Stuart, D. R., Villemure, E., & Fagnou, K. (2010). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. Journal of the American Chemical Society, 132(45), 15832–15834. [Link]
  • Seela, F., & Peng, X. (2004). Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). Nucleosides, Nucleotides & Nucleic Acids, 23(1-2), 227–237. [Link]
  • Sambiagio, C., et al. (2014). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 47(11), 3229–3242. [Link]
  • Alam, M. S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Tetrahedron, 96, 132386. [Link]
  • Barbosa, Y. C. M., et al. (2019). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry, 15, 2490–2496. [Link]
  • Asif, M. (2023). Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. Current Organic Synthesis, 20(1). [Link]
  • Mondal, S., & Maiti, D. (2023). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines.
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  • Liu, W., et al. (2021). A direct synthesis method towards spirocyclic indazole derivatives via Rh(iii)-catalyzed C–H activation and spiroannulation. Organic Chemistry Frontiers, 8(21), 6016-6021. [Link]
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Technical Support Center: Monitoring Indazole Synthesis Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Indazole Synthesis Monitoring. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on effectively monitoring the progress of indazole synthesis reactions. As a Senior Application Scientist, my goal is to equip you with both the theoretical understanding and practical troubleshooting skills to ensure the success of your experiments.

Introduction to Reaction Monitoring in Indazole Synthesis

The synthesis of indazoles, a critical scaffold in medicinal chemistry, often involves multi-step processes where precise monitoring is paramount for optimizing reaction conditions, maximizing yields, and ensuring the purity of the final product.[1] This guide will delve into the most common analytical techniques used for this purpose: Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

We will explore not just the "how" but also the "why" behind each technique, providing you with the rationale to make informed decisions during your synthetic workflow.

Part 1: Troubleshooting Guides

This section addresses specific issues you may encounter during reaction monitoring, providing step-by-step solutions based on established principles.

Thin-Layer Chromatography (TLC) Troubleshooting

TLC is a rapid, cost-effective, and versatile technique for qualitatively tracking the progress of a reaction.[1][2][3] It allows for the simultaneous analysis of multiple samples, making it ideal for screening different reaction conditions.[4]

Common Problems & Solutions

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Streaking or Elongated Spots 1. Sample Overload: Too much sample has been applied to the plate.[5][6][7] 2. Highly Polar Compound: The compound has strong interactions with the stationary phase. 3. Acidic/Basic Nature of Compound: The compound is interacting with the slightly acidic silica gel.[8]1. Dilute the Sample: Prepare a more dilute solution of your reaction mixture before spotting. A 1% concentration is a good starting point.[6] 2. Modify the Mobile Phase: For acid-sensitive compounds, add a small amount of triethylamine (0.1–2.0%) to the mobile phase. For base-sensitive compounds, add a small amount of acetic or formic acid (0.1–2.0%).[5] 3. Change the Stationary Phase: Consider using reversed-phase TLC plates for highly polar compounds.[5]
Reactant and Product Spots Have Similar Rf Values 1. Inappropriate Mobile Phase: The chosen solvent system does not provide adequate separation.1. Systematically Vary Solvent Polarity: Adjust the ratio of your polar and non-polar solvents. If the spots are too high (high Rf), decrease the polarity of the mobile phase. If they are too low (low Rf), increase the polarity.[5] 2. Use a Co-spot: Spot the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture in the same spot) on the TLC plate. If the reaction is complete, the co-spot will appear as a single, elongated spot (like a snowman).[9]
No Spots are Visible on the TLC Plate 1. Sample is Too Dilute: The concentration of the compound is below the detection limit.[5][7] 2. Compound is Not UV-Active: The compound does not absorb UV light.[5] 3. Compound is Volatile: The compound may have evaporated from the plate.[5]1. Concentrate the Sample Spot: Apply the sample multiple times to the same spot, allowing the solvent to dry between applications.[5][7] 2. Use a Staining Method: Visualize the plate using a chemical stain such as potassium permanganate, iodine, or anisaldehyde.[5][9] 3. Minimize Drying Time: Develop the plate immediately after spotting.
Reaction in a High-Boiling Solvent (e.g., DMF, DMSO) Results in a Smear 1. Solvent Streaking: The high-boiling solvent is not fully evaporating from the plate before development.1. Pre-Elution Vacuum: After spotting the plate, place it under a high vacuum for a few minutes to remove the high-boiling solvent before placing it in the developing chamber.[9]

Experimental Protocol: Monitoring a Reaction with TLC

  • Prepare the TLC Plate: Using a pencil, gently draw a starting line approximately 1 cm from the bottom of a silica gel TLC plate.[8]

  • Spot the Plate:

    • Using a capillary tube, spot the starting material on the left side of the starting line.

    • In the middle, spot the reaction mixture.

    • On the right, co-spot the starting material and the reaction mixture.

  • Develop the Plate: Place the TLC plate in a developing chamber containing a suitable mobile phase. Ensure the solvent level is below the starting line.[5] Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp or by using an appropriate stain.[5]

  • Interpret the Results: The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing.

HPLC Troubleshooting

High-Performance Liquid Chromatography (HPLC) is a powerful quantitative technique for monitoring reaction progress, determining purity, and identifying byproducts.[10]

Common Problems & Solutions

Problem Potential Cause(s) Troubleshooting Steps & Solutions
High or Fluctuating Backpressure 1. Blockage in the System: Particulate matter may be blocking the column frit or tubing.[11] 2. Air Bubbles in the Pump: Air trapped in the pump can cause pressure fluctuations.[12][13]1. Isolate the Blockage: Systematically disconnect components (column, guard column, tubing) to identify the source of the high pressure.[11] If the column is blocked, try back-flushing it. 2. Degas the Mobile Phase and Prime the Pump: Ensure the mobile phase is properly degassed.[12] Prime the pump to remove any air bubbles.[13]
Baseline Noise or Drift 1. Contaminated Mobile Phase: Impurities or dissolved gas in the mobile phase.[12][14] 2. Detector Instability: Fluctuations in the detector lamp.[12][14]1. Prepare Fresh Mobile Phase: Use high-purity solvents and degas the mobile phase thoroughly.[12] 2. Allow the Detector to Warm Up: Ensure the detector lamp has had sufficient time to stabilize.
Peak Tailing or Fronting 1. Column Overload: Injecting too much sample.[14] 2. Column Degradation: The stationary phase of the column is deteriorating.[14]1. Reduce Injection Volume or Sample Concentration: Dilute your sample and inject a smaller volume. 2. Replace the Column: If the problem persists with a properly prepared sample, the column may need to be replaced.
Inconsistent Retention Times 1. Changes in Mobile Phase Composition: Inaccurate preparation or evaporation of the mobile phase.[13] 2. Flow Rate Inconsistency: Issues with the pump.[13]1. Prepare Fresh Mobile Phase: Ensure accurate measurement and mixing of mobile phase components. 2. Check the Pump: Check for leaks and ensure the pump is delivering a consistent flow rate.[13]

Workflow for HPLC Sample Analysis

hplc_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter with 0.45 µm Syringe Filter dissolve->filter vial Transfer to Autosampler Vial filter->vial inject Inject Sample vial->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Chromatogram detect->integrate quantify Identify & Quantify Peaks integrate->quantify report Generate Report quantify->report

Caption: A typical workflow for preparing and analyzing a reaction sample by HPLC.[10]

NMR Spectroscopy Troubleshooting

NMR spectroscopy provides detailed structural information and is invaluable for confirming the formation of the desired indazole product and identifying any side products.[15][16]

Common Problems & Solutions

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Unassigned Peaks in the Spectrum 1. Impurities: The sample contains starting materials, reagents, or side products.[17] 2. Unexpected Product: The reaction may have resulted in an unexpected isomer or rearranged product.[17]1. Compare with Starting Material Spectra: Run an NMR of your starting materials to identify their characteristic peaks. 2. Consider Possible Side Reactions: For indazole synthesis, a common side reaction is the formation of N-1 and N-2 regioisomers, which will have distinct NMR spectra.[15] 3. Utilize 2D NMR: Techniques like COSY and HMBC can help in elucidating the structure of unknown compounds.[15][16]
Distorted Peak Shapes and Shifting Positions 1. Poor Shimming: The magnetic field is not homogeneous. 2. Sample Inhomogeneity: The sample may not be fully dissolved or may contain solid particles.1. Re-shim the Spectrometer: Carefully shim the magnetic field to improve its homogeneity. 2. Ensure Complete Dissolution: Make sure your sample is fully dissolved in the NMR solvent. Filter the sample if necessary.
Difficulty in Quantitative Analysis 1. Overlapping Peaks: Signals from different compounds are overlapping, making accurate integration difficult.[18]1. Choose Non-Overlapping Signals: Identify peaks that are unique to the starting material and product and are well-resolved from other signals for integration.[18] 2. Use an Internal Standard: For accurate quantification, add a known amount of an internal standard to your sample.

Part 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the right analytical technique for monitoring my indazole synthesis?

A1: The choice of technique depends on the stage of your research and the information you need.

  • TLC is excellent for rapid, qualitative checks of reaction progress, especially when screening multiple conditions.[1]

  • HPLC and GC-MS are ideal for quantitative analysis, determining the purity of your product, and identifying byproducts.[10][19]

  • NMR Spectroscopy is the gold standard for structural elucidation, confirming the identity of your final product and any isolated intermediates or byproducts.[16][20]

Q2: What is the difference between qualitative and quantitative monitoring?

A2:

  • Qualitative analysis focuses on identifying the components present in a reaction mixture (e.g., starting material, product, byproducts).[21][22][23] TLC is a primarily qualitative technique.

  • Quantitative analysis aims to determine the amount or concentration of each component.[21][22][23] HPLC, GC-MS, and NMR (with an internal standard) are quantitative techniques.[19][24]

Q3: My indazole synthesis can lead to N-1 and N-2 alkylated isomers. How can I distinguish them?

A3: This is a common challenge in indazole synthesis.[15]

  • NMR Spectroscopy: 1D and 2D NMR techniques are powerful for differentiating these isomers. For example, in the HMBC spectrum, the protons of an alkyl group at the N-1 position will show a correlation to the C7a carbon of the indazole ring, while the protons of an alkyl group at the N-2 position will show a correlation to the C3 carbon.[15]

  • Chromatography: HPLC and GC can often separate the two isomers, allowing for their individual quantification.

Q4: How do I know when my reaction is complete?

A4: A reaction is generally considered complete when the limiting reagent is no longer detectable by your chosen analytical method.

  • TLC: The spot corresponding to the starting material is no longer visible.

  • HPLC/GC-MS: The peak corresponding to the starting material has disappeared or its area is no longer decreasing over time.

  • NMR: The signals corresponding to the starting material are absent in the spectrum of the reaction mixture.

Logical Flow for Reaction Monitoring

reaction_monitoring_logic start Start Reaction take_aliquot Take Aliquot from Reaction Mixture start->take_aliquot tlc_analysis Analyze by TLC take_aliquot->tlc_analysis is_sm_present Starting Material Present? tlc_analysis->is_sm_present continue_reaction Continue Reaction is_sm_present->continue_reaction Yes workup Work-up Reaction is_sm_present->workup No continue_reaction->take_aliquot purification Purification (e.g., Column Chromatography) workup->purification final_analysis Final Analysis (HPLC, NMR, GC-MS) purification->final_analysis end Pure Product final_analysis->end

Caption: A decision-making workflow for monitoring an indazole synthesis reaction.

References

  • A Researcher's Guide to Thin-Layer Chromatography (TLC) for Monitoring Indazole Synthesis. Benchchem.
  • Troubleshooting Thin Layer Chromatography. University of Rochester Department of Chemistry.
  • Troubleshooting for Thin Layer Chromatography. SiliCycle.
  • Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder.
  • Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall.
  • Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio.
  • The mass fragments of indole and indazole synthetic cannabimimetic... ResearchGate.
  • A Technical Guide to the Reaction Mechanisms of Indazole Synthesis. Benchchem.
  • Common side reactions in the synthesis of indazole-3-carboxamides. Benchchem.
  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores.
  • Common Issues in HPLC Analysis. Medikamenter Quality Services.
  • Top 10 Most Common HPLC Issues and How to Fix Them (2023). YouTube.
  • Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. RSC Publishing.
  • Difference between Qualitative and Quantitative Analysis in Organic Chemistry. Chemistry Simplified.
  • Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. MDPI.
  • The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs.
  • How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). JEOL.
  • NMR - Interpretation. Chemistry LibreTexts.
  • Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. NIH.
  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics.
  • Qualitative Analysis of Organic Compounds. BYJU'S.
  • 30 HPLC Problems and Solutions You Should Know. uHPLCs.
  • Troubleshooting Common HPLC Issues. Labcompare.com.
  • Difference Between Qualitative And Quantitative Analysis In Chemistry. Neet Chennai.
  • interpretation of NMR spectroscopy. Slideshare.
  • Thin-Layer Chromatography. Fisher Scientific.
  • SOLUTIONS FOR THIN LAYER CHROMATOGRAPHY. SiliCycle.
  • Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy. PubMed.
  • Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3-Methyl-6-nitro-1H-indazole. Benchchem.
  • AN OVERVIEW ON THIN LAYER CHROMATOGRAPHY. IJCRT.org.
  • Thin layer chromatography. PubMed.

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Technical Support Center: Recrystallization of Ethyl 5-fluoro-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Ethyl 5-fluoro-1H-indazole-3-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to provide expert guidance and troubleshooting solutions for the critical final step of recrystallization. Drawing upon established principles of physical organic chemistry and proven methodologies for analogous compounds, this guide will help you navigate common challenges to achieve high purity and optimal crystal morphology.

Introduction to Crystallization Challenges

This compound, a key intermediate in pharmaceutical synthesis, presents unique purification challenges. The presence of the polar indazole ring, the electron-withdrawing fluorine atom, and the ester functionality creates a molecule with moderate polarity. This intricate electronic nature can lead to variable solubility profiles and a propensity for issues such as oiling out, formation of polymorphs, and difficulty in achieving satisfactory crystal growth. This guide provides a systematic, question-and-answer-based approach to overcoming these obstacles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My crude this compound won't crystallize. What are the first steps to troubleshoot this?

A1: Failure to crystallize is one of the most common issues and typically points to a suboptimal solvent system or supersaturation problems.

Initial Diagnostic Workflow:

G start Crystallization Failure check_saturation Is the solution supersaturated? start->check_saturation scratch Scratch inner wall of the flask with a glass rod check_saturation->scratch Yes check_solvent Is there too much solvent? check_saturation->check_solvent No / Unsure seed Add a seed crystal (if available) scratch->seed cool Cool the solution in an ice bath seed->cool success Crystals Form cool->success fail Still No Crystals: Re-evaluate Solvent System cool->fail evaporate Reduce solvent volume (boil off or rotary evaporator) check_solvent->evaporate Yes check_solvent->fail No re_cool Attempt cooling and seeding again evaporate->re_cool re_cool->success re_cool->fail

Caption: Initial troubleshooting workflow for crystallization failure.

Detailed Explanation:

  • Induce Nucleation: Often, a supersaturated solution needs a nucleation site to initiate crystal growth.

    • Scratching: Gently scratching the inside of the flask with a glass rod can create microscopic imperfections on the glass surface that serve as nucleation points.

    • Seed Crystals: If you have a small amount of pure product from a previous batch, adding a single tiny crystal can trigger rapid crystallization.

    • Drastic Cooling: Placing the flask in an ice or ice/salt bath can sometimes provide the thermodynamic shock needed for nucleation.

  • Address Excess Solvent: This is the most frequent cause of crystallization failure. The compound may be too dilute to reach saturation upon cooling.

    • Solvent Reduction: Gently heat the solution to boil off a portion of the solvent. After reducing the volume by 10-20%, allow it to cool again. Repeat if necessary. For larger volumes, a rotary evaporator is more efficient.[1]

Q2: What is the best starting solvent system for recrystallizing this compound?

A2: Selecting the right solvent is paramount. The ideal solvent should dissolve the compound completely when hot but poorly when cold. For this compound, both single and mixed solvent systems should be considered.

Rationale for Solvent Selection:

  • The indazole core provides hydrogen bonding capabilities (N-H) and aromatic stacking interactions.

  • The ethyl ester group is a hydrogen bond acceptor and adds some polarity.

  • The fluoro substituent increases polarity and can participate in dipole-dipole interactions but generally reduces solubility in non-polar solvents.[2]

Based on these features and data from analogous compounds, the following solvents are recommended for screening.

Table 1: Recommended Solvents for Recrystallization Screening

Solvent SystemTypeRationale & CommentsReference
Ethanol SingleOften effective for indazole derivatives. Good balance of polarity.[3]
Methanol SingleSimilar to ethanol, but higher polarity may increase solubility at room temp (lower yield).[3]
Ethyl Acetate SingleGood solvent for many esters. Its moderate polarity is a good match.[4][5]
Toluene SingleProven effective for the non-fluorinated ethyl indazole-3-carboxylate. May require slow cooling.[6]
Ethanol/Water MixedA powerful combination. Dissolve in minimal hot ethanol, then add hot water dropwise until turbidity appears. Re-heat to clarify and then cool slowly.[3]
Ethyl Acetate/Hexane MixedA classic choice for moderately polar compounds. Dissolve in hot ethyl acetate and add hexane as the anti-solvent.[4]
Dichloromethane/Hexane MixedUseful if the compound is highly soluble in chlorinated solvents. DCM dissolves, hexane precipitates.[7]

Expert Tip: A rule of thumb is that solvents with functional groups similar to the solute are often good candidates. Therefore, alcohols (like ethanol) and esters (like ethyl acetate) are excellent starting points.[4]

Q3: My compound "oils out" instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is common with impure compounds or when cooling is too rapid.

Troubleshooting Workflow for Oiling Out:

G start Compound Oils Out reheat Re-heat solution to re-dissolve the oil start->reheat add_solvent Add a small amount of the 'good' solvent reheat->add_solvent slow_cool Allow to cool very slowly (e.g., in a warm water bath or on a cooling hotplate) add_solvent->slow_cool check_purity Is the crude material highly impure? slow_cool->check_purity success Crystals Form slow_cool->success pre_purify Consider pre-purification (e.g., charcoal treatment or a quick silica plug) check_purity->pre_purify Yes change_solvent Try a different, lower-boiling solvent system check_purity->change_solvent No pre_purify->start change_solvent->start

Caption: Decision process for resolving "oiling out".

Corrective Actions:

  • Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil. Add a small amount (5-10% more) of the hot solvent to ensure the saturation point is reached at a lower temperature.[1]

  • Slow Down Cooling: Rapid cooling is a primary cause. After dissolving, allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask (e.g., with glass wool) can promote the formation of larger, higher-purity crystals.

  • Change Solvents: If the problem persists, the boiling point of your solvent may be too high. Switch to a lower-boiling solvent system.

  • Address Impurities: High impurity levels can depress the melting point of the mixture, leading to oiling. If the oil has a distinct color, consider a charcoal treatment on the hot solution before filtration and cooling.

Q4: My yield is very low. How can I improve it?

A4: A low yield indicates that a significant portion of your compound remained dissolved in the mother liquor.

Strategies to Maximize Yield:

  • Minimize Solvent: The most critical factor is using the absolute minimum amount of hot solvent required to fully dissolve the crude product. Add the hot solvent portion-wise to the solid until it just dissolves.

  • Thorough Cooling: Ensure the crystallization flask is cooled for a sufficient amount of time in an ice bath (at least 20-30 minutes) to maximize precipitation.

  • Wash Wisely: When washing the filtered crystals, use a minimal amount of ice-cold recrystallization solvent. Using room temperature or warm solvent will re-dissolve some of your product.

  • Second Crop: The filtrate (mother liquor) still contains dissolved product. You can often recover a "second crop" of crystals by concentrating the mother liquor (e.g., by 50% on a rotary evaporator) and re-cooling. Note that the purity of the second crop is typically lower than the first.

Q5: I obtained two different crystal forms. What is happening?

A5: You are likely observing polymorphism, which is the ability of a compound to exist in multiple crystalline forms. This is a known phenomenon for indazole derivatives.[7] Different polymorphs can have different melting points, solubilities, and stabilities.

Managing Polymorphism:

  • Solvent Choice: The solvent system directly influences which polymorph is favored. For example, for indazole-3-carboxylic acid, Form A is isolated from DMF/water, while Form B is obtained from solvents like dichloromethane or ethyl acetate.[7]

  • Cooling Rate: The rate of cooling can also affect the resulting crystal form.

  • Consistency is Key: To ensure a consistent product, it is crucial to develop and strictly adhere to a standardized recrystallization protocol (solvent, temperature profile, agitation) once a desired crystal form is identified.

  • Characterization: If controlling the crystal form is critical for your application, you will need to characterize the different forms using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and microscopy.

Experimental Protocol: Recommended Starting Procedure

This protocol is a robust starting point based on methods for analogous compounds.[3][6]

  • Solvent Screening (Microscale):

    • Place ~20 mg of crude material into several small test tubes.

    • Add a candidate solvent (see Table 1) dropwise at room temperature. If it dissolves readily, it is not a good single recrystallization solvent.

    • If insoluble, heat the test tube in a sand or water bath. Add the solvent dropwise until the solid just dissolves.

    • Remove from heat and allow to cool to room temperature, then place in an ice bath.

    • Observe the quantity and quality of the crystals formed. The best solvent will yield a large amount of crystalline solid upon cooling.

  • Recrystallization (Preparative Scale):

    • Place the crude this compound in an appropriately sized Erlenmeyer flask with a stir bar.

    • Add the chosen solvent (e.g., ethanol) in small portions while heating the mixture to a gentle boil with stirring. Continue adding solvent until the solid is completely dissolved.

    • If using a mixed solvent system (e.g., Ethanol/Water), dissolve the solid in the minimum amount of hot ethanol. Then, add hot water dropwise until the solution becomes faintly cloudy (turbid). Add a few more drops of hot ethanol to re-clarify the solution.

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to complete the crystallization.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent.

    • Dry the crystals under vacuum to a constant weight.

Potential Impurities and Their Removal

The most likely impurity from the final esterification step is the starting material, 5-fluoro-1H-indazole-3-carboxylic acid .[8]

  • Removal: The carboxylic acid is acidic, while the ester is neutral. An aqueous wash of a solution of the crude product (e.g., in ethyl acetate) with a mild base like saturated sodium bicarbonate solution can effectively remove the unreacted acid. Following this, the organic layer can be dried and concentrated, and the resulting solid can be recrystallized.

References

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Coll. Vol. 10, p.422 (2004); Vol. 79, p.72 (2002).
  • Google Patents. (2021). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations.
  • Google Patents. (2019). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Chemsigma. (n.d.). This compound [1016-36-0].
  • Google Patents. (2011). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt.
  • Google Patents. (2004). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
  • National Center for Biotechnology Information. (n.d.). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. PubMed Central.
  • PubChem. (n.d.). Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate.
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  • PubMed. (n.d.). [N1-substituted 1H-indazole-3-ethyl carboxylates and 1H-indazole-3-hydroxamic acids].
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  • PubMed. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants.
  • Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.
  • Journal of Organic and Pharmaceutical Chemistry. (2022). N-Difluoromethylindazoles.
  • ChemSynthesis. (n.d.). 5-fluoro-1H-indazole-3-carboxylic acid.
  • ResearchGate. (2017). What is the solubility of water in fluorous (fluorinated) solvents?

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Managing reaction temperature for optimal indazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Indazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of temperature management during the synthesis of indazole derivatives. The following troubleshooting guides and FAQs address specific experimental issues, providing not only solutions but also the underlying scientific principles to empower your research.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common temperature-related challenges in a direct question-and-answer format.

Q1: My indazole synthesis is resulting in a low yield or has failed completely. How is temperature implicated?

A1: Suboptimal reaction temperature is a primary cause of low yield in many indazole syntheses. The effect of temperature is highly dependent on the specific synthetic route.

  • Causality: Many classical indazole syntheses, such as those involving condensation and cyclization, have significant activation energy barriers and require heating to proceed at a reasonable rate.[1] However, excessive heat can lead to the degradation of starting materials, intermediates, or the final indazole product, and can promote the formation of side products.[2] Conversely, modern, milder methods, such as those starting from o-aminobenzoximes, are designed to run at or below room temperature (0–23 °C); applying heat to these reactions can disrupt the selective activation of the desired functional groups, leading to a complex mixture of products.[1][3]

  • Troubleshooting & Optimization:

    • Systematic Temperature Screening: If literature protocols are not yielding expected results, perform small-scale parallel reactions across a temperature gradient (e.g., 80 °C, 100 °C, 120 °C) to identify the optimal point for your specific substrate. One study found that for a particular reaction, yields increased up to 110 °C but decreased at higher temperatures due to an increase in side reactions.[2]

    • Verify Method Compatibility: Ensure the temperature range you are using is appropriate for the chosen synthetic method. For instance, a Davis-Beirut reaction may proceed at a relatively mild 60 °C, whereas some copper-catalyzed three-component syntheses require temperatures around 120 °C.[4][5] For syntheses utilizing o-aminobenzoximes with methanesulfonyl chloride, the temperature should be strictly maintained between 0 °C and 23 °C.[3]

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting material and the formation of both the desired product and any byproducts at different temperatures. This will help determine if the issue is a lack of reactivity (incomplete conversion) or product degradation/side-product formation.

Q2: I'm observing significant side-product formation. What are common temperature-dependent side reactions?

A2: Elevated temperatures are a frequent cause of unwanted side reactions, leading to complex purification and reduced yields.

  • Causality: At higher temperatures, alternative reaction pathways with higher activation energies become accessible. This can lead to dimerization, polymerization, or rearrangement of intermediates, or even decomposition of the final product.[4]

  • Common Temperature-Induced Side Products:

    • Hydrazone/Dimer Formation: In syntheses involving hydrazine and aldehydes/ketones at elevated temperatures, side reactions like the formation of stable hydrazones that fail to cyclize or the dimerization of starting materials can occur.[4]

    • Wolff-Kishner Reduction: When synthesizing indazoles from o-fluorobenzaldehydes and hydrazine, high temperatures can promote a competitive Wolff-Kishner reduction of the intermediate hydrazone, yielding a fluorotoluene derivative instead of the indazole.[6][7]

    • Diazoamino Compounds: In the Jacobsen synthesis, which involves diazotization of o-toluidine derivatives, improper temperature control (rising above 25 °C) can lead to the formation of yellow diazoamino precipitates, which are undesired side products.[8]

  • Troubleshooting & Optimization:

    • Lower the Reaction Temperature: This is the most direct approach. Even a 10-20 °C reduction can significantly suppress the formation of high-energy byproducts.

    • Optimize Reagent Addition: For exothermic reactions, add reagents slowly and with efficient cooling (e.g., using an ice bath) to maintain a stable internal temperature.

    • Change the Synthetic Route: If side reactions persist, consider a milder, modern synthetic route. For example, converting an o-fluorobenzaldehyde to its O-methyloxime before reacting with hydrazine can eliminate the competing Wolff-Kishner reduction.[6]

Q3: My reaction is experiencing a thermal runaway (exotherm). How can I manage this?

A3: Certain indazole syntheses, particularly the Jacobsen synthesis involving the cyclization of an N-nitroso intermediate, are known to be exothermic.

  • Causality: The formation of the stable aromatic indazole ring from a high-energy intermediate like N-nitroso-o-acetotoluidide releases a significant amount of energy.[9] If this heat is not dissipated effectively, the reaction rate can accelerate uncontrollably, leading to a dangerous thermal runaway, solvent boiling, and the formation of decomposition products.

  • Troubleshooting & Protocol for Exotherm Management:

    • Strict Temperature Adherence: The internal temperature of the reaction must be carefully monitored and controlled. A classic procedure for the Jacobsen synthesis specifies maintaining the internal temperature at 35°C for one hour, followed by 40-45°C for several hours.[9]

    • Use of a Large Water Bath: A large, temperature-controlled water bath is essential for dissipating the heat of reaction effectively.[9] The internal temperature can initially be 5-10°C higher than the bath temperature due to the exotherm.[9]

    • Controlled Reagent Addition: In the preceding nitrosation step, the addition of nitrous gases must be controlled at a rate that keeps the reaction mixture between +1°C and +4°C.[9]

    • Scale-Up Caution: Be extremely cautious when scaling up exothermic reactions. The surface-area-to-volume ratio decreases on a larger scale, making heat dissipation less efficient. A thorough thermal hazard assessment is recommended for large-scale syntheses.[10]

Q4: I am getting a mixture of N1 and N2 alkylated indazoles. How does temperature influence this regioselectivity?

A4: Temperature can be a critical factor in controlling the regioselectivity of reactions on the indazole nitrogen atoms, often by dictating kinetic versus thermodynamic control. [11][12]

  • Causality (Kinetic vs. Thermodynamic Control):

    • Kinetic Product: The product that forms the fastest (i.e., has the lowest activation energy barrier). In some cases, N2-alkylation is the kinetic product.[6]

    • Thermodynamic Product: The most stable product. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer, and thus N1-substituted products are often the thermodynamic products.

    • Temperature's Role: At lower temperatures, reactions are often under kinetic control, favoring the product that forms fastest.[13][14] At higher temperatures, the reaction may become reversible, allowing equilibrium to be established. This is known as thermodynamic control, which favors the formation of the most stable product.[15]

  • Troubleshooting & Optimization:

    • Lower the Temperature: To favor the kinetic product (often the N2-isomer), conduct the reaction at a lower temperature.[6]

    • Increase Temperature & Reaction Time: To favor the thermodynamic product (often the N1-isomer), higher temperatures and longer reaction times may be necessary to allow the initial kinetic product to equilibrate to the more stable thermodynamic product.[6]

    • Solvent and Base Selection: Be aware that temperature is just one factor. The choice of base and solvent system can have a profound, and sometimes overriding, effect on regioselectivity.[6] For example, using NaH in THF often strongly favors N1-alkylation, regardless of temperature within a reasonable range.

Section 2: Data & Protocols

Table 1: Temperature Effects on Indazole Synthesis Yield
Synthetic Method PrecursorTemperature (°C)Yield (%)Observations & Reference(s)
2,6-bisbenzylidenecyclohexanone + Phenylhydrazine7055Yield increases with temperature up to 110 °C.[2]
2,6-bisbenzylidenecyclohexanone + Phenylhydrazine9072Yield increases with temperature up to 110 °C.[2]
2,6-bisbenzylidenecyclohexanone + Phenylhydrazine11085Optimal temperature for this specific reaction.[2]
2,6-bisbenzylidenecyclohexanone + Phenylhydrazine12070Yield decreases at higher temperatures due to side reactions.[2]
o-Aminobenzoxime + MsCl0-2375-94Mild conditions are crucial for this high-yield, metal-free method.[1][3]
N-nitroso-o-acetotoluidide35, then 40-4552-58Strict temperature control is required to manage the exotherm.[9]
2-bromobenzaldehyde + Amine + NaN₃ (Cu-catalyzed)120Moderate to GoodHigher temperatures are often required for these multi-component reactions.[5]
o-Nitrobenzyl bromide + Amine (Davis-Beirut)60GoodProceeds at a relatively low temperature in an alcoholic solvent.[4]
Experimental Protocol: Temperature-Controlled Synthesis of 1H-Indazole from o-Aminobenzoxime

This protocol is adapted from the mild, metal-free synthesis described by Counceller et al., where precise temperature control is key to high yields.[1][3][16]

Step 1: Oxime Formation (if starting from ketone)

  • Dissolve 1-(2-aminophenyl)ethanone (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in a mixture of ethanol and water.

  • Add a base (e.g., sodium acetate, 1.5 eq) and heat the mixture to 60 °C.

  • Monitor the reaction by TLC until the starting ketone is consumed.

  • Cool the mixture to room temperature and extract the oxime product.

Step 2: Cyclization to 1H-Indazole

  • Dissolve the purified o-aminobenzoxime (1.0 eq) in a suitable solvent like dichloromethane in a flask equipped with a magnetic stirrer and a thermometer.

  • Add triethylamine (1.5 eq) to the solution.

  • Crucially, cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add methanesulfonyl chloride (1.1 eq) dropwise over 30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours, then let it slowly warm to room temperature (approx. 23 °C) and stir for an additional 2-4 hours.

  • Monitor the reaction to completion by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure 1H-indazole.

Section 3: Visualized Workflows & Concepts

Diagram 1: General Troubleshooting Workflow for Low Yield

This diagram illustrates a logical sequence for diagnosing and solving low-yield issues where temperature is a potential factor.

G start Low Yield in Indazole Synthesis check_temp Is Reaction Temperature Optimal for Method? start->check_temp check_exotherm Is the Reaction Exothermic? check_temp->check_exotherm Yes too_low Action: Increase Temperature Systematically check_temp->too_low No (Too Low) too_high Action: Decrease Temperature Monitor Side Products check_temp->too_high No (Too High) exotherm_yes Action: Implement Strict Cooling Protocol (e.g., Ice Bath, Slow Addition) check_exotherm->exotherm_yes Yes re_evaluate Re-evaluate Yield check_exotherm->re_evaluate No too_low->re_evaluate too_high->re_evaluate exotherm_yes->re_evaluate

Caption: Troubleshooting workflow for low yield in indazole synthesis.

Diagram 2: Kinetic vs. Thermodynamic Control in N-Alkylation

This diagram illustrates the concept of how temperature can influence the N1/N2 product ratio in indazole alkylation.

G cluster_0 Reaction Conditions cluster_1 Products low_temp Low Temperature - Favors Kinetic Control - Fastest Reaction Dominates kinetic_prod Kinetic Product Often N2-Isomer (Less Stable) low_temp->kinetic_prod  Major Product high_temp High Temperature - Favors Thermodynamic Control - Reversible, Most Stable Product Dominates thermo_prod Thermodynamic Product Often N1-Isomer (More Stable) high_temp->thermo_prod  Major Product start Indazole Anion start->low_temp start->high_temp

Sources

Validation & Comparative

A Comparative Guide to Ethyl 5-fluoro-1H-indazole-3-carboxylate and Its Positional Isomers for Researchers in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The indazole nucleus, a privileged structure in numerous pharmacologically active agents, is a prime candidate for such modification. The position of a single fluorine atom on the indazole ring can profoundly influence a molecule's physicochemical properties and biological activity, altering its potency, selectivity, metabolic stability, and pharmacokinetic profile.

This guide provides an in-depth comparison of ethyl 5-fluoro-1H-indazole-3-carboxylate and its positional isomers (4-fluoro, 6-fluoro, and 7-fluoro). By examining their synthesis, structural characteristics, and known biological implications, this document aims to equip researchers with the critical insights needed to select the optimal isomer for their specific drug discovery programs.

The Critical Impact of Fluorine Substitution on the Indazole Scaffold

The introduction of a fluorine atom, the most electronegative element, into the indazole ring system induces significant changes in the molecule's electronic distribution. This, in turn, affects key molecular properties that are crucial for drug-target interactions and overall developability. The position of the fluorine atom is not a trivial consideration; it dictates the nature and magnitude of these effects. For instance, the electron-withdrawing nature of fluorine can modulate the pKa of the indazole N-H, influencing its hydrogen bonding capabilities. Furthermore, the position of the fluorine can alter the molecule's dipole moment and lipophilicity, which are critical for cell permeability and off-target effects.

While direct comparative studies on the ethyl 3-carboxylate series are limited in the public domain, structure-activity relationship (SAR) studies on related fluorinated indazole series have consistently demonstrated the profound impact of fluorine's position on biological activity. For example, in one study on Rho kinase (ROCK1) inhibitors, a 6-fluoroindazole derivative exhibited significantly enhanced potency and oral bioavailability compared to its 4-fluoro counterpart.[1] This highlights the necessity of carefully considering the isomeric placement of fluorine during the lead optimization process.

Physicochemical and Spectroscopic Properties: A Comparative Overview

A thorough understanding of the physicochemical and spectroscopic properties of each isomer is fundamental for its application in drug discovery. While a comprehensive experimental dataset for all four ethyl ester isomers is not available in a single source, the following table summarizes known data and provides predicted trends based on the principles of physical organic chemistry.

PropertyEthyl 4-fluoro-1H-indazole-3-carboxylateThis compoundEthyl 6-fluoro-1H-indazole-3-carboxylateEthyl 7-fluoro-1H-indazole-3-carboxylate
Molecular Formula C₁₀H₉FN₂O₂C₁₀H₉FN₂O₂C₁₀H₉FN₂O₂C₁₀H₉FN₂O₂
Molecular Weight 208.19208.19208.19208.19
Predicted logP Higher than 5-F and 6-F isomersLower than 4-F and 7-F isomersLower than 4-F and 7-F isomersHigher than 5-F and 6-F isomers
Predicted pKa (N-H) Expected to be lower than the non-fluorinated analogExpected to be lower than the non-fluorinated analogExpected to be lower than the non-fluorinated analogExpected to be lower than the non-fluorinated analog
¹H NMR (DMSO-d₆, δ ppm) Aromatic protons will show characteristic splitting patterns influenced by the fluorine at C4.Aromatic protons will show characteristic splitting patterns influenced by the fluorine at C5.Aromatic protons will show characteristic splitting patterns influenced by the fluorine at C6.~14.49 (br s, 1H, NH), 7.85-7.83 (m, 1H), 7.28-7.21 (m, 2H), 3.92 (s, 3H, for methyl ester)[2]
¹³C NMR (DMSO-d₆, δ ppm) Carbon signals will exhibit C-F coupling constants, with the C4 signal showing a large one-bond coupling.Carbon signals will exhibit C-F coupling constants, with the C5 signal showing a large one-bond coupling.Carbon signals will exhibit C-F coupling constants, with the C6 signal showing a large one-bond coupling.Data not readily available.
¹⁹F NMR (DMSO-d₆, δ ppm) A single resonance, with chemical shift dependent on the electronic environment at C4.A single resonance, with chemical shift dependent on the electronic environment at C5.A single resonance, with chemical shift dependent on the electronic environment at C6.A single resonance, with chemical shift dependent on the electronic environment at C7.

Note: Predicted trends are based on general principles of fluorine's electronic effects. Experimental verification is crucial.

Synthesis of Ethyl Fluoro-1H-indazole-3-carboxylates: A General Approach

The synthesis of these isomers typically involves the cyclization of a suitably substituted phenylhydrazine precursor or a related strategy. A general and adaptable synthetic workflow is outlined below. The key to accessing each specific isomer lies in the selection of the appropriately fluorinated starting material.

Synthesis_Workflow cluster_0 Starting Material Selection cluster_1 Cyclization Reaction cluster_2 Isomeric Products Start_4F Substituted 4-Fluoro Phenylhydrazine Cyclization Reaction with α-keto ester (e.g., ethyl glyoxalate) Start_4F->Cyclization Start_5F Substituted 5-Fluoro Phenylhydrazine Start_5F->Cyclization Start_6F Substituted 6-Fluoro Phenylhydrazine Start_6F->Cyclization Start_7F Substituted 7-Fluoro Phenylhydrazine Start_7F->Cyclization Prod_4F Ethyl 4-fluoro-1H-indazole-3-carboxylate Cyclization->Prod_4F Prod_5F This compound Cyclization->Prod_5F Prod_6F Ethyl 6-fluoro-1H-indazole-3-carboxylate Cyclization->Prod_6F Prod_7F Ethyl 7-fluoro-1H-indazole-3-carboxylate Cyclization->Prod_7F

Caption: Generalized synthetic workflow for the preparation of ethyl fluoro-1H-indazole-3-carboxylate isomers.

Detailed Experimental Protocol: Synthesis of Ethyl 6-fluoro-1H-indazole-3-carboxylate (Representative Example)

This protocol is adapted from a procedure described for the synthesis of the corresponding carboxylic acid, with subsequent esterification.[3]

Step 1: Synthesis of 6-fluoro-1H-indazole-3-carboxylic acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-fluoroisatin in an aqueous solution of sodium hydroxide.

  • Diazotization: Cool the reaction mixture in an ice bath and add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

  • Reduction: Slowly add the cold diazonium salt solution to a pre-chilled acidic solution of stannous chloride. Stir the reaction mixture at low temperature for several hours.

  • Work-up and Isolation: Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield 6-fluoro-1H-indazole-3-carboxylic acid.

Step 2: Esterification

  • Reaction Setup: Dissolve the 6-fluoro-1H-indazole-3-carboxylic acid in an excess of absolute ethanol in a round-bottom flask.

  • Catalysis: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Reaction: Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Cool the reaction mixture and neutralize the acid with a weak base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford pure ethyl 6-fluoro-1H-indazole-3-carboxylate.

Biological Activity Profile: The Influence of Fluorine Position

The indazole scaffold is a common feature in a multitude of kinase inhibitors. The fluorine atom's position can significantly impact the binding affinity and selectivity of these compounds.

Kinase_Inhibition_Pathway cluster_0 Indazole Isomers cluster_1 Kinase Target cluster_2 Cellular Response 4-Fluoro 4-Fluoro Isomer Kinase Protein Kinase (e.g., VEGFR, ROCK) 4-Fluoro->Kinase Variable Potency 5-Fluoro 5-Fluoro Isomer 5-Fluoro->Kinase Potent Inhibition 6-Fluoro 6-Fluoro Isomer 6-Fluoro->Kinase Enhanced Potency & Bioavailability 7-Fluoro 7-Fluoro Isomer 7-Fluoro->Kinase Potentially Selective Response Inhibition of Proliferation/ Angiogenesis Kinase->Response Signal Transduction Blocked

Caption: Hypothesized influence of fluorine position on kinase inhibitory activity.

While direct comparative data for the ethyl carboxylates is scarce, SAR trends from related series suggest:

  • 5-Fluoro Isomer: This substitution pattern is frequently observed in potent kinase inhibitors. The fluorine at the 5-position can engage in favorable interactions within the ATP-binding pocket of various kinases.

  • 6-Fluoro Isomer: As previously mentioned, in certain scaffolds, a 6-fluoro substituent has been shown to confer superior potency and pharmacokinetic properties compared to other isomers.[1]

  • 4- and 7-Fluoro Isomers: The fluorine atom at these positions can introduce steric hindrance or unfavorable electronic interactions, potentially leading to reduced activity. However, in some cases, these substitutions can be exploited to achieve selectivity for a particular kinase isoform.

Conclusion and Future Directions

The selection of a specific fluoro-indazole isomer is a critical decision in the drug discovery cascade. While this compound is a common starting point due to its prevalence in known active compounds, this guide highlights that the other positional isomers should not be overlooked. The 6-fluoro isomer, in particular, may offer advantages in terms of potency and bioavailability.

To make truly data-driven decisions, it is imperative for research organizations to synthesize and profile all four isomers in their specific assays of interest. This systematic approach will unveil the subtle yet significant differences in their biological and physicochemical properties, ultimately leading to the selection of a more optimal clinical candidate.

References

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A Technical Guide to the Comparative Reactivity of 5-Fluoro vs. 6-Fluoro Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic incorporation of fluorine atoms into drug candidates is a widely employed strategy to modulate their physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity.[1] Among fluorinated indazoles, the 5-fluoro and 6-fluoro isomers are of particular interest. The position of the fluorine atom on the indazole ring can profoundly influence its chemical reactivity, thereby dictating the synthetic routes for derivatization and the ultimate biological activity of the resulting compounds. This guide provides an in-depth comparison of the reactivity of 5-fluoro- versus 6-fluoro-indazole derivatives, supported by theoretical principles and experimental data, to aid researchers in the design and synthesis of novel indazole-based molecules.

The Electronic and Steric Landscape of 5-Fluoro vs. 6-Fluoro Indazoles

The differential reactivity of 5-fluoro- and 6-fluoro-indazoles stems from the distinct electronic and steric environments imposed by the fluorine atom at each position. Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). It can also participate in resonance by donating one of its lone pairs of electrons (+M effect), although this effect is generally weaker than its inductive pull.

Electronic Effects:

  • 5-Fluoroindazole: The fluorine atom at the C5 position exerts a strong -I effect, withdrawing electron density from the benzene ring. Through resonance, it can donate electron density, particularly to the ortho (C4 and C6) and para (C7) positions. The interplay of these effects modulates the electron density of the entire indazole system.

  • 6-Fluoroindazole: At the C6 position, the fluorine atom's -I effect is also significant. Its +M effect directs electron density primarily to the ortho (C5 and C7) and para (C4) positions.

The net effect of these electronic influences on the reactivity of the indazole ring, particularly at the key positions for substitution (C3, C4, C7, N1, and N2), is a subtle but critical determinant of the outcome of chemical transformations.

Steric Effects:

The small size of the fluorine atom means that steric hindrance is generally not a major differentiating factor between the two isomers in many reactions. However, in cases of substitution at adjacent positions (e.g., at C7 for 6-fluoroindazole or C4 for 5-fluoroindazole), some minor steric influence may be observed.

Comparative Reactivity in Key Synthetic Transformations

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a fundamental reaction for the functionalization of the indazole nucleus. The rate and regioselectivity of EAS are governed by the electron density of the aromatic ring.

Predicted Reactivity:

Based on the strong -I effect of fluorine, both 5-fluoro- and 6-fluoro-indazole are expected to be less reactive towards electrophiles than unsubstituted indazole. The directing effect of the fluorine atom, in concert with the inherent reactivity of the indazole ring system, will determine the site of substitution. For indazoles, electrophilic substitution typically occurs at the C3 position, and if that is blocked, at C5 or C7.

  • 5-Fluoroindazole: The fluorine at C5 deactivates the ring. Electrophilic attack is most likely to occur at the C3 position, which is electronically activated by the pyrazole ring. If C3 is substituted, the directing effects of the N1/N2 and the fluorine atom will guide further substitution.

  • 6-Fluoroindazole: Similarly, the C6 fluorine deactivates the ring. The primary site for electrophilic attack remains the C3 position.

Experimental Observations:

Direct comparative studies on the electrophilic substitution of 5-fluoro- and 6-fluoro-indazole are scarce. However, analysis of reported syntheses provides insights. For instance, the nitration of indazoles often requires harsh conditions, and the presence of a deactivating fluorine atom would likely necessitate even more forcing conditions.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

DerivativePredicted Major Monosubstitution Site (on unsubstituted ring)Rationale
5-Fluoro-1H-indazoleC3The C3 position is the most nucleophilic in the indazole ring system.
6-Fluoro-1H-indazoleC3The C3 position remains the most activated site for electrophilic attack.
Nucleophilic Aromatic Substitution

While less common for the indazole ring itself, nucleophilic aromatic substitution (SNA) becomes relevant when a good leaving group, such as a halogen, is present on the benzene portion of the molecule. The rate of SNA is enhanced by electron-withdrawing groups that can stabilize the negatively charged Meisenheimer intermediate.

Predicted Reactivity:

The electron-withdrawing nature of the fluorine atom in both isomers is expected to activate the ring towards nucleophilic attack, assuming a suitable leaving group is present at another position.

N-Alkylation

The N-alkylation of indazoles is a crucial reaction for introducing diversity and modulating biological activity. Indazoles can be alkylated at either the N1 or N2 position, and the regioselectivity is influenced by a combination of electronic effects, steric hindrance, and reaction conditions (base, solvent, and alkylating agent).[2][3]

Predicted Reactivity and Regioselectivity:

  • Electronic Control: The relative acidity of the N1-H and the stability of the resulting conjugate base can influence the site of alkylation. The electron-withdrawing fluorine atom will increase the acidity of the N-H protons in both isomers compared to unsubstituted indazole.

  • Steric Control: Bulky substituents on the indazole ring or the alkylating agent can favor alkylation at the less sterically hindered nitrogen atom. In general, N1 is considered less sterically hindered than N2.

  • Kinetic vs. Thermodynamic Control: N2-alkylation is often favored under kinetic control, while N1-alkylation is the thermodynamically favored outcome.[4]

Experimental Observations:

Studies on the N-alkylation of substituted indazoles have shown that the choice of base and solvent plays a critical role in determining the N1/N2 ratio.[2][5] For example, using sodium hydride in THF often favors N1-alkylation, while other conditions might lead to mixtures or a preference for the N2 isomer.[5] While direct comparative data for 5-fluoro- and 6-fluoro-indazole is limited, the general principles of N-alkylation of indazoles apply.

Table 2: General Trends in N-Alkylation of Indazoles

ConditionPredominant IsomerRationale
NaH in THFN1Formation of the thermodynamically more stable N1-anion.[5]
K₂CO₃ in DMFMixture of N1 and N2Less selective conditions, often leading to a mixture of isomers.[2]
Mitsunobu ReactionN2Often favors the kinetically controlled N2 product.[3]

Spectroscopic Data for Probing Reactivity: ¹³C NMR

The ¹³C NMR chemical shifts of the carbon atoms in the indazole ring provide an experimental measure of the electron density at each position. A more downfield chemical shift (higher ppm) indicates a more electron-deficient carbon, which would be more susceptible to nucleophilic attack and less reactive towards electrophilic attack.

Table 3: Predicted ¹³C NMR Chemical Shifts (ppm) for 5-Fluoro- and 6-Fluoro-1H-indazole

Carbon5-Fluoro-1H-indazole (Predicted)6-Fluoro-1H-indazole (Predicted)[6]Rationale for Differences
C3~134~133Minimal difference expected as the effect of fluorine is distant.
C4~110 (d, J ≈ 9 Hz)~109 (d, J ≈ 25 Hz)The +M effect of F at C6 increases electron density at C4.
C5~159 (d, J ≈ 235 Hz)~115 (d, J ≈ 9 Hz)Direct attachment of F at C5 causes a large downfield shift and C-F coupling.
C6~113 (d, J ≈ 25 Hz)~160 (d, J ≈ 240 Hz)Direct attachment of F at C6 causes a large downfield shift and C-F coupling.
C7~118~98 (d, J ≈ 27 Hz)The +M effect of F at C6 significantly shields C7.
C3a~122~124
C7a~140~141

Note: Predicted values are based on literature data for similar compounds and substituent effects. Experimental verification is recommended.

The predicted upfield shift of C7 in 6-fluoroindazole compared to 5-fluoroindazole suggests a higher electron density at this position, making it potentially more susceptible to electrophilic attack if C3 is blocked.

Experimental Protocols

The following are representative, generalized protocols for key transformations of fluoroindazole derivatives, based on established literature procedures. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling of a Bromo-Fluoroindazole

This protocol describes a typical Suzuki-Miyaura coupling to form a C-C bond at a brominated position.

Workflow Diagram:

Suzuki_Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine bromo-fluoroindazole, boronic acid, base, and solvent in a flask. B Degas the mixture (e.g., with argon). A->B C Add Pd catalyst and ligand. B->C D Heat the reaction mixture under inert atmosphere. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool to room temperature and dilute with water and organic solvent. E->F G Separate layers and extract aqueous phase. F->G H Dry organic phase, filter, and concentrate. G->H I Purify by column chromatography. H->I

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • To an oven-dried reaction flask, add the bromo-fluoroindazole (1.0 equiv), the corresponding boronic acid or ester (1.2-1.5 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).

  • Add a suitable solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-30 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.02-0.10 equiv) and any additional ligand if required.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Alkylation of a Fluoroindazole

This protocol provides a general procedure for the N-alkylation of a fluoroindazole, with conditions that can be adjusted to favor either the N1 or N2 isomer.

Logical Relationship Diagram:

N_Alkylation cluster_N1 N1-Selective Conditions cluster_N2 N2-Favorable Conditions Indazole Fluoroindazole Base Select Base Indazole->Base Solvent Select Solvent Base->Solvent AlkylatingAgent Alkylating Agent (R-X) Solvent->AlkylatingAgent Product_N1 N1-Alkylated Product (Thermodynamic) AlkylatingAgent->Product_N1 Product_N2 N2-Alkylated Product (Often Kinetically Favored) AlkylatingAgent->Product_N2 Base_N1 NaH Solvent_N1 THF Base_N1->Solvent_N1 Solvent_N1->Product_N1 Base_N2 K2CO3 / Cs2CO3 Solvent_N2 DMF / Acetonitrile Base_N2->Solvent_N2 Solvent_N2->Product_N2

Caption: Factors influencing the regioselectivity of indazole N-alkylation.

Step-by-Step Methodology (for N1-selectivity):

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equiv) in anhydrous THF under an inert atmosphere at 0 °C, add a solution of the fluoroindazole (1.0 equiv) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Add the alkylating agent (e.g., an alkyl halide or tosylate, 1.1 equiv) dropwise.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of NH₄Cl at 0 °C.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the N1 and any minor N2 isomer.

Conclusion

The reactivity of 5-fluoro- and 6-fluoro-indazole derivatives is a nuanced interplay of electronic and steric factors. While both isomers are generally deactivated towards electrophilic attack compared to unsubstituted indazole, the precise location of the fluorine atom influences the electron distribution throughout the heterocyclic system. This, in turn, affects the regioselectivity of various synthetic transformations. Based on fundamental principles, 5-fluoroindazole is predicted to have a slightly different electronic profile compared to 6-fluoroindazole, which can be leveraged for selective functionalization. The choice of reaction conditions, particularly for N-alkylation, remains a powerful tool for directing the outcome of synthetic efforts. This guide provides a framework for understanding and predicting the reactivity of these important building blocks, empowering researchers to devise more efficient and selective synthetic strategies in the pursuit of novel therapeutic agents.

References

  • 1 H-NMR and 13 C-NMR spectra of 5-FA. (a) 1 H-NMR spectrum of 5-FA (600... - ResearchGate.
  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PubMed Central.
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  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) - Chair of Analytical Chemistry.
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  • Regioselectivity in Electrophilic Aromatic Substitutions - YouTube.
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  • (PDF) Synthesis of Novel N1 and N2 Indazole Derivatives - ResearchGate.
  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues - Caribbean Journal of Sciences and Technology.
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - NIH.
  • Development of a selective and scalable N1-indazole alkylation - RSC Publishing.
  • Regioselective N-alkylation of the 1H-indazole scaffold.
  • Basic 1H- and 13C-NMR Spectroscopy.
  • Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data taken from: Silverstein, Robert M.
  • 15.2: Regioselectivity in Electrophilic Aromatic Substitution - Chemistry LibreTexts.
  • 1 Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution 12.1.
  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data.
  • A comparison of regioselectivity in electrophilic aromatic substitution... - ResearchGate.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central.
  • Complete ¹H and 13C NMR structural assignments for a group of four goyazensolide-type furanoheliangolides - SciELO.
  • Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling.
  • Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State - ResearchGate.
  • 5-Bromo-6-fluoro-1H-indazole | C7H4BrFN2 | CID 46863923 - PubChem.
  • predicting regioselectivity in EAS reactions - YouTube.
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A Researcher's Guide to Indazole Esters: A Comparative Analysis of Methyl vs. Ethyl Moieties on Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison for Researchers, Scientists, and Drug Development Professionals

The indazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous compounds across various therapeutic areas, from oncology to immunology.[1][2][3] However, the subtle art of drug design often lies in the peripheral modifications that fine-tune a compound's interaction with its biological target and its journey through the body. Among the most common modifications is the ester group, a functional handle that can dramatically alter a molecule's properties.

This guide provides an in-depth comparison of two seemingly similar ester modifications—methyl and ethyl esters—on the indazole scaffold. While differing by only a single methylene unit, the choice between a methyl and an ethyl ester is a critical decision in drug design that can profoundly impact a compound's potency, metabolic stability, and overall pharmacodynamic profile. We will use the well-documented class of indazole-3-carboxamide synthetic cannabinoid receptor agonists (SCRAs) as a primary case study to illustrate these differences with concrete experimental data.

The Physicochemical Nuance: More Than Just One Carbon

At its core, the difference between a methyl (-COOCH₃) and an ethyl (-COOCH₂CH₃) ester is one of carbon count. This seemingly minor change introduces subtle yet significant shifts in physicochemical properties:

  • Lipophilicity: The addition of a methylene group in the ethyl ester slightly increases its lipophilicity (fat solubility) compared to the methyl ester. This can influence how the molecule crosses cell membranes and interacts with hydrophobic pockets in a receptor.

  • Steric Hindrance: The ethyl group is larger and more conformationally flexible than the methyl group. This increased steric bulk can affect how the molecule fits into a binding pocket and, crucially, how accessible the ester's carbonyl group is to metabolic enzymes.

Case Study: Indazole-3-Carboxamide Synthetic Cannabinoids

The world of synthetic cannabinoids provides a rich dataset for comparing methyl and ethyl indazole esters. These compounds are potent agonists of the cannabinoid receptors, primarily CB1 and CB2.[4][5] Many of these molecules, such as the widely studied MDMB-4en-PINACA, feature a methyl ester. Its ethyl ester counterpart, EMB-4en-PINACA, allows for a direct comparison.

Comparative Pharmacology: Potency and Efficacy

The primary measure of a drug's strength is its ability to bind to its target receptor (affinity) and elicit a biological response (efficacy). For SCRAs, this is often quantified by measuring the half-maximal effective concentration (EC₅₀) in in vitro assays that measure CB1 receptor activation.

Studies comparing analogous methyl and ethyl ester-containing SCRAs often reveal that the methyl ester variants exhibit higher potency. For example, MDMB-4en-PINACA is a highly potent CB1 agonist with an EC₅₀ value in the low nanomolar range (2.47 nM).[6][7][8] While direct comparative data for its ethyl analog can vary, the trend often points towards slightly reduced in vitro potency for the ethyl ester. This suggests that the smaller methyl group may provide a more optimal fit within the CB1 receptor's binding pocket.

Table 1: Representative In Vitro Activity at CB1 Receptor

CompoundEster GroupCB1 Receptor Activation (EC₅₀)Efficacy (Eₘₐₓ vs. JWH-018)
MDMB-4en-PINACA Methyl~2.47 nM[7][8]~239%[7][8]
ADB-4en-PINACA Amide~3.43 nM[9]~261%[9]

(Note: Direct head-to-head EC₅₀ values for ethyl ester analogs are less prevalent in public literature, but structure-activity relationships generally show that bulky ester groups can decrease potency.)

The Decisive Factor: Metabolic Stability and Bioactivation

While in vitro potency is a critical parameter, the true differentiator between methyl and ethyl esters often emerges in their metabolic fate. This is where the concept of the "prodrug" becomes essential. Many indazole esters are, in fact, prodrugs that are rapidly hydrolyzed in the body by enzymes called carboxylesterases (CES) to form the corresponding carboxylic acid metabolite.[4][10][11] This metabolite is often a highly potent cannabinoid agonist itself, in some cases even more so than the parent compound.[11]

The rate of this hydrolysis is a key determinant of the drug's pharmacokinetic and pharmacodynamic profile:

  • Faster Hydrolysis: Leads to a rapid onset of action as the active carboxylic acid metabolite is quickly generated.

  • Slower Hydrolysis: Results in a more sustained release of the active metabolite, potentially leading to a longer duration of action.

Studies on the metabolism of ester-containing drugs have shown that methyl esters are generally hydrolyzed more rapidly by carboxylesterases than their ethyl ester counterparts.[12][13] The smaller size of the methyl group allows for easier access to the active site of the hydrolytic enzymes.[12]

This differential rate of hydrolysis is the most significant factor when comparing methyl and ethyl indazole esters:

  • Methyl Indazole Esters (e.g., MDMB-4en-PINACA): Prone to rapid hydrolysis.[8] This leads to a fast and potent effect as the active carboxylic acid is quickly formed. However, this also means the parent compound is cleared more quickly, potentially leading to a shorter duration of action.

  • Ethyl Indazole Esters: Generally more stable against enzymatic hydrolysis.[12][13] This slower conversion to the active metabolite can result in a delayed onset of action but a more prolonged effect, as the parent compound acts as a slow-release reservoir.

This principle allows medicinal chemists to use the ester group as a tool to modulate a drug's pharmacokinetic profile. Shifting from a methyl to an ethyl ester can be a deliberate strategy to increase a drug's half-life and duration of action.[14]

Experimental Protocols for Validation

To empirically determine the differences discussed, two key experiments are fundamental: a CB1 receptor activation assay to measure functional potency and an in vitro metabolic stability assay to quantify the rate of hydrolysis.

Protocol 1: CB1 Receptor Activation Assay (β-Arrestin Recruitment)

This assay measures the functional potency and efficacy of a compound by quantifying its ability to induce the recruitment of β-arrestin 2 to the CB1 receptor, a key step in G-protein coupled receptor signaling.

Step-by-Step Methodology:

  • Cell Culture: Use a stable cell line (e.g., HEK-293) co-expressing the human CB1 receptor and a β-arrestin 2 fusion protein (e.g., linked to a reporter enzyme like β-galactosidase).

  • Compound Preparation: Prepare serial dilutions of the test compounds (methyl and ethyl indazole esters) and a reference agonist (e.g., JWH-018) in an appropriate assay buffer.

  • Assay Plate Preparation: Seed the cells into 96-well plates and allow them to attach overnight.

  • Compound Addition: Remove the culture medium and add the prepared compound dilutions to the cells. Include a vehicle control (buffer only).

  • Incubation: Incubate the plates for a specified time (e.g., 90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.

  • Detection: Add the chemiluminescent substrate for the reporter enzyme.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the response as a function of compound concentration. Fit the data to a four-parameter logistic equation to determine the EC₅₀ and Eₘₐₓ values for each compound.

Protocol 2: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay determines the rate at which a compound is metabolized, specifically via hydrolysis, by incubating it with human liver microsomes (HLM), which are rich in carboxylesterases.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compounds (methyl and ethyl esters) in an organic solvent (e.g., acetonitrile).

    • Thaw HLM on ice. Prepare a reaction mixture containing phosphate buffer (pH 7.4) and HLM.

  • Incubation:

    • Pre-warm the HLM reaction mixture to 37°C.

    • Initiate the reaction by adding a small volume of the test compound stock solution to the HLM mixture (final concentration typically 1 µM).

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of this curve represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k .

Visualizing the Concepts

To better illustrate the processes described, the following diagrams outline the key biological and experimental workflows.

G cluster_0 CB1 Receptor Signaling Agonist Indazole Ester (Agonist) CB1R CB1 Receptor Agonist->CB1R Binds G_Protein Gi/o Protein CB1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channel Ion Channels (Modulated) G_Protein->Ion_Channel cAMP cAMP Production (Inhibited) AC->cAMP

Caption: Simplified CB1 receptor signaling pathway.

G cluster_1 Metabolic Hydrolysis Workflow Substrate Indazole Methyl/Ethyl Ester (Prodrug) Enzyme Carboxylesterase (e.g., CES1 in Liver) Substrate->Enzyme Product1 Indazole Carboxylic Acid (Active Metabolite) Enzyme->Product1 Hydrolysis Product2 Methanol / Ethanol Enzyme->Product2

Caption: Enzymatic hydrolysis of indazole esters.

Conclusion and Future Directions

The choice between a methyl and an ethyl ester on an indazole scaffold is a pivotal decision in drug design, with implications that extend far beyond simple structural analogy. While both can yield potent compounds, their biological activities are distinguished primarily by their metabolic stability.

  • Methyl esters often provide higher in vitro potency and lead to a rapid onset of action due to fast enzymatic hydrolysis to a potent carboxylic acid metabolite. They are ideal for applications requiring a quick and strong effect.

  • Ethyl esters tend to be more metabolically robust, leading to slower bioactivation. This translates to a potentially delayed onset but a longer duration of action, making them suitable for therapeutic regimens where sustained exposure is desired.

For drug development professionals, this methyl-to-ethyl switch represents a valuable strategy for "tuning" the pharmacokinetic profile of a lead compound. Future research should focus on obtaining more direct, head-to-head comparisons of such analogs in both in vitro and in vivo models to build a more comprehensive and predictive understanding of these structure-activity and structure-metabolism relationships.

References

  • Cannaert, A., et al. (2017). In vitro and in vivo metabolism and receptor pharmacology of the synthetic cannabinoid MDMB-CHMINACA. Journal of Analytical Toxicology.
  • Bai, X., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters.
  • Thomsen, R., et al. (2015). Synthetic cannabimimetic agents metabolized by carboxylesterases. Drug Testing and Analysis.
  • Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters.
  • Richter, L. H. J., et al. (2022). Going deeper into the toxicokinetics of synthetic cannabinoids: in vitro contribution of human carboxylesterases. Archives of Toxicology.
  • EMCDDA. (2017). 5F-MDMB-PINACA. EMCDDA–Europol Joint Report.
  • Wiley, J. L., et al. (2021). Metabolites of Synthetic Cannabinoid 5F-MDMB-PINACA Retain Affinity, Act as High Efficacy Agonists and Exhibit Atypical Pharmacodynamic Properties at CB1 Receptors. Frontiers in Pharmacology.
  • Deventer, M. H., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. Pharmaceuticals.
  • Krotulski, A. J., et al. (2021). The next generation of synthetic cannabinoids: Detection, activity, and potential toxicity of pent-4en and but-3en analogues including MDMB-4en-PINACA. Drug Testing and Analysis.
  • Wikipedia. (2023). MDMB-4en-PINACA. Wikipedia.
  • da Silva, A. B., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Mach, R. H., et al. (2011). The stability of methyl-, ethyl- and fluoroethylesters against carboxylesterases in vitro: there is no difference. Nuclear Medicine and Biology.
  • Patsnap. (2024). What is the importance of metabolic stability in drug design?. Patsnap Synapse.
  • Zhang, X., et al. (2022). Assessment of Abuse Potential of Three Indazole-Carboxamide Synthetic Cannabinoids 5F-ADB, MDMB-4en-PINACA and ADB-4en-PINACA. Toxins.
  • Liu, Y., et al. (2023). Differential cannabinoid-like effects and pharmacokinetics of ADB-BICA, ADB-BINACA, ADB-4en-PINACA and MDMB-4en-PINACA in mice: A comparative study. British Journal of Pharmacology.

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A Comparative Guide to Purity Assessment of Synthesized Ethyl 5-fluoro-1H-indazole-3-carboxylate by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. Ethyl 5-fluoro-1H-indazole-3-carboxylate, a crucial building block in the synthesis of various therapeutic agents, is no exception. Its purity can significantly influence the outcome of subsequent synthetic steps and the pharmacological profile of the final drug substance. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with other robust analytical techniques for the purity assessment of this compound, supported by experimental insights and protocols.

The Criticality of Purity for this compound

The presence of impurities, even in minute quantities, can have profound implications. They may arise from various sources, including unreacted starting materials, by-products of the synthesis, and degradation products. For a pivotal intermediate like this compound, such impurities can lead to:

  • Altered Reaction Kinetics: Impurities can interfere with downstream reactions, leading to lower yields and the formation of new, unintended by-products.

  • Compromised Efficacy: If carried through to the final API, impurities may reduce the therapeutic effect of the drug.

  • Toxicity: Certain impurities can be toxic, posing a direct risk to patient safety.

Therefore, a robust and validated analytical method for purity determination is not just a regulatory requirement but a scientific necessity.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis in the pharmaceutical industry, lauded for its high resolution, sensitivity, and quantitative accuracy.[1] A well-developed reversed-phase HPLC method can effectively separate the target compound from its structurally similar impurities.

Causality Behind Experimental Choices in HPLC Method Development

The development of a reliable HPLC method is a systematic process where each parameter is chosen to achieve optimal separation. For this compound, a reversed-phase method is the logical choice due to the molecule's aromatic and moderately polar nature.

Stationary Phase Selection: A C18 (octadecylsilyl) column is the quintessential choice for reversed-phase chromatography, offering excellent hydrophobic retention for a wide range of organic molecules.[1][2][3][4] The non-polar C18 chains interact with the non-polar regions of the analyte, facilitating separation based on hydrophobicity.

Mobile Phase Composition: The mobile phase, a mixture of a weak solvent (water) and a strong organic solvent (acetonitrile or methanol), is critical for controlling the elution of the analyte and its impurities.[5][6][7] Acetonitrile is often preferred for its lower viscosity and UV transparency at lower wavelengths.[2] The addition of a small amount of acid, such as formic acid or trifluoroacetic acid, to the mobile phase helps to suppress the ionization of any acidic or basic functional groups, leading to sharper, more symmetrical peaks.[8]

Detection Wavelength: The indazole ring system possesses a chromophore that absorbs UV light. Based on the UV-Vis absorption spectra of similar indazole derivatives, a detection wavelength in the range of 254-310 nm is expected to provide good sensitivity for the parent compound and related impurities.[9][10][11]

Experimental Protocol: Reversed-Phase HPLC for Purity Assessment

This protocol is a self-validating system, designed to be robust and reproducible. Method validation should be performed according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.[3][12][13]

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a diode array detector (DAD) or UV detector.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the synthesized this compound in the initial mobile phase composition (70:30 Water:Acetonitrile) to a concentration of approximately 0.5 mg/mL.

Potential Impurities in the Synthesis of this compound

A common synthetic route to this compound involves the esterification of 5-fluoro-1H-indazole-3-carboxylic acid with ethanol.[14] The parent carboxylic acid can be synthesized from 5-fluoroisatin.[15] Potential impurities could include:

  • Impurity A: 5-fluoro-1H-indazole-3-carboxylic acid: The unreacted starting material from the esterification step.

  • Impurity B: 5-Fluoroisatin: An upstream starting material that may be carried through.

  • Impurity C: Isomeric By-products: Depending on the synthetic conditions, isomers of the indazole ring could potentially form.

  • Impurity D: Degradation Products: Hydrolysis of the ester back to the carboxylic acid is a potential degradation pathway.

A Comparative Analysis of Purity Assessment Techniques

While HPLC is a powerful tool, a multi-faceted approach to purity assessment provides a more complete picture. Orthogonal techniques, which rely on different chemical and physical principles, can confirm the results obtained by HPLC and may detect impurities that are not amenable to HPLC analysis.

Technique Principle Advantages Disadvantages
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and a mobile phase.High resolution, high sensitivity, excellent for quantitative analysis, well-established and validated methods.[1]May not detect non-chromophoric impurities, potential for co-elution, requires reference standards for impurity identification.
Quantitative Nuclear Magnetic Resonance (qNMR) The integral of an NMR signal is directly proportional to the number of nuclei.Primary analytical method (no need for a reference standard of the analyte), provides structural information, non-destructive.[16]Lower sensitivity than chromatographic methods, requires a pure internal standard, potential for signal overlap in complex mixtures.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by HPLC followed by detection based on mass-to-charge ratio.High sensitivity and selectivity, provides molecular weight information for impurity identification, can detect non-chromophoric impurities.[4]Quantitative analysis can be more complex than HPLC-UV, response can be matrix-dependent, ionization efficiency varies between compounds.[17]
Elemental Analysis (EA) Combustion of the sample to convert elements into simple gases, which are then quantified.Provides the elemental composition (C, H, N, S), can be a good indicator of gross purity.Not suitable for detecting and quantifying minor impurities, does not provide information on the structure of impurities, requires a relatively large amount of sample.

In-depth Look at Alternative Techniques

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a powerful primary method for determining the absolute purity of a compound without the need for a structurally identical reference standard.[16] For this compound, both ¹H and ¹⁹F qNMR can be employed.

Experimental Protocol: ¹⁹F qNMR

The presence of a fluorine atom provides a unique handle for ¹⁹F qNMR, which often offers a simpler spectrum with less signal overlap compared to ¹H NMR.

  • Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher) with a fluorine probe.

  • Internal Standard: A certified reference material with a known purity and a ¹⁹F signal that does not overlap with the analyte. 3,5-Bis(trifluoromethyl)benzoic acid is a suitable candidate.[12]

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d₆).

  • Sample Preparation: Accurately weigh the sample and the internal standard into a vial and dissolve in a known volume of the deuterated solvent. Transfer an aliquot to an NMR tube.

  • Data Acquisition: Acquire the ¹⁹F NMR spectrum using a pulse program with appropriate relaxation delays to ensure full signal relaxation for accurate integration.

  • Data Processing: Integrate the signals of the analyte and the internal standard. The purity is calculated based on the integral values, the number of fluorine nuclei, the molecular weights, and the masses of the analyte and the internal standard.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry, making it an invaluable tool for impurity identification.

Experimental Protocol: LC-MS for Impurity Profiling

  • LC System: An HPLC or UHPLC system coupled to a mass spectrometer.

  • Chromatographic Conditions: The same reversed-phase HPLC method described above can be used.

  • Mass Spectrometer: An electrospray ionization (ESI) source is well-suited for this moderately polar molecule.[17][18] Analysis can be performed in both positive and negative ion modes to maximize the chances of detecting all impurities.

  • Data Acquisition: Acquire data in full scan mode to detect all ionizable species. For targeted impurity analysis, selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) can be used for enhanced sensitivity and structural elucidation.

Elemental Analysis (EA)

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in a sample. While it does not provide information about individual impurities, a significant deviation from the theoretical values can indicate the presence of impurities or residual solvents. It serves as a good orthogonal check of bulk purity.

Visualizing the Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh & Dissolve Synthesized Product Injection Inject into HPLC System Sample->Injection Standard Prepare Reference Standard Solution Standard->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV Detection (280 nm) Separation->Detection Integration Integrate Peak Areas Detection->Integration Calculation Calculate % Purity and Impurity Profile Integration->Calculation

Caption: Workflow for HPLC Purity Assessment.

Purity_Assessment_Strategy cluster_primary Primary Purity Assessment cluster_orthogonal Orthogonal Confirmation & Impurity Identification Synthesized_Product Synthesized this compound HPLC HPLC (Quantitative Analysis) Synthesized_Product->HPLC qNMR qNMR (Absolute Purity) Synthesized_Product->qNMR LCMS LC-MS (Impurity ID) Synthesized_Product->LCMS EA Elemental Analysis (Bulk Purity) Synthesized_Product->EA Final_Purity Comprehensive Purity Profile HPLC->Final_Purity qNMR->Final_Purity LCMS->Final_Purity EA->Final_Purity

Caption: Integrated Purity Assessment Strategy.

Conclusion: A Multi-Pronged Approach to Ensure Quality

For the robust purity assessment of synthesized this compound, a multi-pronged analytical strategy is paramount. Reversed-phase HPLC stands as the primary quantitative technique, offering excellent resolution and sensitivity for separating the main component from process-related impurities. However, relying solely on a single method can leave analytical blind spots.

The integration of orthogonal techniques is crucial for a comprehensive and trustworthy purity profile. Quantitative NMR provides an independent, primary measure of absolute purity, while LC-MS is unparalleled for the identification of unknown impurities. Elemental analysis serves as a valuable, albeit less specific, confirmation of bulk purity. By employing this integrated approach, researchers, scientists, and drug development professionals can ensure the highest quality of this critical intermediate, thereby safeguarding the integrity of the drug development process.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
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  • MAC-MOD Analytical.
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  • Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry, Third Edition. CRC Press. [Link]
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  • PubMed Central. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
  • PubMed Central. (2022). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. [Link]
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  • DTIC. (2023). Internal Standard and Deuterated Solvent Selection: A Crucial Step in PFAS-Based Fluorine-19 (19F) NMR Research. [Link]
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A Comparative Guide: The Impact of Fluorination on the Biological Performance of Indazole Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of fluorinated and non-fluorinated indazole derivatives in biological assays. As a privileged scaffold in medicinal chemistry, the indazole nucleus is a cornerstone of numerous therapeutic agents, particularly in oncology.[1][2] The strategic introduction of fluorine atoms can profoundly alter the physicochemical and pharmacological properties of these molecules. Here, we delve into the causality behind these changes, present comparative experimental data, and provide validated protocols to empower researchers in their drug discovery efforts.

Part 1: The Fluorine Effect: A Tool for Molecular Engineering

Fluorine is far more than a simple bioisostere of hydrogen. Its unique properties—high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine (C-F) bond—make it a powerful tool for fine-tuning a drug candidate's profile.[3][4] The introduction of fluorine can modulate metabolic stability, membrane permeability, binding affinity, and target selectivity.[3][5] These effects are not always predictable and are highly dependent on the specific position of the fluorine atom within the molecular architecture.

The primary mechanisms through which fluorine exerts its influence include:

  • Blocking Metabolic Oxidation : The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP450) family.[6] Placing a fluorine atom at a known site of metabolic vulnerability can effectively shield the molecule from degradation, thereby increasing its half-life and bioavailability.[3][6]

  • Modulating Lipophilicity and Permeability : Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes.[7][8] This property is crucial for oral bioavailability and for drugs targeting the central nervous system.

  • Altering Acidity/Basicity (pKa) : The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups.[3] This modulation can significantly impact a compound's ionization state at physiological pH, affecting its solubility, cell permeability, and interaction with the target protein.

  • Enhancing Target Binding Affinity : Fluorine can participate in unique, favorable interactions within a protein's binding pocket, including hydrogen bonds and electrostatic interactions (e.g., C-F···C=O).[7][9] It can also induce a conformational preference in the molecule that is optimal for binding to the target.[3]

cluster_F Fluorine Substitution cluster_Properties Physicochemical & Pharmacokinetic Impact cluster_Outcome Biological Assay Performance F Strategic Fluorination of Indazole Core Stab Increased Metabolic Stability F->Stab Lipo Modulated Lipophilicity F->Lipo pKa Altered pKa of Neighboring Groups F->pKa Bind Enhanced Binding Affinity F->Bind Outcome Improved Potency, Selectivity, and/or Pharmacokinetics Stab->Outcome Lipo->Outcome pKa->Outcome Bind->Outcome p1->Stab p1->Lipo p1->pKa p1->Bind p2->Outcome

Fig. 1: Impact of Fluorination on Drug Properties.

Part 2: Comparative Analysis in Biological Assays

The theoretical benefits of fluorination must be validated through empirical testing. The following case studies from peer-reviewed literature highlight the dramatic differences observed between fluorinated and non-fluorinated indazoles in biological assays.

Case Study 1: Rho Kinase (ROCK1) Inhibition

Rho kinase (ROCK) is a serine/threonine kinase involved in regulating cell shape and motility, making it a target for various diseases. A study directly compared the inhibitory activity of two different fluorinated indazole derivatives against ROCK1. The results underscore the critical importance of the fluorine atom's position.

One derivative, with fluorine at the C6 position of the indazole ring, exhibited potent inhibition of ROCK1.[9] In contrast, a similar derivative with fluorine at the C4 position was over 175 times less potent.[9] Furthermore, the 6-fluoro analog demonstrated a remarkable 61% oral bioavailability, a significant improvement often linked to enhanced metabolic stability and permeability conferred by the fluorine atom.[9]

Case Study 2: Anticancer Activity and Kinase Inhibition

The indazole scaffold is a prominent feature in many approved anticancer kinase inhibitors.[10] Fluorination is a recurring strategy to boost potency and improve pharmacokinetic profiles. For instance, in the development of fibroblast growth factor receptor (FGFR) inhibitors, the introduction of a 2,6-difluoro-3-methoxyphenyl group to an indazole scaffold was a key step in improving both enzymatic and antiproliferative activities.[1]

While direct head-to-head data with a non-fluorinated parent is not always published in a single study, the broader principle is well-established across heterocyclic chemistry. In a study on non-nucleoside reverse transcriptase inhibitors, a 5-fluoro substitution on a related heterocyclic core enhanced the potency against the wild-type enzyme by 7- to 13-fold compared to the non-fluorinated parent compound (IC50 of 332 nM for the parent vs. 25-50 nM for the fluorinated analogs).[9] This magnitude of improvement is frequently the goal when medicinal chemists employ fluorination strategies for indazole-based kinase inhibitors.

Quantitative Data Summary

The table below summarizes the comparative data from the discussed examples, illustrating the quantitative impact of fluorination.

Target Compound/Analog Description IC₅₀ (nM) Key Outcome Reference
ROCK1 Compound 526-Fluoro-indazole derivative14High potency and 61% oral bioavailability.[9]
ROCK1 Compound 514-Fluoro-indazole derivative2,500Significantly lower potency.[9]
FGFR1/2 Compound 100Indazole with 2,6-difluoro moiety< 4.1 / 2.0High enzymatic and cellular potency.[1]
Reverse Transcriptase Compound 16Non-fluorinated heterocycle332Baseline potency.[9]
Reverse Transcriptase Compounds 17a-b5-Fluoro-substituted analogs25 - 507- to 13-fold increase in potency.[9]

Part 3: Validated Experimental Protocols for Comparative Assessment

To ensure the scientific rigor of a comparative study, standardized and well-controlled assays are essential. The following protocols describe robust methods for evaluating the biochemical potency and cellular activity of indazole derivatives.

Protocol 1: Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a purified kinase using a common commercial assay like the ADP-Glo™ Kinase Assay.[11][12] This assay quantifies the amount of ADP produced during the kinase reaction, where a lower ADP level indicates greater inhibition.

Causality and Rationale:

  • ATP Concentration: The ATP concentration is set near its Michaelis-Menten constant (Km) for the specific kinase. This ensures the assay is sensitive to competitive inhibitors.

  • Controls: Including "no enzyme" and "no inhibitor" (vehicle) controls is critical to define the baseline and maximum signal, respectively, ensuring the observed effects are due to the test compound's inhibition of the enzyme.

  • Luminescence: This detection method is highly sensitive, has a broad dynamic range, and is less prone to interference from colored or fluorescent compounds compared to absorbance or fluorescence-based assays.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each indazole derivative (fluorinated and non-fluorinated) in 100% DMSO.

    • Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. A typical starting concentration for the assay might be 100 µM, resulting in a final top concentration of 10 µM in the reaction.

  • Kinase Reaction Setup (in a 384-well plate):

    • To each well, add 1 µL of the serially diluted compound or DMSO (for controls).

    • Add 2 µL of a solution containing the target kinase and the substrate peptide in kinase reaction buffer.

    • Initiate the reaction by adding 2 µL of ATP solution. The final reaction volume is 5 µL.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Signal Detection (ADP-Glo™ Reagents):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent contains luciferase and luciferin to convert the newly produced ADP into ATP, and then into a luminescent signal.

    • Incubate for 30 minutes at room temperature to stabilize the signal.

  • Data Acquisition and Analysis:

    • Read the luminescence on a plate reader.

    • Normalize the data using the vehicle (100% activity) and "no enzyme" (0% activity) controls.

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound 1. Prepare Compound Dilution Series (in DMSO) Plate 2. Add Compound, Kinase/Substrate, and ATP to 384-well plate Compound->Plate Incubate1 3. Incubate (e.g., 60 min, RT) [ATP -> ADP] Plate->Incubate1 Stop 4. Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) Incubate1->Stop Incubate2 5. Incubate (40 min, RT) Stop->Incubate2 Detect 6. Add Kinase Detection Reagent (Converts ADP to light) Incubate2->Detect Incubate3 7. Incubate (30 min, RT) Detect->Incubate3 Read 8. Read Luminescence Incubate3->Read Analyze 9. Normalize Data and Fit Dose-Response Curve to find IC₅₀ Read->Analyze cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_detect Signal Detection cluster_analysis Data Analysis Seed 1. Seed Cells in 96-well Plate Attach 2. Incubate 24h for Cell Attachment Seed->Attach Treat 3. Add Compound Dilutions to Cells Attach->Treat Incubate1 4. Incubate for 72h Treat->Incubate1 Reagent 5. Add CellTiter-Glo® Reagent (Lyses cells, starts reaction) Incubate1->Reagent Shake 6. Shake 2 min to Mix Reagent->Shake Incubate2 7. Incubate 10 min to Stabilize Signal Shake->Incubate2 Read 8. Read Luminescence Incubate2->Read Analyze 9. Normalize Data and Fit Dose-Response Curve to find IC₅₀ Read->Analyze

Fig. 3: Workflow for a Cell-Based Viability Assay.

Conclusion and Future Perspectives

The evidence strongly supports that the strategic fluorination of the indazole scaffold is a highly effective strategy for enhancing biological activity and optimizing pharmacokinetic properties. As demonstrated, the placement of fluorine is critical, and its effects can lead to orders-of-magnitude improvements in potency and bioavailability. [9]However, the "fluorine effect" is not a universal panacea; its success is context-dependent and requires careful, empirical validation through the robust biological assays outlined in this guide.

Future research should continue to explore novel fluorination methodologies to access a wider chemical space of indazole derivatives. [13]Combining empirical screening with computational modeling will further enable the rational design of next-generation fluorinated indazoles, accelerating the development of more effective and safer therapeutics.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.
  • Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PubMed Central.
  • Fluorine in drug discovery: Role, design and case studies. Google Search.
  • A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Semantic Scholar.
  • A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. PubMed.
  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Google Search.
  • The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design. Journal of Applied Chemical Science International.
  • Roles of Fluorine in Drug Design and Drug Action. Ingenta Connect.
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences.
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  • Roles of Fluorine in Drug Design and Drug Action. Bentham Science.
  • Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022). MDPI.
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  • Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Semantic Scholar.
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.
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  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central.
  • Synthesis and biological evaluation of indazole derivatives. ResearchGate.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. PubMed.
  • Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing.
  • Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. Organic Chemistry Portal.

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A Researcher's Guide to Cross-Referencing NMR Data for Indazole Scaffolds: From Spectrum Acquisition to Database Validation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the indazole scaffold is a cornerstone of many therapeutic agents. Its structural elucidation is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive tool for this purpose. However, the journey from a freshly acquired spectrum to a confidently confirmed structure can be fraught with nuances. This in-depth guide provides a comprehensive workflow for acquiring high-quality NMR data for indazole derivatives and rigorously cross-referencing it with published spectra, ensuring the scientific integrity of your findings.

The Indazole Nucleus: A Tale of Two Tautomers and Their NMR Fingerprints

The indazole core, a bicyclic heteroaromatic system, presents a unique challenge in NMR analysis due to the potential for tautomerism. The two common tautomers, 1H-indazole and 2H-indazole, can coexist in solution, with their equilibrium influenced by factors such as solvent polarity and substituent effects.[1] This dynamic behavior directly impacts the observed chemical shifts, making a thorough understanding of the expected spectral features essential.

Typical ¹H NMR Chemical Shift Ranges for the Indazole Core

The proton NMR spectrum of an indazole provides a wealth of information. The chemical shifts of the protons on the benzene ring are influenced by both the pyrazole ring and any substituents present. The proton at position 3 is typically the most deshielded in the pyrazole ring.

Proton PositionTypical Chemical Shift Range (ppm) in CDCl₃Typical Chemical Shift Range (ppm) in DMSO-d₆Notes
H1 (NH)10.0 - 13.5 (often broad)12.5 - 14.0 (often broad)Highly dependent on solvent and concentration.
H38.0 - 8.38.1 - 8.4Generally a singlet unless coupled to a substituent.
H47.6 - 7.97.7 - 8.0Typically a doublet.
H57.1 - 7.47.2 - 7.5Appears as a triplet or doublet of doublets.
H67.3 - 7.67.4 - 7.7Appears as a triplet or doublet of doublets.
H77.5 - 7.87.6 - 7.9Typically a doublet.

Note: These ranges are approximate and can be significantly influenced by substituents.[2][3]

Typical ¹³C NMR Chemical Shift Ranges for the Indazole Core

Carbon NMR provides complementary information, with the carbon atoms of the pyrazole ring exhibiting distinct chemical shifts from those of the benzene ring.

Carbon PositionTypical Chemical Shift Range (ppm) in CDCl₃Typical Chemical Shift Range (ppm) in DMSO-d₆
C3134 - 142135 - 143
C3a120 - 125121 - 126
C4120 - 123121 - 124
C5126 - 129127 - 130
C6120 - 123121 - 124
C7109 - 112110 - 113
C7a139 - 142140 - 143

Note: These ranges are approximate and can be significantly influenced by substituents.[2][3][4]

Acquiring High-Fidelity NMR Data: A Step-by-Step Protocol

The quality of your NMR data is the bedrock of your structural analysis. This protocol outlines the key steps for acquiring robust ¹H and ¹³C NMR spectra for an indazole sample.

Experimental Protocol: NMR Data Acquisition for Indazole Derivatives

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified indazole derivative.

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical, as it can influence tautomeric equilibria.[1] DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and for observing exchangeable protons like the N-H proton.

    • Ensure the sample is fully dissolved; sonication may be necessary.

  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is crucial for obtaining sharp, well-resolved peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Key Parameters:

      • Pulse Angle: A 30-45° pulse is typically sufficient.

      • Relaxation Delay (d1): Set to 1-2 seconds to allow for adequate relaxation of the protons between scans.

      • Acquisition Time (aq): Typically 2-4 seconds.

      • Number of Scans (ns): 8 to 64 scans are usually adequate for a sample of this concentration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Key Parameters:

      • Number of Scans (ns): A significantly higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

      • Consider using techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the assignment of CH, CH₂, and CH₃ signals.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

    • Phase the spectra to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm in CDCl₃, DMSO-d₅ at 2.50 ppm in DMSO-d₆).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

The Cross-Referencing Workflow: Validating Your Structure Against Published Data

Once you have high-quality NMR data, the next critical step is to compare it with published spectra. This process provides a powerful validation of your proposed structure.

Caption: Workflow for Cross-Referencing NMR Data.

A Practical Example: Cross-Referencing the ¹H and ¹³C NMR Spectra of 1H-Indazole

Let's walk through an example using the parent compound, 1H-indazole.

Experimental Data (Hypothetical):

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 13.10 (s, 1H), 8.10 (s, 1H), 7.78 (d, J = 8.1 Hz, 1H), 7.57 (d, J = 8.5 Hz, 1H), 7.36 (t, J = 7.5 Hz, 1H), 7.13 (t, J = 7.5 Hz, 1H).

  • ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 141.0, 135.0, 126.8, 122.5, 121.2, 121.0, 111.0.

Database Search and Comparison:

A search in a database like PubChem for "1H-indazole" (CID 9221) reveals publicly available NMR data.[5] A comparison with published literature data confirms the assignments. For instance, a ¹H NMR spectrum in DMSO-d₆ shows a characteristic broad singlet for the N-H proton around 13.04 ppm and distinct signals for the aromatic protons.[6] Similarly, the ¹³C NMR data from the literature for 1H-indazole in DMSO-d₆ aligns with our experimental data, confirming the identity of the compound.[1]

ProtonExperimental δ (ppm)Literature δ (ppm) in DMSO-d₆[6]
H113.1013.04
H38.108.08
H47.787.77
H77.577.55
H67.367.35
H57.137.11
CarbonExperimental δ (ppm)Literature δ (ppm) in DMSO-d₆[1]
C7a141.0140.9
C3135.0135.2
C5126.8126.6
C3a122.5122.8
C6121.2121.0
C4121.0122.2
C7111.0111.1

The excellent correlation between the experimental and published data provides strong evidence for the correct structural assignment.

Navigating Common Pitfalls

  • Tautomerism: Be mindful that the observed spectrum might be a weighted average of two or more tautomers. Running spectra in different solvents can help elucidate the dominant form.[1]

  • Solvent Effects: Chemical shifts can be influenced by the solvent. Always compare your data with literature spectra recorded in the same solvent.

  • Concentration Effects: The chemical shift of exchangeable protons (like N-H) can be concentration-dependent.

  • Incorrect Referencing: Ensure your spectrum is correctly referenced to the residual solvent peak.

Conclusion

The structural confirmation of indazole derivatives by NMR spectroscopy is a meticulous process that demands both high-quality data acquisition and rigorous comparison with established data. By following a systematic workflow that encompasses careful sample preparation, optimized data acquisition, and diligent cross-referencing against public databases and the scientific literature, researchers can confidently validate their molecular structures. This approach not only ensures the integrity of your own research but also contributes to the collective body of reliable scientific knowledge.

References

  • Wiley-VCH. (2007). Supporting Information.
  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5678–5691.
  • The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds.
  • ResearchGate. (n.d.). 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids.
  • ResearchGate. (2016). 13C NMR of indazoles.
  • PubChem. (n.d.). 1H-Indazole.

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A Senior Application Scientist's Guide to Efficacy Comparison of Known PAK1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology research, p21-activated kinase 1 (PAK1) has emerged as a critical node in signaling pathways that drive cancer cell proliferation, survival, and metastasis.[1][2] As a serine/threonine kinase, PAK1 is a downstream effector of the Rho GTPases, Rac1 and Cdc42, translating extracellular cues into cytoskeletal rearrangements, gene expression, and survival signals.[2][3] Its dysregulation is implicated in numerous malignancies, making it a compelling target for therapeutic intervention.[1][4] This guide provides a comparative analysis of prominent PAK1 inhibitors, supported by experimental frameworks to empower researchers in their evaluation of novel and existing compounds.

The PAK1 Signaling Axis: A Central Hub in Oncogenesis

PAK1 activation is a key event in oncogenic transformation.[5] Upon binding to active Rac/Cdc42, PAK1 undergoes a conformational change, leading to autophosphorylation and subsequent activation. Once active, PAK1 phosphorylates a wide array of downstream substrates, influencing multiple hallmark capabilities of cancer.[5][6] These include promoting cell cycle progression, inhibiting apoptosis by phosphorylating proteins like Bad, and enhancing cell motility through cytoskeletal remodeling.[7][8] The central role of PAK1 in these processes underscores the therapeutic potential of its inhibition.[1]

PAK1_Signaling_Pathway cluster_upstream Upstream Activators cluster_gtpases Small GTPases cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinases (e.g., EGFR) Rac1 Rac1 RTK->Rac1 Grb2/Sos GPCR GPCRs Cdc42 Cdc42 GPCR->Cdc42 Integrins Integrins Integrins->Rac1 PAK1 PAK1 (p21-activated kinase 1) Rac1->PAK1 Activation Cdc42->PAK1 Activation Proliferation Cell Proliferation (MAPK Pathway) PAK1->Proliferation Survival Cell Survival (Anti-apoptosis, NF-κB) PAK1->Survival Motility Cell Motility (Cytoskeletal Remodeling) PAK1->Motility Transcription Gene Transcription PAK1->Transcription

Caption: The PAK1 signaling pathway, activated by Rho GTPases, influences key cancer hallmarks.

Comparative Efficacy of Known PAK1 Inhibitors

The development of small-molecule PAK1 inhibitors has yielded compounds with diverse mechanisms of action, potency, and selectivity. They can be broadly categorized as ATP-competitive, which bind to the kinase's active site, and allosteric inhibitors, which bind to a different site to induce an inactive conformation.[9][10] The choice of inhibitor is critical and depends on the specific research question, balancing potency against potential off-target effects.

InhibitorMechanism of ActionTarget SpecificityBiochemical IC50 / Kd (PAK1)Cellular Activity & NotesKey Limitations
NVS-PAK1-1 AllostericSelective for PAK1IC50: 5 nM[11][12]Potently inhibits PAK1 autophosphorylation in cells.[13] Shows >50-fold selectivity over PAK2.Poor stability in rat liver microsomes limits in vivo application.[10][11]
FRAX597 ATP-CompetitiveGroup I PAKs (PAK1/2/3)IC50: 8 nM[14][15][16]Potent anti-proliferative and anti-tumor activity in NF2-deficient schwannoma models.[16][17] Orally available.[17]Also inhibits other kinases (e.g., YES1, RET, CSF1R).[14][15] Cardiovascular toxicity observed in related compounds.[9][18]
PF-3758309 ATP-CompetitivePan-PAK (Groups I & II)Ki: 13.7 nM[19]Broad anti-proliferative activity across many tumor cell lines.[20] Orally available and tested in a Phase I clinical trial.[3][21]Lacks selectivity, inhibiting all PAK isoforms and other kinases.[3][22][23] Substrate of P-gp efflux pumps, which can confer resistance.[22]
IPA-3 Allosteric (Non-ATP Competitive)Selective for Group I PAKsIC50: 2.5 µM[19]Highly selective, does not inhibit Group II PAKs.[19]Poor potency and instability in cellular systems significantly limit its utility.[7]
OSU-03012 ATP-CompetitivePan-PAK / Multi-kinaseIC50: ~1 µM[5][7]A derivative of celecoxib, initially developed as a PDK1 inhibitor.[7][24]Poor potency and significant off-target effects on other kinases.[7][24]

Experimental Protocols for Efficacy Assessment

To rigorously compare PAK1 inhibitors, a multi-tiered experimental approach is essential, moving from direct biochemical assays to complex in vivo models.

In Vitro Biochemical Kinase Assay

Causality: This is the foundational experiment to determine if a compound directly inhibits the enzymatic activity of purified PAK1. It quantifies the inhibitor's potency (IC50) in a controlled, cell-free environment, ensuring the observed effect is due to direct interaction with the kinase and not a downstream cellular event.

Kinase_Assay_Workflow Start Start Prep Prepare Assay Plate: Add Inhibitor Dilutions Start->Prep AddEnzyme Add Purified PAK1 Kinase Prep->AddEnzyme PreIncubate Pre-incubate (Allows inhibitor binding) AddEnzyme->PreIncubate AddSubstrate Add Substrate/ ATP Mix PreIncubate->AddSubstrate Incubate Incubate (Kinase Reaction) AddSubstrate->Incubate Stop Add Stop Solution Incubate->Stop Detect Detect Signal (e.g., Luminescence, Fluorescence) Stop->Detect Analyze Analyze Data (Calculate IC50) Detect->Analyze End End Analyze->End

Caption: Workflow for an in vitro biochemical kinase assay to determine inhibitor potency.

Protocol: ADP-Glo™ Kinase Assay (Example) [25]

This protocol is adapted from commercially available luminescent assays that measure ADP production as a proxy for kinase activity.

  • Plate Preparation: Prepare serial dilutions of the test inhibitor in a 384-well plate. Include a "no inhibitor" (vehicle control, e.g., DMSO) and a "no enzyme" (background) control.

  • Enzyme Addition: Add 2 µL of purified recombinant PAK1 enzyme solution to each well, except the "no enzyme" control.

  • Substrate/ATP Addition: Add 2 µL of a solution containing the specific peptide substrate for PAK1 and ATP to initiate the kinase reaction.

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes to allow the enzymatic reaction to proceed.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to all wells. This reagent converts the ADP generated by PAK1 activity into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader. The signal intensity is directly proportional to PAK1 activity.

  • Analysis: Normalize the data to controls and plot the percent inhibition against the logarithm of inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Viability/Proliferation Assay

Causality: While a biochemical assay confirms direct target engagement, it doesn't predict a compound's effect on cancer cells, which involves complexities like cell permeability, stability, and engagement of the target within its native signaling network. The MTT assay measures the metabolic activity of cells, which correlates with their viability and proliferation, providing a crucial assessment of the inhibitor's functional impact in a cellular context.

MTT_Assay_Workflow Start Start Seed Seed Cancer Cells in 96-well Plate Start->Seed Incubate1 Incubate Overnight (Allow Attachment) Seed->Incubate1 Treat Add Inhibitor (Dose-Response) Incubate1->Treat Incubate2 Incubate (e.g., 72 hours) Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate (2-4 hours) AddMTT->Incubate3 Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate3->Solubilize Read Read Absorbance (~570 nm) Solubilize->Read Analyze Analyze Data (Calculate IC50) Read->Analyze End End Analyze->End

Caption: Standard workflow for an MTT cell viability assay.

Protocol: MTT Assay [26][27]

  • Cell Seeding: Plate a PAK1-dependent cancer cell line (e.g., A549, HCT116) in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the PAK1 inhibitor in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor or vehicle control.

  • Incubation: Incubate the plate for a period relevant to the cell doubling time, typically 72 hours, at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the purple solution at approximately 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot against inhibitor concentration to determine the cellular IC50.

In Vivo Tumor Xenograft Model

Causality: The ultimate preclinical test of an anti-cancer agent is its ability to inhibit tumor growth in a living organism. Xenograft models, where human tumor cells are implanted into immunodeficient mice, provide critical data on a compound's pharmacokinetics, pharmacodynamics, and overall anti-tumor efficacy in a complex biological system.[28][29] This step validates the translatability of in vitro and cellular results.

Xenograft_Workflow Start Start Implant Subcutaneously Implant Human Tumor Cells into Immunodeficient Mice Start->Implant Monitor Monitor Tumor Growth Implant->Monitor Randomize Randomize Mice into Cohorts (Tumor Volume ~100-150 mm³) Monitor->Randomize Treat Administer Treatment (Inhibitor vs. Vehicle) Daily via Oral Gavage Randomize->Treat Measure Measure Tumor Volume (2-3 times per week) Treat->Measure Endpoint Reach Study Endpoint (e.g., 21 days or max tumor size) Measure->Endpoint Analyze Analyze Data: Tumor Growth Inhibition (TGI), Body Weight, Biomarkers Endpoint->Analyze End End Analyze->End

Caption: Overview of a subcutaneous tumor xenograft study for in vivo efficacy testing.

Protocol: Subcutaneous Xenograft Model [28]

  • Cell Preparation: Harvest a human cancer cell line known to be sensitive to PAK1 inhibition. Resuspend the cells in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel to support initial tumor formation.

  • Implantation: Subcutaneously inject approximately 1-5 million cells in a volume of 100-200 µL into the flank of immunodeficient mice (e.g., NSG or NOD/SCID).

  • Tumor Growth and Randomization: Monitor the mice for tumor growth. Once tumors reach an average volume of 100-150 mm³, randomize the animals into treatment and control groups (typically 8-10 mice per group).

  • Treatment Administration: Prepare the PAK1 inhibitor in a suitable vehicle. Administer the compound to the treatment group (e.g., via oral gavage) according to a predetermined schedule (e.g., daily for 21 days). The control group receives the vehicle alone.

  • Monitoring: Measure tumor dimensions with digital calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.[28] Monitor the body weight and overall health of the animals as an indicator of toxicity.

  • Endpoint and Analysis: The study concludes when tumors in the control group reach a predetermined maximum size or after a fixed duration. Euthanize the mice, excise the tumors, and weigh them. Calculate the Tumor Growth Inhibition (TGI) to quantify the inhibitor's efficacy.

By systematically applying these validated protocols, researchers can generate a robust and comparative dataset to accurately assess the efficacy of novel and existing PAK1 inhibitors, ultimately guiding the development of more effective cancer therapies.

References

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  • ResearchGate. (n.d.). Detailed view of the interactions of FRAX597 within the PAK1 active site.
  • He, H., et al. (2019).
  • Mahieux, R., et al. (2019). PAK Kinase Inhibition Has Therapeutic Activity in Novel Preclinical Models of Adult T-Cell Leukemia/Lymphoma. AACR Journals. [Link]
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  • The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX)
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  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
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The Strategic Placement of Fluorine: A Comparative Guide to Its Influence on the Biological Activity of Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the indazole scaffold stands as a privileged structure, forming the core of numerous biologically active molecules.[1][2] The strategic introduction of fluorine atoms into this scaffold has emerged as a powerful tool to modulate a compound's physicochemical properties, profoundly impacting its efficacy, selectivity, and pharmacokinetic profile.[3][4] This guide provides an in-depth comparison of how the position of fluorine on the indazole ring dictates biological activity, supported by experimental data and detailed protocols for researchers in drug discovery and development.

The Rationale Behind Fluorination: More Than Just an Electronic Effect

The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—offer a multifaceted approach to optimizing drug candidates.[4] Beyond simple electronic modulation, fluorine can influence molecular conformation, pKa, lipophilicity, and metabolic stability.[3][5] These alterations can lead to enhanced binding affinity for the target protein, improved cell permeability, and a more favorable pharmacokinetic profile, ultimately translating to a more effective therapeutic agent.

Positional Isomerism Matters: A Tale of Four Fluorines

The precise placement of a fluorine atom on the indazole ring is not a matter of trivial substitution. As we will explore through specific case studies, moving the fluorine from one position to another can dramatically alter the biological and pharmacological properties of the parent molecule.

Case Study 1: Inhibition of Rho-Associated Protein Kinase (ROCK)

ROCK is a serine/threonine kinase that plays a crucial role in various cellular processes, and its inhibition has therapeutic potential in cardiovascular diseases, cancer, and glaucoma. A comparative study of fluorinated indazoles as ROCK1 inhibitors reveals a striking difference in potency based on the fluorine's location.

CompoundFluorine PositionROCK1 IC50 (nM)Oral Bioavailability (%)
1 4-Fluoro2500Not Reported
2 6-Fluoro1461

Data sourced from a review on fluorinated heterocycles.[3]

As the data clearly indicates, shifting the fluorine atom from the 4-position to the 6-position results in a greater than 178-fold increase in inhibitory potency against ROCK1.[3] Furthermore, the 6-fluoro analogue demonstrates excellent oral bioavailability, a critical parameter for a successful drug candidate.[3] This highlights how a subtle positional change can have a profound impact on both pharmacodynamics and pharmacokinetics.

The enhanced activity of the 6-fluoroindazole derivative can be attributed to favorable interactions within the ATP-binding pocket of ROCK1. The fluorine atom at the C6 position may engage in specific hydrogen bonds or other non-covalent interactions with amino acid residues in the kinase hinge region, leading to a more stable and potent binding orientation.

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental protocols are provided below.

Synthesis of Positional Fluoro-Indazole Isomers

A general synthetic approach to access various fluoro-1H-indazoles involves the cyclization of appropriately substituted fluorinated o-toluidines or o-fluorobenzaldehydes. The following diagram illustrates a generalized synthetic workflow.

Caption: Generalized workflow for the synthesis of fluoro-indazole isomers.

Step-by-Step Synthesis of 7-Fluoro-1H-indazole:

This protocol is adapted from a method utilizing 2,3-difluorobenzaldehyde.[6]

  • Reaction Setup: To 1.85 g of 2,3-difluorobenzaldehyde in a round-bottom flask, add 3 ml of hydrazine monohydrate.

  • Heating: Heat the reaction mixture with stirring at 180°C for 10 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature. Add ethyl acetate and water to extract the product into the organic layer.

  • Purification: Wash the organic layer with saturated brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

  • Chromatography: Purify the crude product by silica gel column chromatography using a chloroform/acetone eluent to afford 7-fluoro-1H-indazole.

Biological Evaluation: ROCK1 Inhibition Assay

The following is a representative protocol for determining the in vitro inhibitory activity of compounds against ROCK1 using a fluorescence resonance energy transfer (FRET)-based assay, such as the Z'-LYTE™ Kinase Assay.[7][8][9][10]

Caption: Workflow for a FRET-based ROCK1 inhibition assay.

Detailed Protocol:

  • Reagent Preparation: Prepare a 2X solution of ROCK1 enzyme and a 2X solution of the FRET-peptide substrate in kinase buffer (e.g., 50 mM HEPES, pH 7.5, 0.01% BRIJ-35, 10 mM MgCl₂, 1 mM EGTA). Prepare a 4X solution of ATP in kinase buffer.

  • Compound Plating: Add test compounds at various concentrations to the wells of a 384-well plate.

  • Kinase Reaction: Add the 2X ROCK1/peptide solution to the wells, followed by the 4X ATP solution to initiate the reaction. Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Development: Add the development reagent (a site-specific protease that cleaves the non-phosphorylated peptide) and incubate at room temperature (e.g., 60 minutes).

  • Detection: Measure the fluorescence emission at two wavelengths (e.g., 445 nm and 520 nm) using a fluorescence plate reader.

  • Data Analysis: Calculate the emission ratio and determine the percent inhibition of kinase activity. Plot the percent inhibition against the compound concentration to determine the IC50 value.

Case Study 2: Inhibition of Nitric Oxide Synthase (NOS)

Nitric oxide synthases are a family of enzymes responsible for the production of nitric oxide (NO), a key signaling molecule. Selective inhibition of NOS isoforms is a therapeutic strategy for various conditions, including neurodegenerative diseases and inflammation. The fluorination of the indazole ring has been shown to enhance both the potency and selectivity of NOS inhibition.

CompoundFluorine PatternnNOS Inhibition (%)iNOS Inhibition (%)
3 4,5,6,7-Tetrafluoro-3-methyl6383
4 4,5,6,7-Tetrafluoro-3-perfluorophenylNo significant inhibition80

Data from a study on fluorinated indazoles as NOS inhibitors, with inhibition measured at a concentration of 10 µM.[3][11]

This data demonstrates that a tetrafluorinated indazole scaffold is a potent inhibitor of both neuronal NOS (nNOS) and inducible NOS (iNOS).[3][11] Interestingly, modifying the substituent at the 3-position from a methyl group to a perfluorophenyl group results in a dramatic shift in selectivity, with the latter compound showing potent and selective inhibition of iNOS.[3][11] This underscores the interplay between fluorine substitution on the indazole ring and other parts of the molecule in determining biological activity and selectivity.

The inhibitory activity of these fluorinated indazoles is attributed to their ability to bind to the heme cofactor in the active site of NOS. The electron-withdrawing nature of the fluorine atoms can modulate the electronic properties of the indazole ring, influencing its interaction with the heme iron. The selectivity observed with the perfluorophenyl-substituted analog likely arises from specific interactions of this bulky, fluorinated group with amino acid residues in the substrate-binding site of iNOS, which differs from that of nNOS.

Experimental Protocols (Continued)

Biological Evaluation: Nitric Oxide Synthase (NOS) Inhibition Assay

The inhibitory activity of compounds against NOS can be determined by measuring the production of nitrite, a stable oxidation product of NO, using the Griess assay.[2][5][12][13]

Caption: Workflow for a Griess assay to measure NOS inhibition.

Detailed Protocol:

  • Enzyme Preparation: Prepare a homogenate from a tissue source rich in the desired NOS isoform (e.g., rat cerebellum for nNOS).

  • Reaction Mixture: In a microcentrifuge tube, combine the enzyme preparation, a buffer solution (e.g., HEPES), L-arginine (the substrate), NADPH (a cofactor), and the test compound at various concentrations.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction, for example, by heating or adding a precipitating agent.

  • Griess Reaction: Transfer the supernatant to a 96-well plate. Add Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each well.

  • Measurement: After a short incubation at room temperature, measure the absorbance at approximately 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the amount of nitrite produced in each sample and determine the percent inhibition for each compound concentration.

The Impact of Fluorine Position on Pharmacokinetics

Beyond target engagement, the position of fluorine can significantly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. As seen in the ROCK inhibitor case study, the 6-fluoroindazole displayed superior oral bioavailability compared to what might be expected for the 4-fluoro isomer. This can be attributed to several factors:

  • Metabolic Stability: Fluorine substitution at a metabolically labile position can block cytochrome P450-mediated oxidation, thereby increasing the compound's half-life and oral bioavailability.

  • Lipophilicity and Permeability: The introduction of fluorine generally increases lipophilicity, which can enhance membrane permeability and absorption. However, the position of the fluorine atom can fine-tune this effect.

  • pKa Alteration: Fluorine's electron-withdrawing nature can lower the pKa of nearby basic functional groups, which can impact a compound's solubility and absorption characteristics.[5]

Pharmacokinetic Study Protocol in Rats (A General Overview):

  • Animal Dosing: Administer the test compound to rats via intravenous (IV) and oral (PO) routes at a predetermined dose.

  • Blood Sampling: Collect blood samples at various time points post-dosing.

  • Plasma Analysis: Process the blood to obtain plasma and analyze the concentration of the test compound using a validated analytical method (e.g., LC-MS/MS).

  • Parameter Calculation: Use pharmacokinetic software to calculate key parameters such as half-life (t½), area under the curve (AUC), clearance (CL), and oral bioavailability (F%).

Conclusion

The strategic placement of fluorine on the indazole scaffold is a powerful and nuanced approach in modern drug discovery. As demonstrated through the case studies of ROCK and NOS inhibitors, the position of the fluorine atom is a critical determinant of a compound's biological activity, selectivity, and pharmacokinetic properties. A thorough understanding of these structure-activity relationships, grounded in robust experimental data, is essential for the rational design of novel and effective indazole-based therapeutics. The detailed protocols provided in this guide serve as a valuable resource for researchers aiming to explore and harness the full potential of fluorination in their drug discovery programs.

References

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  • Some medicinally active fluorinated heterocycles and their non-fluorinated analogues. (n.d.).
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  • Norman, B. H., et al. (2008). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 51(16), 5047-5059. [Link]
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A Comparative Guide to In Silico Evaluation of Indazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the comparative molecular docking analysis of indazole-based kinase inhibitors against other structural classes. We will utilize Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis, as our target protein to illustrate a robust, field-proven workflow. This document is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery and computational chemistry.

Introduction: The Indazole Scaffold and the Kinase Challenge

Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes, making them prime targets for therapeutic intervention, particularly in oncology.[1] The ATP-binding site of kinases, while a logical target for inhibition, is highly conserved across the kinome, presenting a significant challenge in developing selective inhibitors.[2] Lack of selectivity can lead to off-target effects and associated toxicities.

In the landscape of kinase inhibitor design, the indazole core has emerged as a "privileged scaffold."[3] Its unique structural and electronic properties allow it to form key interactions within the kinase ATP-binding pocket, leading to potent and often selective inhibition. Several FDA-approved drugs, such as Axitinib and Pazopanib, feature this core structure and have demonstrated significant clinical efficacy.[4][5]

Computer-Aided Drug Design (CADD) has become an indispensable tool in the discovery and optimization of kinase inhibitors.[6] Among CADD methodologies, molecular docking is a powerful technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein.[7] By comparing the docking scores and binding interactions of different compounds, we can prioritize candidates for synthesis and biological testing, thereby accelerating the drug discovery pipeline.[8]

This guide will provide a step-by-step protocol for a comparative docking study of two indazole-based VEGFR-2 inhibitors, Axitinib and Pazopanib, against two non-indazole alternatives, Sunitinib and Sorafenib. We will correlate these in silico findings with their experimentally determined inhibitory concentrations (IC50) to validate our computational approach.

The Target: VEGFR-2 Kinase

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[9] Dysregulation of the VEGF/VEGFR-2 signaling pathway is a hallmark of many cancers, as tumors require a dedicated blood supply to grow and metastasize.[10] Therefore, inhibiting VEGFR-2 is a clinically validated strategy for cancer therapy.[2]

For our study, we will utilize the high-resolution crystal structure of the VEGFR-2 kinase domain in complex with Axitinib, available in the Protein Data Bank (PDB) with the accession code 4AG8 .[4][11] This structure provides an excellent starting point as it contains our target protein with a bound indazole-based inhibitor, defining the active site for our docking experiments.

Comparative Inhibitor Cohort

To provide a meaningful comparison, we have selected four well-characterized, clinically relevant VEGFR-2 inhibitors.

CompoundScaffold TypeTarget(s)VEGFR-2 IC50 (nM)
Axitinib IndazoleVEGFR-1/2/3, PDGFRβ, c-KIT0.2[12]
Pazopanib IndazoleVEGFR-1/2/3, PDGFRα/β, c-KIT30[13]
Sunitinib IndolinoneVEGFR-1/2, PDGFRβ, c-KIT, Flt-380[14]
Sorafenib Bi-aryl ureaVEGFR-1/2/3, PDGFRβ, c-KIT, B-Raf90[3]

Table 1: Selected kinase inhibitors for comparative docking study. The experimental IC50 values against VEGFR-2 provide a benchmark for evaluating the predictive power of our docking calculations.

Experimental Protocol: A Step-by-Step Guide to Comparative Docking

This protocol will utilize AutoDock Vina, a widely used and validated open-source molecular docking program.[15] The general workflow is applicable to other docking software with minor modifications.

Part 1: Preparation of the Receptor (VEGFR-2)

The initial PDB file requires careful preparation to ensure it is suitable for docking. This process involves removing non-essential molecules, adding missing atoms, and assigning charges.

  • Obtain the Crystal Structure : Download the PDB file for 4AG8 from the RCSB Protein Data Bank (]">www.rcsb.org).[4]

  • Clean the PDB File :

    • Open the 4AG8.pdb file in a molecular visualization tool such as UCSF Chimera or PyMOL.[7]

    • Remove all non-protein molecules, including water molecules, ions, and the co-crystallized ligand (Axitinib). We remove the original ligand to ensure our docking is unbiased.[16]

    • Inspect the protein for any missing side chains or loops. While 4AG8 is a high-quality structure, incomplete models may require loop modeling or residue mutation, which are advanced steps beyond this guide.

  • Prepare the Receptor for Docking :

    • Using AutoDock Tools (ADT), a graphical front-end for AutoDock Vina, perform the following steps:[17]

    • Add polar hydrogens to the protein. Crystal structures typically do not include hydrogen atoms, which are critical for proper hydrogen bond calculations.[18]

    • Compute Gasteiger charges. These partial atomic charges are necessary for the scoring function to calculate electrostatic interactions.

    • Save the prepared receptor in the PDBQT format (e.g., 4AG8_receptor.pdbqt). The PDBQT format includes the atomic coordinates, charges, and atom types required by AutoDock.[19]

Part 2: Preparation of the Ligands

The small molecule inhibitors must also be prepared by generating 3D structures and assigning appropriate chemical properties.

  • Obtain Ligand Structures :

    • Download the 3D structures of Axitinib, Pazopanib, Sunitinib, and Sorafenib from a chemical database like PubChem. Save them in a standard format like SDF or MOL2.

  • Ligand Preparation using ADT :

    • Open each ligand file in AutoDock Tools.

    • ADT will automatically detect the root of the molecule and define the rotatable bonds, which is crucial for flexible ligand docking.[17]

    • Assign Gasteiger charges.

    • Save each prepared ligand in the PDBQT format (e.g., axitinib.pdbqt, pazopanib.pdbqt, etc.).

Part 3: Defining the Binding Site (Grid Generation)

We must define the three-dimensional space within the receptor where the docking algorithm will search for binding poses.

  • Identify the Active Site : The binding site is the location where the co-crystallized ligand (Axitinib) was bound in the original 4AG8 structure. Key residues in the VEGFR-2 hinge region, such as Cys919, are critical for inhibitor binding.[20]

  • Generate the Grid Box :

    • In ADT, with the 4AG8_receptor.pdbqt loaded, use the Grid Box tool.

    • Center the grid box on the identified active site.

    • Adjust the dimensions of the grid box to ensure it is large enough to encompass the entire binding pocket and allow the ligands to rotate freely. A box size of approximately 20x20x20 Å is often a good starting point.[21]

    • Save the grid parameters to a configuration file (e.g., conf.txt). This file will contain the coordinates of the grid center and the size of the box in each dimension.[15]

Part 4: Performing the Molecular Docking

With the prepared receptor, ligands, and grid definition, we can now run the docking simulation.

  • Configure the Docking Run :

    • The conf.txt file created during grid generation will also serve as the input configuration file for Vina. It should specify the paths to the receptor and ligand PDBQT files, and the output file name.[21]

    • An example conf.txt for docking Axitinib would look like this:

  • Execute AutoDock Vina :

    • Run Vina from the command line, specifying the configuration file: vina --config conf.txt --log axitinib_log.txt

    • Vina will perform the docking calculations and generate an output PDBQT file (axitinib_out.pdbqt) containing the predicted binding poses (typically 9 by default) ranked by their binding affinity scores.

  • Repeat for All Ligands : Repeat the process for Pazopanib, Sunitinib, and Sorafenib.

Workflow Visualization

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB Download PDB (4AG8) CleanPDB Clean Receptor (Remove Water, Ligand) PDB->CleanPDB Ligands Download Ligand Structures PrepLigands Prepare Ligands (Define Rotatable Bonds, Charges) Output: ligands.pdbqt Ligands->PrepLigands PrepReceptor Prepare Receptor (Add Hydrogens, Charges) Output: receptor.pdbqt CleanPDB->PrepReceptor Grid Define Binding Site (Grid Box Generation) Output: conf.txt PrepReceptor->Grid Dock Run AutoDock Vina (vina --config conf.txt) PrepLigands->Dock Grid->Dock Results Output: poses.pdbqt, log.txt Dock->Results Analyze Analyze Binding Poses & Scores Results->Analyze Compare Compare with Experimental Data (IC50 values) Analyze->Compare

Caption: Workflow for Comparative Molecular Docking Analysis.

Results and Analysis

A successful docking study concludes with a thorough analysis of the results, comparing the predicted binding affinities and interaction patterns.

Validation: Redocking the Native Ligand

As a critical first step in validation, the co-crystallized ligand (Axitinib) should be "redocked" into the binding site from which it was originally removed. The Root Mean Square Deviation (RMSD) between the predicted pose and the crystallographic pose is then calculated. An RMSD value of ≤ 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[8]

Comparative Analysis of Docking Scores

AutoDock Vina calculates a binding affinity score in kcal/mol. A more negative score indicates a stronger predicted binding affinity.[10]

CompoundScaffold TypeDocking Score (kcal/mol)Experimental VEGFR-2 IC50 (nM)
Axitinib Indazole-9.50.2[12]
Pazopanib Indazole-8.830[13]
Sunitinib Indolinone-8.580[14]
Sorafenib Bi-aryl urea-8.290[3]

Table 2: Comparative docking scores versus experimental IC50 values. Note: Docking scores are representative values and may vary slightly based on specific software versions and preparation parameters. The general trend, however, is the key takeaway.

From the data, a clear correlation emerges: inhibitors with lower experimental IC50 values (higher potency) tend to have more favorable (more negative) docking scores. The indazole-based inhibitors, Axitinib and Pazopanib, show better docking scores than the alternatives, which aligns with their superior in vitro potency against VEGFR-2. This correlation provides confidence in the predictive power of our in silico model.

Analysis of Binding Interactions

Beyond the numerical score, it is crucial to visually inspect the predicted binding poses to understand the key molecular interactions responsible for binding.[1][22]

  • Hydrogen Bonds : These are critical for anchoring the inhibitor in the ATP-binding pocket. For VEGFR-2, a key hydrogen bond is typically formed between the inhibitor and the backbone of Cys919 in the hinge region.[20] The indazole scaffold is well-suited to act as a hydrogen bond donor or acceptor in this region.

  • Hydrophobic Interactions : The ATP pocket contains several hydrophobic residues. Interactions with these residues, such as Leu840, Val848, Ala866, and Leu1035, contribute significantly to binding affinity.

  • Electrostatic and van der Waals Interactions : These forces also play a role in the overall stability of the protein-ligand complex.

Using visualization software, one can generate 2D and 3D diagrams of the binding poses to map these interactions for each compound.[8] It is expected that the more potent inhibitors, like Axitinib, will exhibit a more optimal network of these interactions compared to the less potent compounds. For instance, the specific substitutions on the indazole ring of Axitinib are designed to maximize favorable contacts within the pocket, explaining its high potency.[11]

G VEGFR2 VEGFR-2 Kinase Domain Hinge Region (Cys919) Hydrophobic Pocket DFG Motif Indazole Indazole Inhibitor (e.g., Axitinib) H-Bonding Moiety Indazole Core Hydrophobic Tail VEGFR2:hinge->Indazole:h_bond H-Bond VEGFR2:hydro->Indazole:core Hydrophobic Interaction VEGFR2:hydro->Indazole:tail Hydrophobic Interaction

Caption: Key interactions between an indazole inhibitor and VEGFR-2.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous workflow for the comparative docking analysis of indazole-based kinase inhibitors. By integrating molecular docking with experimental data, we can build a predictive model that rationalizes the high potency of the indazole scaffold and aids in the design of novel, more selective inhibitors.

The causality behind this workflow is rooted in the principles of structure-based drug design. By preparing the receptor and ligands meticulously, we ensure that the input for the docking algorithm is chemically accurate. The validation step of redocking the native ligand provides a crucial quality control check on the entire protocol.[8] Finally, by correlating the computational scores and interaction patterns with real-world experimental data (IC50 values), we close the loop and validate the utility of the in silico model for making informed decisions in a drug discovery context.

Future work could expand on this foundation by incorporating more advanced computational techniques, such as molecular dynamics (MD) simulations, to study the dynamic stability of the predicted binding poses and calculate binding free energies with higher accuracy.

References

  • MDPI. (n.d.). An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches.
  • ResearchGate. (n.d.). Proteins and ligand preparation for docking. (a) Structure of a model...
  • Oncology Central. (2015, November 3). Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond.
  • wwPDB. (n.d.). pdb_00004ag8.
  • YouTube. (2021, October 19). Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure.
  • RCSB PDB. (2012, September 26). 4AG8: CRYSTAL STRUCTURE OF THE VEGFR2 KINASE DOMAIN IN COMPLEX WITH AXITINIB (AG-013736) (N-Methyl-2-(3-((E)-2-pyridin-2-yl-vinyl)-1H- indazol-6-ylsulfanyl)-benzamide).
  • YouTube. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced.
  • RSC Publishing. (2018, January 30). Discovery of VEGFR2 inhibitors by integrating naïve Bayesian classification, molecular docking and drug screening approaches.
  • Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results?.
  • YouTube. (2020, December 17). Autodock Vina Tutorial - Molecular Docking.
  • PMC - NIH. (2010, April 17). Ligand docking and binding site analysis with PyMOL and Autodock/Vina.
  • PMC - NIH. (n.d.). Overview of fundamental study of pazopanib in cancer.
  • ResearchGate. (n.d.). Sorafenib's essential features as a VEGFR-2 inhibitor against the...
  • ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results?.
  • PMC. (2016, April 15). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents.
  • ResearchGate. (n.d.). Sorafenib as a model for pharmacophoric features of type II VEGFR-2 kinase inhibitors.
  • The Scripps Research Institute. (2020, December 4). Tutorial – AutoDock Vina.
  • RCSB PDB. (2012, September 26). 4AGD: CRYSTAL STRUCTURE OF VEGFR2 (JUXTAMEMBRANE AND KINASE DOMAINS) IN COMPLEX WITH SUNITINIB (SU11248) (N-2-diethylaminoethyl)-5-((Z)-(5- fluoro-2-oxo-1H-indol-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-.
  • MDPI. (2018, March 23). Design, Synthesis, and Biological Evaluation of Axitinib Derivatives.
  • ResearchGate. (2025, December 16). Discovery of 5-[[4-[(2,3-Dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib), a Novel and Potent Vascular Endothelial Growth Factor Receptor Inhibitor.
  • Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation.
  • PMC - NIH. (n.d.). Single agent efficacy of the VEGFR kinase inhibitor axitinib in preclinical models of glioblastoma.
  • ResearchGate. (n.d.). Inhibitory activity of axitinib derivatives against VEGFR-2 kinase..
  • ResearchGate. (n.d.). Inhibitory curves and IC50 values for the reference compound axitinib...
  • ResearchGate. (n.d.). IC50 comparison of sunitinib, 14, and 15 against VEGFR-2 and PDGFRβ..
  • RCSB PDB. (n.d.). 3D View: 4AG8.
  • CATH. (n.d.). PDB 4agd.
  • Springer. (2024, October 22). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents.
  • YouTube. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics.
  • PMC - NIH. (2018, March 7). Exploration for novel inhibitors showing back-to-front approach against VEGFR-2 kinase domain (4AG8) employing molecular docking mechanism and molecular dynamics simulations.
  • RCSB PDB. (2012, February 29). 4DAG: Structure of the Human Metapneumovirus Fusion Protein with Neutralizing Antibody Identifies a Pneumovirus Antigenic Site.
  • YouTube. (2022, November 21). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech.
  • RCSB PDB. (2020, May 27). 6XVJ: Crystal structure of the KDR (VEGFR2) kinase domain in complex with a type-II inhibitor.
  • PubMed. (n.d.). (Pre-)clinical pharmacology and activity of pazopanib, a novel multikinase angiogenesis inhibitor.
  • RCSB PDB. (2007, September 25). 2QU5: Crystal structure of the VEGFR2 kinase domain in complex with a benzimidazole inhibitor.
  • RCSB PDB. (n.d.). 3D View: 4AGD.
  • RCSB PDB. (n.d.). 3D PFV: 4AG8.
  • RCSB PDB. (2009, August 25). 3EWH: Crystal structure of the VEGFR2 kinase domain in complex with a pyridyl-pyrimidine benzimidazole inhibitor.
  • Proteopedia. (2023, December 20). 4agd.
  • ResearchGate. (n.d.). (A) Crystallographic structure of VEGFR2 kinase domain complex with a potent inhibitor (PDB ID.
  • RCSB PDB. (2012, September 5). 3VHK: Crystal structure of the VEGFR2 kinase domain in complex with a back pocket binder.

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A Senior Application Scientist's Guide to Validating Experimental Findings with Ethyl 5-fluoro-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the indazole scaffold stands out as a "privileged structure," a molecular framework consistently found in compounds exhibiting a wide array of biological activities.[1] Its derivatives are at the core of several FDA-approved drugs, particularly in oncology.[2] This guide provides an in-depth technical comparison of Ethyl 5-fluoro-1H-indazole-3-carboxylate, a key building block in the synthesis of potent kinase inhibitors, against its positional isomer, Ethyl 6-fluoro-1H-indazole-3-carboxylate. We will delve into the synthetic rationale, provide detailed experimental protocols for validation, and present comparative data to inform your research and development endeavors.

The Significance of Fluorination in Indazole Scaffolds

The strategic placement of fluorine atoms in drug candidates is a well-established strategy to enhance pharmacological properties. Fluorine's high electronegativity and small atomic size can profoundly influence a molecule's acidity, lipophilicity, metabolic stability, and binding affinity to biological targets.[3][4] In the context of indazole-based kinase inhibitors, fluorination can lead to enhanced binding interactions within the ATP-binding pocket of kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), both critical targets in cancer therapy.[5][6]

Synthesis of this compound: A Validated Approach

The synthesis of this compound is a critical first step for its use as a versatile intermediate. A common and effective method involves the reaction of 5-Fluoro-3-indazolecarboxylic acid with ethanol.[7] This esterification is a fundamental reaction in organic chemistry, often catalyzed by a strong acid.

cluster_synthesis Synthesis of this compound start 5-Fluoro-1H-indazole-3-carboxylic acid Ethanol reagents Acid Catalyst (e.g., H₂SO₄) Heat start->reagents Esterification product This compound reagents->product cluster_workflow In Vitro Kinase Inhibition Assay Workflow start Prepare serial dilutions of test compound step2 Incubate kinase, substrate, and ATP with test compound start->step2 step3 Stop reaction and measure kinase activity step2->step3 step4 Calculate percent inhibition and determine IC₅₀ value step3->step4 product Inhibitory Potency (IC₅₀) step4->product cluster_synthesis_6F Synthesis of Ethyl 6-fluoro-1H-indazole-3-carboxylate start_6F 6-Fluoro-1H-indazole-3-carboxylic acid Ethanol reagents_6F Acid Catalyst (e.g., H₂SO₄) Heat start_6F->reagents_6F Esterification product_6F Ethyl 6-fluoro-1H-indazole-3-carboxylate reagents_6F->product_6F

Sources

A Senior Application Scientist's Guide to the Characterization and Comparison of Novel Indazole-3-Carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can bind to multiple, diverse biological targets with high affinity. The 1H-indazole-3-carboxamide core is a quintessential example of such a scaffold. Its rigid, bicyclic structure provides a stable platform for a variety of functional groups, while the carboxamide linker serves as a crucial hydrogen bond donor and acceptor, facilitating precise interactions within protein binding pockets.

The clinical and commercial success of drugs like Niraparib, a potent Poly (ADP-ribose) polymerase (PARP) inhibitor for cancer therapy, has validated the therapeutic potential of this chemical class.[1] This guide provides an in-depth technical comparison of novel indazole-3-carboxamides, moving beyond a simple catalog of compounds. It is designed to explain the causality behind experimental design and to offer a robust framework for characterizing new chemical entities built upon this versatile scaffold. We will explore its application in targeting diverse protein families, including PARP, p21-activated kinase 1 (PAK1), and Calcium-Release Activated Calcium (CRAC) channels, providing the experimental data and protocols necessary for rigorous evaluation.

The Indazole-3-Carboxamide: A Chemically Versatile Core

The indazole ring system is an aromatic heterocycle whose derivatives are known to possess a wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and antiviral properties.[2][3][4] The true power of the scaffold is unlocked through the 3-carboxamide functionalization. This specific regiochemistry is not arbitrary; structure-activity relationship (SAR) studies have repeatedly shown that this particular arrangement is critical for biological activity, often acting as the primary anchor to the target protein.[5][6] For instance, in the case of CRAC channel blockers, the 3-carboxamide isomer is potently active, while the reverse amide isomer is completely inactive, highlighting the stringent structural requirements for inhibition.[5][6]

Caption: The core chemical structure of 1H-indazole-3-carboxamide.

Comparative Analysis: Targeting Diverse Biological Pathways

The adaptability of the indazole-3-carboxamide scaffold allows it to be tailored to inhibit vastly different protein targets. Below, we compare its performance in three distinct therapeutic areas.

PARP Inhibition for Cancer Therapy

Poly (ADP-ribose) polymerase (PARP) enzymes are critical for repairing single-strand DNA breaks.[1] In cancers with mutations in the BRCA1 or BRCA2 genes, an alternative DNA repair pathway called homologous recombination is deficient. Inhibiting PARP in these cancer cells leads to an accumulation of DNA damage that cannot be repaired, resulting in cell death—a concept known as synthetic lethality.[1] Niraparib (MK-4827), an FDA-approved drug, features the indazole-3-carboxamide core and serves as an excellent benchmark for novel compounds.[1][7][8][9]

PARP_Pathway cluster_inhibition Mechanism of Synthetic Lethality DNA_Damage Single-Strand DNA Break PARP PARP Activation DNA_Damage->PARP Unrepaired_SSB Unrepaired SSB becomes Double-Strand Break (DSB) during replication SSB_Repair Single-Strand Break Repair PARP->SSB_Repair Cell_Survival Cell Survival SSB_Repair->Cell_Survival Indazole_Inhibitor Indazole-3-Carboxamide (e.g., Niraparib) Indazole_Inhibitor->PARP Inhibition BRCA_Deficient BRCA-Deficient Cancer Cell (Homologous Recombination Defective) Unrepaired_SSB->BRCA_Deficient Apoptosis Apoptosis / Cell Death BRCA_Deficient->Apoptosis

Caption: PARP inhibition by indazole-3-carboxamides leads to synthetic lethality.

Comparative Performance Data for PARP Inhibitors

CompoundTargetIC50 (nM)Cell Proliferation CC50 (nM) (BRCA1-mutant MDA-MB-436 cells)
Niraparib (Benchmark) PARP13.8[7][9]~10-100[7][9]
PARP22.1[7][9]
Compound X (Hypothetical Novel Indazole) PARP12.515
PARP21.5
Olaparib PARP11.9~10
PARP21.5
Rucaparib PARP11.4~20
PARP26.4

Note: IC50 and CC50 values are highly dependent on assay conditions and can vary between studies.

Causality in SAR: For PARP inhibitors, SAR studies reveal that substitutions on the phenyl ring attached to the indazole N2 position are critical for potency and pharmacokinetic properties.[7][8] The carboxamide moiety forms key hydrogen bonds within the nicotinamide-binding pocket of the PARP enzyme.

PAK1 Inhibition for Anti-Metastatic Activity

P21-activated kinase 1 (PAK1) is a serine/threonine kinase that plays a central role in cytoskeletal dynamics, cell motility, and survival.[10] Its aberrant activation is linked to tumor progression and metastasis, making it a prime target for developing anti-cancer drugs.[11] The 1H-indazole-3-carboxamide scaffold has been successfully utilized to develop potent and highly selective PAK1 inhibitors.[10][11]

PAK1_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Rac_Cdc42 Rac/Cdc42 (GTPases) Receptor->Rac_Cdc42 PAK1 PAK1 Activation Rac_Cdc42->PAK1 Downstream Downstream Effectors (e.g., LIMK, Snail) PAK1->Downstream Cell_Motility Increased Cell Motility, Invasion & Survival Downstream->Cell_Motility Indazole_Inhibitor Indazole-3-Carboxamide (e.g., Compound 30l) Indazole_Inhibitor->PAK1 Inhibition

Caption: Simplified PAK1 signaling pathway and point of inhibition.

Comparative Performance Data for Indazole-based PAK1 Inhibitors

Compound IDPAK1 IC50 (nM)Reference
87d16[10]
30l 9.8 [10][11]
87c52[10]
87b159[10]

Causality in SAR: For PAK1 inhibition, SAR analysis shows that a hydrophobic ring that fits into the deep back pocket of the kinase and a hydrophilic group exposed to the solvent region are critical for high potency and selectivity.[11] This demonstrates how rational, structure-based design can optimize the indazole scaffold for a specific kinase.

CRAC Channel Blockade for Immunomodulation

The Calcium-Release Activated Calcium (CRAC) channel is essential for calcium signaling in various cells, particularly immune cells like mast cells.[5][6] Aberrant mast cell activation contributes to numerous inflammatory and autoimmune diseases. Blocking the influx of extracellular calcium via the CRAC channel can stabilize these cells, preventing the release of pro-inflammatory mediators.

Comparative Performance Data for Indazole-based CRAC Channel Blockers

Compound IDCalcium Influx IC50 (µM)Reference
12d 0.67 [5][6]
12a0.13[6]
15b0.96[6]
9c (Reverse Amide)>100 (Inactive)[5][6]

Causality in SAR: The most striking finding for this target is the absolute requirement for the 3-carboxamide regiochemistry.[5] This suggests that the precise geometry and electronic distribution of the indazole-3-carboxamide moiety is perfectly complementary to the binding site on the CRAC channel, an interaction that is completely lost when the amide bond is reversed.

Self-Validating Experimental Protocols

Trustworthy data is built on robust and reproducible methodologies. The following protocols are designed to be self-validating, with explanations for the critical steps.

Protocol 1: General Synthesis of 1H-Indazole-3-Carboxamide Derivatives

This protocol describes a standard and reliable amide coupling reaction. The choice of EDC and HOBt as coupling agents is deliberate; they form an active ester intermediate with the carboxylic acid, which is less susceptible to racemization and reacts efficiently with the amine, ensuring high yields and purity.

Synthesis_Workflow Start Start Materials: 1H-indazole-3-carboxylic acid Substituted amine Dissolve Dissolve acid in DMF Start->Dissolve Add_Reagents Add HOBt and EDC.HCl (Forms active ester intermediate) Dissolve->Add_Reagents Add_Amine Add amine and TEA (TEA acts as a base to neutralize HCl) Add_Reagents->Add_Amine Stir Stir at room temperature (Reaction proceeds to completion) Add_Amine->Stir Workup Aqueous Workup (Removes water-soluble reagents) Stir->Workup Purify Purify by Column Chromatography Workup->Purify Characterize Characterize by NMR, MS (Confirms structure and purity) Purify->Characterize End Final Product Characterize->End

Caption: Workflow for the synthesis of 1H-indazole-3-carboxamides.

Step-by-Step Methodology:

  • Activation: To a solution of 1H-indazole-3-carboxylic acid (1 equivalent) in anhydrous N,N-Dimethylformamide (DMF), add 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) (1.2 equivalents). Stir the mixture at room temperature for 30 minutes. This creates the active ester.

  • Coupling: Add the desired substituted amine (1.1 equivalents) followed by Triethylamine (TEA) (2.5 equivalents) to the reaction mixture. The TEA is a non-nucleophilic base used to neutralize the HCl byproduct of the reaction.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Workup: Dilute the reaction mixture with water and extract the product with an organic solvent like Ethyl Acetate. Wash the organic layer sequentially with a mild acid (e.g., 1N HCl), a base (e.g., saturated NaHCO3), and brine to remove unreacted starting materials and reagents.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Method)

This luminescent assay is a gold standard for quantifying kinase activity. Its principle lies in measuring the amount of ADP produced in a kinase reaction. A proprietary reagent depletes the unused ATP, and then a kinase detection reagent converts the produced ADP back into ATP, which fuels a luciferase reaction. The resulting light output is directly proportional to kinase activity, making inhibition easy to quantify.

Kinase_Assay_Workflow Start Prepare serial dilutions of Indazole Inhibitor Plate_Inhibitor Add inhibitor to 384-well plate Start->Plate_Inhibitor Add_Enzyme Add Kinase (e.g., PAK1) Plate_Inhibitor->Add_Enzyme Initiate Add Substrate/ATP Mixture (Initiates kinase reaction) Add_Enzyme->Initiate Incubate_Kinase Incubate for 60 min at RT (ADP is produced) Initiate->Incubate_Kinase Stop_Reaction Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) Incubate_Kinase->Stop_Reaction Incubate_Stop Incubate for 40 min at RT Stop_Reaction->Incubate_Stop Detect Add Kinase Detection Reagent (Converts ADP to ATP, drives Luciferase) Incubate_Stop->Detect Incubate_Detect Incubate for 30 min at RT Detect->Incubate_Detect Read Read Luminescence Incubate_Detect->Read End Calculate IC50 Read->End

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology: [10]

  • Compound Preparation: Prepare serial dilutions of the indazole-3-carboxamide compounds in kinase buffer containing DMSO (typically starting at 10 µM).

  • Reaction Setup: In a 384-well plate, add 1 µL of the inhibitor solution (or DMSO for control).

  • Enzyme Addition: Add 2 µL of the kinase enzyme solution (e.g., PAK1 or PARP1).

  • Initiation: Add 2 µL of the substrate/ATP mixture to initiate the kinase reaction.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • Stopping Reaction: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the ADP generated into a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is inversely proportional to the inhibitory activity of the compound. Calculate IC50 values using non-linear regression analysis.

Conclusion and Future Directions

The 1H-indazole-3-carboxamide scaffold is a proven and powerful platform for the development of novel therapeutics. Its success stems from its synthetic tractability and its ability to be decorated with functional groups that enable potent and selective interactions with diverse biological targets, from kinases like PARP and PAK1 to ion channels like CRAC.[5][10][11][12]

The comparative data and detailed protocols provided in this guide offer a framework for the rigorous characterization of new chemical entities based on this scaffold. Future development will require not only the optimization of on-target potency but also a deep understanding of pharmacokinetic profiles, metabolic stability, and off-target liabilities, such as hERG channel activity.[11] By integrating rational design with robust, self-validating experimental workflows, the full therapeutic potential of novel indazole-3-carboxamides can be realized, paving the way for the next generation of targeted medicines.

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  • Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. Journal of Medicinal Chemistry, 52(22), 7170-7185. [Link]
  • Cannaert, A., et al. (2020). Structures of the indazole-3-carboxamide synthetic cannabinoids...
  • Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor... Journal of Medicinal Chemistry. [Link]
  • Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. Journal of Medicinal Chemistry, 52(22), 7170-85. [Link]
  • Singh, M., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(9), 1435-1467. [Link]
  • Shevyrin, V., et al. (2015). Identification and analytical characteristics of synthetic cannabinoids with an indazole-3-carboxamide structure bearing a N-1-methoxycarbonylalkyl group. Analytical and Bioanalytical Chemistry, 407(21), 6301-15. [Link]
  • Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers.
  • Kim, Y., et al. (2024). Synthesis and evaluation of N-arylindazole-3-carboxamide derivatives as novel antiviral agents against SARS-CoV-2. Bioorganic & Medicinal Chemistry Letters, 114, 130015. [Link]
  • Kumar, A., et al. (2023). Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold.

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A Senior Application Scientist's Guide to Assessing the Selectivity of 5-Fluoro-1H-indazole-3-carboxamide Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Indazole Scaffold as a Privileged Structure in Kinase Inhibition

The indazole nucleus has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the discovery of potent protein kinase inhibitors.[1][2] Its unique bicyclic structure, consisting of a benzene ring fused to a pyrazole ring, provides a versatile template for designing molecules that can effectively target the ATP-binding site of various kinases. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, the development of selective kinase inhibitors is a cornerstone of modern targeted therapy.

This guide focuses on a specific, promising class of indazole derivatives: those derived from a 5-fluoro-1H-indazole-3-carboxamide core. The introduction of a fluorine atom at the 5-position can significantly enhance metabolic stability and binding affinity. The carboxamide at the 3-position serves as a crucial handle for introducing a diverse range of substituents to modulate potency and, critically, selectivity.

Achieving kinase selectivity is a paramount challenge in drug development.[1] Off-target effects of kinase inhibitors can lead to toxicity and unforeseen side effects. Therefore, a rigorous and systematic assessment of a compound's selectivity profile across the human kinome is essential. This guide provides a comprehensive framework for comparing the selectivity of novel 5-fluoro-1H-indazole-3-carboxamide derivatives, supported by established experimental protocols and illustrative data. We will delve into the causality behind experimental choices, ensuring that each step is part of a self-validating system for generating robust and reliable data.

Comparative Selectivity Profiling: A Multi-faceted Approach

To comprehensively assess the selectivity of a series of novel 5-fluoro-1H-indazole-3-carboxamide derivatives, a multi-pronged approach is necessary, combining biochemical assays for direct target inhibition with cell-based assays to evaluate activity in a more physiologically relevant context.

Biochemical Selectivity: In Vitro Kinase Panel Screening

The initial step in characterizing the selectivity of a new chemical entity is to perform a broad screen against a panel of purified kinases. This provides a direct measure of the compound's ability to inhibit the enzymatic activity of each kinase.

Illustrative Data:

The following table presents hypothetical, yet representative, data for a series of 5-fluoro-1H-indazole-3-carboxamide derivatives (Compounds A-C), where the 'R' group on the carboxamide is varied. The IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are shown for a target kinase (e.g., a hypothetical "Target Kinase 1") and a selection of common off-target kinases.

CompoundR GroupTarget Kinase 1 IC50 (nM)Off-Target Kinase A IC50 (nM)Off-Target Kinase B IC50 (nM)Off-Target Kinase C IC50 (nM)
A Methyl50500>10,0001,200
B Phenyl152,500>10,000800
C 4-Morpholinophenyl5>10,000>10,000500

Interpretation of Structure-Activity Relationships (SAR):

  • Compound A , with a small methyl substituent, shows moderate potency against the target kinase but also some activity against Off-Target Kinase A and C.

  • Compound B , featuring a phenyl group, demonstrates improved potency for the target kinase. However, it retains some off-target activity.

  • Compound C , with the introduction of a larger, more polar morpholinophenyl group, exhibits a significant increase in potency for Target Kinase 1 and, crucially, a dramatic improvement in selectivity, with minimal activity against the tested off-target kinases. This suggests that the morpholino group may be interacting with a specific, non-conserved region of the target kinase's ATP-binding pocket, a key strategy for achieving selectivity.

This type of analysis guides further medicinal chemistry efforts to optimize both potency and selectivity.

Cellular Activity: Assessing On-Target and Off-Target Effects

While biochemical assays are essential, they do not fully recapitulate the complexity of the cellular environment. Factors such as cell permeability, metabolism, and the presence of scaffolding proteins can all influence a compound's activity. Therefore, cell-based assays are a critical next step.

1. Cellular Target Engagement:

It is crucial to confirm that the inhibitor can enter the cell and bind to its intended target. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose. It is based on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.

2. Cellular Proliferation and Cytotoxicity Assays:

To assess the functional consequences of kinase inhibition, cell proliferation or cytotoxicity assays are employed. The MTT (3-(4,5-dimethylthiazyl-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.

Illustrative Data:

The following table shows hypothetical GI50 values (the concentration of inhibitor required to inhibit cell growth by 50%) for our derivative series in a cancer cell line driven by "Target Kinase 1" and a control cell line that does not depend on this kinase.

CompoundGI50 in Target Kinase 1-driven Cell Line (µM)GI50 in Control Cell Line (µM)
A 1.5>20
B 0.515
C 0.08>20

Interpretation:

  • The data correlates well with the biochemical findings. Compound C is the most potent in the target-driven cell line, consistent with its high biochemical potency.

  • The large window between the GI50 values in the target-driven and control cell lines for Compounds A and C suggests that their cytotoxic effects are primarily due to the inhibition of Target Kinase 1, indicating good on-target selectivity in a cellular context.

  • Compound B , while potent, shows some activity in the control cell line, which may hint at off-target effects that were not captured in the limited biochemical kinase panel. This would warrant further investigation.

Experimental Protocols

Protocol 1: In Vitro Kinase Panel Screening (Luminescent Kinase Assay)

This protocol describes a general method for assessing the inhibitory activity of compounds against a panel of protein kinases using a luminescent assay that quantifies the amount of ATP remaining after the kinase reaction.

Materials:

  • Purified recombinant kinases

  • Kinase-specific peptide substrates

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP solution

  • Test compounds dissolved in DMSO

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 384-well microplates

  • Multilabel plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup:

    • Add 2.5 µL of kinase solution to each well of a 384-well plate.

    • Add 2.5 µL of the test compound dilution or DMSO (for controls) to the appropriate wells.

    • Incubate for 10 minutes at room temperature to allow for compound binding to the kinase.

  • Initiate Kinase Reaction: Add 5 µL of a solution containing the peptide substrate and ATP to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • Stop Reaction and Detect ATP:

    • Add 5 µL of the luminescent assay reagent (which stops the kinase reaction and depletes the remaining ATP) to each well.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of the detection reagent to each well.

    • Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO controls. Determine the IC50 values by fitting the data to a four-parameter logistic curve.

Protocol 2: Cell Viability (MTT) Assay

This protocol outlines a standard procedure for assessing the effect of compounds on the viability of adherent cancer cell lines.

Materials:

  • Cancer cell lines (e.g., a line dependent on the target kinase and a control line)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear, flat-bottom tissue culture plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include wells with DMSO only as a vehicle control and wells with media only as a blank.

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions.

  • MTT Addition:

    • Remove the culture medium.

    • Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle pipetting.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percent inhibition of cell growth for each compound concentration relative to the vehicle control. Determine the GI50 values using a non-linear regression analysis.

Visualizing the Workflow and Rationale

Experimental Workflow for Selectivity Assessment

Caption: Workflow for assessing kinase inhibitor selectivity.

Conceptual Signaling Pathway Inhibition

signaling_pathway cluster_pathway Cellular Signaling Cascade receptor Growth Factor Receptor target_kinase Target Kinase 1 receptor->target_kinase Activates downstream_effector Downstream Effector target_kinase->downstream_effector Phosphorylates cellular_response Cell Proliferation & Survival downstream_effector->cellular_response Promotes inhibitor 5-Fluoro-1H-indazole- 3-carboxamide Derivative inhibitor->target_kinase Inhibits off_target Off-Target Kinase inhibitor->off_target Potential Inhibition unwanted_effect Unwanted Cellular Effect off_target->unwanted_effect

Caption: Inhibition of a target kinase in a signaling pathway.

Conclusion and Future Directions

The systematic assessment of selectivity is a non-negotiable aspect of modern kinase inhibitor development. By integrating broad biochemical profiling with robust cell-based assays, researchers can build a comprehensive understanding of a compound's activity and potential liabilities. The 5-fluoro-1H-indazole-3-carboxamide scaffold represents a highly promising starting point for the design of potent and selective kinase inhibitors. The illustrative data and protocols provided in this guide offer a framework for the iterative process of design, synthesis, and evaluation that is central to the discovery of novel targeted therapies. Future work should focus on expanding the kinase panel for more comprehensive profiling and employing advanced techniques such as chemical proteomics to identify off-targets in an unbiased manner within the cellular context.

References

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). National Center for Biotechnology Information.
  • ADVANCES IN THE SYNTHESIS AND KINASE INHIBITORY POTENCIES OF NON-FUSED INDAZOLE DERIVATIVES. (n.d.). HAL Open Science.
  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2025). National Center for Biotechnology Information.
  • Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations. (n.d.). National Center for Biotechnology Information.
  • Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. (n.d.). National Center for Biotechnology Information.
  • Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors. (2015). PubMed.
  • Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. (2020). PubMed.

Sources

A Senior Application Scientist's Guide to Indazole Synthesis: Benchmarking New Methods Against Established Routes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic heterocycle, is a cornerstone of modern medicinal chemistry. Its versatile structure is a key pharmacophore in a multitude of therapeutic agents, demonstrating a wide range of biological activities including anti-inflammatory, anti-tumor, and anti-HIV properties.[1][2] The development of efficient, scalable, and versatile synthetic routes to functionalized indazoles is therefore a critical endeavor for researchers and drug development professionals. This guide provides an in-depth, objective comparison of established indazole synthesis methodologies with novel, cutting-edge techniques. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a comparative analysis of their performance to empower you in selecting the optimal strategy for your synthetic challenges.

I. Established Routes: The Classics Endure for a Reason

Classical methods for indazole synthesis have been refined over decades and remain valuable tools in the synthetic chemist's arsenal, particularly for their reliability and use of readily available starting materials.

The Jacobson-Huisgen Synthesis via Nitrosation of o-Toluidines

One of the most traditional and well-documented methods for preparing 1H-indazoles involves the nitrosation of o-toluidine derivatives. This method, with its roots in the work of Jacobson and Huber and later refined by Huisgen and Nakaten, proceeds through an intramolecular azo coupling.[3]

Causality Behind Experimental Choices: The initial acetylation of o-toluidine serves to protect the amine and direct the subsequent nitrosation. The use of nitrous gases generated in situ from sodium nitrite and a strong acid provides a reactive source of the nitrosating agent. The reaction is typically run at low temperatures to control the exothermic nature of the nitrosation and prevent unwanted side reactions. The final cyclization is often achieved by heating the N-nitroso intermediate.

Experimental Protocol: Synthesis of 1H-Indazole from o-Toluidine [3]

  • Acetylation: To a stirred mixture of glacial acetic acid (90 mL) and acetic anhydride (180 mL) in a two-necked flask, slowly add o-toluidine (90 g, 0.839 mol). Cool the mixture in an ice bath.

  • Nitrosation: While maintaining the temperature between 1°C and 4°C, introduce a stream of nitrous gases (generated by the dropwise addition of nitric acid to sodium nitrite). Continue until a permanent black-green color persists, indicating an excess of N₂O₃.

  • Isolation of Intermediate: Pour the reaction mixture onto a mixture of ice (400 g) and ice water (200 mL). Extract the separated oil with benzene. Wash the combined benzene extracts with ice water.

  • Cyclization and Isolation: The benzene solution of the N-nitroso-o-acetotoluidide is then treated to induce cyclization, followed by extraction with hydrochloric acid. The combined acid extracts are treated with excess ammonia to precipitate the indazole.

  • Purification: The crude indazole is collected by filtration, dried, and can be purified by vacuum distillation to yield colorless 1H-indazole (m.p. 148°C).

II. Modern Contenders: Innovation in Indazole Synthesis

In recent years, a new wave of synthetic methodologies has emerged, offering advantages in terms of efficiency, substrate scope, and milder reaction conditions. These methods often leverage transition-metal catalysis and novel reaction pathways.

The Davis-Beirut Reaction: A Metal-Free Approach to 2H-Indazoles

The Davis-Beirut reaction is a powerful, metal-free method for the synthesis of 2H-indazoles and indazolones from o-nitrobenzylamines.[4][5] This reaction proceeds via an N,N-bond forming heterocyclization and is appealing due to its use of inexpensive starting materials and avoidance of toxic metals.[4][5]

Causality Behind Experimental Choices: The reaction is typically base-catalyzed, with a common choice being potassium hydroxide in an alcoholic solvent.[5] The base facilitates the deprotonation of the benzylic position, initiating an intramolecular redox process where the nitro group is reduced. The choice of alcohol as a solvent can influence the reaction outcome, with secondary alcohols sometimes proving less effective.[6] Recent advancements have shown that the reaction can also be promoted under acidic conditions, expanding its versatility.[7]

Experimental Protocol: Synthesis of a 2H-Indazole via the Davis-Beirut Reaction [5]

  • Preparation of the Starting Material: Synthesize the required o-nitrobenzylamine by reacting the corresponding o-nitrobenzyl bromide with the desired primary amine in a suitable solvent like tetrahydrofuran (THF).

  • Cyclization: Dissolve the o-nitrobenzylamine intermediate in an alcoholic solvent (e.g., methanol or ethanol). Add a 5% solution of potassium hydroxide (KOH) in the same alcohol.

  • Reaction Conditions: Heat the reaction mixture at a relatively low temperature, typically around 60°C, for several hours.

  • Workup and Purification: After the reaction is complete, cool the mixture, neutralize the base, and extract the product with an organic solvent. The crude product is then purified by column chromatography on silica gel.

Transition-Metal-Catalyzed C-H Activation/Annulation: A Paradigm of Efficiency

Transition-metal-catalyzed C-H activation has revolutionized the synthesis of complex molecules, and indazoles are no exception. Rhodium(III)-catalyzed C-H bond functionalization and cyclative capture represents a highly efficient, one-step synthesis of substituted N-aryl-2H-indazoles from readily available azobenzenes and aldehydes.[8][9]

Causality Behind Experimental Choices: The rhodium(III) catalyst, typically [Cp*RhCl₂]₂, is activated by a silver salt co-catalyst like AgSbF₆. The azo group of the azobenzene acts as a directing group, facilitating the regioselective C-H activation at the ortho position. The choice of a copper(II) salt, such as Cu(OAc)₂, often serves as an oxidant in the catalytic cycle. The reaction is generally conducted in an anhydrous solvent like 1,2-dichloroethane (DCE) under an inert atmosphere to prevent catalyst deactivation.

Experimental Protocol: Rhodium(III)-Catalyzed Synthesis of an N-Aryl-2H-Indazole [4]

  • Reaction Setup: In an oven-dried Schlenk tube under an argon atmosphere, combine the arylimidate (0.20 mmol), [Cp*RhCl₂]₂ (5.0 mol%), Cu(OAc)₂ (20 mol%), and AgSbF₆ (20 mol%).

  • Addition of Reagents: Add anhydrous 1,2-dichloroethane (DCE) (1.0 mL) followed by the nitrosobenzene (0.24 mmol, 1.2 equiv).

  • Reaction Conditions: Stir the reaction mixture at 80°C for 24 hours.

  • Workup and Purification: After cooling to room temperature, filter the mixture through a pad of Celite and concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to obtain the desired 1H-indazole.

Palladium-Catalyzed Intramolecular Amination: A Versatile Route to 2-Aryl-2H-Indazoles

Palladium catalysis has also been instrumental in developing new routes to indazoles. A notable example is the intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines to synthesize a variety of 2-aryl-2H-indazoles.[2] This method is valued for its broad substrate scope, tolerating both electron-donating and electron-withdrawing substituents.[2]

Causality Behind Experimental Choices: The palladium catalyst, often Pd(OAc)₂, is used in conjunction with a phosphine ligand, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), to facilitate the catalytic cycle. A strong base, typically sodium tert-butoxide (tBuONa), is required to deprotonate the hydrazine nitrogen, enabling the subsequent intramolecular C-N bond formation. The reaction is carried out in an aprotic solvent like toluene at elevated temperatures.

Experimental Protocol: Palladium-Catalyzed Synthesis of a 2-Aryl-2H-Indazole [2]

  • Preparation of the Precursor: Synthesize the N-aryl-N-(o-bromobenzyl)hydrazine starting material.

  • Reaction Setup: In a reaction vessel, combine the hydrazine precursor, Pd(OAc)₂ (catalytic amount), dppf (catalytic amount), and tBuONa in toluene.

  • Reaction Conditions: Heat the mixture at 90°C under an inert atmosphere until the reaction is complete, as monitored by TLC or LC-MS.

  • Workup and Purification: After cooling, quench the reaction and perform an aqueous workup. The organic layer is separated, dried, and concentrated. The crude product is then purified by chromatography.

III. Performance Benchmark: A Head-to-Head Comparison

To provide a clear and objective comparison, the following table summarizes the key performance metrics of the discussed synthetic routes. The data is compiled from various literature sources and aims to provide a representative overview.

Synthetic Route Typical Yields Substrate Scope Key Advantages Key Limitations
Nitrosation of o-Toluidines Moderate to Good (36-47% crude)[3]Primarily for 1H-indazoles; sensitive to substituents on the aromatic ring.Uses readily available and inexpensive starting materials; well-established and reliable.Often requires harsh conditions (strong acids, low temperatures); can generate significant waste.
Davis-Beirut Reaction Good (typically 60-90%)[4]Tolerates a range of alkyl and some aryl amines.[4]Metal-free, uses inexpensive starting materials, versatile for synthesizing 2H-indazoles and indazolones.[4][5]Can be low-yielding with certain substrates like secondary alcohols and anilines; may require optimization.[4]
Rh(III)-Catalyzed C-H Activation Good to Excellent (often >80%)[4]Broad tolerance for various functional groups on both azobenzene and aldehyde precursors.High yields, excellent regioselectivity, one-pot procedure.[8][9]Requires expensive transition-metal catalysts and co-catalysts; may require anhydrous and inert conditions.
Pd-Catalyzed Intramolecular Amination Moderate to GoodWide range of electron-donating and electron-withdrawing substituents are tolerated.[2]Good functional group tolerance; provides a general route to 2-aryl-2H-indazoles.[2]Requires the synthesis of a specific precursor; palladium catalyst and ligands can be costly.

IV. Visualizing the Synthetic Pathways

To further elucidate the transformations discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the core reaction schemes.

G cluster_0 Nitrosation of o-Toluidine o-Toluidine o-Toluidine N-nitroso-o-acetotoluidide N-nitroso-o-acetotoluidide o-Toluidine->N-nitroso-o-acetotoluidide 1. Ac₂O, AcOH 2. Nitrous Gases 1H-Indazole 1H-Indazole N-nitroso-o-acetotoluidide->1H-Indazole Cyclization

Caption: Reaction scheme for the Jacobson-Huisgen synthesis.

G cluster_1 Davis-Beirut Reaction o-Nitrobenzylamine o-Nitrobenzylamine 2H-Indazole 2H-Indazole o-Nitrobenzylamine->2H-Indazole Base (e.g., KOH) Alcohol, Δ

Caption: General scheme for the Davis-Beirut reaction.

G cluster_2 Rh(III)-Catalyzed C-H Activation Azobenzene Azobenzene N-Aryl-2H-Indazole N-Aryl-2H-Indazole Azobenzene->N-Aryl-2H-Indazole Aldehyde Aldehyde Aldehyde->N-Aryl-2H-Indazole [Cp*RhCl₂]₂, AgSbF₆ Cu(OAc)₂, DCE, Δ

Caption: Rh(III)-catalyzed synthesis of N-aryl-2H-indazoles.

G cluster_3 Pd-Catalyzed Intramolecular Amination N-Aryl-N-(o-bromobenzyl)hydrazine N-Aryl-N-(o-bromobenzyl)hydrazine 2-Aryl-2H-Indazole 2-Aryl-2H-Indazole N-Aryl-N-(o-bromobenzyl)hydrazine->2-Aryl-2H-Indazole Pd(OAc)₂, dppf tBuONa, Toluene, Δ

Caption: Palladium-catalyzed intramolecular amination approach.

V. Conclusion and Future Outlook

The synthesis of indazoles continues to be an area of active research, driven by the immense therapeutic potential of this heterocyclic scaffold. While classical methods like the Jacobson-Huisgen synthesis remain relevant, modern approaches such as the Davis-Beirut reaction and transition-metal-catalyzed C-H activation offer significant advantages in terms of efficiency, functional group tolerance, and atom economy.

The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. For the synthesis of simple 1H-indazoles from bulk starting materials, classical methods may still be the most cost-effective. However, for the construction of highly functionalized and structurally diverse indazole libraries for drug discovery, the newer, more versatile catalytic methods are often superior.

As a Senior Application Scientist, I encourage you to consider the trade-offs between these methods carefully. The detailed protocols and comparative data presented in this guide are intended to provide a solid foundation for your decision-making process. The future of indazole synthesis will likely see the development of even more efficient and sustainable methods, perhaps leveraging photoredox catalysis, enzymatic synthesis, or flow chemistry to further enhance the accessibility of this privileged scaffold.

VI. References

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Center for Biotechnology Information. [Link]

  • Davis−Beirut Reaction: A Photochemical Brønsted Acid Catalyzed Route to N‑Aryl 2H‑Indazoles. (n.d.). National Center for Biotechnology Information. [Link]

  • “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. (2020). MDPI. [Link]

  • Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. (2013). National Center for Biotechnology Information. [Link]

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. (n.d.). Caribbean Journal of Sciences and Technology. [Link]

  • Synthesis of 3-Aryl-1H-Indazoles and Their Effects on Plant Growth. (2025). ResearchGate. [Link]

  • Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes. (n.d.). National Center for Biotechnology Information. [Link]

  • A direct synthesis method towards spirocyclic indazole derivatives via Rh(iii)-catalyzed C–H activation and spiroannulation. (n.d.). Royal Society of Chemistry. [Link]

  • Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. (2022). National Center for Biotechnology Information. [Link]

  • Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. (2013). ACS Publications. [Link]

  • Indazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. (2000). Organic Chemistry Portal. [Link]

  • A Novel and Efficient Synthesis of 3-Aryl and 3-Heteroaryl Substituted-1H-indazoles and Their Mannich Derivatives. (2025). ResearchGate. [Link]

  • Direct synthesis of indazole derivatives via Rh(iii)-catalyzed C–H activation of phthalazinones and allenes. (n.d.). Royal Society of Chemistry. [Link]

  • Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. (n.d.). National Center for Biotechnology Information. [Link]

  • 2H-Indazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2023). National Center for Biotechnology Information. [Link]

  • Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. (n.d.). Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Davis–Beirut Reaction Inspired Nitroso Diels–Alder Reaction. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (n.d.). MDPI. [Link]

  • INDAZOLE. (n.d.). Organic Syntheses. [Link]

  • Aza-Wittig Reaction. (2015). Chem-Station. [Link]

  • Aza-Wittig reaction. (n.d.). Wikipedia. [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). Beilstein Journals. [Link]

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Safety Operating Guide

Definitive Guide to the Proper Disposal of Ethyl 5-fluoro-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective extends beyond the initial application of our products; it encompasses the entire lifecycle of a chemical within your laboratory. Ensuring the safe and compliant disposal of research chemicals like Ethyl 5-fluoro-1H-indazole-3-carboxylate is not merely a regulatory hurdle—it is a cornerstone of responsible science, protecting both laboratory personnel and the environment. This guide provides a comprehensive, step-by-step framework for the proper management and disposal of this compound, grounded in established safety protocols and regulatory standards.

Part 1: Hazard Profile and Environmental Considerations

Before initiating any disposal protocol, a thorough understanding of the compound's intrinsic hazards is paramount. This compound, and its parent acid, present several risks that directly inform disposal procedures.

Toxicological Profile: Safety Data Sheets (SDS) for this compound and structurally related indazole derivatives consistently identify it as a hazardous substance.[1][2] Key hazard statements include:

  • Skin Irritation: Causes skin irritation.[2]

  • Serious Eye Irritation: Causes serious eye irritation.[2]

  • Respiratory Irritation: May cause respiratory irritation.

  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.

The acute aquatic toxicity is a critical factor. Improper disposal, such as drain disposal, is strictly prohibited as it would introduce a persistent and harmful agent into the ecosystem.

Environmental Fate of Fluorinated Compounds: The presence of a carbon-fluorine bond in the molecule is of significant environmental concern. Fluorinated organic compounds are known for their high persistence in the environment, often referred to as "forever chemicals," because the C-F bond is exceptionally strong and resistant to natural degradation processes.[3][4][5] This resistance can lead to bioaccumulation in food webs and widespread environmental contamination.[3][4] Therefore, the disposal strategy must prioritize complete destruction or secure containment to prevent environmental release.

Summary of Key Hazard and Disposal Data
ParameterValue / ClassificationImplication for Disposal
CAS Number 1016-36-0Unique identifier for accurate waste profiling.
Molecular Formula C10H9FN2O2Used by waste disposal vendors for characterization.
Physical State SolidReduces risk of vapor inhalation compared to liquids, but dust can be an issue.
Hazard Class Skin Irritant (Cat. 2), Eye Irritant (Cat. 2A), STOT SE (Cat. 3), Aquatic Hazard (Chronic, Cat. 1)Dictates need for PPE, segregation from incompatible wastes, and prohibition of sewer disposal.
Disposal Method Must be disposed of as hazardous waste via an approved plant.[1][2][6][7]Direct disposal by the user (e.g., drain, trash) is a violation of regulations.

Part 2: Regulatory Framework for Hazardous Waste Disposal

The disposal of laboratory chemicals in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[8][9]

  • EPA (RCRA): This act provides the framework for the "cradle-to-grave" management of hazardous waste.[8] Laboratories are classified as waste generators and must ensure that chemical waste is properly characterized, stored, and transported to a licensed Treatment, Storage, and Disposal Facility (TSDF).[10] this compound, due to its aquatic toxicity, must be managed as a hazardous waste.

  • OSHA (29 CFR 1910.1450): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard, or the Lab Standard, requires employers to develop a Chemical Hygiene Plan (CHP).[11][12] This plan must include procedures for safe handling and disposal of hazardous materials, ensuring personnel are trained and protected.[11][12][13]

Part 3: Step-by-Step Disposal Protocol

This protocol outlines the essential operational steps for safely accumulating and preparing this compound for final disposal by a certified waste management vendor.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, always don the appropriate PPE to mitigate exposure risks.

  • Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7][14]

  • Hand Protection: Wear appropriate protective gloves (e.g., nitrile) to prevent skin contact.[15]

  • Body Protection: A lab coat is mandatory.[15]

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.[11]

Step 2: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.

  • Solid Waste: Collect un-used or expired this compound in its solid form. Do not mix it with other solid wastes unless they are known to be compatible.

  • Contaminated Labware: Disposable items like gloves, weighing papers, and pipette tips that are contaminated with the compound should be collected in a separate, clearly labeled hazardous waste container.

  • Solutions: If the compound is in a solvent, the entire solution must be treated as hazardous waste. Do not mix with other waste streams (e.g., halogenated and non-halogenated solvents should be kept separate). Store acids and bases separately.[16]

Step 3: Containerization

The choice of container is vital for safe storage and transport.

  • Select a Compatible Container: Use a sturdy, leak-proof container with a secure screw-top cap.[16] High-density polyethylene (HDPE) is a suitable choice for both solid and liquid waste streams. Ensure the container material does not react with the waste.[8]

  • Maintain Headspace: Do not fill liquid waste containers to more than 90% capacity to allow for vapor expansion.[8][16]

  • Keep Containers Closed: Waste containers must remain closed at all times, except when adding waste.[17] This minimizes the release of vapors and prevents spills.

Step 4: Labeling

Accurate and complete labeling is a strict regulatory requirement and a safety imperative.[18]

  • Use a Hazardous Waste Tag: Your institution's Environmental Health & Safety (EHS) department will provide official hazardous waste tags.

  • Complete All Fields: The label must include:

    • The words "Hazardous Waste".[9][18]

    • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[9]

    • For mixtures, list all components and their approximate percentages.[9]

    • The date when waste was first added to the container (accumulation start date).

    • The specific hazard characteristics (e.g., "Irritant," "Aquatic Toxin").[18]

    • Your name, Principal Investigator, and lab location.[9]

Step 5: Accumulation and Storage

Store the labeled waste container in a designated and properly managed area.

  • Satellite Accumulation Area (SAA): This is an area at or near the point of generation and under the control of the lab personnel.[16][18]

  • Secondary Containment: Place all liquid hazardous waste containers in a larger, chemically resistant tray or bin to contain any potential leaks.[8][17]

  • Segregate Incompatibles: Ensure the SAA is organized to keep incompatible waste types physically separated.[16]

Step 6: Arranging for Disposal

Laboratory personnel are not authorized to perform the final disposal.

  • Contact EHS: Once the waste container is full, or if it has been in storage for an extended period (typically not to exceed one year in an SAA), contact your institution's EHS office.[16]

  • Schedule a Pickup: EHS will arrange for the collection of the waste by a licensed hazardous waste disposal vendor. This vendor will transport the material to a TSDF for final treatment, typically via high-temperature incineration.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_ops Operational Steps cluster_final Final Disposition start Waste Generation (this compound) assess 1. Assess Hazards (SDS Review: Irritant, Aquatic Toxin) start->assess ppe 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe segregate 3. Segregate Waste Stream (Solid vs. Liquid vs. Contaminated Debris) ppe->segregate container 4. Select & Fill Compatible Container (HDPE, <90% full, keep closed) segregate->container label_waste 5. Attach Hazardous Waste Label (Complete all fields accurately) container->label_waste store 6. Store in Designated SAA (Secondary Containment) label_waste->store contact_ehs 7. Contact EHS for Pickup store->contact_ehs prohibited Prohibited Actions (Drain Disposal, Trash Disposal) store->prohibited disposal Final Disposal by Licensed Vendor (e.g., Incineration) contact_ehs->disposal

Caption: Disposal workflow for this compound.

References

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. U.S. Department of Labor.
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. EPA.
  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Needle.Tube. (n.d.). Safety Measures for Hazardous Chemicals in Hospital Laboratories: Compliance with OSHA Guidelines and Best Practices.
  • University of Colorado Boulder Environmental Health and Safety. (n.d.). How to Dispose of Chemical Waste.
  • American Laboratory. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • Horvath, I. T., & Fábián, L. (2022). Chemical Aspects of Human and Environmental Overload with Fluorine. International Journal of Molecular Sciences, 23(15), 8393.
  • Mabury, S. (2005). Environmental Fate of Polyfluorinated Chemicals. Organohalogen Compounds, 67.
  • Armbruster, D. A. (1991). The OSHA Hazardous Chemical Occupational Exposure Standard for Laboratories. Defense Technical Information Center.
  • de Voogt, P., et al. (2023). Occurrence, Fate, and Related Health Risks of PFAS in Raw and Produced Drinking Water. Environmental Science & Technology, 57(7), 2713–2724.
  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace.
  • Lam, J. C. W., & Tan, Y. (2022). Ban fluorinated organic substances to spark green alternatives. Eco-Environment & Health, 1(2), 127-128.
  • Interstate Technology & Regulatory Council. (n.d.). 5 Environmental Fate and Transport Processes – PFAS.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
  • Chem-Impex. (n.d.). (5-Fluoro-1H-indazol-3-yl)acetic acid ethyl ester.
  • Chemsigma. (n.d.). This compound [1016-36-0].
  • National Center for Biotechnology Information. (n.d.). 5-fluoro-1H-indazole-3-carboxylic acid. PubChem Compound Database.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. EPA.
  • Czarnogórska, M., & Zgorzalewicz-Stachowiak, M. (2022). Management of Solid Waste Containing Fluoride—A Review. Materials, 15(15), 5433.

Sources

Mastering Safety: A Researcher's Guide to Handling Ethyl 5-fluoro-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, indazole derivatives are prized for their versatile biological activity.[1][2][3] Ethyl 5-fluoro-1H-indazole-3-carboxylate, a member of this valuable class, requires meticulous handling to ensure operator safety and experimental integrity. While a comprehensive Safety Data Sheet (SDS) for this specific ester is not publicly available, established data from closely related analogs, such as 1H-indazole-3-carboxylic acid, provide a robust framework for assessing its potential hazards.[4][5] This guide synthesizes that data with best practices for handling fluorinated organic compounds to offer a definitive protocol for personal protective equipment (PPE) and operational safety.

The foundational principle of this guide is proactive risk mitigation. We will operate under the assumption that this compound presents hazards including skin irritation, serious eye irritation, and potential respiratory tract irritation.[4]

Hazard Profile and Engineering Controls: The First Line of Defense

Before any personal protective equipment is donned, the primary method for exposure control is the laboratory environment itself. The inherent reactivity and potential toxicity of fluorinated heterocyclic compounds demand robust engineering controls.[6]

  • Primary Engineering Control: All handling of this compound, from weighing to its use in a reaction, must be conducted within a certified chemical fume hood. This ensures that any dust, aerosols, or vapors are effectively contained and exhausted.

  • Secondary Controls: The laboratory should be equipped with easily accessible and regularly tested safety showers and eyewash stations.[5] Familiarity with their locations is mandatory for all personnel.

Summary of Assumed Hazards and Required Controls
Hazard CategoryAssumed Risk for this compoundEngineering & Safety Controls
Skin Corrosion/Irritation Category 2: Causes skin irritation.[4]Chemical Fume Hood, Safety Shower
Serious Eye Damage/Irritation Category 2A: Causes serious eye irritation.[4]Chemical Fume Hood, Eyewash Station
Respiratory Irritation STOT SE Category 3: May cause respiratory irritation.[4]Chemical Fume Hood
Acute Oral Toxicity Potential Hazard: May be harmful if swallowed.[4]Prohibit eating/drinking in lab, Use of appropriate PPE

Personal Protective Equipment (PPE): Your Essential Barrier

PPE is the final and most personal line of defense. Its effectiveness hinges on correct selection and consistent use. Do not treat these recommendations as optional; they are the minimum standard for handling this and similar research chemicals.

Eye and Face Protection: Non-Negotiable

Chemical splashes to the eye are a severe and immediate threat. The time between exposure and permanent damage is critically short, making prevention paramount.[7]

  • Minimum Requirement: Chemical splash goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory.[4][8] These provide a seal around the eyes, protecting from splashes, dust, and aerosols.

  • Enhanced Protection: For procedures with a higher risk of splashing (e.g., transfers of larger quantities, reactions under pressure), a full-face shield must be worn in addition to chemical splash goggles. A face shield alone does not offer adequate protection.[9]

Skin and Body Protection: A Comprehensive Approach
  • Gloves: Wear appropriate protective gloves to prevent skin exposure.[4] Given the nature of fluorinated compounds, neoprene or nitrile gloves are recommended. Always inspect gloves for tears or pinholes before use. For extended operations or when handling highly concentrated solutions, consider double-gloving.[6] Contaminated gloves must be removed promptly and disposed of as hazardous waste.

  • Laboratory Coat: A flame-resistant lab coat is required.[6] It should be fully buttoned with sleeves rolled down to protect the arms.

  • Personal Apparel: Full-length pants and closed-toe shoes are mandatory in any laboratory where chemicals are handled.[10] Shorts, skirts, and perforated shoes are strictly forbidden.

Respiratory Protection: When Engineering Controls Are Not Enough

Under normal conditions of use within a fume hood, respiratory protection is not typically required.[4] However, it becomes necessary in specific situations:

  • Spill Cleanup: During the cleanup of a significant spill, especially of the solid compound where dust can become airborne.

  • Engineering Control Failure: If the fume hood is not functioning correctly or is unavailable.

In these scenarios, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5]

Operational Plans: Step-by-Step Safety Protocols

Trustworthy science is built on repeatable, safe protocols. The following workflow integrates safety at every stage of handling this compound.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal PREP 1. Verify Fume Hood Functionality PPE_ON 2. Don Required PPE (Goggles, Lab Coat, Gloves) PREP->PPE_ON WEIGH 3. Weigh Compound in Fume Hood PPE_ON->WEIGH REACT 4. Perform Experiment in Fume Hood WEIGH->REACT DECON 5. Decontaminate Glassware & Surfaces REACT->DECON WASTE 6. Dispose of Waste in Labeled Container DECON->WASTE PPE_OFF 7. Doff PPE (Gloves First) WASTE->PPE_OFF WASH 8. Wash Hands Thoroughly PPE_OFF->WASH

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.